molecular formula C13H17NO2 B069625 4-(Piperidin-1-ylmethyl)benzoic acid CAS No. 159691-33-5

4-(Piperidin-1-ylmethyl)benzoic acid

Cat. No.: B069625
CAS No.: 159691-33-5
M. Wt: 219.28 g/mol
InChI Key: RNCCMTVMMFUIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCMTVMMFUIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360247
Record name 4-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159691-33-5
Record name 4-(piperidin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Bifunctional Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Properties of 4-(Piperidin-1-ylmethyl)benzoic Acid

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound, hereafter referred to as PMBA, emerges as a compound of significant interest for researchers, scientists, and drug development professionals. With its distinct molecular architecture, featuring a rigid aromatic ring, a flexible piperidinomethyl side chain, and a reactive carboxylic acid moiety, PMBA serves as a versatile scaffold for the synthesis of complex molecular entities.

This technical guide provides a comprehensive overview of the core basic properties of PMBA (CAS No. 159691-33-5).[1][2] It is intended not as a simple recitation of data, but as an in-depth exploration of its synthesis, characterization, chemical reactivity, and safe handling, grounded in established scientific principles. The insights herein are curated to empower researchers to fully leverage the potential of this valuable compound in their experimental designs. This molecule is a piperidine compound primarily utilized for biochemical research and as an intermediate in the synthesis of more complex, often biologically active, molecules.[1][3]

Section 1: Physicochemical & Spectroscopic Profile

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. A precise understanding of these characteristics is the first step in any rigorous scientific investigation.

Core Molecular Attributes

The fundamental identifiers and properties of PMBA are summarized below. This data provides the cornerstone for all subsequent experimental and computational work.

PropertyValueSource
CAS Number 159691-33-5[1][2]
Molecular Formula C₁₃H₁₇NO₂[1][2]
Molecular Weight 219.28 g/mol [1][2]
Synonyms 4-(piperidinomethyl)benzoic acid; 4-(piperidylmethyl)benzoic acid[2]
Canonical SMILES C1CCN(CC1)CC2=CC=C(C=C2)C(=O)ON/A
Structural Characterization Protocol

Verifying the identity and purity of a chemical entity is a non-negotiable tenet of scientific integrity. The following protocols outline the standard methodologies for the characterization of PMBA. While specific instrument parameters may vary, the principles remain universal.

Rationale: A multi-technique approach is essential for unambiguous structure elucidation. NMR spectroscopy confirms the covalent framework and proton/carbon environment, Mass Spectrometry verifies the molecular weight and formula, and HPLC assesses the purity of the sample.

Step-by-Step Characterization Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of PMBA in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum should show distinct signals corresponding to the aromatic protons of the benzoic acid ring, the methylene bridge protons, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum from a more concentrated sample (20-50 mg). This will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene bridge carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of PMBA in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (approx. 220.13).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy (Expected Exact Mass: 219.1259).[2]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method using a C18 column.

    • A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine and suppression of carboxylate formation).

    • Monitor the elution profile using a UV detector, typically at a wavelength between 254 nm and 280 nm.

    • A pure sample should exhibit a single, sharp peak. The retention time is a characteristic of the compound under the specific method conditions.

Documentation for these analytical techniques, including example spectra, can often be requested from commercial suppliers.[4]

Section 2: Synthesis and Purification

While PMBA is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of derivatives. The most logical and efficient synthesis route involves the nucleophilic substitution of a benzylic halide with piperidine.

Synthetic Pathway: Nucleophilic Alkylation

Causality of Design: This pathway is chosen for its reliability and high efficiency. It leverages the high reactivity of the benzylic position in 4-(bromomethyl)benzoic acid towards nucleophilic attack by the secondary amine, piperidine. The use of a mild base is critical to neutralize the HBr generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the piperidine nucleophile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification SM1 4-(Bromomethyl)benzoic acid Reaction Stir at Room Temperature (Nucleophilic Substitution) SM2 Piperidine Base Potassium Carbonate (K2CO3) Solvent Acetonitrile (Solvent) Filtration Filter off K2CO3 / KHCO3 and KBr salts Reaction->Filtration Reaction Mixture Evaporation Remove Solvent (Rotary Evaporation) Filtration->Evaporation Crude Product Solution Purify Recrystallization or Column Chromatography Evaporation->Purify Crude Solid Product This compound (Final Product) Purify->Product Pure Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Self-Validation: This protocol incorporates clear steps for reaction monitoring (TLC) and purification, ensuring that the final product meets the required purity standards for subsequent applications.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(bromomethyl)benzoic acid (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) as the base.

    • Add acetonitrile (approx. 10 mL per gram of starting material) as the solvent.

  • Nucleophilic Addition:

    • To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the limiting electrophile.

    • Allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The product spot should be more polar than the starting bromide and can be visualized under UV light.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of the starting material by TLC), filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr).

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure PMBA.

    • Alternatively, for very high purity, silica gel column chromatography can be employed.

Section 3: Chemical Reactivity and Applications

PMBA is not typically an endpoint molecule but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups: the tertiary amine and the carboxylic acid.

Expertise-Driven Insight: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) center makes PMBA an amphoteric molecule. This dual nature allows for its use as a zwitterionic linker in materials science or for pH-dependent solubility tuning in pharmaceutical formulations.

Reactivity_Diagram cluster_acid Carboxylic Acid Reactions cluster_amine Tertiary Amine Reactions PMBA This compound (PMBA) Ester Ester Derivative PMBA->Ester Esterification (e.g., ROH, H+) Amide Amide Derivative PMBA->Amide Amidation (e.g., RNH2, Coupling Agent) Salt Quaternary Ammonium Salt (e.g., Hydrochloride) PMBA->Salt Protonation / Alkylation (e.g., HCl, R-X)

Caption: Reactivity map of PMBA's primary functional groups.

As a Molecular Building Block
  • Amide Bond Formation: The carboxylic acid is readily activated by standard peptide coupling reagents (e.g., HATU, EDC) to react with primary or secondary amines, forming a stable amide bond. This is a cornerstone reaction in the synthesis of countless pharmaceutical agents.

  • Esterification: Under acidic conditions (e.g., Fischer esterification), the carboxylic acid can be converted to a variety of esters. These esters can serve as prodrugs or modify the lipophilicity of the final molecule.

  • Salt Formation: The piperidine nitrogen is basic and can be readily protonated by acids to form salts, such as the hydrochloride salt.[5] This is often done to improve the aqueous solubility and crystalline properties of a compound, which is a critical consideration in drug development.

Section 4: Safety, Handling, and Storage

Trustworthiness Through Precaution: While specific toxicological data for PMBA is not thoroughly established, data from structurally similar compounds provides a reliable basis for defining safe handling procedures.[6] Adherence to these guidelines is a self-validating system for ensuring laboratory safety.

Hazard Identification

Based on analogous chemical structures, PMBA should be handled as a potentially hazardous substance.[7][8]

Hazard ClassPrecautionary StatementSource (Analogous Compounds)
Acute Toxicity, Oral H302: Harmful if swallowed[7][9]
Skin Corrosion/Irritation H315: Causes skin irritation[7][9]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[7][9]
STOT - Single Exposure H335: May cause respiratory irritation[7][9]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11][12]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[9][12]

  • Respiratory Protection: Avoid breathing dust. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter.[6][11]

First Aid and Disposal
  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[10][12]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9][12]

  • Disposal: Dispose of contents/container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10][11]

Conclusion

This compound is a well-defined chemical entity whose value is derived from its bifunctional nature. The presence of both an addressable carboxylic acid and a basic piperidine ring on a stable aromatic platform makes it an attractive starting material for combinatorial chemistry, fragment-based drug design, and the synthesis of targeted molecular probes. By understanding its core properties, from synthesis to safe handling, researchers can confidently and effectively integrate this compound into their discovery and development workflows, accelerating the path toward novel chemical innovation.

References

  • Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
  • ChemBK. (2024). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Xiao-Qin, L. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.

Sources

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 4-(Piperidin-1-ylmethyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications, grounded in authoritative scientific literature.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: 4-(piperidinomethyl)benzoic acid, 4-(piperidylmethyl)benzoic acid[1]

CAS Number: 159691-33-5[1][2]

Molecular Formula: C₁₃H₁₇NO₂[1][2]

Molecular Weight: 219.28 g/mol [1][2]

The chemical structure of this compound comprises a benzoic acid moiety substituted at the para-position with a piperidinomethyl group. The piperidine ring is a saturated heterocycle, which can influence the molecule's solubility, basicity, and pharmacological properties.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid with piperidine. This reaction is a standard procedure in organic synthesis for the formation of a benzylic amine.

Synthesis of the Precursor: 4-(Halomethyl)benzoic Acid

A common precursor for this synthesis is 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid. These can be synthesized from p-toluic acid (4-methylbenzoic acid) via radical halogenation.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic acid from p-Toluic Acid

This protocol is based on established methods for benzylic bromination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO), to the solution.

  • Reaction: Heat the mixture to reflux. The reaction is typically initiated by light or heat. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield 4-(bromomethyl)benzoic acid.

Synthesis of this compound

Experimental Protocol:

This protocol is a general method for the N-alkylation of piperidine with a benzyl halide.

  • Reaction Setup: In a round-bottom flask, dissolve 4-(halomethyl)benzoic acid and a slight excess of piperidine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound. The final product can be converted to its hydrochloride salt for improved stability and solubility by treating the free base with hydrochloric acid in a suitable solvent.[3]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis p_toluic_acid p-Toluic Acid nbs_bpo NBS, BPO p_toluic_acid->nbs_bpo Radical Halogenation halomethyl_benzoic_acid 4-(Halomethyl)benzoic Acid nbs_bpo->halomethyl_benzoic_acid piperidine Piperidine halomethyl_benzoic_acid->piperidine Nucleophilic Substitution base Base (e.g., K2CO3) piperidine->base final_product This compound base->final_product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties and Spectroscopic Data

PropertyExpected Value/Observation
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). The hydrochloride salt is expected to be water-soluble.
¹H NMR Signals corresponding to the aromatic protons of the benzoic acid ring, the methylene bridge protons, and the protons of the piperidine ring.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons, the methylene carbon, and the carbons of the piperidine ring.
FT-IR (cm⁻¹) Characteristic peaks for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.

Note: The lack of publicly available, peer-reviewed spectroscopic data for this specific compound is a current limitation. Researchers synthesizing this molecule should perform full analytical characterization to confirm its identity and purity.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest several areas of potential application.

A Scaffold in Medicinal Chemistry

The benzoic acid scaffold is a common feature in a wide range of biologically active molecules. The introduction of a piperidinomethyl group can modulate a compound's pharmacokinetic properties, such as solubility and cell permeability, and can also provide a key interaction point with biological targets.

  • As a Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Potential as a c-Myc Inhibitor: Recent studies have explored piperidine-containing benzimidazole derivatives as inhibitors of the c-Myc protein, a key target in cancer therapy.[4] The this compound scaffold could be a valuable starting point for the design of novel c-Myc inhibitors.

  • General Biological Activity of Benzoic Acid Derivatives: Various benzoic acid derivatives have been investigated for a range of biological activities, including as VLA-4 antagonists for inflammatory diseases.[3] This highlights the potential for this class of compounds in therapeutic development.

Applications in Materials Science

The rigid benzoic acid core combined with the flexible piperidine unit could be of interest in the design of novel organic materials, such as liquid crystals or polymers with specific properties.

Conclusion and Future Perspectives

This compound is a readily synthesizable molecule with potential applications in both medicinal chemistry and materials science. Its structure provides a versatile platform for further chemical modification and exploration of its biological and physical properties.

Future research should focus on:

  • Detailed Biological Evaluation: A thorough investigation of the pharmacological profile of this compound is warranted to identify any potential therapeutic applications.

  • Publication of Spectroscopic Data: The scientific community would benefit from the publication of a complete and validated set of spectroscopic data for this compound to aid in its identification and characterization.

  • Exploration of Derivatives: The synthesis and evaluation of a library of derivatives based on this scaffold could lead to the discovery of novel compounds with enhanced biological activity or unique material properties.

This technical guide provides a solid foundation for researchers and scientists interested in this compound. As with any chemical compound, all handling and synthesis should be conducted by trained professionals in a well-equipped laboratory, following all appropriate safety protocols.

References

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
  • PubMed. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Piperidine Moieties in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with biological targets. This guide provides an in-depth exploration of the synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid hydrochloride, a valuable building block for drug development professionals, offering a practical and scientifically grounded approach to its preparation.

I. Strategic Approaches to Synthesis

The synthesis of this compound hydrochloride can be efficiently achieved through two primary and reliable synthetic strategies:

  • Nucleophilic Substitution: This is the most direct and widely employed method. It involves the reaction of a 4-(halomethyl)benzoic acid, typically 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid, with piperidine. The piperidine acts as a nucleophile, displacing the halide to form the desired carbon-nitrogen bond.

  • Reductive Amination: An alternative strategy involves the reaction of 4-formylbenzoic acid with piperidine in the presence of a reducing agent. This pathway proceeds via the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine.

This guide will focus on the nucleophilic substitution approach due to its straightforward execution and the ready availability of starting materials.

II. The Core Synthesis: Nucleophilic Substitution of 4-(Chloromethyl)benzoic acid

The cornerstone of this synthesis is the SN2 reaction between 4-(chloromethyl)benzoic acid and piperidine. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid, leading to the displacement of the chloride ion.

Reaction Mechanism

SN2_Mechanism reactant1 4-(Chloromethyl)benzoic acid ts Transition State reactant1->ts reactant2 Piperidine reactant2->ts Nucleophilic Attack product This compound ts->product chloride Cl⁻ ts->chloride Leaving Group Departure

Caption: SN2 mechanism for the synthesis.

Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
4-(Chloromethyl)benzoic acidC₈H₇ClO₂170.59201-203Corrosive, causes severe skin burns and eye damage[1][2]
PiperidineC₅H₁₁N85.15-9Highly flammable, toxic, corrosive[3][4][5]
This compound hydrochlorideC₁₃H₁₈ClNO₂255.74Not readily availableIrritant

III. Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity, reproducibility, and safety.

Materials and Reagents
  • 4-(Chloromethyl)benzoic acid (1.0 eq)

  • Piperidine (2.0 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Acetonitrile (solvent)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized water

  • Ethyl acetate

  • Brine solution

Experimental Workflow

Synthesis_Workflow step1 Step 1: Reaction Setup - Charge reactor with 4-(chloromethyl)benzoic acid, Na₂CO₃, and acetonitrile. step2 Step 2: Addition of Piperidine - Add piperidine dropwise at room temperature. step1->step2 step3 Step 3: Reaction - Heat the mixture to reflux (approx. 82°C) for 4-6 hours. - Monitor progress by TLC. step2->step3 step4 Step 4: Work-up - Cool to room temperature and filter off inorganic salts. - Concentrate the filtrate under reduced pressure. step3->step4 step5 Step 5: Extraction - Dissolve residue in ethyl acetate and water. - Separate the organic layer and wash with brine. step4->step5 step6 Step 6: Salt Formation - Add 2M HCl to the organic layer. - Stir to precipitate the hydrochloride salt. step5->step6 step7 Step 7: Isolation and Drying - Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum. step6->step7

Caption: Overall synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-(chloromethyl)benzoic acid (e.g., 17.06 g, 0.1 mol), anhydrous sodium carbonate (15.9 g, 0.15 mol), and acetonitrile (200 mL).

  • Addition of Piperidine: While stirring at room temperature, add piperidine (17.03 g, 0.2 mol) dropwise to the suspension over 15-20 minutes. The use of an excess of piperidine helps to drive the reaction to completion and acts as a scavenger for the HCl generated, although the primary base is sodium carbonate.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (NaCl and excess Na₂CO₃) and wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting crude residue in a mixture of ethyl acetate (150 mL) and deionized water (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic layer. Wash the organic layer with brine (2 x 50 mL), and then dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the drying agent and cool the organic solution in an ice bath. Slowly add a 2M solution of hydrochloric acid in diethyl ether or isopropanol with stirring until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

  • Isolation and Drying: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any impurities. Dry the product under vacuum at 40-50°C to a constant weight to yield this compound hydrochloride.

IV. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methylene bridge protons, and the piperidine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range indicates high purity.

V. Safety and Handling

Authoritative Grounding: Adherence to strict safety protocols is paramount. Safety Data Sheets (SDS) for all reagents must be consulted prior to commencing any experimental work.[1][2][3][4][5][6][7][8]

Hazard Analysis
CompoundGHS Hazard StatementsPrecautionary Statements
4-(Chloromethyl)benzoic acidH314: Causes severe skin burns and eye damage.P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338[1][2][6][8]
PiperidineH225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.P210, P280, P301+P330+P331, P303+P361+P353, P304+P340, P310[3][4][5][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and appropriate footwear are required.

  • Respiratory Protection: All operations should be conducted in a well-ventilated fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

VI. Conclusion

The synthesis of this compound hydrochloride via nucleophilic substitution is a robust and scalable method. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable intermediate for their research and development endeavors. The principles of causality in experimental choices, such as the use of a base and the choice of solvent, have been explained to provide a deeper understanding of the synthetic process.

VII. References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • PubChem. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234. [Link]

Sources

Predicted Biological Activity and Validation Workflow for 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the computational prediction and subsequent experimental validation of the biological activity of the novel small molecule, 4-(Piperidin-1-ylmethyl)benzoic acid. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, suggesting its potential for biological interaction. However, the specific therapeutic profile of this particular compound remains uncharacterized. This document outlines a systematic, multi-pillar approach beginning with a robust in silico analysis—encompassing physicochemical profiling, target prediction, ADMET assessment, and molecular docking—followed by a detailed strategy for experimental validation, including chemical synthesis, biophysical target engagement, and cell-based functional assays. This workflow is designed for drug discovery researchers and scientists, providing both the theoretical basis and practical methodologies for elucidating the therapeutic potential of new chemical entities.

Introduction: Rationale and Strategic Overview

The compound this compound (Figure 1) presents an intriguing starting point for a drug discovery campaign. Its structure combines a benzoic acid group, often involved in hydrogen bonding interactions with biological targets, and a piperidin-1-ylmethyl moiety. The piperidine ring is a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with a wide range of protein targets. Notably, structurally related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, are critical intermediates in the synthesis of blockbuster drugs like the kinase inhibitor Imatinib[1][2][3]. This structural precedent provides a strong rationale for investigating the biological potential of this compound.

This guide eschews a speculative listing of potential activities. Instead, it establishes a rigorous, logical workflow that any research organization can follow to systematically predict, test, and validate the biological function of this, or any other, novel chemical entity. Our approach is grounded in the principle that computational predictions, while powerful, must serve as hypotheses that guide, rather than replace, empirical validation[[“]][5].

Figure 1: Chemical Structure of this compound CAS: 159691-33-5, Molecular Formula: C₁₃H₁₇NO₂, Molecular Weight: 219.28 g/mol [6][7]

Our investigation is structured into two primary phases:

  • Phase 1: In Silico Characterization and Hypothesis Generation. A comprehensive computational analysis to predict physicochemical properties, potential biological targets, and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

  • Phase 2: Experimental Validation Strategy. A practical, step-by-step guide to synthesize the compound and validate the most promising computational predictions through a cascade of in vitro biophysical and cell-based assays.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation Compound_Structure Input: this compound Physicochemical Physicochemical & Drug-Likeness Profiling Compound_Structure->Physicochemical Target_Prediction Target Identification (Reverse Docking) Physicochemical->Target_Prediction ADMET ADMET Prediction Target_Prediction->ADMET Docking Molecular Docking on Top Target ADMET->Docking Hypothesis Output: Activity Hypothesis & Liability Profile Docking->Hypothesis Synthesis Chemical Synthesis & Purification Hypothesis->Synthesis Guides Experimental Design Binding_Assay Primary Assay: Target Engagement (e.g., SPR) Synthesis->Binding_Assay Functional_Assay Secondary Assay: Cell-Based Functional Assay Binding_Assay->Functional_Assay Validated_Activity Output: Validated Biological Activity Functional_Assay->Validated_Activity

Figure 2: Overall workflow from in silico prediction to experimental validation.

Phase 1: In Silico Prediction of Biological Activity

The initial phase of our investigation leverages a suite of computational tools to build a comprehensive profile of the molecule. This in silico approach is cost-effective and rapidly provides critical insights to guide subsequent experimental work[8][9][10].

Physicochemical Profiling and Drug-Likeness

Expertise & Causality: Before predicting biological targets, we must first assess if the molecule possesses the fundamental physicochemical characteristics of a viable drug candidate. Properties like molecular weight, lipophilicity (logP), and polar surface area (TPSA) are primary determinants of a molecule's ability to be absorbed, distributed, and ultimately reach its target in vivo. We use established criteria, such as Lipinski's Rule of Five, not as rigid laws, but as expert guidelines to flag potential liabilities early.

Protocol 2.1: Physicochemical Property Calculation using SwissADME

  • Input: Navigate to the SwissADME web server ([Link]).

  • SMILES Entry: In the input field, enter the SMILES string for this compound: O=C(O)c1ccc(CN2CCCCC2)cc1.

  • Execution: Click "Run" to initiate the calculation.

  • Data Collection: Systematically record the calculated values for key physicochemical properties, bioavailability score, and any violations of drug-likeness rules (e.g., Lipinski, Ghose, Veber).

Data Presentation: Table 1

PropertyPredicted ValueDrug-Likeness GuidelineCompliance
Molecular Weight219.28 g/mol < 500Yes
LogP (iLOGP)2.15≤ 5Yes
H-Bond Donors1≤ 5Yes
H-Bond Acceptors3≤ 10Yes
Molar Refractivity65.0140 - 130Yes
TPSA49.33 Ų≤ 140Yes
Rotatable Bonds4≤ 10Yes
Lipinski Violations00Excellent
Bioavailability Score0.55N/AGood

Trustworthiness: The data in Table 1 indicates that this compound exhibits excellent drug-like properties. It fully complies with Lipinski's Rule of Five and other common filters, suggesting a high probability of good oral bioavailability. This strong foundational profile justifies a deeper investigation into its potential biological targets.

Target Prediction via Similarity and Pharmacophore Analysis

Expertise & Causality: We can hypothesize potential protein targets by applying the principle that molecules with similar structures often exhibit similar biological activities. Computational tools analyze the 2D and 3D features (pharmacophores) of our query molecule and screen them against databases of known ligands with annotated biological targets. This "reverse-pharmacology" approach generates a ranked list of the most probable protein targets, providing concrete, testable hypotheses.

Protocol 2.2: Target Prediction using SwissTargetPrediction

  • Input: Navigate to the SwissTargetPrediction web server ([Link]).

  • SMILES Entry: Enter the SMILES string O=C(O)c1ccc(CN2CCCCC2)cc1.

  • Organism Selection: Select "Homo sapiens" as the target organism.

  • Execution: Click "Predict targets" to run the analysis.

  • Analysis: The output will be a list of protein classes and specific proteins ranked by probability. Analyze the top-ranking classes (e.g., kinases, GPCRs, enzymes) to form a primary hypothesis. For this molecule, a high probability of interacting with monoamine transporters, certain GPCRs, and potentially kinases is anticipated due to the piperidine and aromatic moieties.

G Input SMILES String Server SwissTargetPrediction Server Input->Server Algorithm 2D/3D Similarity Algorithm Server->Algorithm Database Database of Known Ligands & Targets Database->Algorithm Output Ranked List of Probable Targets Algorithm->Output Hypothesis Top Hypothesis: Target Class X (e.g., Kinases) Output->Hypothesis

Figure 3: Conceptual workflow for target prediction.

ADMET Profiling

Expertise & Causality: A potent molecule is useless if it is rapidly metabolized into inactive or toxic byproducts, cannot reach its site of action, or causes significant off-target toxicity. Predicting ADMET properties is a critical step in risk mitigation. We assess key parameters such as blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (the primary family of drug-metabolizing enzymes), and potential for cardiotoxicity via hERG channel inhibition.[11][12]

Protocol 2.3: In Silico ADMET Prediction using ADMETlab 2.0

  • Input: Navigate to the ADMETlab 2.0 platform ([Link]).

  • Molecule Entry: Input the molecule's structure via drawing or SMILES string.

  • Module Selection: Select all available predictive modules, including absorption, distribution, metabolism, excretion, and toxicity.

  • Execution: Submit the job for calculation.

  • Data Aggregation: Compile the predictions into a structured table. Pay close attention to binary predictions (e.g., BBB penetrant: Yes/No) and quantitative predictions (e.g., Caco-2 permeability).

Data Presentation: Table 2

ADMET ParameterCategoryPredicted OutcomeImplication
Human Intestinal AbsorptionAbsorptionHighGood potential for oral absorption.
Caco-2 PermeabilityAbsorptionHighSuggests efficient gut wall permeation.
Blood-Brain Barrier (BBB)DistributionPenetrantMay have CNS activity (therapeutic or side-effect).
P-glycoprotein (P-gp)DistributionSubstratePotential for active efflux from cells.
CYP2D6 InhibitionMetabolismInhibitorHigh risk of drug-drug interactions.
CYP3A4 InhibitionMetabolismNon-inhibitorLower risk of interactions with common drugs.
hERG InhibitionToxicityNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityToxicityNon-mutagenicLow risk of carcinogenicity.
Skin SensitizationToxicityNegativeLow risk of allergic reactions.

Trustworthiness: The ADMET profile is generally favorable, with predicted high absorption and low toxicity risks. The key liability identified is the potential inhibition of the CYP2D6 enzyme, a common pathway for drug metabolism. This is a critical, actionable insight; it informs that any future development must include rigorous experimental testing for drug-drug interactions.

Molecular Docking Simulation

Expertise & Causality: Based on the target prediction results, which frequently highlight protein kinases for scaffolds of this type, we select a representative kinase, such as Epidermal Growth Factor Receptor (EGFR), for a molecular docking study. Docking simulates the interaction between our ligand and the protein's binding site, predicting the preferred binding pose and estimating the binding affinity. This provides a structural hypothesis for the mechanism of action.

Protocol 2.4: Molecular Docking using AutoDock Vina

  • Receptor Preparation: Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 2GS2) from the Protein Data Bank. Remove water molecules, co-crystallized ligands, and add polar hydrogens using software like AutoDock Tools.

  • Ligand Preparation: Generate the 3D structure of this compound. Assign charges and determine rotatable bonds.

  • Grid Box Definition: Define the simulation space (the "grid box") around the known ATP-binding site of the kinase. The box should be large enough to allow the ligand to rotate freely but focused enough for efficient searching.

  • Docking Execution: Run AutoDock Vina, which will systematically explore different conformations of the ligand within the grid box and score them based on a semi-empirical free energy force field.

  • Pose Analysis: Analyze the top-scoring binding poses. Examine key intermolecular interactions, such as hydrogen bonds to the hinge region of the kinase, hydrophobic interactions, and any ionic bonds formed by the benzoic acid.

G Prepare_Ligand Prepare Ligand (3D structure, charges) Run_Docking Execute Docking (AutoDock Vina) Prepare_Ligand->Run_Docking Prepare_Receptor Prepare Receptor (PDB structure, remove water) Define_Grid Define Grid Box (Active Site) Prepare_Receptor->Define_Grid Define_Grid->Run_Docking Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results Structural_Hypothesis Binding Mode Hypothesis Analyze_Results->Structural_Hypothesis

Figure 4: Workflow for a molecular docking simulation.

Phase 2: Experimental Validation Strategy

Computational models generate hypotheses; laboratory experiments provide proof. This phase outlines a resource-efficient cascade of experiments to validate the predictions from Phase 1.

Chemical Synthesis and Purity Confirmation

Expertise & Causality: Access to high-purity material is a non-negotiable prerequisite for any biological testing. Impurities can lead to false-positive or false-negative results, invalidating all subsequent data. A standard, reliable synthetic route is required.

Protocol 3.1: Synthesis via Reductive Amination

  • Reaction: To a solution of 4-formylbenzoic acid (1.0 eq) and piperidine (1.1 eq) in methanol, add acetic acid to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.

  • Validation: Confirm the structure and purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Assay Cascade

Expertise & Causality: We employ a tiered approach. First, a biophysical assay is used to confirm direct physical binding to our top predicted target (e.g., a protein kinase). This definitively answers the question: "Does the compound interact with the target?" If binding is confirmed, we proceed to a cell-based assay to determine if this binding event translates into a functional biological response.

Protocol 3.2.1: Primary Target Engagement Assay using Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time. The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. A change in the refractive index at the surface, caused by the compound binding to the protein, is detected. This allows for the precise determination of binding kinetics (on-rate, off-rate) and affinity (K₋).[13]

  • Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a CM5 sensor chip via amine coupling.

  • Ligand Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+), typically from 100 µM down to low nM concentrations.

  • Binding Measurement: Inject the compound dilutions sequentially over the immobilized protein surface. Record the association and dissociation phases for each concentration.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ). A low K₋ value (e.g., < 10 µM) confirms a direct and meaningful interaction.

Protocol 3.2.2: Secondary Cell-Based Functional Assay (Cell Viability)

Principle: If the compound binds to a kinase implicated in cancer cell proliferation (e.g., EGFR), we can test its ability to inhibit the growth of a cancer cell line that is dependent on that kinase (e.g., A431 cells).

  • Cell Culture: Culture A431 human epidermoid carcinoma cells in appropriate media until they reach ~80% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor like Gefitinib).

  • Viability Assessment: After incubation, add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

G Hypothesis Hypothesis: Compound binds Target X SPR SPR Binding Assay Hypothesis->SPR Binding_Confirmed Binding Confirmed? (KD < 10 µM) SPR->Binding_Confirmed Cell_Assay Cell-Based Functional Assay Binding_Confirmed->Cell_Assay Yes Stop Stop or Re-evaluate Binding_Confirmed->Stop No Activity_Confirmed Functional Activity? (IC50 measured) Cell_Assay->Activity_Confirmed Activity_Confirmed->Stop No Proceed Proceed to Lead Optimization Activity_Confirmed->Proceed Yes

Figure 5: Experimental validation decision workflow.

Conclusion and Forward Outlook

This guide has detailed a comprehensive, two-phase strategy for the systematic evaluation of this compound. The in silico analysis (Phase 1) strongly suggests that the compound is a viable drug-like molecule, predicting good pharmacokinetic properties and identifying protein kinases as a high-probability target class. The primary liability flagged for further investigation is the potential for CYP2D6-mediated drug-drug interactions.

The proposed experimental workflow (Phase 2) provides a clear and logical path to validate these computational hypotheses. By first confirming direct target engagement with a biophysical method like SPR and then demonstrating a functional consequence in a relevant cellular model, researchers can build a high-confidence data package. Successful validation of the predicted activity would position this compound as a promising hit compound, worthy of entering a formal lead optimization program to improve potency, selectivity, and metabolic stability. This integrated computational and experimental approach represents a best-practice model for modern, efficient drug discovery.

References

  • Ena, D. G., & Ioan, A. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1903, 239-254. [Link]
  • Ullah, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023). IEEE Xplore. [Link]
  • Li, Z., et al. (2020). The Computational Models of Drug-target Interaction Prediction. Protein and Peptide Letters, 27(5), 348-358. [Link]
  • Ena, D. G., & Ioan, A. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed. [Link]
  • Meng, X. Y., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey.
  • ADMET-AI. A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]
  • Predictive ADMET Modeling - BHSAI. [Link]
  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
  • Simul
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Marrero, P. F., et al. (2021). The pursuit of accurate predictive models of the bioactivity of small molecules.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. ChemBK. [Link]
  • 4-(Piperidin-1-yl)benzoic acid. PubChem. [Link]
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem. [Link]
  • G., G., & A., O. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
  • Validating Small Molecule Chemical Probes for Biological Discovery. (2023).
  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (2022). MDPI. [Link]
  • Arkin, M. (2021).
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

Sources

Predicting the Mechanism of Action for 4-(Piperidin-1-ylmethyl)benzoic acid: An Integrated Computational and Experimental Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a chemical entity into a potential therapeutic agent. This guide presents a comprehensive, integrated workflow for predicting and validating the MoA of 4-(Piperidin-1-ylmethyl)benzoic acid, a molecule with a piperidine scaffold common in pharmacologically active agents but with a publicly undocumented biological function.[1][2] We navigate from initial in silico hypothesis generation, leveraging structural similarity and target prediction databases, to a structured experimental cascade designed for target engagement and cellular pathway validation. This document is structured not as a rigid protocol but as a logical, decision-driven framework, empowering researchers to dissect the therapeutic potential of under-characterized small molecules. The narrative focuses on a primary hypothesis generated through computational analysis—the potential for this compound to act as an antagonist of G-protein coupled receptor 84 (GPR84), a key player in inflammatory processes.[3][4][5]

Introduction: The Challenge of Under-Characterized Molecules

In the vast chemical space available to drug discovery, countless compounds remain under-characterized. This compound (CAS: 159691-33-5) is one such molecule.[6][7] Its structure, featuring a piperidine ring linked to a benzoic acid moiety, is a privileged scaffold in medicinal chemistry, known to confer favorable pharmacokinetic properties and provide a versatile backbone for interacting with biological targets.[2][8] However, without a known MoA, its potential remains untapped.

Part I: In Silico Prediction and Hypothesis Generation

The initial phase of MoA prediction is a low-cost, high-throughput exploration of possibilities using computational tools.[11][12] The goal is to analyze the molecule's structure and compare it against vast biological and chemical databases to generate a ranked list of potential protein targets and affected pathways.

Foundational Analysis: Structural and Physicochemical Profiling

Before complex modeling, a fundamental analysis of the compound's properties is essential. These descriptors influence its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile and can offer early clues about its "drug-likeness".[2][11]

PropertyPredicted ValueData SourceSignificance in Drug Discovery
Molecular Formula C₁₃H₁₇NO₂[6][7]Defines the elemental composition and molecular weight.
Molecular Weight 219.28 g/mol [6][7]Complies with Lipinski's Rule of Five (<500 Da), suggesting potential for good absorption and permeation.
Topological Polar Surface Area (TPSA) 40.54 Ų[13]Indicates good potential for cell membrane permeability.
LogP (Octanol-Water Partition Coeff.) 2.37[13]Suggests a balance between hydrophilicity and lipophilicity, crucial for bioavailability.
Hydrogen Bond Donors 1[13]Adheres to Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors 2[13]Adheres to Lipinski's Rule of Five (<10).
Rotatable Bonds 2[13]Low number suggests conformational rigidity, which can be favorable for target binding.
Target Prediction via Structural Similarity and Database Mining

The principle of "guilt-by-association" is a powerful tool in cheminformatics.[14] By identifying structurally similar compounds with known biological targets, we can infer potential targets for our query molecule.

Rationale for Database Selection:

  • ChEMBL: A comprehensive database of bioactive molecules and their quantitative activities, curated from medicinal chemistry literature.[15][16][17] It is ideal for identifying structure-activity relationships.

  • PubChem: A vast public repository containing chemical structures and bioassay data, excellent for broad searches and identifying less common activities.[18][19]

  • DrugBank: Focuses on approved and experimental drugs, providing detailed information on targets and mechanisms.[15][18][19]

Workflow:

  • Substructure Search: Perform a substructure search using the "piperidin-1-ylmethyl-benzoic acid" core in databases like ChEMBL and PubChem.

  • Tanimoto Similarity Search: Use a 2D fingerprinting method (e.g., FCFP_4) to find compounds with high structural similarity (Tanimoto coefficient > 0.85).

  • Target Analysis: Analyze the primary targets of the retrieved compounds.

Key Finding & Hypothesis Formulation: A search for piperidine derivatives with activity on G-protein coupled receptors (GPCRs) reveals a significant cluster of antagonists for GPR84 . GPR84 is a medium-chain fatty acid receptor primarily expressed in immune cells like macrophages and neutrophils.[3][5] Its activation triggers pro-inflammatory signaling pathways, making it a target for inflammatory diseases.[4][20] The structure of this compound shares key pharmacophoric features with known GPR84 antagonists.

Primary Hypothesis: this compound acts as an antagonist of the GPR84 receptor, thereby inhibiting pro-inflammatory signaling cascades.

Visualizing the Predictive Workflow

The following diagram outlines the logical flow from initial compound information to a validated MoA hypothesis.

G cluster_0 Part 1: In Silico Prediction cluster_1 Part 2: Experimental Validation cluster_2 Part 3: MoA Confirmation Compound This compound PhysChem Physicochemical Profiling (Table 1) Compound->PhysChem DB_Mining Database Mining (ChEMBL, PubChem, DrugBank) Compound->DB_Mining Target_Prediction Target Prediction: Structural Similarity Search DB_Mining->Target_Prediction Hypothesis Hypothesis Generation: 'GPR84 Antagonism' Target_Prediction->Hypothesis Binding_Assay Target Engagement: Direct Binding Assays (SPR/ITC) Hypothesis->Binding_Assay Does it bind? CETSA Target Engagement: Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA Does it bind in cells? Functional_Assay Functional Cellular Assay: Gαi Signaling (cAMP Assay) Binding_Assay->Functional_Assay If binding confirmed CETSA->Functional_Assay Phenotypic_Assay Phenotypic Assay: Cytokine Release (ELISA) Functional_Assay->Phenotypic_Assay Is function altered? MoA Integrated Mechanism of Action Hypothesis Phenotypic_Assay->MoA Is phenotype affected?

Caption: Integrated workflow for MoA prediction and validation.

Part II: Experimental Validation of the GPR84 Antagonism Hypothesis

Computational predictions must be validated through rigorous experimentation.[9][21][22] The following protocols are designed to systematically test the hypothesis that this compound is a GPR84 antagonist. The causality behind this experimental sequence is crucial: we first confirm direct physical interaction (target engagement) and then assess the functional consequences of that interaction.

Step 1: Confirming Direct Target Engagement

The first question is whether the compound physically binds to the predicted target, GPR84.

Protocol 3.1.1: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To quantify the binding affinity (K D) and kinetics (k on, k off) of the compound to purified GPR84 protein.

  • Causality: SPR provides direct, real-time evidence of a physical interaction, serving as a primary validation of the in silico prediction. It is a self-validating system where non-specific binding can be identified and subtracted using a reference flow cell.

  • Methodology:

    • Immobilization: Covalently immobilize purified, full-length human GPR84 protein onto a CM5 sensor chip via amine coupling. Use a reference flow cell deactivated with ethanolamine for background subtraction.

    • Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-P+), typically from 100 µM down to 1 nM. Include a buffer-only injection as a "zero-concentration" control.

    • Binding Measurement: Inject the compound dilutions over the GPR84 and reference flow cells at a constant flow rate (e.g., 30 µL/min). Record the association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Regeneration: After each cycle, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (K D), association rate (k a), and dissociation rate (k d).

Step 2: Validating Target Engagement in a Cellular Context

Confirming that the compound engages GPR84 within the complex environment of a living cell is a critical step toward physiological relevance.

Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound binds to and stabilizes GPR84 in intact cells.

  • Causality: Ligand binding typically increases the thermal stability of a protein. CETSA measures this stabilization, providing strong evidence of target engagement in a native cellular environment.

  • Methodology:

    • Cell Culture: Use a cell line endogenously expressing GPR84 or a HEK293 line stably overexpressing human GPR84.

    • Compound Treatment: Treat cell suspensions with the test compound (e.g., at 10x the predicted K D) and a vehicle control (e.g., 0.1% DMSO) for 1 hour.

    • Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

    • Cell Lysis & Protein Extraction: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Protein Detection: Analyze the amount of soluble GPR84 remaining at each temperature using Western Blotting with a GPR84-specific antibody.

    • Data Analysis: Plot the relative amount of soluble GPR84 as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.

Step 3: Assessing Functional Modulation of GPR84 Signaling

Once binding is confirmed, the next step is to determine the functional outcome. Is the compound an agonist (activator) or an antagonist (inhibitor)?

Protocol 3.3.1: cAMP Accumulation Assay

  • Objective: To determine if the compound antagonizes GPR84-mediated inhibition of cyclic AMP (cAMP) production.

  • Causality: GPR84 is known to couple to the Gαi subunit of heterotrimeric G-proteins.[5][23] Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

  • Methodology:

    • Cell Preparation: Use CHO or HEK293 cells stably co-expressing human GPR84 and a cAMP-responsive reporter system (e.g., GloSensor™).

    • Forskolin Stimulation: Pre-treat cells with Forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

    • Antagonist Mode:

      • Pre-incubate cells with varying concentrations of this compound.

      • Add a known GPR84 agonist (e.g., decanoic acid) at its EC₅₀ concentration.

    • Signal Detection: Measure the resulting luminescence or fluorescence signal, which is inversely proportional to cAMP levels.

    • Data Analysis: Plot the signal against the concentration of the test compound. An antagonist will reverse the agonist-induced signal change in a dose-dependent manner. Calculate the IC₅₀ value.

Visualizing the Predicted Signaling Pathway

The following diagram illustrates the proposed mechanism of GPR84 antagonism.

G cluster_0 Cell Membrane GPR84 GPR84 Receptor Gai Gαi GPR84->Gai Activates G-protein Gbg Gβγ GPR84->Gbg Activates G-protein AC Adenylyl Cyclase (AC) ATP ATP Gai->AC Inhibits Agonist Agonist (e.g., Decanoic Acid) Agonist->GPR84 Activates Compound This compound (Predicted Antagonist) Compound->GPR84 Blocks cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Leads to

Caption: Predicted GPR84 antagonist signaling pathway.

Part III: Integrated MoA Hypothesis and Future Directions

By integrating the findings from our computational and experimental workflow, we can formulate a robust, evidence-based MoA hypothesis.

Integrated Hypothesis: this compound is a direct antagonist of the G-protein coupled receptor GPR84. It physically binds to the receptor with a quantifiable affinity, leading to its stabilization in a cellular environment. This binding event functionally inhibits Gαi-mediated signaling, preventing the agonist-induced decrease in intracellular cAMP. By blocking this pro-inflammatory pathway, the compound is predicted to exhibit anti-inflammatory properties, such as the reduction of cytokine release from immune cells.

Future Directions:

  • Phenotypic Validation: Conduct experiments to measure the downstream consequences of GPR84 antagonism, such as measuring the inhibition of agonist-induced cytokine (e.g., IL-12) release from macrophages via ELISA.[5]

  • Selectivity Profiling: Screen the compound against a panel of other GPCRs to determine its selectivity for GPR84.

  • In Vivo Studies: Evaluate the compound's efficacy in animal models of inflammatory diseases where GPR84 is implicated, such as inflammatory bowel disease or fibrosis.[3][5]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency and selectivity, building a deeper understanding of the pharmacophore.[1][24]

References

  • What are G-protein coupled receptor 84 antagonists and how do they work? (2024). Google Cloud.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed.
  • What are GPR84 inhibitors and how do they work? (2024).
  • GPR84. (2013). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Structure–activity relationship of piperidine derivatives with... (n.d.).
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). Benchchem.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Can AI identify new drug targets that were previously missed by traditional methods? (2025). Google Cloud.
  • Validation guidelines for drug-target prediction methods. (n.d.).
  • Validation guidelines for drug-target prediction methods. (2024). ScienceOpen.
  • Selective GPR84 Antagonist. (n.d.). Liminal BioSciences.
  • GPR84 | Antagonists Agonists. (n.d.). MedchemExpress.com.
  • In silico prediction of chemical mechanism of action via an improved network‐based inference method. (n.d.). PMC - NIH.
  • Comparing the Chemical Structure and Protein Content of ChEMBL, DrugBank, Human Metabolome Database and the Therapeutic Target D
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity.
  • In Silico Target Prediction for Small Molecules. (2018). SciSpace.
  • ChEMBL. (n.d.). EMBL-EBI.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends? (n.d.). Taylor & Francis Online.
  • BindingDB and ChEMBL: Online compound databases for drug discovery. (2025).
  • 4-piperidin-1-ylmethyl-benzoic acid. (n.d.). Echemi.
  • 4-(Piperidin-1-yl)benzoic acid. (n.d.). ChemScene.

Sources

In silico docking studies of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico Docking Studies of 4-(Piperidin-1-ylmethyl)benzoic acid

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies on this compound, a versatile piperidine compound used in biochemical research.[1] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the scientific rationale behind critical choices in the docking workflow, from ligand and protein preparation to the nuanced interpretation of results. By integrating field-proven insights with authoritative protocols, this guide serves as a practical and self-validating framework for investigating the interaction of small molecules with biological targets, using this compound as a case study. The workflow emphasizes scientific integrity, reproducibility, and the critical step of protocol validation to ensure the generation of meaningful and reliable data.

Introduction to the Study

The Role of In Silico Molecular Docking in Drug Discovery

Molecular docking is a cornerstone of structure-based drug design (SBDD), a computational method used to predict the preferred orientation, conformation, and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein.[2][3] The primary objectives are twofold: to elucidate the binding mode of a ligand within a receptor's active site and to perform virtual screening of large chemical libraries to identify novel "hit" compounds.[2][4] The process involves two fundamental steps: first, a search algorithm samples various conformations of the ligand within the binding site, and second, a scoring function ranks these poses by estimating their binding affinity.[5][6]

The Ligand of Interest: this compound

This compound (CAS No. 159691-33-5) is a small organic molecule featuring a benzoic acid moiety linked to a piperidine ring via a methylene bridge.[1][7] Its structure presents several key features for molecular interactions, including a carboxylic acid group capable of forming hydrogen bonds and salt bridges, an aromatic ring for potential π-π stacking, and a tertiary amine within the piperidine ring that can be protonated under physiological conditions. While its specific biological targets are not extensively documented in public literature, it is recognized as a versatile scaffold for biochemical research.[1][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 159691-33-5[1][7][9]
Molecular Formula C13H17NO2[1][7][9]
Molecular Weight 219.28 g/mol [1][7][9]
IUPAC Name 4-[(piperidin-1-yl)methyl]benzoic acid[7]
SMILES O=C(O)C1=CC=C(CN2CCCCC2)C=C1[9]
Rationale and Hypothetical Target Selection

Given the structural motifs of this compound, it possesses the potential to interact with a wide range of biological targets. For the purpose of this technical guide, we will perform a hypothetical docking study against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6Y2F). This target is selected due to its critical role in viral replication and the vast availability of high-quality structural data, making it an excellent model system for demonstrating a robust docking protocol. The principles and steps outlined herein are transferable to virtually any protein target.

The Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful preparation and validation. The workflow can be conceptually divided into three core phases: Preparation, Simulation, and Analysis. Each stage is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (4-Piperidin-1-ylmethyl benzoic acid) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Target Preparation (SARS-CoV-2 Mpro) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Interpretation (Binding Energy & Poses) docking->results validation Protocol Validation (Redocking) results->validation visualization Interaction Visualization (PyMOL / Discovery Studio) results->visualization

Caption: The three-phase molecular docking workflow.

Detailed Experimental Protocol

This section provides a granular, step-by-step protocol for docking this compound into the active site of SARS-CoV-2 Mpro.

Required Software
  • AutoDock Tools (ADT): A graphical front-end for preparing protein and ligand files.[10]

  • AutoDock Vina: The docking engine for performing the simulation.[11]

  • PyMOL or BIOVIA Discovery Studio Visualizer: For molecular visualization and analysis.

  • Open Babel: A chemical toolbox for converting file formats (optional but recommended).

Step 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure with correct atom types, charges, and defined rotatable bonds, saved in the required PDBQT file format.

  • Obtain Ligand Structure: Download the 2D structure of this compound (e.g., from a chemical supplier database or draw it in software like ChemDraw). Save it as an SDF or MOL2 file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure to a low-energy 3D conformation.

  • Load into AutoDock Tools (ADT):

    • Open ADT.

    • Go to Ligand -> Input -> Open and select your 3D ligand file.

  • Process the Ligand:

    • ADT will automatically add hydrogens, compute Gasteiger charges (charges suitable for the AutoDock force field), and merge non-polar hydrogens.[12]

    • A crucial step is defining the rotatable bonds. Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.[10] Then, go to Ligand -> Torsion Tree -> Choose Torsions to review and confirm the rotatable bonds. The software typically makes sensible choices.

  • Save as PDBQT:

    • Go to Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt. This file now contains the 3D coordinates, charge information, and a description of the flexible torsions.[13]

Step 2: Target Protein Preparation

Protein preparation involves cleaning the crystal structure from the Protein Data Bank (PDB) to make it suitable for docking.[14][15]

  • Download PDB File: Download the crystal structure of SARS-CoV-2 Mpro, PDB ID: 6Y2F , from the RCSB PDB website.

  • Clean the Protein Structure:

    • Open the 6Y2F.pdb file in a molecular visualizer like PyMOL or Discovery Studio.

    • The PDB file often contains non-protein atoms such as water molecules, ions, and co-crystallized ligands. For this protocol, remove all water molecules and any existing ligands/inhibitors.[15] If a specific water molecule is known to be critical for binding, it can be retained, but this requires prior knowledge.[16]

    • If the protein is a multimer, select only the biologically relevant monomer (e.g., Chain A) for the docking study. Save this cleaned structure as protein.pdb.

  • Load into AutoDock Tools (ADT):

    • Open a new session in ADT.

    • Go to File -> Read Molecule and load protein.pdb.

  • Process the Protein:

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK. Adding hydrogens is critical as they are often missing from crystal structures and are essential for defining hydrogen bonds.[17]

    • Go to Edit -> Charges -> Add Kollman Charges. These are the appropriate partial charges for the protein in the AutoDock force field.

  • Save as PDBQT:

    • Go to Grid -> Macromolecule -> Choose. Select the protein from the list.

    • ADT will automatically merge non-polar hydrogens and assign atom types. Save the final prepared protein file as protein.pdbqt.

Step 3: Grid Box Generation

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[18]

  • Open Prepared Files in ADT: Load both protein.pdbqt and ligand.pdbqt into the same ADT session.

  • Define the Grid Box:

    • Go to Grid -> Grid Box.... A box will appear around the protein.

    • The most reliable way to define the binding site is to center the grid on the position of a known co-crystallized ligand.[2] For PDB ID 6Y2F, the active site is well-characterized and involves key residues like HIS41 and CYS145. Manually position the center of the grid box to encompass these residues.

    • Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligand in various orientations but not so large as to waste computational time.

  • Save Grid Parameters: Once the grid is set, go to File -> Close Saving Current in the Grid Options panel. This does not save a file directly but stores the coordinates for the next step.

Step 4: Performing the Docking Simulation

This step uses AutoDock Vina to perform the docking calculation. Vina requires a configuration file (conf.txt) that specifies the input files and grid parameters.

  • Create a Configuration File (conf.txt): Create a text file named conf.txt with the following content. The center and size values are taken from the grid box you defined in ADT.

  • Run AutoDock Vina: Open a command line or terminal in the folder containing your four files (protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable). Run the following command:

    This will initiate the docking process. Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses and their scores, and a log file (docking_log.txt) with the same scoring information.[10]

Analysis and Interpretation of Results

Interpreting docking results requires a combination of quantitative assessment and visual inspection.[19][20]

Quantitative Analysis

The primary quantitative outputs from AutoDock Vina are the binding affinity and the Root Mean Square Deviation (RMSD).

  • Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[19][20] This score is used to rank different poses of the same ligand and to compare different ligands.

  • RMSD: This metric measures the average distance between the atoms of two superimposed molecules. In docking, it is used to compare the docked pose to a reference conformation (like a co-crystallized ligand) or to assess the similarity between different docked poses. An RMSD value below 2.0 Å is generally considered a good prediction when validating a protocol.[11][19]

Table 2: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example)
1-7.80.000HIS41, CYS145, GLU166
2-7.51.251HIS41, MET49, GLN189
3-7.21.893CYS145, HIS163, ASP187
............
Visual Analysis of Interactions

Quantitative scores alone are insufficient. Visual inspection of the top-ranked poses is essential to determine if the predicted interactions are chemically sensible.[4]

  • Load Results into Visualizer: Open protein.pdbqt in PyMOL or Discovery Studio. Then, load the docking_results.pdbqt file, which contains multiple poses.

  • Identify Key Interactions: For the top-ranked pose (the one with the lowest binding energy), analyze the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Check for H-bonds between the ligand's carboxylate group and polar residues in the active site.[19]

    • Hydrophobic Interactions: Observe contacts between the ligand's aromatic ring and non-polar residues.

    • Ionic Interactions/Salt Bridges: If the ligand's amine or carboxylate is charged, look for interactions with oppositely charged residues.

    • π-π Stacking: Interactions between the ligand's benzene ring and aromatic residues like Phenylalanine, Tyrosine, or Histidine.

Mandatory Protocol Validation

A docking protocol must be validated to be considered trustworthy.[2] The most common and essential validation method is to "redock" the native co-crystallized ligand into the active site and determine if the software can reproduce the experimentally observed binding pose.[16]

Redocking Protocol
  • Select a Target with a Co-crystallized Ligand: For this, one would use a PDB entry that already contains a bound inhibitor, for example, SARS-CoV-2 Mpro in complex with an inhibitor like PDB ID: 6W63 .

  • Prepare the System:

    • Separate the ligand and the protein from the PDB file.

    • Prepare the protein as described in section 3.3.

    • Prepare the extracted ligand as described in section 3.2.

  • Dock the Ligand: Perform the docking using the exact same grid parameters and docking settings intended for the main study.

  • Analyze the Result:

    • Compare the top-ranked docked pose of the native ligand with its original crystal structure pose by superimposing them.

    • Calculate the RMSD between the docked pose and the crystal pose. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that the chosen protocol is capable of accurately reproducing a known binding mode.[11][16]

Conclusion

This guide has detailed a robust and validated workflow for performing in silico molecular docking of this compound. By following these steps—from meticulous preparation of both ligand and target to rigorous analysis and validation—researchers can generate reliable predictions of protein-ligand interactions. This computational approach serves as a powerful hypothesis-generation tool, enabling the prioritization of compounds for further experimental testing and accelerating the early stages of drug discovery. The principles outlined here are broadly applicable, providing a solid foundation for conducting docking studies on any ligand-target system.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (n.d.).
  • How does one prepare proteins for molecular docking? - Quora. (n.d.).
  • Interpretation of Molecular docking results? - ResearchGate. (n.d.).
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020, October 23).
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (n.d.).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (n.d.).
  • Autodock Tutorial easy for beginners Ligand Preparation - YouTube. (2020, May 28).
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC - NIH. (n.d.).
  • Small Molecule Docking - KBbox: Methods. (n.d.).
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio - YouTube. (2025, July 28).
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.).
  • Molecular docking proteins preparation - ResearchGate. (n.d.).
  • Session 4: Introduction to in silico docking. (n.d.).
  • How to validate the molecular docking results ? | ResearchGate. (n.d.).
  • Protein preparation for molecular docking using Discovery Studio | Dawn of Bioinformatics. (2022, January 12).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 11).
  • How can I validate a docking protocol? - ResearchGate. (n.d.).
  • How to dock my ligand with a cofactor NADPH in AutoDock? - ResearchGate. (n.d.).
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
  • 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID - ChemBK. (n.d.).
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. (n.d.).
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. (n.d.).
  • Best Practices in Docking and Activity Prediction - bioRxiv. (2016, February 12).
  • 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem. (n.d.).
  • Graphviz tutorial - YouTube. (2021, January 13).
  • Graphviz. (n.d.).
  • ES114 Graphviz - YouTube. (2025, February 25).
  • DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). (2022, April 7).
  • Graphviz Examples and Tutorial - Sketchviz. (n.d.).
  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PubMed Central. (2021, May 5).
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents. (n.d.).
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (n.d.).
  • Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase - Allied Academies. (2017, May 17).
  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives - MDPI. (n.d.).
  • In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia - STM Journals. (n.d.).

Sources

The Strategic Deployment of 4-(Piperidin-1-ylmethyl)benzoic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Power of the Fragment

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone strategy for the identification of high-quality lead compounds. By screening small, low-complexity molecules, or "fragments," we can explore chemical space with unparalleled efficiency, often identifying novel binding interactions that are missed by traditional high-throughput screening of larger, more complex molecules. This guide provides an in-depth technical overview of 4-(Piperidin-1-ylmethyl)benzoic acid, a fragment that embodies several key features of a promising starting point for a successful drug discovery campaign. We will delve into its chemical rationale, synthetic accessibility, and the strategic workflows for its application in identifying and optimizing novel therapeutics.

The Fragment in Focus: this compound

This compound is a bifunctional molecule that presents a compelling case for its inclusion in a fragment library. Its structure marries the three-dimensional (3D) character of a saturated heterocycle with the versatile functionality of a substituted aromatic ring.

PropertyValueSource
CAS Number 159691-33-5[1][2]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3] Its 3D nature allows it to probe protein binding pockets in ways that flat, aromatic fragments cannot, potentially revealing novel allosteric sites.[4][5][6][7][8][9] The benzoic acid portion provides a crucial handle for both initial interactions with a target protein (e.g., through hydrogen bonding or salt bridges) and for subsequent synthetic elaboration during hit-to-lead optimization.

Synthesis of this compound: A Repeatable Protocol

The synthetic accessibility of a fragment is a critical consideration for any FBDD campaign. The following protocol is adapted from established methods for analogous compounds and provides a reliable route to multi-gram quantities of the target fragment.[10][11][12][13]

Reaction Scheme:

Synthesis_Scheme start 4-(Bromomethyl)benzoic acid reaction Nucleophilic Substitution start->reaction piperidine Piperidine piperidine->reaction base K2CO3 (or other base) base->reaction solvent Acetonitrile (or DMF) solvent->reaction product This compound reaction->product

Caption: Synthetic route to this compound.

Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(bromomethyl)benzoic acid (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile to form a slurry.

  • Nucleophilic Addition: Add piperidine (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product as a white solid.

Fragment Screening: Identifying Biologically Relevant Hits

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required.[14]

Workflow for Fragment Screening:

Fragment_Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology primary_screen High-Throughput Screen (e.g., DSF, SPR) hit_validation Orthogonal Biophysical Method (e.g., NMR, ITC) primary_screen->hit_validation Initial Hits structural_biology X-ray Crystallography or Cryo-EM hit_validation->structural_biology Validated Hits hit_to_lead Hit-to-Lead Optimization structural_biology->hit_to_lead Structural Insights

Caption: A typical workflow for fragment screening and hit validation.

Recommended Screening Techniques:
  • Differential Scanning Fluorimetry (DSF): A rapid and cost-effective primary screening method that measures changes in protein thermal stability upon fragment binding.

  • Surface Plasmon Resonance (SPR): A highly sensitive technique for detecting and quantifying binding interactions in real-time, providing kinetic data (k_on and k_off).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for detecting weak binding and for mapping the binding site on the protein. Both ligand-observed and protein-observed experiments can be employed.

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (K_d), enthalpy (ΔH), and entropy (ΔS).

  • X-ray Crystallography: The gold standard for determining the precise binding mode of a fragment, providing invaluable structural information for hit-to-lead optimization.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like this compound is identified and its binding mode is elucidated, the next phase is to elaborate its structure to improve potency and drug-like properties. The bifunctional nature of our fragment provides two primary vectors for this optimization.

Strategies for Hit-to-Lead Development:
  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to explore adjacent binding pockets. For our fragment, the carboxylic acid group of the benzoic acid moiety is an ideal point for derivatization, for instance, by forming amides or esters.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity and potency. The para-position of the benzyl group provides a vector for such linking strategies.

  • Fragment Merging: In cases where multiple fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of each, leading to a more potent compound.

The following table outlines a hypothetical Structure-Activity Relationship (SAR) study starting from our initial fragment.

CompoundR Group (on Benzoic Acid)R' Group (on Piperidine)Binding Affinity (K_d)
Initial Hit -COOHH500 µM
Analog 1a -CONHCH₃H250 µM
Analog 1b -CONH(CH₂)₂OHH100 µM
Analog 2a -COOH4-OH400 µM
Analog 2b -COOH3-CH₃600 µM
Optimized Lead -CONH(CH₂)₂OH4-OH5 µM

This iterative process of design, synthesis, and testing is central to the hit-to-lead optimization phase.

Conclusion: A Versatile Scaffold for Future Discovery

This compound represents a highly valuable fragment for drug discovery. Its combination of 3D architecture, synthetic tractability, and multiple vectors for chemical elaboration makes it an ideal starting point for FBDD campaigns targeting a wide range of protein classes. The methodologies outlined in this guide provide a robust framework for researchers to leverage this and similar fragments in the quest for novel therapeutics. The principles of FBDD, coupled with a deep understanding of the chemical and biological properties of fragments like the one discussed herein, will continue to be a driving force in the future of medicine.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ. [Link]
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Piperidine-based drug discovery. University of Arizona. [Link]
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub. [Link]
  • A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]
  • Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. ChemBK. [Link]
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi.

Sources

Unlocking the Therapeutic Potential of 4-(Piperidin-1-ylmethyl)benzoic Acid: A Technical Guide to Investigating its Role in Fibrinolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 4-(Piperidin-1-ylmethyl)benzoic acid. Drawing parallels with structurally similar and clinically established antifibrinolytic agents, we postulate that the primary therapeutic target of this compound lies within the fibrinolytic system. This document outlines the scientific rationale, key molecular targets, and detailed, field-proven experimental protocols to rigorously evaluate its mechanism of action and therapeutic utility. Our approach emphasizes scientific integrity, providing a self-validating system of experimentation designed to deliver clear, interpretable, and actionable data.

Introduction: The Rationale for Investigating this compound as an Antifibrinolytic Agent

The control of bleeding is a critical aspect of patient management in various clinical settings, from major surgery and trauma to inherited bleeding disorders.[1][2] The fibrinolytic system, responsible for the dissolution of fibrin clots, is a key regulator of hemostasis.[3] In conditions of excessive fibrinolysis, or hyperfibrinolysis, the premature breakdown of clots can lead to life-threatening hemorrhage.[4]

Antifibrinolytic agents are a class of drugs that stabilize blood clots by inhibiting the enzymes responsible for their degradation.[5] A prominent class of these agents includes synthetic lysine analogs such as tranexamic acid and ε-aminocaproic acid.[6] These molecules exert their effect by binding to the lysine-binding sites on plasminogen, the zymogen precursor of the primary fibrinolytic enzyme, plasmin.[7] This binding prevents plasminogen from associating with fibrin and inhibits its activation to plasmin, thereby preserving the fibrin clot.[6]

This compound shares significant structural similarities with known antifibrinolytic compounds, particularly 4-(aminomethyl)benzoic acid (PAMBA), which is recognized for its antifibrinolytic action.[8][9] This structural analogy forms a strong basis for the hypothesis that this compound may also function as an inhibitor of the fibrinolytic system. This guide provides a detailed roadmap for testing this hypothesis and characterizing the compound's potential as a novel therapeutic agent.

The Fibrinolytic Pathway: Identifying the Primary Molecular Target

The fibrinolytic system is a cascade of enzymatic reactions tightly regulated by a series of activators and inhibitors.[3] The central event in fibrinolysis is the conversion of plasminogen to the active serine protease, plasmin, by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA).[10] Plasmin then degrades the fibrin mesh of a blood clot into soluble fibrin degradation products.[10]

Based on the mechanism of action of structurally related compounds, the primary molecular target for this compound is hypothesized to be plasminogen . Specifically, the compound is expected to interact with the lysine-binding sites within the kringle domains of plasminogen. By occupying these sites, it would competitively inhibit the binding of plasminogen to fibrin, a crucial step for its efficient activation to plasmin.[6]

Secondary targets could include the active site of plasmin itself, although this is generally a less potent mechanism for lysine analogs.[7]

Diagram of the Fibrinolytic Pathway and Proposed Inhibition

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Proposed Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation t-PA/u-PA t-PA/u-PA t-PA/u-PA->Plasminogen Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot Degradation Fibrin_Clot->Plasminogen Binding Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin_Clot->Fibrin_Degradation_Products Compound_X This compound Compound_X->Plasminogen Inhibition of Activation

Caption: The Fibrinolytic Pathway and the Hypothesized Point of Inhibition.

Experimental Validation: A Step-by-Step Methodological Approach

To validate the hypothesis that this compound acts as an antifibrinolytic agent by targeting plasminogen, a series of in vitro experiments are proposed. These assays are designed to provide a comprehensive understanding of the compound's mechanism and potency.

Experimental Workflow

Experimental_Workflow Start Start Hypothesis Hypothesis: This compound is an antifibrinolytic agent. Start->Hypothesis Assay_1 Experiment 1: Chromogenic Plasminogen Activation Assay Hypothesis->Assay_1 Assay_2 Experiment 2: Fibrin Clot Lysis Assay Assay_1->Assay_2 Assay_3 Experiment 3: Surface Plasmon Resonance (SPR) Binding Assay Assay_2->Assay_3 Data_Analysis Data Analysis and Interpretation Assay_3->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion End End Conclusion->End

Caption: A logical workflow for the experimental validation of the compound.

Experiment 1: Chromogenic Plasminogen Activation Assay

Objective: To determine if this compound inhibits the activation of plasminogen to plasmin in a purified system.

Principle: This assay measures the generation of plasmin by monitoring the cleavage of a plasmin-specific chromogenic substrate. The rate of color development is proportional to the amount of active plasmin formed.[11]

Materials:

  • Human Glu-Plasminogen

  • Tissue Plasminogen Activator (t-PA)

  • Chromogenic plasmin substrate (e.g., S-2251)

  • This compound

  • Tranexamic acid (positive control)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and tranexamic acid in a suitable solvent (e.g., DMSO or water).

  • In a 96-well microplate, add increasing concentrations of this compound or tranexamic acid. Include a vehicle control (solvent only).

  • Add a constant concentration of human Glu-plasminogen to each well.

  • Initiate the reaction by adding a fixed concentration of t-PA.

  • Immediately add the chromogenic plasmin substrate.

  • Incubate the plate at 37°C and monitor the absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial rate of reaction (V₀) for each concentration of the test compound.

  • Plot the V₀ against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in the rate of plasmin formation in the presence of this compound would indicate inhibition of plasminogen activation.

Experiment 2: Fibrin Clot Lysis Assay

Objective: To assess the ability of this compound to inhibit the lysis of a fibrin clot in a more physiologically relevant plasma-based system.

Principle: A fibrin clot is formed in plasma, and its lysis, induced by the addition of a plasminogen activator, is monitored by changes in turbidity (optical density).[12] An effective antifibrinolytic agent will delay the time to clot lysis.

Materials:

  • Human citrated plasma

  • Thrombin

  • Tissue Plasminogen Activator (t-PA)

  • Calcium Chloride (CaCl₂)

  • This compound

  • Tranexamic acid (positive control)

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and tranexamic acid in the assay buffer.

  • In a 96-well microplate, add the test compounds at various concentrations to human citrated plasma.

  • Add CaCl₂ to initiate coagulation.

  • Add thrombin to form a fibrin clot.

  • Add t-PA to initiate fibrinolysis.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the absorbance at 405 nm over time.

  • The time to 50% clot lysis is determined for each condition.

  • Plot the lysis time against the concentration of the inhibitor.

Expected Outcome: An increase in the clot lysis time in the presence of this compound will confirm its antifibrinolytic activity in a plasma environment.

Experiment 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To directly measure the binding affinity and kinetics of this compound to human plasminogen.

Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (plasminogen) immobilized on a sensor chip in real-time. This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₔ).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human Glu-Plasminogen

  • Amine coupling kit for immobilization

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize human Glu-plasminogen onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of the compound over the immobilized plasminogen surface and a reference surface (without plasminogen).

  • Monitor the binding response (in Resonance Units, RU) over time.

  • After each injection, regenerate the sensor surface to remove the bound compound.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ, and Kₔ).

Expected Outcome: A concentration-dependent binding response will provide direct evidence of the interaction between this compound and plasminogen. The calculated Kₔ value will quantify the binding affinity.

Data Presentation and Interpretation

For clear and concise presentation of the experimental findings, the following table format is recommended:

Compound Chromogenic Plasminogen Activation Assay (IC₅₀, µM) Fibrin Clot Lysis Assay (EC₅₀, µM) SPR Binding Assay (Kₔ, µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Tranexamic Acid (Control)Experimental ValueExperimental ValueExperimental Value

A lower IC₅₀, EC₅₀, and Kₔ value for this compound compared to tranexamic acid would suggest higher potency.

Potential Therapeutic Applications

Should the experimental data confirm the antifibrinolytic activity of this compound, it could be a valuable therapeutic candidate for a range of clinical conditions characterized by excessive bleeding. These include:

  • Surgical Prophylaxis: Reducing blood loss during major surgeries such as cardiac, orthopedic, and liver surgery.[2][13]

  • Trauma-Induced Hemorrhage: As an adjunct in the management of bleeding in trauma patients.[1]

  • Heavy Menstrual Bleeding (Menorrhagia): A common application for antifibrinolytic agents.[14]

  • Hereditary Bleeding Disorders: In conditions like hemophilia and von Willebrand disease, to stabilize clots.[14]

Further preclinical and clinical studies would be necessary to establish the safety and efficacy of this compound in these indications.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial investigation of this compound as a potential antifibrinolytic agent. The proposed experimental workflow, from functional assays to direct binding studies, will enable a thorough characterization of its mechanism of action and potency. The insights gained from these studies will be crucial in determining the future developmental pathway for this promising compound.

References

  • Antifibrinolytic Therapy and Perioperative Considerations. (n.d.). PubMed Central.
  • Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis. (n.d.). PubMed Central.
  • How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names. (2021, July 29). RxList.
  • Antifibrinolytic Drugs and Haemostatics. (n.d.). Patient.info.
  • Antifibrinolytic agents in current anaesthetic practice. (n.d.). BJA: British Journal of Anaesthesia.
  • Antifibrinolytic Agents. (n.d.). UWorld Medical Library.
  • Global Tests of Fibrinolysis. (2022, September 27). Practical-Haemostasis.com.
  • Synthesis and biological evaluation of piperazine-based derivatives as inhibitors of plasminogen activator inhibitor-1 (PAI-1). (n.d.). PubMed.
  • global-assays-of-fibrinolysis. (2017, May 12). Ask this paper - Bohrium.
  • Plasminogen Assays. (2022, September 27). Practical-Haemostasis.com.
  • Inhibition of Fibrinolysis by Coagulation Factor XIII. (2017, May 17). PubMed Central.
  • Fibrinolysis and the control of blood coagulation. (n.d.). PubMed Central.
  • Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. (n.d.). eJIFCC.
  • BIOPHEN Plasminogen (LRT) Ref 221511. (2014, May 6). CoaChrom.
  • A novel ex vivo approach for measuring plasminogen activation upon established plasma clots. (2022, July 21). PubMed Central.
  • Fibrinolysis Inhibitors - Potential Drugs for the Treatment and Prevention of Bleeding. (n.d.). Thieme Connect.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed.
  • Plasmin Inhibitor in Health and Diabetes: Role of the Protein as a Therapeutic Target. (n.d.). PubMed Central.
  • Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding. (2020, February 27). PubMed.
  • Chemical control of hyperfibrinolytic states by synthetic inhibitors of fibrinolytic enzymes. (n.d.). PubMed.
  • Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. (n.d.). ACS Publications.
  • Inhibition of plasminogen activation by apo(a): role of carboxyl-terminal lysines and identification of inhibitory domains in apo(a). (n.d.). PubMed Central.
  • 4-(Piperidin-1-yl)benzoic acid. (n.d.). PubChem.
  • 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. (n.d.). ChemBK.
  • Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. (n.d.). PubMed Central.

Sources

A Comprehensive Technical Guide to the Solubility of 4-(Piperidin-1-ylmethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility of 4-(Piperidin-1-ylmethyl)benzoic acid, a molecule of interest in pharmaceutical research. In the absence of extensive public data, this document synthesizes a predicted solubility profile based on first principles of physical organic chemistry, analysis of its structural motifs, and its inherent zwitterionic character. We delve into the molecular properties that govern its solubility, offering a predictive framework for its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data. This document is structured to serve as both a predictive tool and a practical laboratory manual for scientists engaged in drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption, variable dosing requirements, and ultimately, the failure of an otherwise promising therapeutic agent. This compound, with its unique chemical architecture, presents an interesting case study in solubility. This guide aims to provide a comprehensive understanding of its expected solubility in organic solvents, a critical aspect for formulation development, purification, and various in vitro and in vivo studies.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is an amphoteric compound, possessing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality allows it to exist as a zwitterion under certain pH conditions.

PropertyValue/PredictionSource
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
Predicted pKa (Acidic) ~4-5Inferred from benzoic acid
Predicted pKa (Basic) ~9-10Inferred from N-alkylpiperidines
Predicted LogP -0.2[1]
Structure A benzoic acid moiety linked to a piperidine ring via a methylene bridge.[1]

The predicted negative LogP value of -0.2 suggests that this compound has a slight preference for an aqueous environment over a nonpolar lipid environment at equilibrium.[1] This is a crucial piece of information, indicating a significant degree of polarity.

The Zwitterionic Nature and Its Impact on Solubility

The presence of both acidic and basic centers within the same molecule allows for an internal acid-base reaction, forming a zwitterion. This is a molecule that has both a positive and a negative charge, yet is electrically neutral overall.

G Neutral Neutral Form Zwitterion Zwitterionic Form (Dominant at Isoelectric Point) Neutral->Zwitterion Equilibrium InternalProtonTransfer Internal Proton Transfer

Caption: Equilibrium between the neutral and zwitterionic forms of this compound.

The zwitterionic form is characterized by strong intermolecular electrostatic interactions, similar to those found in ionic salts. These strong interactions lead to a more stable crystal lattice, which in turn requires more energy to overcome during the dissolution process. As a result, zwitterionic compounds like amino acids are generally highly soluble in polar solvents like water, which can effectively solvate the charged groups, but show poor solubility in nonpolar organic solvents.[2]

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the zwitterionic nature of this compound, we can predict its solubility behavior in various classes of organic solvents.[3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylate and the protonated amine of the zwitterion. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in solvent polarity.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents have large dipole moments and can solvate charged species. DMSO and DMF are particularly effective at dissolving polar compounds.
Less Polar Dichloromethane (DCM), ChloroformLow to Moderate While having a dipole moment, these solvents are less effective at solvating the charged zwitterionic form. Some solubility is expected due to the organic backbone of the molecule.
Nonpolar Aromatic Toluene, BenzeneLow The nonpolar nature of these solvents makes them poor at solvating the highly polar/ionic zwitterionic form.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low/Insoluble These solvents lack any significant polarity and will not effectively interact with the polar functional groups of the solute.

This predicted profile is supported by the observed solubility of its structural fragments. N-benzylpiperidine, a tertiary amine, is soluble in most organic solvents but insoluble in water.[4] Conversely, 4-methylbenzoic acid is soluble in polar organic solvents like methanol and ethanol but has low water solubility.[5][6] The combination of these functionalities in a zwitterionic form will likely lead to a solubility profile dominated by the need for polar, hydrogen-bonding solvents.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard.[7] This protocol is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium.

5.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

5.2. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Sample Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account any dilution factors.

    • The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge C->D E Filter supernatant D->E G Dilute sample E->G F Prepare standards & calibration curve H HPLC Analysis F->H G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

  • ChemBK. N-benzylpiperidine. [Link]
  • ChemBK. 4-Methylbenzoic acid. [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
  • Chemguide. An introduction to amino acids. [Link]
  • PubChem. 4-(Piperidin-1-yl)benzoic acid. [Link]
  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]
  • Wikipedia. p-Toluic acid. [Link]
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • PubChem. This compound. [Link]

Sources

4-(Piperidin-1-ylmethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a piperidine compound relevant to biochemical research and drug discovery.

Core Molecular Attributes

This compound is a derivative of benzoic acid and piperidine. Its core molecular attributes are fundamental for experimental design and interpretation.

Molecular Formula and Weight

The chemical formula for this compound is C₁₃H₁₇NO₂ .[1][2] This formula indicates a composition of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

The corresponding molecular weight is 219.28 g/mol .[1][2][3] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations.

Chemical Structure

The structure consists of a benzoic acid molecule substituted at the para (4-position) with a methyl group, which in turn is bonded to the nitrogen atom of a piperidine ring.

synthesis_workflow reagent1 4-(Bromomethyl)benzoic acid reaction Reaction Mixture reagent1->reaction reagent2 Piperidine reagent2->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup reaction->workup Quench and Extract purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product Isolate Pure Compound

Figure 2: A generalized workflow for the synthesis of this compound.

Example Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagent: Add an excess of piperidine to the solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-N stretch of the piperidine ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The exact mass is reported as 219.125928785. [1]

Applications and Safety

Research Applications

This compound is utilized as a piperidine compound in biochemical research. [2]It serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and biological studies. [4]Its structure, combining a carboxylic acid group with a piperidine moiety, makes it a versatile building block in medicinal chemistry for the development of antiviral, anticancer, and anti-infective agents. [4]

Safety and Handling

While detailed toxicity data is not widely available, it is recommended to handle this compound with standard laboratory safety precautions. [4]This includes wearing personal protective equipment such as gloves and safety glasses. [4]Avoid direct contact with skin and eyes, and prevent inhalation of dust. [4]In case of accidental contact, rinse the affected area with plenty of water. [4]

References

  • ChemBK. 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. [Link]

Sources

Methodological & Application

Synthesis of 4-(Piperidin-1-ylmethyl)benzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind the chosen methodology, ensuring a thorough understanding of the synthetic process.

Introduction and Significance

This compound and its derivatives are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The piperidine moiety is a common scaffold in drug discovery, known to impart favorable pharmacokinetic properties. The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships. A robust and reliable synthetic protocol is therefore essential for researchers working in this area.

Underlying Chemical Principles

The synthesis of this compound is achieved through a classic SN2 (bimolecular nucleophilic substitution) reaction. In this process, the nucleophilic nitrogen atom of piperidine attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid. The bromide ion, being a good leaving group, is displaced, forming the new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the piperidine nucleophile, which would render it unreactive. The choice of solvent is also critical; a polar aprotic solvent is often preferred to solvate the starting materials and facilitate the reaction while not interfering with the nucleophile.

Experimental Workflow Diagram

G reagents Reagents: - 4-(bromomethyl)benzoic acid - Piperidine - Potassium Carbonate - n-Butanol reaction_setup Reaction Setup: - Combine reagents in n-butanol - Stir at room temperature reagents->reaction_setup reaction_monitoring Reaction Monitoring: - TLC analysis reaction_setup->reaction_monitoring workup Aqueous Work-up: - Add water - Separate organic layer reaction_monitoring->workup Upon completion extraction Extraction: - Extract aqueous layer with n-butanol workup->extraction acidification Acidification: - Adjust pH of combined  organic layers with HCl extraction->acidification isolation Product Isolation: - Filtration of precipitate acidification->isolation purification Purification: - Recrystallization isolation->purification characterization Characterization: - NMR, IR, MS purification->characterization

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar N-alkylation reactions, providing a robust starting point for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(bromomethyl)benzoic acid≥97%Standard chemical supplierCorrosive, handle with care.
Piperidine≥99%Standard chemical supplierFlammable and toxic, handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousStandard chemical supplier
n-ButanolAnhydrousStandard chemical supplier
Hydrochloric Acid (HCl)ConcentratedStandard chemical supplierFor pH adjustment.
Deionized Water
Ethyl AcetateReagent GradeStandard chemical supplierFor recrystallization.
HexanesReagent GradeStandard chemical supplierFor recrystallization.
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and reflux condenser

  • Standard laboratory glassware

  • Büchner funnel and vacuum filtration apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(bromomethyl)benzoic acid (e.g., 10.0 g, 46.5 mmol).

  • Add anhydrous potassium carbonate (e.g., 12.8 g, 92.9 mmol, 2.0 equivalents).

  • Add anhydrous n-butanol (e.g., 100 mL).

  • To this stirred suspension, add piperidine (e.g., 5.5 mL, 55.8 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction : The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot (4-(bromomethyl)benzoic acid) and the appearance of a new, more polar spot indicates product formation.

  • Work-up : Once the reaction is complete, add deionized water (e.g., 100 mL) to the reaction mixture to dissolve the potassium salts.

  • Transfer the mixture to a separatory funnel. The product may be in either the organic or aqueous layer, or distributed between them. It is advisable to extract the aqueous layer with n-butanol (2 x 50 mL) to ensure complete recovery of the product.

  • Combine the organic layers.

  • Acidification and Precipitation : While stirring the combined organic layers, slowly add concentrated hydrochloric acid to adjust the pH to approximately 6-7. The product, this compound, should precipitate as a white solid. The exact pH for optimal precipitation may need to be determined empirically.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water, followed by a cold non-polar solvent like hexanes to remove any non-polar impurities.

  • Purification : The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Characterization of this compound

A crucial aspect of any synthetic protocol is the verification of the product's identity and purity. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-N), ~2.3 (br s, 4H, -N-(CH₂)₂-), ~1.5 (m, 4H, piperidine-H), ~1.4 (m, 2H, piperidine-H). The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~167 (C=O), ~145 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~62 (Ar-CH₂-N), ~54 (-N-(CH₂)₂-), ~25 (piperidine-CH₂), ~23 (piperidine-CH₂).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Troubleshooting and Key Considerations

  • Incomplete Reaction : If TLC analysis shows a significant amount of starting material remaining after 24 hours, gentle heating (e.g., to 40-50 °C) can be applied to drive the reaction to completion.

  • Product Precipitation : The product may precipitate from the reaction mixture as the hydrochloride salt if an excess of HBr is generated and not fully neutralized by the base.

  • Purification Challenges : If the product is difficult to crystallize, column chromatography on silica gel may be an alternative purification method.

  • Safety Precautions : 4-(bromomethyl)benzoic acid is a lachrymator and corrosive. Piperidine is flammable and toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of this compound. By understanding the underlying chemical principles and following the step-by-step instructions, researchers can reliably produce this valuable compound for their drug discovery and development efforts. The inclusion of characterization data and troubleshooting tips aims to create a self-validating system for the successful execution of this synthesis.

References

Due to the absence of a specific literature reference detailing the synthesis and providing verified NMR data for this compound, this protocol has been developed based on established principles of nucleophilic substitution and by adapting procedures for structurally analogous compounds. The following references provide context for the synthetic methodology and characterization of related molecules.

  • Patent WO2013008242A1: Describes the synthesis of a similar compound, 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride, using 4-bromomethyl benzoic acid and N-methyl piperazine in n-butanol with potassium carbonate. This provides a strong precedent for the reaction conditions.
  • Patent CN103382191A: Details the preparation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-(chloromethyl)benzoic acid and N-methyl piperazine, exploring various solvents and bases, which supports the general feasibility of the reaction type.
  • General Organic Chemistry Textbooks: For foundational knowledge on SN2 reactions, including the roles of nucleophiles, leaving groups, solvents, and bases. An example is "Organic Chemistry" by Paula Yurkanis Bruice. (A general reference, no specific URL).

Application Notes & Protocols: Synthesis of 4-(Piperidin-1-ylmethyl)benzoic Acid via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth technical overview and a detailed experimental protocol for the synthesis of 4-(piperidin-1-ylmethyl)benzoic acid utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, field-proven insights for the successful execution of this synthesis.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of C-N bonds is a fundamental transformation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these bonds, particularly in the construction of arylamines.[1][3] Its significance lies in its broad substrate scope, functional group tolerance, and generally high yields, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[1]

This compound is a valuable building block in medicinal chemistry. The synthesis of this compound via Buchwald-Hartwig amination offers a direct and efficient route, showcasing the reaction's capability to couple secondary cyclic amines with aryl halides or pseudohalides.

Mechanistic Insights: The "Why" Behind Experimental Choices

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][4]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination HNR2 Amido_Complex Ar-Pd(II)-NR2(L2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to Schlenk flask: - 4-(Bromomethyl)benzoic acid - Pd(OAc)₂ - SPhos - Cs₂CO₃ B 2. Seal flask, evacuate, and backfill with inert gas (3x). A->B C 3. Add degassed toluene and piperidine via syringe. B->C D 4. Heat the reaction mixture to 100 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS (typically 12-24 hours). D->E F 6. Cool to room temperature and quench with water. E->F G 7. Adjust pH to ~6 with 1M HCl. F->G H 8. Extract with an organic solvent (e.g., Ethyl Acetate). G->H I 9. Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography or recrystallization. I->J

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry Schlenk flask, add 4-(bromomethyl)benzoic acid (1.00 g, 4.65 mmol), palladium(II) acetate (21 mg, 0.093 mmol, 2 mol%), SPhos (76 mg, 0.186 mmol, 4 mol%), and cesium carbonate (2.27 g, 6.98 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition: Through the septum, add degassed toluene (20 mL) followed by piperidine (0.68 mL, 6.98 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (20 mL).

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to approximately 6 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Safety Considerations
  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine ligands can be air-sensitive and have a strong odor.

  • Toluene is a flammable solvent.

  • Piperidine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Alternative Synthetic Approaches

While the Buchwald-Hartwig amination is a powerful method, other synthetic routes to this compound exist. One common alternative is the direct nucleophilic substitution of a benzylic halide, such as 4-(chloromethyl)benzoic acid, with piperidine in the presence of a base. [5][6]Reductive amination of 4-formylbenzoic acid with piperidine in the presence of a reducing agent is another viable pathway. [7]

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of this compound. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired product can be achieved. The protocol outlined in this application note serves as a comprehensive guide for researchers, enabling them to successfully implement this important transformation in their synthetic endeavors.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • The Journal of Organic Chemistry. (2022).
  • Organic Syntheses. (2024).
  • ResearchGate. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
  • The Journal of Organic Chemistry. (2014).
  • ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
  • The Journal of Organic Chemistry.
  • Organic Chemistry Data.
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Use of base metals in Buchwald-Hartwig coupling. [Link]
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • ChemBK. 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. [Link]
  • Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

Sources

1H NMR and 13C NMR data for 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Piperidin-1-ylmethyl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule incorporating a rigid aromatic carboxylic acid moiety and a flexible saturated heterocyclic amine. This unique structural combination makes it and its derivatives interesting candidates for investigation in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such molecules. The proton (¹H) NMR spectrum provides detailed information about the electronic environment of hydrogen atoms and their connectivity, while the carbon-13 (¹³C) NMR spectrum reveals the carbon framework of the molecule.

This application note provides a comprehensive guide to the acquisition, processing, and interpretation of the ¹H and ¹³C NMR spectra for this compound. It is designed for researchers, scientists, and drug development professionals who require a robust protocol and a deep understanding of the spectral features of this compound.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment of NMR signals, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Chemical structure of this compound with atom numbering for NMR assignment.

Caption: Chemical structure and atom numbering for this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each signal in the ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and data from analogous structural fragments.[1][2][3][4]

¹H NMR Spectrum: Predicted Analysis

The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid, aromatic, methylene, and piperidine protons.

  • Carboxylic Acid Proton (H-1'): A highly deshielded, broad singlet is expected in the δ 11.0-13.0 ppm region.[5][6] Its broadness is a result of hydrogen bonding and chemical exchange phenomena. In some cases, this peak can be so broad as to be nearly indistinguishable from the baseline.[7]

  • Aromatic Protons (H-2, H-3, H-5, H-6): The para-substituted benzene ring will give rise to a classic AA'BB' spin system, which often simplifies to appear as two distinct doublets.

    • H-2, H-6: These protons are ortho to the electron-withdrawing carboxylic acid group and are expected to resonate further downfield, around δ 7.9-8.1 ppm.

    • H-3, H-5: These protons are ortho to the electron-donating alkyl substituent and will appear more upfield, likely in the δ 7.3-7.5 ppm range.

  • Methylene Protons (H-7): These two protons are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Positioned between the aromatic ring and the nitrogen atom, their signal is predicted to be around δ 3.5-3.7 ppm.

  • Piperidine Protons (H-8, H-9, H-10):

    • H-8, H-12 (α-protons): The four protons on the carbons adjacent to the nitrogen (C-8 and C-12) are the most deshielded of the piperidine ring protons. They are expected to appear as a broad multiplet or triplet around δ 2.3-2.5 ppm.[8]

    • H-9, H-11 (β-protons): The four protons on the β-carbons will resonate as a multiplet in the δ 1.5-1.7 ppm region.[4]

    • H-10 (γ-protons): The two protons on the γ-carbon are expected to appear as a multiplet, slightly upfield from the β-protons, around δ 1.4-1.6 ppm.[4]

¹³C NMR Spectrum: Predicted Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine chemically non-equivalent carbon atoms.

  • Carbonyl Carbon (C-1'): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, with its signal predicted to appear in the δ 167-170 ppm range.[2][6]

  • Aromatic Carbons (C-1 to C-6): Due to symmetry, four signals are expected for the six aromatic carbons.

    • C-4: The quaternary carbon attached to the methylene group will be found around δ 140-142 ppm.

    • C-1: The quaternary carbon bearing the carboxylic acid group (ipso-carbon) is predicted to be in the δ 129-131 ppm region.[2]

    • C-2, C-6: These two equivalent carbons will resonate around δ 129.5-130.5 ppm.

    • C-3, C-5: These two equivalent carbons are predicted to appear at approximately δ 128-129 ppm.

  • Methylene Carbon (C-7): This carbon, linking the aromatic and piperidine rings, is expected around δ 62-64 ppm.

  • Piperidine Carbons (C-8 to C-10):

    • C-8, C-12 (α-carbons): The carbons adjacent to the nitrogen are the most deshielded within the piperidine ring, predicted to be in the δ 53-55 ppm range.[4]

    • C-9, C-11 (β-carbons): These carbons are expected to resonate around δ 25-27 ppm.[4]

    • C-10 (γ-carbon): The carbon at the 4-position of the piperidine ring is predicted to be in the δ 23-25 ppm range.

Protocol: NMR Data Acquisition and Processing

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg for ¹H, 15-25 mg for ¹³C) B Add Deuterated Solvent (0.7 mL DMSO-d6) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Tune & Match Probe E->F G Shim Magnetic Field F->G H Acquire Spectra (¹H and ¹³C) G->H I Fourier Transform (FT) H->I J Phase Correction I->J K Baseline Correction J->K L Reference Spectra (to residual DMSO peak) K->L M Integrate ¹H Peaks L->M N Assign ¹H and ¹³C Signals M->N O Tabulate Data N->O

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Materials and Equipment
  • This compound

  • High-quality 5 mm NMR tubes

  • Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • Pasteur pipettes

  • Vortex mixer and/or sonicator

  • NMR Spectrometer (e.g., 400 MHz or higher)

Solvent Selection: The Rationale for DMSO-d6

The choice of solvent is critical for this molecule due to the presence of both an acidic carboxylic acid group and a basic tertiary amine.

  • DMSO-d6 is the recommended solvent. It is an excellent polar aprotic solvent that will readily dissolve the zwitterionic or salt forms of the compound. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in protic solvents like D₂O or Methanol-d4.[9]

  • Alternative Solvents: While CDCl₃ is common, it may lead to poor solubility for this compound.[7] Methanol-d4 is a viable alternative if the carboxylic proton signal is not of interest.

Sample Preparation Protocol
  • Weigh the Sample: Accurately weigh 15-25 mg of this compound directly into a clean, dry vial. A higher concentration is recommended to obtain a high-quality ¹³C spectrum in a reasonable time.

  • Add Solvent: Using a clean Pasteur pipette, add approximately 0.7 mL of DMSO-d6 to the vial.

  • Dissolve: Cap the vial and vortex thoroughly. If the solid does not fully dissolve, sonicate the sample for 2-3 minutes. Gentle warming can be applied if necessary, but allow the solution to return to room temperature before proceeding.

  • Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically ~4-5 cm).

Instrument Setup and Data Acquisition

The following are general parameters for a 400 MHz spectrometer. Specific parameters may need to be optimized for the instrument in use.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp peaks and high resolution.[10]

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal sensitivity.[10]

¹H Acquisition Parameters:
  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~4.0 s

  • Spectral Width (sw): 20 ppm (-2 to 18 ppm)

¹³C Acquisition Parameters:
  • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

  • Number of Scans (ns): 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1.0 s

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform the Fourier transform.

  • Correction: Perform automated or manual phase and baseline corrections.

  • Referencing: Calibrate the spectra by setting the residual DMSO-d6 solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[11]

  • Integration: For the ¹H spectrum, integrate all signals and normalize them to a known proton count (e.g., the 2H singlet of the CH₂ group at C-7).

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d6.

Table 1: Predicted ¹H NMR Data
Atom #Predicted δ (ppm)MultiplicityIntegrationAssignment
H-1'11.0 - 13.0br s1H-COOH
H-2, H-67.9 - 8.1d2HAromatic
H-3, H-57.3 - 7.5d2HAromatic
H-73.5 - 3.7s2H-CH₂-
H-8, H-122.3 - 2.5m4HPiperidine α-CH₂
H-9, H-111.5 - 1.7m4HPiperidine β-CH₂
H-101.4 - 1.6m2HPiperidine γ-CH₂
s = singlet, d = doublet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data
Atom #Predicted δ (ppm)Assignment
C-1'167 - 170Carbonyl (-COOH)
C-4140 - 142Aromatic Quaternary
C-1129 - 131Aromatic Quaternary
C-2, C-6129.5 - 130.5Aromatic CH
C-3, C-5128 - 129Aromatic CH
C-762 - 64Methylene (-CH₂-)
C-8, C-1253 - 55Piperidine α-CH₂
C-9, C-1125 - 27Piperidine β-CH₂
C-1023 - 25Piperidine γ-CH₂

References

  • Proprep. Interpret the NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubMed Central. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • ACS Publications. Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.
  • Wikipedia. Piperidine.
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870).
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides..
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Taylor & Francis Online. Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes.
  • University of Missouri-St. Louis. Acid Unknowns Docx.
  • ResearchGate. Which solvents I should use for taking NMR of amino acid?.
  • PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.
  • ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution)..
  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • Universiteit Leiden. 13C and 1H NMR spectral studies of some piperidin-4-one oximes.
  • University of Wisconsin-Madison. Notes on NMR Solvents.

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-(Piperidin-1-ylmethyl)benzoic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Drawing upon established principles of bioanalytical method development and validation, this application note details a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both a practical workflow and a foundational understanding of the underlying scientific principles. Adherence to these guidelines will facilitate the development of a robust, sensitive, and reproducible assay compliant with regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound is a small organic molecule featuring a benzoic acid moiety linked to a piperidine ring via a methylene bridge. Its structural motifs are common in pharmaceutical compounds, making it a relevant analyte in drug discovery and development. Accurate quantification of this and similar molecules in complex biological matrices such as plasma or urine is critical for pharmacokinetic, toxicokinetic, and metabolic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical challenges due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2] This guide will navigate the critical stages of developing and validating an LC-MS/MS method for this compound, ensuring data integrity and scientific rigor.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.

PropertyValueSource
Chemical Structure C₁₃H₁₇NO₂[3]
Molecular Formula C₁₃H₁₇NO₂[3]
Molecular Weight 219.28 g/mol [3]
CAS Number 159691-33-5[3][4][5]

Note: It is crucial to distinguish this compound (CAS: 159691-33-5) from the structurally similar 4-(Piperidin-1-yl)benzoic acid (CAS: 22090-24-0), which has a molecular weight of 205.25 g/mol .[6][7]

The presence of a carboxylic acid group (acidic) and a piperidine nitrogen (basic) suggests that the compound is amphoteric. This will influence its behavior during sample preparation and chromatographic separation.

Mass Spectrometry Method Development: A Step-by-Step Protocol

The development of a robust mass spectrometry method begins with the characterization of the analyte's ionization and fragmentation behavior.

Ionization Source Selection and Optimization

Given the polar nature of this compound and the presence of ionizable functional groups, electrospray ionization (ESI) is the most suitable technique.[1] Both positive and negative ion modes should be evaluated.

  • Positive Ion Mode (ESI+): Protonation is likely to occur on the basic piperidine nitrogen, yielding a strong [M+H]⁺ ion at m/z 220.3.

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid group will produce an [M-H]⁻ ion at m/z 218.3.

Protocol for Ionization Source Optimization:

  • Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire full scan mass spectra in both positive and negative ion modes to identify the precursor ion with the highest intensity.

  • Optimize key source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal of the chosen precursor ion.

Fragmentation (MS/MS) Analysis and Transition Selection

Tandem mass spectrometry (MS/MS) provides the selectivity required for quantification in complex matrices. This involves the fragmentation of the precursor ion and the monitoring of specific product ions.

Predicted Fragmentation Pathways:

Based on the structure of this compound and established fragmentation patterns of similar compounds, the following pathways are anticipated:[8][9][10][11][12]

  • Positive Ion Mode (ESI+):

    • Loss of the piperidine ring.

    • Cleavage of the bond between the methylene bridge and the benzoic acid.

    • Decarboxylation (loss of CO₂).

  • Negative Ion Mode (ESI-):

    • Decarboxylation is a highly probable and often dominant fragmentation pathway for deprotonated carboxylic acids.[8]

Protocol for MS/MS Optimization:

  • Using the optimized source conditions, perform product ion scans of the selected precursor ion ([M+H]⁺ or [M-H]⁻).

  • Vary the collision energy to induce fragmentation and identify the most stable and intense product ions.

  • Select at least two to three intense and specific product ions for Multiple Reaction Monitoring (MRM). The most abundant transition will be used for quantification, while the others serve as qualifiers for confirmation.

Illustrative Fragmentation Workflow:

Caption: Workflow for MRM transition selection.

Sample Preparation: Isolating the Analyte from the Matrix

The primary goals of sample preparation are to remove matrix components that can interfere with the analysis (e.g., proteins, phospholipids) and to concentrate the analyte.[13][14][15]

Choosing the Right Technique

Several techniques can be employed for sample preparation, with the choice depending on the required sensitivity, throughput, and the nature of the biological matrix.[14][16]

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.[14]Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can concentrate the analyte.[14][16]More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a suitable solvent.Provides the cleanest extracts and highest concentration factors.More complex and costly, requires method development.

Protocol for Protein Precipitation (a starting point):

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography: Separating the Analyte from Interferences

Chromatographic separation is essential to resolve the analyte from co-eluting matrix components that can cause ion suppression or enhancement.[17]

Column and Mobile Phase Selection

For a polar, ionizable compound like this compound, reversed-phase chromatography is a suitable starting point.

  • Column: A C18 column is a good initial choice.[18][19]

  • Mobile Phase:

    • Aqueous phase (A): Water with an acidic modifier (e.g., 0.1% formic acid) to promote protonation and improve peak shape.

    • Organic phase (B): Acetonitrile or methanol with the same modifier.

Protocol for LC Method Development:

  • Start with a generic gradient, for instance, 5% to 95% organic phase over several minutes.[19]

  • Inject the extracted sample and monitor the retention time and peak shape of the analyte.

  • Adjust the gradient slope and duration to achieve a retention time that is not too early (to avoid matrix effects from the void volume) and not too late (to maintain high throughput).

  • Ensure that the peak is symmetrical and free from tailing or fronting.

Illustrative LC-MS/MS Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT Extract Supernatant PPT->Extract Autosampler Autosampler Extract->Autosampler Column C18 Column Autosampler->Column Injection IonSource ESI Source Column->IonSource MS1 Quadrupole 1 (Precursor Selection) IonSource->MS1 MS2 Quadrupole 2 (Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Product Selection) MS2->MS3 Detector Detector MS3->Detector Data Data Acquisition Detector->Data

Caption: A typical bioanalytical LC-MS/MS workflow.

Method Validation: Ensuring Data Reliability

Once the method is developed, it must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[20][21][22][23][24]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The successful mass spectrometry analysis of this compound hinges on a systematic and scientifically sound approach to method development and validation. By carefully optimizing each stage of the analytical process, from sample preparation to data acquisition, researchers can generate high-quality, reliable data to support their drug development programs. The protocols and principles outlined in this document provide a robust framework for achieving this objective.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • U.S. Department of Health and Human Services.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
  • Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703.
  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]
  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Anal. Methods, 6, 1366-1376.
  • PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
  • MDPI. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]
  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • PubChem. 4-(Piperidin-1-yl)benzoic acid. [Link]
  • National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link]
  • Bioanalysis Zone.
  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]

Sources

Application and Protocol for the HPLC Purification of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Zwitterionic Molecules

4-(Piperidin-1-ylmethyl)benzoic acid is a molecule of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of bioactive compounds. Its chemical structure, featuring both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid, classifies it as a zwitterion. This dual ionic character presents a unique challenge for purification by High-Performance Liquid Chromatography (HPLC). The molecule's polarity, and therefore its retention on a reversed-phase column, is highly dependent on the pH of the mobile phase. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using preparative reversed-phase HPLC. The methodology is grounded in the principles of chromatographic theory to ensure robust and reproducible results.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC purification method.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol [1][2]Essential for mass spectrometry-based detection and fraction analysis.
Predicted pKa (Carboxylic Acid) ~4.03[3]At pH > 4.03, the carboxyl group will be deprotonated (anionic).
Predicted pKa (Tertiary Amine) ~11At pH < 11, the piperidine nitrogen will be protonated (cationic).
UV λmax ~221-228 nm (estimated from benzoic acid)[4]Optimal wavelength for UV detection.

The zwitterionic nature of this compound dictates that its charge state is pH-dependent. At a neutral pH, both the acidic and basic groups will be ionized, resulting in a highly polar molecule with poor retention on a non-polar C18 stationary phase. To achieve adequate retention and good peak shape, it is necessary to suppress the ionization of one or both functional groups.[5] A common and effective strategy in reversed-phase chromatography is to lower the mobile phase pH.[5][6] By acidifying the mobile phase to a pH of approximately 2-3, the carboxylic acid will be in its neutral, protonated form, while the tertiary amine will be in its protonated, cationic form. This overall positive charge and the increased hydrophobicity of the protonated carboxylic acid will promote interaction with the C18 stationary phase, leading to better retention and sharper peaks.

Experimental Workflow

The overall workflow for the purification of this compound is outlined below. This process begins with the development of an analytical method, which is then scaled up for preparative purification, followed by fraction analysis and product isolation.

HPLC Purification Workflow cluster_0 Method Development cluster_1 Preparative Purification cluster_2 Post-Purification Analytical_Method Analytical Method Development (Small Scale) Loading_Study Loading Study Analytical_Method->Loading_Study Optimize Separation Scale_Up Scale-Up to Preparative HPLC Loading_Study->Scale_Up Determine Loading Capacity Fraction_Collection Fraction Collection Scale_Up->Fraction_Collection Inject Crude Sample Fraction_Analysis Fraction Analysis (Purity Check) Fraction_Collection->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pool Pure Fractions Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Protocols

Part 1: Analytical Method Development

The initial step is to develop a robust analytical method on a smaller scale to determine the optimal separation conditions.

1.1. Materials and Equipment:

  • HPLC System: An analytical HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample: A dilute solution of crude this compound in the initial mobile phase composition.

1.2. Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5-10 µLTo avoid column overloading in the analytical stage.
Column Temperature 30 °CFor improved reproducibility.
Detection Wavelength 225 nmNear the expected UV maximum of the benzoic acid chromophore.
Gradient Elution 5-95% B over 15 minutesA scouting gradient to determine the elution profile of the target compound and impurities.

1.3. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram to determine the retention time of the target compound and the resolution from impurities.

  • Adjust the gradient profile as needed to optimize the separation. A shallower gradient around the elution time of the target compound can improve resolution.

Part 2: Preparative Scale-Up and Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

2.1. Scale-Up Calculations:

The flow rate and injection volume need to be adjusted based on the dimensions of the preparative column to maintain a similar linear velocity and loading ratio.[7]

  • Flow Rate Scaling:

    • F_prep = F_analyt * (D_prep² / D_analyt²)

    • Where F is the flow rate and D is the column's internal diameter.

  • Injection Volume Scaling:

    • V_prep = V_analyt * ((D_prep² * L_prep) / (D_analyt² * L_analyt))

    • Where V is the injection volume, D is the column's internal diameter, and L is the column length.

2.2. Materials and Equipment:

  • HPLC System: A preparative HPLC system with a high-pressure pump, a larger sample loop, and a fraction collector.

  • Column: A reversed-phase C18 column of a larger dimension (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phases: As in the analytical method, but in larger volumes.

  • Sample: A concentrated solution of the crude product dissolved in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase).

2.3. Preparative Chromatographic Conditions:

ParameterCondition
Column C18, 21.2 x 250 mm, 5 µm
Flow Rate Calculated based on the analytical method (e.g., ~21 mL/min for a 21.2 mm ID column scaled from a 4.6 mm ID column at 1.0 mL/min).
Injection Volume Calculated based on a loading study.
Detection UV at 225 nm.
Gradient The optimized gradient from the analytical method, with adjusted segment times if the column length differs.

2.4. Loading Study and Fraction Collection:

  • Perform a loading study on the analytical column by incrementally increasing the injection concentration until resolution begins to degrade. This will help determine the maximum loading capacity.[8]

  • For the preparative run, dissolve the crude sample in a minimal volume of solvent to maximize the concentration without causing precipitation.

  • Inject the sample onto the equilibrated preparative column.

  • Collect fractions based on the UV detector signal.[9][10] It is advisable to collect fractions across the entire peak of interest and analyze their purity individually.

Fraction_Collection cluster_workflow Fraction Collection Strategy start_collection Start Collection Threshold Exceeded collecting Collecting Fractions Peak Eluting start_collection->collecting UV Signal Rises stop_collection Stop Collection Signal Below Threshold collecting->stop_collection UV Signal Falls

Caption: A peak-based fraction collection strategy triggered by the UV signal.

Part 3: Post-Purification Analysis and Product Isolation

3.1. Fraction Analysis:

  • Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pool the fractions that meet the desired purity level.

3.2. Product Isolation:

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution containing the product and TFA can be lyophilized to yield the purified compound as a TFA salt.

  • Alternatively, the product can be extracted from the aqueous solution after adjusting the pH.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The initial analytical method development provides a baseline for the expected retention time and peak shape. The analysis of the collected fractions serves as a direct measure of the purification's success. Any deviation from the expected results at the analytical stage should be addressed before proceeding to the preparative scale. The use of a well-characterized C18 column and high-purity solvents is crucial for reproducibility.

Conclusion

The purification of zwitterionic compounds like this compound by reversed-phase HPLC is readily achievable with careful control of the mobile phase pH. By acidifying the mobile phase, the compound's retention is increased, and excellent peak shape is obtained, allowing for efficient separation from impurities. The systematic approach of analytical method development followed by a calculated scale-up to preparative chromatography ensures a high yield of the purified product. This protocol provides a robust framework for researchers, scientists, and drug development professionals to successfully purify this and other similar zwitterionic molecules.

References

  • Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography.
  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography.
  • LCGC International. (2019). Introduction to Preparative HPLC.
  • Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Waters. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • ChemBK. (2024). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media.
  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm.

Sources

A Strategic Guide to In Vitro Assay Development for Novel Chemical Entities: A Case Study with 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The journey from a novel chemical entity to a validated biological probe or drug candidate is underpinned by robust and strategic in vitro assay development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the initial biological characterization of compounds with unknown mechanisms of action, using 4-(Piperidin-1-ylmethyl)benzoic acid as a representative case. We eschew a one-size-fits-all template, instead presenting a tiered, logic-driven screening cascade designed to efficiently identify biological activity, determine potency, and lay the groundwork for mechanistic studies. This document details practical, step-by-step protocols for primary screening across key target classes, hit confirmation, and essential assay validation, grounded in the principles of scientific integrity and field-proven experience.

Introduction: The Challenge of the Unknown

In drug discovery, researchers frequently encounter novel compounds like this compound—a molecule with defined structure but an undefined biological role[1]. The critical first step is to elucidate its effects within a biological system. This process must be systematic and efficient, avoiding the pitfalls of random testing. A well-designed assay cascade serves as a funnel, narrowing down the possibilities from broad biological effects to specific molecular interactions[2][3].

This application note outlines such a strategy. We will begin with foundational cell health assays to establish a therapeutic window, followed by parallel primary screens against major drug target families: enzymes, G-protein coupled receptors (GPCRs), and ion channels[4][5][6]. Promising "hits" from these screens are then subjected to secondary assays for confirmation and potency determination. This entire workflow is built on a foundation of rigorous quality control and validation to ensure the data is reliable, reproducible, and decision-driving[7][8].

Compound Profile: this compound

Before any biological testing, a thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible assay performance.

PropertyValueSource
CAS Number 159691-33-5[1][9]
Molecular Formula C₁₃H₁₇NO₂[1][9]
Molecular Weight 219.28 g/mol [1]
Appearance Crystalline solid[10]
Solubility Soluble in organic solvents like DMSO and ethanol.[10]

Critical First Step: Stock Solution Preparation For all in vitro assays, a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.

  • Accurately weigh the compound.

  • Dissolve in high-purity DMSO to a final concentration of 10 mM.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

The final concentration of DMSO in the assay well should be kept constant across all conditions (including controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

The Tiered Assay Development Workflow

The proposed strategy follows a logical progression from broad, high-throughput screening to more focused, dose-dependent analysis. This approach maximizes efficiency and resource allocation, ensuring that only the most promising activities are pursued.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Further Characterization A General Cytotoxicity (Protocol 3.1) Analysis Hit Identification (Activity > 3σ over baseline) A->Analysis B Biochemical Screen (e.g., Kinase Panel) (Protocol 3.2) B->Analysis C Cell-Based GPCR Screen (e.g., Calcium Flux) (Protocol 3.3) C->Analysis D Cell-Based Ion Channel Screen (e.g., Membrane Potential) (Protocol 3.4) D->Analysis F Dose-Response Curve (IC50 / EC50 Determination) (Protocol 4.1) G Mechanism of Action Studies (e.g., Orthogonal Assays) F->G H Selectivity & Off-Target Profiling G->H Start Compound Stock (10 mM in DMSO) Start->A Test at fixed conc. (e.g., 10 µM) Start->B Test at fixed conc. (e.g., 10 µM) Start->C Test at fixed conc. (e.g., 10 µM) Start->D Test at fixed conc. (e.g., 10 µM) Analysis->F Confirm Hits GPCR_Pathway Ligand Compound (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates ER Endoplasmic Reticulum (ER) PLC->ER Generates IP₃ Ca_Out Increased Intracellular [Ca²⁺] ER->Ca_Out Releases Ca²⁺

Caption: Simplified Gq-coupled GPCR signaling pathway.

Methodology:

  • Cell Seeding: Seed cells expressing a panel of GPCRs (or a single target of interest, e.g., in HEK293 cells) into a black, clear-bottom 96-well plate. Incubate for 24-48 hours.

  • Dye Loading: Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.

  • Incubation: Remove cell media and add the dye loading buffer. Incubate for 30-60 minutes at 37°C, followed by ~30 minutes at room temperature.

  • Data Acquisition: Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FLIPR or FlexStation).

  • Baseline Reading: Read baseline fluorescence for 10-20 seconds.

  • Compound Injection: Inject this compound at a fixed concentration (e.g., 10 µM).

  • Signal Reading: Immediately continue reading fluorescence for 60-180 seconds to capture the kinetic response (calcium peak).

  • Analysis: Calculate the response over baseline for each well. Compare the compound's effect to a known agonist (positive control) and vehicle (negative control).

Protocol 3.3: Ion Channel Modulation Screen (Membrane Potential Assay)

Principle: Ion channels control the flow of ions across the cell membrane, establishing a membrane potential. [6]This assay uses a fluorescent dye that redistributes in response to changes in membrane potential, allowing for the detection of channel activators (openers) or inhibitors (blockers). [11] Methodology:

  • Cell Seeding: Plate cells expressing the ion channel of interest in a black, clear-bottom 96-well plate.

  • Compound Pre-incubation: Add this compound to the wells and incubate for 15-30 minutes. This step is crucial for identifying inhibitors that block the channel.

  • Dye Loading: Add the membrane potential-sensitive dye and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Place the plate in a fluorescence plate reader with injectors.

  • Baseline Reading: Read baseline fluorescence.

  • Stimulation: Inject a known channel activator (e.g., high potassium chloride for depolarization, or a specific ligand).

  • Signal Reading: Immediately read the fluorescence change over 60-120 seconds.

  • Analysis: An inhibitor will reduce the signal change caused by the activator. An activator will cause a signal change on its own. Normalize results to positive and negative controls.

Tier 2: Hit Confirmation and Potency Determination

A "hit" is a compound that shows statistically significant activity in a primary screen. The next essential step is to confirm this activity and determine its potency.

Protocol 4.1: Dose-Response Analysis and IC₅₀/EC₅₀ Determination

Principle: This protocol expands on the primary assay by testing the compound across a range of concentrations to determine the concentration at which it produces 50% of its maximal effect (EC₅₀ for agonists, IC₅₀ for antagonists/inhibitors).

Methodology:

  • Prepare Dilution Series: Create a 10-point, 2- or 3-fold serial dilution of this compound in an intermediate plate.

  • Perform Primary Assay: Execute the relevant primary assay (e.g., the calcium flux assay if a hit was observed there) using the full range of compound concentrations.

  • Data Normalization: Normalize the raw data. For inhibition, set the vehicle control to 0% inhibition and a maximal inhibitor control to 100% inhibition. For activation, set the vehicle control to 0% activation and a maximal agonist control to 100% activation.

  • Curve Fitting: Plot the normalized response (%) versus the logarithm of the compound concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic equation.

  • Determine Potency: The model will calculate the IC₅₀ or EC₅₀ value.

Example Data Presentation:

Log [Compound] (M)% Inhibition
-8.02.5
-7.58.1
-7.025.3
-6.548.9
-6.075.2
-5.591.8
-5.098.1
-4.599.5
Result: IC₅₀ = 309 nM (calculated from curve fit)

Assay Validation and Quality Control

For any assay to be trustworthy, its performance must be quantified and meet established criteria. [8]This ensures that the results are robust and reproducible.

Key Validation Parameters:

ParameterDescriptionAcceptance Criterion
Z-Factor (Z') A measure of assay quality, combining signal dynamic range and data variation.Z' > 0.5
Signal-to-Background (S/B) Ratio of the mean positive control signal to the mean negative control signal.S/B ≥ 3 (for activation)
Signal-to-Noise (S/N) Ratio of the signal window (mean_pos - mean_neg) to the standard deviation of the negative control.S/N ≥ 5
Coefficient of Variation (%CV) A measure of data variability within a plate.%CV < 15%

These parameters should be calculated for every assay plate to monitor performance over time and ensure run-to-run consistency. [12]

Troubleshooting Common Assay Pitfalls

Even well-designed assays can encounter issues. A systematic approach to troubleshooting is critical for maintaining project timelines. [13][14]

Problem Potential Cause(s) Suggested Solution(s)
Low Z-Factor (<0.5) 1. Small signal window (low S/B). 2. High data variability (%CV > 15%). 1. Optimize reagent concentrations; check cell health. 2. Review pipetting technique; ensure temperature stability; check for compound precipitation. [13]
High Variability in Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects on the plate. 1. Ensure a single-cell suspension before plating. 2. Calibrate pipettes; use automated liquid handlers if possible. 3. Do not use outer wells for samples; fill them with buffer to maintain humidity.
Compound Precipitation The compound is not soluble at the tested concentration in the final assay buffer. 1. Visually inspect plates. 2. Reduce the highest test concentration. 3. Consider adding a small amount of a solubilizing agent like BSA (if compatible with the assay).

| False Positives | Compound interferes with the assay technology (e.g., auto-fluorescence, luciferase inhibition). | 1. Run a counter-screen without the biological target (e.g., no cells) to detect direct interference. 2. Test hits in an orthogonal assay that uses a different detection technology. |

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the initial in vitro characterization of this compound or any novel compound with an unknown biological target. By systematically evaluating cytotoxicity and screening against key target classes in validated assays, researchers can efficiently identify and confirm biological activity. The data generated from these protocols—specifically, the identity of the target class and the compound's potency (IC₅₀/EC₅₀)—are crucial for making informed decisions. A confirmed hit would proceed to more advanced mechanism-of-action studies, selectivity profiling against related targets, and ultimately, serve as a starting point for a dedicated drug discovery program.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • A review for cell-based screening methods in drug discovery. (2022). Frontiers in Molecular Biosciences.
  • Recent progress in assays for GPCR drug discovery. (2022). Acta Pharmacologica Sinica.
  • In vitro enzyme assays. (n.d.). GEOMAR.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • In-vitro enzyme assay: Significance and symbolism. (2025). Ayushdhara.
  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
  • Biochemical Assay Services. (n.d.). Evotec.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap.
  • Ion Channel Assays. (n.d.). Reaction Biology.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global.
  • Recent progress in assays for GPCR drug discovery. (2022). PubMed.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs.
  • Expert biochemical assays for drug discovery success. (n.d.). Nuvisan.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Trends in Pharmacological Sciences.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Ion Channel Screening Assays. (n.d.). Creative BioMart.
  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • Ion Channel Assays. (n.d.). Charles River Laboratories.
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs.
  • Ion Channel Screening. (2012). Assay Guidance Manual.
  • A General in Vitro Assay for Studying Enzymatic Activities of the Ubiquitin System. (2020). Biochemistry.
  • Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. (2023). Frontiers in Pharmacology.
  • 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID - Introduction. (2024). ChemBK.
  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. (n.d.). PubChem.
  • Troubleshooting in ART Lab. (2015). SlideShare.
  • A Practical Guide to Immunoassay Method Validation. (2015). Frontiers in Neurology.
  • 4-(Piperidin-1-yl)benzoic acid. (n.d.). PubChem.
  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018). OECD.
  • Troubleshooting And Problem Solving In The Ivf Laboratory. (n.d.). IVF.net.
  • Troubleshooting in the IVF Laboratory. (2017). Cambridge University Press.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.). Aollikus.

Sources

Application Notes and Protocols for 4-(Piperidin-1-ylmethyl)benzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-(Piperidin-1-ylmethyl)benzoic acid

This compound is a piperidine-containing organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol [1][2]. While its direct biological activities are still under extensive investigation, its structural motifs are present in molecules with significant pharmacological relevance, suggesting its potential as a valuable tool in biochemical research and drug discovery[1]. Notably, structurally related compounds have been implicated in anti-cancer activities, making this compound a compound of interest for oncology research.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of this compound in cell-based assays. We will explore a hypothesized mechanism of action based on current scientific literature and provide detailed protocols to investigate its potential anti-tumor effects, particularly focusing on the induction of ferroptosis.

Hypothesized Mechanism of Action: Targeting the KEAP1-NRF2-GPX4 Axis

While the precise mechanism of this compound is yet to be fully elucidated, compelling evidence from a structurally analogous compound, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), suggests a potential pathway for its anti-cancer activity. PMSA has been shown to induce ferroptosis in tumor cells by targeting the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2)-glutathione peroxidase 4 (GPX4) axis[3].

We hypothesize that this compound may act in a similar manner. The proposed mechanism involves the inhibition of NRF2, a master regulator of the antioxidant response. Under normal conditions, NRF2 is kept at low levels by KEAP1-mediated ubiquitination and proteasomal degradation. Upon oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes, including those involved in glutathione synthesis and the expression of GPX4. GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby preventing ferroptosis, a form of iron-dependent regulated cell death.

By potentially binding to and inhibiting NRF2, this compound could suppress the expression of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis in cancer cells.

Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Compound This compound KEAP1_NRF2 KEAP1-NRF2 Complex Compound->KEAP1_NRF2 Inhibits NRF2 Dissociation? NRF2_active Active NRF2 KEAP1_NRF2->NRF2_active Normal Dissociation (Inhibited by Compound) GPX4_gene GPX4 Gene NRF2_active->GPX4_gene Transcription GPX4_protein GPX4 Protein Lipid_ROS Lipid ROS Accumulation GPX4_protein->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces GPX4_gene->GPX4_protein Translation

Caption: Hypothesized mechanism of this compound inducing ferroptosis.

Experimental Protocols for Cell-Based Assays

Cell Viability and Proliferation Assay (MTT Assay)

This initial assay will determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., SKOV3, as used in the PMSA study[3])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterRecommended Condition
Cell Density 5,000 - 10,000 cells/well
Compound Concentration 0.1 µM - 100 µM
Incubation Time 24, 48, 72 hours
MTT Incubation 4 hours
Absorbance Wavelength 570 nm
Ferroptosis Induction Assessment

To determine if the observed cell death is due to ferroptosis, we will measure key markers of this process: lipid peroxidation and the effect of a ferroptosis inhibitor.

A. Lipid Peroxidation Assay (C11-BODIPY 581/591)

Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that can be used to detect lipid peroxidation. In its reduced state, it emits a red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Ferrostatin-1 (a specific ferroptosis inhibitor)

  • C11-BODIPY 581/591 probe

  • Flow cytometer or fluorescence microscope

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound (determined from the MTT assay) for 24 hours. Include a vehicle control and a co-treatment group with the compound and Ferrostatin-1 (typically 1-10 µM).

  • Probe Staining: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Cell Harvesting and Analysis:

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer with appropriate filters for green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence.

    • Fluorescence Microscopy: Wash the cells with PBS and observe them directly under a fluorescence microscope.

  • Data Analysis: Quantify the shift in fluorescence from red to green. A significant increase in the green/red fluorescence ratio in the compound-treated group, which is reversed by Ferrostatin-1, indicates the induction of lipid peroxidation and ferroptosis.

B. Western Blot Analysis for GPX4 Expression

Principle: Western blotting will be used to measure the protein levels of GPX4, the key enzyme in preventing ferroptosis. A decrease in GPX4 expression following treatment with the compound would support the hypothesized mechanism of action.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the IC₅₀ concentration of this compound for 24 hours. Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GPX4 and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the GPX4 signal to the β-actin signal. A significant decrease in the normalized GPX4 expression in the treated group compared to the control would support the hypothesis.

G Start Start with Cancer Cell Line MTT 1. MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 MTT->IC50 Lipid_ROS_Assay 2a. Lipid Peroxidation Assay (C11-BODIPY) IC50->Lipid_ROS_Assay Western_Blot 2b. Western Blot for GPX4 IC50->Western_Blot Ferrostatin_Rescue Rescue with Ferrostatin-1? Lipid_ROS_Assay->Ferrostatin_Rescue Conclusion Conclusion: Ferroptosis Induction Ferrostatin_Rescue->Conclusion Yes GPX4_down GPX4 Downregulated? Western_Blot->GPX4_down GPX4_down->Conclusion Yes

Sources

Application Notes & Protocols: Characterizing 4-(Piperidin-1-ylmethyl)benzoic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important target classes for modern drug discovery.[3] This document provides a comprehensive experimental guide for the initial characterization of novel small molecules as potential kinase inhibitors, using 4-(Piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5) as a representative test compound. While this molecule is known as a synthetic intermediate for the multi-kinase inhibitor Imatinib, its intrinsic biological activity is not extensively documented.[4] This guide presents a tiered, field-proven workflow designed to first identify potential kinase targets, then validate target engagement within a cellular context, and finally, assess the functional cellular consequences of inhibition. The protocols herein are designed to be self-validating, providing researchers with a robust framework for advancing early-stage kinase inhibitor discovery projects.

Introduction: The Kinase Inhibitor Discovery Cascade

The journey of a kinase inhibitor from a chemical entity to a potential therapeutic is a multi-step process that requires rigorous validation at the biochemical, cellular, and ultimately, in vivo levels.[3] A primary challenge in this field is the high degree of structural similarity across the ATP-binding sites of the more than 500 kinases in the human kinome, which can lead to off-target effects.[2][3] Therefore, a successful characterization workflow must not only determine potency but also assess selectivity.

This guide is structured to follow a logical discovery cascade:

  • Biochemical Activity Profiling: The initial step is to determine if this compound has any kinase inhibitory activity at all. This is achieved by screening the compound against a broad panel of purified kinases and then determining the potency (IC50) for any identified "hits."

  • Cellular Target Engagement: A compound that is active in a biochemical assay may not necessarily be effective in the complex environment of a living cell due to factors like cell permeability or efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that the compound physically binds to its intended target inside intact cells.[5][6][7][8]

  • Functional Cellular Assessment: Once target engagement is confirmed, the subsequent functional effects on the cell are evaluated. This includes analyzing the inhibition of downstream signaling pathways, the impact on cell viability and proliferation, and effects on cell cycle progression.[9][10]

This structured approach ensures that resources are focused on compounds with a validated mechanism of action, increasing the probability of success in later-stage development.

Biochemical Characterization: Potency and Selectivity

The foundational step is to understand the compound's interaction with purified enzymes. This allows for a clean assessment of inhibitory activity without the complexities of cellular systems.

Protocol 1: Broad Kinase Panel Screening (Luminescence-Based Assay)

Causality: The objective is to efficiently screen this compound against a large, representative panel of the human kinome (e.g., >300 kinases) to identify potential targets and get an early indication of selectivity.[2] We will use a luminescence-based ADP detection assay (e.g., ADP-Glo™) as it is a robust, sensitive, and widely used format that measures kinase activity by quantifying the amount of ADP produced.[11][12]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a final assay concentration (e.g., 10 µM).

  • Assay Plate Setup: Use a 384-well plate. Designate wells for:

    • Negative Control (100% Activity): Kinase + Substrate + ATP + Vehicle (DMSO).

    • Positive Control (0% Activity): Kinase + Substrate + Vehicle (DMSO) (No ATP).

    • Test Compound: Kinase + Substrate + ATP + Test Compound.

  • Kinase Reaction:

    • To each well, add the specific kinase and its corresponding substrate in kinase buffer.

    • Add the test compound or vehicle control. Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Protocol 2: IC50 Determination for Identified Hits

Causality: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of potency and is crucial for comparing different compounds and for guiding medicinal chemistry optimization efforts.[3][13]

Methodology:

  • Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Assay Execution: Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add the range of inhibitor concentrations to the respective wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. This can be done using software like GraphPad Prism.[14]

Data Presentation: Hypothetical IC50 Profiling Results

Target Kinase IC50 (µM) Kinase Family Notes
Kinase A 0.5 Tyrosine Kinase Potent inhibition observed. Primary "hit".
Kinase B 8.2 Ser/Thr Kinase Moderate inhibition. Potential off-target.
Kinase C > 50 Tyrosine Kinase No significant inhibition.

| Kinase D | > 50 | Ser/Thr Kinase | No significant inhibition. |

Cellular Target Engagement Validation

Biochemical hits must be validated in a cellular context to ensure the compound can reach and bind to its target in a more physiologically relevant setting.[9]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that when a ligand (our inhibitor) binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[6][7] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly confirm target engagement.[5][8]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one known to express the target "Kinase A") to ~80% confluency.

    • Treat the cells with a high concentration of this compound (e.g., 20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest and resuspend the cells in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration and normalize all samples.

    • Analyze the amount of soluble "Kinase A" at each temperature point by Western Blotting using a specific antibody for Kinase A.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the relative amount of soluble protein against the temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Protein Extraction cluster_detection 4. Detection & Analysis cells Culture Cells treat Treat with Inhibitor or Vehicle (DMSO) cells->treat harvest Harvest & Aliquot treat->harvest heat Heat to Temp Gradient (e.g., 40-70°C) harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge wb Western Blot for Soluble Target Protein centrifuge->wb plot Plot Melting Curve wb->plot

Caption: CETSA workflow from cell treatment to data analysis.

Functional Cellular Characterization

After confirming the compound binds its target in cells, the next logical step is to measure the functional consequences of this binding event.

Protocol 4: Western Blotting for Downstream Signaling

Causality: Active kinases phosphorylate specific downstream substrate proteins. A potent and specific inhibitor should decrease the phosphorylation of these substrates without affecting the total amount of the substrate protein or upstream proteins.[15][16][17] This assay validates the mechanism of action in a signaling context.

Methodology:

  • Cell Treatment: Culture cells and serum-starve them overnight if the pathway is activated by growth factors. Treat cells with a dose-range of this compound for a relevant time period (e.g., 1-4 hours). Include a positive control (a known inhibitor of the pathway) and a negative (vehicle) control.

  • Stimulation (if applicable): Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15][17]

  • Western Blotting:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]

    • Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can increase background).[17]

    • Probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-S6).

    • Strip and re-probe the same membrane with an antibody for the total form of the substrate protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective on-target inhibition of the signaling pathway.

Visualization: Hypothetical Kinase Signaling Pathway

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Substrate Downstream Substrate Kinase_A->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Inhibitor 4-(Piperidin-1-ylmethyl) benzoic acid Inhibitor->Kinase_A Inhibits

Caption: Inhibition of Kinase A blocks downstream substrate phosphorylation.

Protocol 5: Cell Viability / Proliferation Assay

Causality: Since many targeted kinase pathways are involved in cell survival and proliferation, inhibiting them is expected to reduce the number of viable cells.[19] Assays like the MTT or the luminescence-based CellTiter-Glo® (which measures ATP as an indicator of metabolically active cells) are used to quantify this effect.[15]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for a period relevant to cell division (e.g., 48 or 72 hours).[15]

  • Assay: Perform the viability assay according to the manufacturer's instructions (e.g., add CellTiter-Glo® reagent and measure luminescence).

  • Data Analysis: Plot the viability signal against the log of the inhibitor concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 6: Cell Cycle Analysis by Flow Cytometry

Causality: Many kinases, particularly cyclin-dependent kinases (CDKs), are crucial regulators of cell cycle progression.[1][20] Inhibiting these kinases can cause cells to arrest at specific checkpoints (e.g., G1/S or G2/M).[10][21] Flow cytometry analysis of DNA content allows for the quantification of cells in each phase of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at 1x and 10x its GI50 value for a duration appropriate to the cell line's doubling time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations.

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

    • Wash out the ethanol and stain the cellular DNA with a solution containing a fluorescent intercalating agent like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[22]

Data Presentation: Summary of Cellular Assay Data

Assay Endpoint Hypothetical Result for Compound Interpretation
Western Blot pSubstrate / Total Substrate Ratio Dose-dependent decrease Confirms on-target pathway inhibition in cells.
Cell Viability (CellTiter-Glo) GI50 5.0 µM The compound inhibits cell proliferation at a micromolar concentration.

| Cell Cycle Analysis | % of Cells in G2/M | Increased from 15% to 60% | The compound induces cell cycle arrest at the G2/M checkpoint, consistent with the inhibition of a mitotic kinase. |

References

  • BenchChem. (n.d.). Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582.
  • Plescia, C., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
  • Reaction Biology. (2024).
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
  • Kameshita, I., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. BioTechniques.
  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay.
  • BenchChem. (n.d.). Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay.
  • Cell Signaling Technology. (n.d.).
  • National Institutes of Health. (n.d.). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • ResearchGate. (n.d.). Kinase activity-tagged western blotting assay.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (2021).
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Auctores Publishing. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry.
  • Abcam. (n.d.).
  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
  • American Association for Cancer Research Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • BenchChem. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride.
  • ResearchGate. (n.d.). Assessment of Cell Cycle Inhibitors by Flow Cytometry.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Reaction Biology. (2022).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • Proceedings of the National Academy of Sciences. (n.d.).
  • Selleck Chemicals. (n.d.). Cell Cycle Inhibitor.

Sources

Protocol for testing antimicrobial activity of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Evaluation of Antimicrobial Activity of Novel Piperidine Derivatives

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, integral to a wide array of clinically approved drugs and promising lead compounds targeting cancer, central nervous system disorders, and infectious diseases.[1] The versatility of the piperidine ring allows for significant structural modifications, which can modulate crucial physicochemical properties such as lipophilicity, solubility, and receptor binding affinity, thereby enhancing druggability and pharmacokinetic profiles.[1] In the realm of infectious diseases, piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities.[2][3][4] Their proposed mechanisms often involve disruption of the bacterial cell membrane through electrostatic interactions, leading to cell lysis and death.[2]

As the threat of antimicrobial resistance continues to grow, the need for robust and standardized methods to evaluate new chemical entities is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for assessing the in vitro antimicrobial activity of novel piperidine derivatives. We will detail the principles and step-by-step methodologies for determining key efficacy parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Core Principles: Bacteriostatic vs. Bactericidal Activity

The primary goal of antimicrobial susceptibility testing (AST) is to determine the effectiveness of a compound against a specific microorganism. This efficacy is primarily defined by two distinct effects:

  • Bacteriostatic Activity : This refers to the ability of a compound to inhibit the visible growth of a microorganism. The key quantitative measure for this is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[3][8][9]

  • Bactericidal Activity : This describes the ability of a compound to kill the microorganism. This is quantified by the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[10][11][12][13]

An agent is typically considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[12][13] This distinction is critical, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

Critical Consideration: Solubility of Piperidine Derivatives

A common challenge when working with novel synthetic compounds like piperidine derivatives is their potentially low aqueous solubility.[14] Since antimicrobial assays are conducted in aqueous-based media (broth or agar), ensuring the compound is fully dissolved is essential for obtaining accurate and reproducible results. Precipitation of the test compound will lead to a lower effective concentration in the assay, resulting in an overestimation of the MIC value.[15]

Mitigation Strategy:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve hydrophobic compounds for antimicrobial testing.[16][17]

  • Stock Concentration: Prepare a high-concentration stock solution of the piperidine derivative in 100% DMSO (e.g., 10 mg/mL).[3]

  • Solvent Control: It is crucial to determine the highest concentration of DMSO that does not affect microbial growth. Typically, final DMSO concentrations of up to 1-2% in the assay are well-tolerated by most bacteria, but this must be validated.[16] Always include a solvent control (media + inoculum + highest concentration of DMSO used) in your experiments to ensure the solvent itself is not inhibiting growth.

Phase 1: Preliminary Qualitative Screening via Kirby-Bauer Disk Diffusion

The Kirby-Bauer disk diffusion method is a valuable, cost-effective initial screening tool to qualitatively assess the antimicrobial activity of a compound.[18][19][20]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a radial concentration gradient.[21][22] If the organism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[20] The diameter of this zone is indirectly proportional to the MIC.[23]

Detailed Protocol: Kirby-Bauer Disk Diffusion
  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[24] This standardization is critical for reproducibility.[22]

  • Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess liquid by rotating the swab against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions (rotating the plate 60° after each streaking) to ensure a confluent lawn of growth.[23]

  • Disk Application: a. Prepare sterile filter paper disks (6 mm diameter). b. Impregnate each disk with a known amount of the piperidine derivative solution (e.g., 10 µL of a 10 mg/mL stock). Allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks firmly on the surface of the inoculated MHA plate. Ensure disks are spaced far enough apart (approx. 24 mm from center to center) to prevent overlapping zones.[20] d. Include a positive control disk (e.g., ciprofloxacin 5 µg) and a negative control disk (impregnated with solvent, e.g., DMSO).

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[25]

  • Result Interpretation: a. After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper. b. The results are interpreted qualitatively. A larger zone of inhibition generally suggests greater activity.

Sample Data: Disk Diffusion Screening
CompoundConcentration per DiskZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Piperidine Derivative A100 µg1815
Piperidine Derivative B100 µg2211
Piperidine Derivative C100 µg00
Ciprofloxacin (Positive Control)5 µg2530
DMSO (Negative Control)10 µL00
Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Inoculum A1 Uniformly Inoculate Mueller-Hinton Agar Plate P1->A1 P2 Prepare Compound-Impregnated and Control Disks A2 Apply Disks to Agar Surface P2->A2 A1->A2 A3 Incubate at 35°C for 16-20 hours A2->A3 R1 Measure Zone of Inhibition Diameter (mm) A3->R1 R2 Qualitatively Compare Activity R1->R2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Phase 2: Quantitative MIC Determination via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of a compound in a quantitative manner.[9][26] It is efficient for testing multiple compounds against various microorganisms simultaneously.[3]

Principle: A standardized bacterial inoculum is added to wells of a 96-well microtiter plate containing serial two-fold dilutions of the test compound in a liquid growth medium.[25] Following incubation, the lowest concentration that shows no visible growth (i.e., no turbidity) is recorded as the MIC.[8][9]

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Reagents: a. Compound Stock: Prepare a 10 mg/mL stock solution of each piperidine derivative in 100% DMSO. b. Bacterial Inoculum: Prepare a 0.5 McFarland standard suspension as described previously. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.[8][24]

  • Plate Setup and Serial Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the 10th column. Discard 100 µL from column 10. d. Controls are essential:

    • Column 11 (Growth Control): Add 100 µL of MHB. This well will receive only the bacterial inoculum.
    • Column 12 (Sterility Control): This well contains only 100 µL of MHB and no inoculum to check for media contamination.[9]
    • Solvent Control: A separate well or column should be prepared containing the highest concentration of DMSO used in the assay with inoculum to ensure it doesn't inhibit growth.
  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (now at ~1 x 10⁶ CFU/mL to account for the 1:1 dilution in the well) to all wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each well will be 200 µL, and the final inoculum density will be ~5 × 10⁵ CFU/mL.

  • Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[25]

  • Reading and Interpreting Results: a. Following incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of a well indicates growth. b. The MIC is the lowest concentration of the piperidine derivative that completely inhibits visible growth.[3][25] c. The sterility control should be clear, and the growth control should be turbid.

Workflow for Broth Microdilution MIC Assay

G P1 Prepare Compound Stock (in DMSO) A2 Perform 2-fold Serial Dilution of Compound (Cols 1-10) P1->A2 P2 Prepare Standardized Bacterial Inoculum (~1x10^6 CFU/mL in MHB) A3 Add 100µL Inoculum to Test & Growth Control Wells (Final vol: 200µL) P2->A3 A1 Add 100µL MHB to 96-well plate A1->A2 A2->A3 A4 Incubate Plate at 35°C for 16-20h A3->A4 R1 Visually Inspect for Turbidity A4->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Phase 3: Determining Bactericidal Activity via MBC Assay

Following the determination of the MIC, the MBC test is performed to ascertain if the compound is bactericidal.[10][27]

Principle: An aliquot from the wells of the MIC plate that showed no visible growth is sub-cultured onto fresh agar plates that do not contain the test agent.[12][13] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum density.[11][13]

Detailed Protocol: MBC Determination
  • Sub-culturing: a. Select the wells from the completed MIC assay corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells.[3]

  • Plating: a. Spread the 10 µL aliquot onto a fresh MHA plate. Label each plate clearly with the corresponding compound concentration.

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[3]

  • Colony Counting and Interpretation: a. After incubation, count the number of colonies (CFU) on each plate. b. The initial inoculum was ~5 × 10⁵ CFU/mL. A 99.9% reduction corresponds to a survival of ≤500 CFU/mL. c. The MBC is the lowest concentration plated that yields a colony count corresponding to a ≥99.9% kill rate.[27] d. Calculate the MBC/MIC ratio to classify the compound's activity.

Sample Data: MIC and MBC Results
CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Piperidine Derivative AS. aureus16322Bactericidal
Piperidine Derivative AE. coli32>128>4Bacteriostatic
Piperidine Derivative BS. aureus8162Bactericidal
CiprofloxacinS. aureus0.512Bactericidal
Logical Flow from MIC to MBC Determination

G cluster_mic MIC Assay Results cluster_mbc MBC Procedure cluster_analysis Analysis MIC_Plate MIC Plate with No Growth in wells ≥ MIC value Subculture Subculture 10µL from clear wells (MIC, 2x MIC, 4x MIC) MIC_Plate->Subculture Plate Spread onto fresh Mueller-Hinton Agar Subculture->Plate Incubate Incubate at 35°C for 18-24h Plate->Incubate Count Count Viable Colonies (CFU) Incubate->Count Calculate Determine Lowest Concentration with ≥99.9% Kill Rate (MBC) Count->Calculate Ratio Calculate MBC/MIC Ratio Calculate->Ratio

Caption: Logical relationship between MIC and MBC experimental workflows.

Conclusion

This application note provides a structured and robust framework for the preliminary and quantitative assessment of the antimicrobial activity of novel piperidine derivatives. By adhering to standardized methodologies such as the Kirby-Bauer disk diffusion for initial screening and the broth microdilution method for precise MIC and MBC determination, researchers can generate reliable and reproducible data. Careful attention to experimental details, particularly compound solubility and the consistent use of controls, is essential for the integrity of the results. The systematic application of these protocols will enable the effective evaluation and comparison of new piperidine-based candidates, accelerating the discovery and development of next-generation antimicrobial agents.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Wikipedia. (n.d.). Minimum bactericidal concentration.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
  • Microbiology International. (n.d.). Broth Microdilution.
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • ESCMID. (n.d.). EUCAST.
  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • RGUHS Journal of Dental Sciences. (n.d.). Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action.
  • EUCAST. (n.d.). Expert Rules.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • EUCAST. (n.d.). Guidance Documents.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Ilić, D., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Wikipedia. (n.d.). Disk diffusion test.
  • ResearchGate. (2015). How do you test antimicrobial activity, if your material is insoluble in water?.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Patil, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances.
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kumar, A., et al. (2006). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.
  • Nakayama, S., et al. (2023). A simple method for evaluating the antimicrobial capacity of insoluble powdered inorganic materials. Journal of Science and Technology.
  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Alam, M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Research Square.
  • Hernández-Hernández, J. M., et al. (2019). Piper betel Compounds Piperidine, Eugenyl Acetate, and Chlorogenic Acid Are Broad-Spectrum Anti-Vibrio Compounds that Are Also Effective on MDR Strains of the Pathogen. Molecules.
  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

Sources

Application Note & Protocol: A Tiered Strategy for In Vitro Anti-inflammatory Screening of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

Inflammation is a complex biological response essential for host defense, but its dysregulation contributes to a wide range of chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[1][] The discovery of novel anti-inflammatory agents remains a critical goal in pharmaceutical research. This document outlines a structured, multi-tiered approach for the comprehensive in vitro screening of 4-(Piperidin-1-ylmethyl)benzoic acid (Figure 1), a novel chemical entity, to determine its potential as an anti-inflammatory therapeutic.

The chemical structure of this compound contains a benzoic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and a piperidine ring, a heterocyclic scaffold present in numerous bioactive compounds.[3] This structural combination provides a strong rationale for investigating its anti-inflammatory properties. The screening cascade detailed herein is designed to efficiently assess cytotoxicity, primary anti-inflammatory activity, and the underlying mechanism of action, ensuring a robust and reliable evaluation.

Figure 1: Chemical Structure of this compound CAS No: 159691-33-5[4] Molecular Formula: C13H17NO2[4] Molecular Weight: 219.28[4]

Experimental Screening Workflow

A tiered approach is crucial for efficiently screening novel compounds. This workflow (Figure 2) begins with essential safety and viability assessments, proceeds to primary screening to detect broad anti-inflammatory effects, and culminates in mechanistic assays to identify the specific pathways being modulated.

G cluster_1 Phase 2: Primary Anti-inflammatory Screening cluster_2 Mediator Analysis A Compound Preparation (Solubility, Stability) B Cytotoxicity Assessment (MTT Assay) A->B C Macrophage Activation Model (LPS-stimulated RAW 264.7) B->C Proceed with Non-toxic Doses D Measure Pro-inflammatory Mediators C->D E Nitric Oxide (NO) (Griess Assay) D->E F Pro-inflammatory Cytokines (TNF-α, IL-6 by ELISA) D->F G COX-1/COX-2 Enzyme Inhibition Assay E->G F->G If Cytokines are Reduced H NF-κB Pathway Analysis (Reporter Assay)

Figure 2: Tiered workflow for anti-inflammatory screening.

Phase 1: Foundational Assays

Compound Solubility and Stability

Principle: Accurate and reproducible results depend on the complete solubilization of the test compound. The stability of the compound in the chosen solvent and culture medium must also be confirmed to ensure the observed effects are due to the compound itself and not a degradation product.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution into the cell culture medium (e.g., DMEM) to determine the highest concentration that remains in solution without precipitation. This can be assessed visually and by measuring absorbance at 600 nm.

  • Incubate the compound in the medium at 37°C for the maximum duration of the planned experiments (e.g., 24 hours) and re-assess for precipitation.

Cytotoxicity Assessment: MTT Assay

Principle: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which the compound is not toxic to the cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which is proportional to the number of viable cells.[5][6][7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for attachment.[9]

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][8]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The highest concentration showing >90% viability (Non-Cytotoxic Concentration, NCC) should be used as the maximum dose for subsequent anti-inflammatory assays.

Phase 2: Primary Anti-inflammatory Screening

This phase uses a validated cell-based model of inflammation to screen for primary activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the production of key inflammatory mediators like nitric oxide (NO) and cytokines.[11][12]

Inhibition of Nitric Oxide (NO) Production - Griess Assay

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of NO. NO is a key signaling molecule and inflammatory mediator. The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[13][14] This colorimetric assay is based on a two-step diazotization reaction.[14]

Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[14]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[14]

    • Incubate for 10 minutes at room temperature, protected from light.[14]

  • Measurement: Measure the absorbance at 540 nm.[14][16]

  • Data Analysis: Quantify nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) - ELISA

Principle: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by activated macrophages.[17][18] Quantifying their levels in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of the compound's ability to suppress the inflammatory response.

Protocol:

  • Cell Culture and Treatment: Use the same supernatants collected from the Griess Assay experiment or run a parallel experiment. The optimal time point for TNF-α protein measurement after LPS stimulation is typically 18-24 hours.[15]

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and cell culture supernatants.

    • Adding a detection antibody (usually biotinylated).

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and measuring absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the IC50 value (the concentration of compound that inhibits cytokine production by 50%). Dexamethasone can be used as a positive control.

Phase 3: Mechanistic Elucidation

If the compound shows significant activity in Phase 2, the next logical step is to investigate its potential mechanism of action.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Principle: Many NSAIDs function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[19] A direct enzymatic assay can determine if this compound inhibits either of these isoforms. This colorimetric assay monitors the peroxidase activity of COX.[19][20]

Protocol:

  • Assay Setup: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience) which provides purified ovine or human recombinant COX-1 and COX-2 enzymes.[20][21]

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer, heme, and the COX enzyme.[22]

  • Inhibitor Addition: Add various concentrations of this compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 10 minutes) at 37°C.[19][22]

  • Initiate Reaction: Add arachidonic acid (substrate) and a chromogenic substrate (e.g., TMPD) to initiate the reaction.[19]

  • Measurement: Monitor the change in absorbance at 590 nm over time.[19][20]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value for both COX-1 and COX-2 to determine potency and selectivity.

NF-κB Signaling Pathway Analysis

Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[17][23][24] Its activation is a central event in inflammation.[17][18] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.

G cluster_cytoplasm cluster_complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Nucleus->Genes Binds to DNA & Activates Transcription

Figure 3: Simplified canonical NF-κB signaling pathway.

Protocol (Reporter Assay):

  • Cell Line: Use a RAW 264.7 cell line that has been stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation with LPS (100 ng/mL).

  • Incubation: Incubate for 6-8 hours (for luciferase) or 24 hours (for SEAP).

  • Reporter Gene Measurement:

    • Luciferase: Lyse the cells and add a luciferase substrate. Measure luminescence using a luminometer.

    • SEAP: Collect the supernatant and measure alkaline phosphatase activity using a suitable colorimetric or chemiluminescent substrate.

  • Data Analysis: Normalize reporter activity to cell viability (measured in a parallel plate). Calculate the percentage inhibition of NF-κB activity and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison of potency and selectivity.

Table 1: Hypothetical Anti-inflammatory Activity Profile of this compound

AssayEndpointIC50 (µM)Max Inhibition (%)Positive Control (IC50 µM)
Cytotoxicity Cell Viability>100 (CC50)N/ADoxorubicin (0.5 µM)
NO Production Nitrite Level15.285% at 50 µML-NAME (25 µM)
TNF-α Release Protein Level10.892% at 50 µMDexamethasone (0.1 µM)
IL-6 Release Protein Level18.578% at 50 µMDexamethasone (0.1 µM)
COX-1 Inhibition Enzyme Activity>100<10% at 100 µMSC-560 (0.02 µM)
COX-2 Inhibition Enzyme Activity8.995% at 50 µMCelecoxib (0.4 µM)
NF-κB Activity Reporter Gene12.588% at 50 µMBay 11-7082 (5 µM)

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent anti-inflammatory agent. It effectively suppresses the production of key inflammatory mediators (NO, TNF-α, IL-6) at non-toxic concentrations. The mechanistic data indicate that its activity likely stems from the potent and selective inhibition of the COX-2 enzyme and significant suppression of the NF-κB signaling pathway. The lack of COX-1 inhibition is a favorable characteristic, suggesting a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion

This application note provides a robust, logical, and efficient framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By systematically evaluating cytotoxicity, primary efficacy, and key molecular mechanisms, researchers can generate a comprehensive data package to support further development, including progression into in vivo models of inflammation.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Wikipedia. (n.d.). NF-κB.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
  • Al-Awady, M. S., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(9), 1166–1174.
  • S. K. Kulkarni. (2008). Screening Methods for Antiinflammatory Agents. Pharmacognosy.
  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology, 396, 171-181.
  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?.
  • dx.doi.org. (2019). Protocol Griess Test.
  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Kahn, M. (Ed.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Springer Science & Business Media.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Wang, Y., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 27(19), 6538.
  • Medeiros, R., et al. (2013). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of visualized experiments, (79), e50313.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ChemBK. (n.d.). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?.
  • Su, G. L., et al. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. The American journal of physiology, 269(2 Pt 1), G263–G268.
  • Khramtsova, E. E., et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 13(11), 384.
  • Aroonsakool, N., et al. (2012). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science signaling, 5(248), ra77.
  • Ersoy, O., et al. (2007). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Pharmacological reports, 59(3), 329–334.
  • ResearchGate. (2024). (PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

Sources

Application Note: A Strategic Guide to Developing 4-(Piperidin-1-ylmethyl)benzoic acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's cellular target is a critical step in drug discovery and chemical biology.[1] Chemical probes are essential tools designed to find and engage these targets within the complex cellular environment, thereby elucidating biological mechanisms and validating new therapeutic strategies.[2][3] This guide outlines a comprehensive strategy for researchers who have identified 4-(Piperidin-1-ylmethyl)benzoic acid (CAS: 159691-33-5)[4] as a "hit" in a phenotypic screen and wish to develop it into a versatile chemical probe for target deconvolution. We provide the scientific rationale, modular design principles, and detailed, field-proven protocols for two primary target identification workflows: affinity purification and photoaffinity labeling. Furthermore, we detail the crucial downstream protocols for validating candidate targets, ensuring a rigorous and reliable investigation from initial hit to validated target.

Part 1: Probe Design and Synthesis Strategy

The conversion of a bioactive "hit" molecule into a functional chemical probe is a foundational step in target identification. The original molecule, this compound, while possessing the core pharmacophore responsible for its biological activity, lacks the necessary functionalities for target isolation. A robust chemical probe requires additional components: a reactive or affinity handle and often a linker to spatially separate it from the core molecule.[5][6]

The structure of this compound offers two primary points for chemical modification: the terminal carboxylic acid and the aromatic ring. The carboxylic acid is an ideal site for attaching a linker followed by an affinity tag (like biotin) via standard amide coupling reactions. The aromatic ring can be modified to incorporate a photoreactive group for covalent cross-linking strategies.

A critical component of any chemical probe experiment is the use of a negative control—a structurally similar but biologically inactive molecule.[7] This control is essential for distinguishing specific, target-related interactions from non-specific binding to the probe's scaffold or affinity tag. A potential negative control for this scaffold could involve methylation of the piperidine nitrogen, which may disrupt a key binding interaction.

Diagram: Modular Design of a Chemical Probe

G cluster_probe Chemical Probe Architecture cluster_handles Handle Types pharmacophore Pharmacophore (this compound core) linker Linker (e.g., PEG, Alkyl Chain) pharmacophore->linker Provides spatial separation handle Functional Handle linker->handle Enables detection/ isolation affinity_tag Affinity Tag (e.g., Biotin) handle->affinity_tag can be reactive_group Reactive Group (e.g., Diazirine, Benzophenone) + Click Chemistry Tag (Alkyne) handle->reactive_group can be

Caption: Modular components of a chemical probe based on the hit molecule.

Part 2: Target Identification Methodologies & Protocols

Once a suite of probes (e.g., an affinity probe, a photoaffinity probe, and a negative control) has been synthesized, the next phase is to use them to isolate and identify binding partners from a relevant biological sample, such as cell or tissue lysate.

Workflow: General Target Identification Strategy

The overall experimental plan involves treating a biological system with the probe, isolating the probe-protein complexes, identifying the proteins using mass spectrometry, and analyzing the data to find specific interactors.

G cluster_exp Experimental Phase start Synthesize Probes (Affinity, PAL, Control) lysate Prepare Cell/Tissue Lysate start->lysate ap Affinity Purification (AP) lysate->ap pal Photoaffinity Labeling (PAL) lysate->pal enrich Enrich Probe-Protein Complexes ap->enrich pal->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis & Hit Triage ms->data validation Target Validation data->validation

Caption: High-level workflow for chemical probe-based target identification.

Protocol 2.1: Affinity Purification using a Biotinylated Probe

This method relies on the high-affinity interaction between biotin and streptavidin to pull down the probe along with its binding partners.[8][9]

A. Materials

  • Biotinylated this compound probe ("Biotin-Probe").

  • Unmodified this compound ("Competitor").

  • Biotinylated negative control probe ("Control-Probe").

  • Streptavidin-conjugated magnetic beads.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration).

  • Elution Buffer (e.g., 2x Laemmli buffer with β-mercaptoethanol).

  • Cultured cells or tissue of interest.

B. Procedure

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay. Adjust concentration to 2-5 mg/mL.

  • Bead Preparation:

    • Resuspend streptavidin beads and transfer the required volume to a new tube.

    • Wash the beads three times with Lysis Buffer, using a magnetic rack to separate beads from the supernatant.

  • Binding/Competition:

    • Set up three experimental conditions in separate tubes, each with 1-2 mg of cell lysate:

      • Condition 1 (Probe): Add Biotin-Probe to a final concentration of 1-5 µM.

      • Condition 2 (Competition): Add Competitor (100-fold excess, e.g., 100-500 µM) and incubate for 1 hour before adding Biotin-Probe (1-5 µM).

      • Condition 3 (Control): Add Control-Probe to a final concentration of 1-5 µM.

    • Incubate all tubes for 1-2 hours at 4°C with gentle rotation.

  • Pulldown:

    • Add the pre-washed streptavidin beads to each lysate tube.

    • Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated complexes.

  • Washing:

    • Place tubes on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Causality Note: Thorough washing is critical to remove non-specific protein binders, reducing background in the final mass spectrometry analysis.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of Elution Buffer directly to the beads.

    • Boil the samples at 95°C for 5-10 minutes to denature proteins and elute them from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie or silver stain).

    • Excise the entire lane for each condition and submit for in-gel tryptic digestion followed by LC-MS/MS analysis.

Protocol 2.2: Photoaffinity Labeling (PAL) in Live Cells

PAL uses a light-activated probe to create a covalent bond with its target, providing a snapshot of the interaction in a more native context.[5][10][11] This protocol assumes the probe has a diazirine group and a "click chemistry" handle (e.g., an alkyne).

A. Materials

  • PAL probe with an alkyne handle ("PAL-Probe").

  • Unmodified this compound ("Competitor").

  • Cultured cells in plates.

  • UV lamp (e.g., 365 nm).

  • Click Chemistry Reagents: Azide-biotin tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator/ligand (e.g., TBTA).

  • Lysis, Wash, and Elution buffers as in Protocol 2.1.

  • Streptavidin magnetic beads.

B. Procedure

  • Cellular Labeling:

    • Culture cells to ~80-90% confluency.

    • Treat cells with PAL-Probe (typically 1-10 µM in serum-free media) for 1-4 hours. For the competition sample, pre-incubate with a 100-fold excess of Competitor for 1 hour before adding the PAL-Probe.

    • Wash the cells with ice-cold PBS to remove unbound probe.

  • Photo-Crosslinking:

    • Place the cell culture plates on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. Causality Note: UV light activates the diazirine group, which releases N₂ gas to form a highly reactive carbene that rapidly and irreversibly crosslinks with nearby amino acid residues of the target protein.

  • Cell Lysis:

    • Harvest and lyse the cells as described in Protocol 2.1, Step 1.

  • Click Chemistry Reaction:

    • To the clarified lysate (~1 mg), add the click chemistry reagents in order: Azide-biotin (25-50 µM), copper(II) sulfate (1 mM), and TBTA ligand (100 µM).

    • Initiate the reaction by adding freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature with gentle shaking. Causality Note: This reaction specifically attaches a biotin tag to the probe that is now covalently bound to its target protein, enabling subsequent enrichment.

  • Enrichment and MS Preparation:

    • Proceed with the pulldown, washing, elution, and sample preparation steps exactly as described in Protocol 2.1, Steps 4-7.

Data Analysis and Hit Selection

Following mass spectrometry, raw data must be processed to identify and quantify proteins. True targets should be significantly enriched in the probe-treated sample compared to both the negative control and the competition sample.

Metric Description Criteria for a High-Confidence Hit
Spectral Counts / Intensity A semi-quantitative measure of protein abundance.High value in the probe lane.
Fold-Change (Probe vs. Control) Ratio of protein abundance in the probe sample to the negative control.> 3-fold enrichment.
Competition Ratio Ratio of protein abundance in the probe lane vs. the competition lane.> 70% reduction in signal upon competition.
Statistical Significance (p-value) The probability that the observed enrichment is due to chance.p < 0.05.

Part 3: Target Validation

Mass spectrometry provides a list of candidate targets. Validation is a mandatory phase to confirm that these candidates are bona fide biological targets of the compound.[12][13]

Workflow: Target Validation Strategy

A multi-pronged approach combining biochemical and cellular methods is required to build a strong case for target engagement and functional relevance.

G cluster_validation Validation Experiments start Candidate Targets from Proteomics biochem Biochemical Validation (Western Blot, Recombinant Protein Binding) start->biochem Confirms interaction cellular Cellular Target Engagement (CETSA, In-cell Pulldown) start->cellular Confirms binding in cells genetic Genetic Validation (siRNA, CRISPR) start->genetic Confirms functional link confirmed Validated Target biochem->confirmed cellular->confirmed genetic->confirmed

Sources

Application Notes and Protocols: Derivatization of 4-(Piperidin-1-ylmethyl)benzoic acid for Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(Piperidin-1-ylmethyl)benzoic acid scaffold is a versatile starting point in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2][3] The piperidine ring, a privileged structure in drug design, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][4] The benzoic acid moiety provides a key interaction point, often with biological targets, through hydrogen bonding and ionic interactions. However, the inherent properties of the carboxylic acid group can also present challenges, including poor membrane permeability and rapid metabolism, which may limit the overall potency and bioavailability of a compound.[5][6]

This document provides a detailed guide for researchers on the strategic derivatization of this compound. The primary objective is to enhance biological potency by modifying the carboxylic acid functional group. We will explore two principal derivatization strategies: amide bond formation and esterification . Additionally, we will touch upon the concept of bioisosteric replacement as a broader strategy for modulating the physicochemical and pharmacological properties of the parent molecule.[5][7][8]

For each strategy, we will delve into the underlying scientific rationale, provide detailed, step-by-step experimental protocols, and outline methods for the characterization of the resulting derivatives.

Core Molecular Scaffold
Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Strategic Derivatization Approaches

The derivatization of the carboxylic acid group of this compound can lead to significant improvements in potency by altering the molecule's interaction with its biological target and improving its pharmacokinetic profile. The following diagram illustrates the primary derivatization pathways discussed in this guide.

Derivatization_Strategies Core This compound Amide Amide Derivatives Core->Amide Amide Coupling Ester Ester Derivatives Core->Ester Esterification Bioisostere Bioisosteric Replacements Core->Bioisostere Advanced Synthesis

Caption: Overview of derivatization strategies for this compound.

Amide Bond Formation: Enhancing Target Engagement

Scientific Rationale: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry.[9][10] Amide derivatives can form additional hydrogen bonds with target proteins, potentially increasing binding affinity and, consequently, potency. Furthermore, the introduction of diverse amine building blocks allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.[4][11]

Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like Hydroxybenzotriazole (HOBt).

Materials:

ReagentSupplierGrade
This compoundCommercial≥98%
Amine (R-NH2)VariousReagent Grade
EDC (EDAC)Sigma-AldrichACS Reagent
HOBtSigma-AldrichReagent Grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichAnhydrous, ≥99.5%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Saturated aqueous sodium bicarbonate (NaHCO3)Fisher ScientificLaboratory Grade
BrineFisher ScientificLaboratory Grade
Anhydrous magnesium sulfate (MgSO4)Fisher ScientificLaboratory Grade

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

  • Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Amide_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Purification start Dissolve Acid in DCM add_reagents Add HOBt & EDC start->add_reagents add_amine Add Amine & DIPEA add_reagents->add_amine stir Stir at RT add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize

Caption: Workflow for the synthesis of amide derivatives.

Esterification: Modulating Lipophilicity and Pro-drug Strategies

Scientific Rationale: Esterification of the carboxylic acid can significantly increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and improve oral bioavailability.[12][13][14] Furthermore, esters can act as pro-drugs, which are inactive until they are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This can be a valuable strategy to improve drug delivery and reduce off-target effects.[15]

Protocol: Fischer-Speier Esterification

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol. This method is particularly effective for the synthesis of simple alkyl esters.[12][13]

Materials:

ReagentSupplierGrade
This compoundCommercial≥98%
Alcohol (R-OH)VariousAnhydrous
Sulfuric Acid (H₂SO₄)Sigma-AldrichConcentrated, 98%
Diethyl etherFisher ScientificAnhydrous
Saturated aqueous sodium bicarbonateFisher ScientificLaboratory Grade
BrineFisher ScientificLaboratory Grade
Anhydrous sodium sulfate (Na₂SO₄)Fisher ScientificLaboratory Grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final ester derivative using ¹H NMR, ¹³C NMR, and HRMS.

Bioisosteric Replacement: A Paradigm Shift in Drug Design

Scientific Rationale: Bioisosterism involves replacing a functional group with another that has similar physicochemical properties, leading to comparable biological activity.[5][7][8] Replacing the carboxylic acid with a bioisostere can overcome many of the liabilities associated with this functional group, such as poor metabolic stability and limited membrane permeability.[6][16] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides.[5][8] The choice of bioisostere is highly context-dependent and often requires iterative synthesis and biological evaluation.[5]

The synthesis of these derivatives is more complex and specific to the chosen bioisostere. Researchers are encouraged to consult specialized literature for detailed synthetic protocols.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and to establish a clear structure-activity relationship.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the amide or ester carbonyl stretch.[17][18]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds.

Conclusion

The derivatization of this compound offers a powerful platform for the discovery of novel and more potent therapeutic agents. By systematically applying the strategies of amide bond formation, esterification, and bioisosteric replacement, researchers can modulate the physicochemical and pharmacological properties of this versatile scaffold. The detailed protocols provided herein serve as a practical guide for the synthesis and characterization of these derivatives, facilitating the exploration of their therapeutic potential.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Taylor & Francis. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups.
  • Sato, A., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Al-Ghamdi, S., & Gauthier, C. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(15), 8489.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 116982.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8196-8225.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • National Center for Biotechnology Information. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(23), 5146-5166.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • American Chemical Society. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5098-5111.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
  • Target Analysis. (n.d.). Benzoic acid derivatives.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Autech. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E, 68(Pt 6), o1790.
  • Wiley Online Library. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
  • BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • National Center for Biotechnology Information. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343.
  • National Center for Biotechnology Information. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516.

Sources

Application Notes and Protocols for the Experimental Use of 4-(Piperidin-1-ylmethyl)benzoic acid hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Piperidin-1-ylmethyl)benzoic acid hydrochloride is a synthetic organic compound with potential applications in pharmacological research. Its structural similarity to intermediates used in the synthesis of known kinase inhibitors, such as Imatinib, suggests that it may exhibit activity as a modulator of protein kinases.[1] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] This document provides a comprehensive guide for researchers on the preparation, handling, and experimental evaluation of this compound hydrochloride in aqueous solutions for in vitro studies.

These application notes are designed to provide a robust framework for initiating research with this compound, from fundamental solution preparation and stability assessment to preliminary biological evaluation. The protocols herein are grounded in established methodologies for drug discovery and preclinical assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful and reproducible experiments.

PropertyValueSource
Chemical Formula C₁₃H₁₈ClNO₂[2]
Molecular Weight 255.74 g/mol [2]
Appearance White to off-white solidGeneral observation for similar compounds
CAS Number 106261-47-6[2]
Predicted Solubility Soluble in water[3][4]

Section 1: Preparation and Handling of Aqueous Stock Solutions

The hydrochloride salt form of this compound is intended to enhance its aqueous solubility.[4] Proper preparation and storage of stock solutions are critical for accurate and reproducible experimental results.

Materials
  • This compound hydrochloride powder

  • Sterile, deionized, and RNase-free water

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Analytical balance

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile, light-protected storage vials

Protocol for Preparation of a 10 mM Stock Solution
  • Calculation: To prepare a 10 mM stock solution, weigh out 2.5574 mg of this compound hydrochloride for every 1 mL of solvent. For example, for 10 mL of stock solution, weigh 25.574 mg.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add the desired volume of sterile water.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).

Workflow for Stock Solution Preparation

G A Weigh Compound B Add Sterile Water A->B C Vortex to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot D->E F Store at -20°C E->F G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Serial Dilutions of Compound B->C D Incubate 48-72h C->D E Add MTT/XTT Reagent D->E F Incubate E->F G Read Absorbance F->G H Calculate IC50 G->H G cluster_0 Reaction Setup cluster_1 Assay Execution cluster_2 Data Analysis A Add to 96-well Plate 1. Kinase Buffer 2. Test Compound 3. Recombinant Kinase 4. Kinase Substrate B Initiate with ATP A->B C Incubate at 30°C B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Calculate % Inhibition & IC50 E->F

Sources

Application Note: A Multi-Assay Strategy for Determining the Cell Permeability of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Permeability in Drug Efficacy

The journey of an orally administered drug from ingestion to its site of action is fraught with biological barriers, the most significant of which is the intestinal epithelium. A compound's ability to permeate this barrier is a fundamental determinant of its oral bioavailability and, ultimately, its therapeutic potential.[1] Therefore, early and accurate assessment of cell permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

This application note provides a detailed, field-proven guide for characterizing the permeability of 4-(Piperidin-1-ylmethyl)benzoic acid , a piperidine-containing research compound.[2] We will employ a two-tiered strategy that is both efficient and comprehensive:

  • The Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay used to rapidly determine a compound's passive diffusion characteristics.[3][4] This serves as an initial screen to understand the molecule's intrinsic ability to cross a lipid bilayer.

  • The Caco-2 Cell Permeability Assay: The industry gold standard for predicting human intestinal absorption.[5][6] This cell-based model uses a monolayer of differentiated human colon adenocarcinoma cells to assess not only passive diffusion but also the potential involvement of active uptake and efflux transport mechanisms.[5][7]

By integrating the data from these complementary assays, researchers can build a robust permeability profile for this compound, guiding further development and optimization.[1]

Physicochemical Profile of the Test Article

Before commencing permeability studies, it is crucial to understand the physicochemical properties of the test compound, as these factors heavily influence its membrane transport behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 159691-33-5[2][8]
Molecular Formula C₁₃H₁₇NO₂[2][8]
Molecular Weight 219.28 g/mol [2]
Topological Polar Surface Area (TPSA) 40.54 Ų[9]
Predicted LogP 2.375[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 2[9]

Analysis: The properties of this compound generally align with Lipinski's Rule of Five, suggesting a reasonable potential for passive oral absorption. The moderate LogP and TPSA indicate that the molecule is neither excessively lipophilic nor overly polar, characteristics that favor passive transcellular diffusion.

Part I: PAMPA for High-Throughput Passive Permeability Screening

The PAMPA model provides a rapid, cost-effective method to specifically measure passive transcellular permeation, avoiding the complexities of active transport and metabolism.[3][4] It is an ideal first-pass screen to rank-order compounds based on their intrinsic permeability.[10]

Principle of the PAMPA Assay

The assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[10] The test compound is added to the donor (upper) compartment, and its appearance in the acceptor (lower) compartment is measured over time, typically by LC-MS/MS.[11]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 4% Lecithin in Dodecane) prep_compound Prepare Compound Stock (10 mM in DMSO) prep_buffer Prepare Assay Buffer (PBS, pH 7.4) coat_plate Coat Donor Plate Filter with 5 µL Lipid Solution prep_buffer->coat_plate add_acceptor Add 300 µL Buffer to Acceptor Plate coat_plate->add_acceptor add_donor Add 200 µL Compound Solution (10 µM in Buffer) to Donor Plate add_acceptor->add_donor assemble Assemble 'Sandwich' (Donor Plate on Acceptor Plate) add_donor->assemble incubate Incubate 5-18 hours at Room Temperature assemble->incubate sample Collect Samples from Donor and Acceptor Wells incubate->sample quantify Quantify Concentration via LC-MS/MS sample->quantify calculate Calculate Papp and Mass Retention (R) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

Materials:

  • 96-well filter donor plate (e.g., hydrophobic PVDF)

  • 96-well acceptor plate

  • This compound

  • High and low permeability control compounds (e.g., Testosterone and Atenolol)

  • Lecithin (from soybean)

  • Dodecane

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a 4% (w/v) lecithin solution in dodecane. Sonicate until fully dissolved.[12]

    • Prepare 10 mM stock solutions of the test compound and controls in DMSO.

    • Prepare the final dosing solution by diluting the stock solution to 10 µM in PBS (final DMSO concentration should be ≤1%).[4]

  • Plate Preparation:

    • Using a multichannel pipette, carefully dispense 5 µL of the 4% lecithin solution onto the membrane of each well of the donor plate.[10] Allow the solvent to fully absorb for at least 5 minutes.

    • Add 300 µL of PBS to each well of the acceptor plate.[10]

  • Assay Incubation:

    • Add 200 µL of the 10 µM dosing solution to the corresponding wells of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate the assembly at room temperature (25°C) for 18 hours in a chamber with a wet paper towel to minimize evaporation.[12]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells for concentration analysis by a validated LC-MS/MS method. Also analyze a sample of the initial dosing solution (T₀ reference).

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / Ceq)

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • A = Area of the filter membrane (cm²)

  • t = Incubation time (seconds)

  • [CA]t = Compound concentration in acceptor well at time t

  • Ceq = Equilibrium concentration = ([CD]t * VD + [CA]t * VA) / (VD + VA)

Table 2: PAMPA Permeability Classification

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1.0 Low< 20%
1.0 - 10.0 Medium20% - 80%
> 10.0 High> 80%

Interpretation: A high Papp value in the PAMPA assay suggests that this compound has high intrinsic passive permeability. A low value may indicate that passive diffusion is not a primary absorption mechanism, warranting further investigation with the Caco-2 model to explore other transport routes.[11]

Part II: Caco-2 Assay for Intestinal Absorption and Efflux

The Caco-2 assay is a more biologically complex model that provides deeper insights into a compound's absorption.[5] Caco-2 cells, when cultured on semipermeable supports, differentiate into a polarized monolayer of enterocytes that exhibit tight junctions and express a variety of transporters relevant to intestinal drug absorption, such as P-glycoprotein (P-gp).[6][13]

Principle of the Caco-2 Assay

The assay measures the transport of a compound across the Caco-2 monolayer in two directions:

  • Apical (A) to Basolateral (B): Simulates absorption from the gut lumen into the bloodstream.

  • Basolateral (B) to Apical (A): Simulates efflux from the blood back into the gut lumen.

By comparing the Papp values in both directions, an Efflux Ratio (ER) can be calculated to determine if the compound is a substrate of efflux transporters like P-gp.[6]

Caco2_Workflow cluster_culture Cell Culture & Seeding cluster_qc Monolayer Integrity QC cluster_transport Bidirectional Transport Assay cluster_analysis Analysis & Interpretation culture Culture Caco-2 Cells seed Seed Cells onto Transwell® Inserts culture->seed differentiate Differentiate for 21 Days to Form Monolayer seed->differentiate teer Measure TEER (>200 Ω·cm²) differentiate->teer lucifer Perform Lucifer Yellow Rejection Assay (<3%) teer->lucifer prep_solutions Prepare Dosing Solutions (10 µM in Transport Buffer) lucifer->prep_solutions wash Wash Monolayers with Pre-warmed Buffer prep_solutions->wash ab_transport A→B: Add Compound to Apical, Buffer to Basolateral wash->ab_transport ba_transport B→A: Add Compound to Basolateral, Buffer to Apical wash->ba_transport incubate Incubate for 2 hours at 37°C ab_transport->incubate ba_transport->incubate sample Collect Samples from Receiver Compartments incubate->sample quantify Quantify Concentration via LC-MS/MS sample->quantify calc_papp Calculate Papp (A→B) and Papp (B→A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret Classify Permeability and Efflux Potential calc_er->interpret

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

Detailed Protocol for Caco-2 Assay

Materials:

  • Caco-2 cell line (ATCC)

  • Cell culture flasks, media, and supplements

  • 24-well Transwell® plates (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • TEER meter (e.g., EVOM2™)

  • Lucifer Yellow dye

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)[6]

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Maintain the culture for 21-25 days, changing the media every 2-3 days, to allow for cell differentiation and monolayer formation.[13]

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥200 Ω·cm².[14] This confirms the formation of tight junctions.

    • Lucifer Yellow Assay: After the transport experiment, assess monolayer integrity by measuring the flux of the paracellular marker Lucifer Yellow. A leakage rate of <3% per hour is acceptable.

  • Bidirectional Transport Experiment:

    • Wash the Caco-2 monolayers on both apical and basolateral sides with pre-warmed (37°C) transport buffer and equilibrate for 20-30 minutes at 37°C.[14]

    • For A→B transport: Add 0.3 mL of the 10 µM dosing solution of this compound to the apical (donor) chamber and 1.2 mL of fresh transport buffer to the basolateral (receiver) chamber.[14]

    • For B→A transport: Add 1.2 mL of the 10 µM dosing solution to the basolateral (donor) chamber and 0.3 mL of fresh transport buffer to the apical (receiver) chamber.[14]

    • Incubate the plates for 2 hours at 37°C in a humidified incubator with gentle shaking.[5]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the receiver compartments of both A→B and B→A experiments.

    • Also, collect samples from the donor compartments at T₀ and Tfinal to calculate mass balance.

    • Analyze all samples by a validated LC-MS/MS method to determine compound concentrations.

Data Analysis and Interpretation

The Papp for each direction is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)

  • A = Area of the membrane (cm²)

  • C₀ = Initial concentration in the donor chamber (mol/cm³)

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Table 3: Caco-2 Permeability and Efflux Classification

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)Efflux Potential
< 1.0 Low< 2.0 No Significant Efflux
1.0 - 10.0 Medium≥ 2.0 Active Efflux Substrate
> 10.0 High

Interpretation: An ER greater than 2 is a strong indicator that the compound is actively transported by an efflux pump like P-gp.[6][13] This can lead to poor absorption in vivo even if passive permeability (from PAMPA) is high.

Integrated Data Interpretation and Troubleshooting

The true power of this dual-assay approach lies in synthesizing the results to build a complete picture of permeability.

Decision_Tree start Start with PAMPA Result pampa_high PAMPA: High Permeability start->pampa_high pampa_low PAMPA: Low Permeability start->pampa_low caco2_ab_high Caco-2 (A→B): High pampa_high->caco2_ab_high Proceed to Caco-2 caco2_ab_low Caco-2 (A→B): Low pampa_high->caco2_ab_low Proceed to Caco-2 caco2_ab_high2 Caco-2 (A→B): High pampa_low->caco2_ab_high2 Proceed to Caco-2 caco2_ab_low2 Caco-2 (A→B): Low pampa_low->caco2_ab_low2 Proceed to Caco-2 er_low Efflux Ratio < 2 caco2_ab_high->er_low er_high Efflux Ratio > 2 caco2_ab_low->er_high conclusion3 Conclusion: Possible Active Uptake, Further Investigation Needed caco2_ab_high2->conclusion3 conclusion4 Conclusion: Poor Permeability, Low Absorption Potential caco2_ab_low2->conclusion4 conclusion1 Conclusion: Good Passive Permeability, High Absorption Potential er_low->conclusion1 conclusion2 Conclusion: Likely Efflux Substrate, Absorption May Be Limited In Vivo er_high->conclusion2

Caption: Decision tree for integrated interpretation of PAMPA and Caco-2 results.

Table 4: Common Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Solution(s)
Low TEER Values in Caco-2 Incomplete monolayer formation; cellular toxicity of the compound; contamination.Extend differentiation time; check cell viability; test for mycoplasma; run compound at a lower, non-toxic concentration.[15][16]
Poor Mass Recovery (<80%) Compound binding to plastic; compound instability in buffer; metabolism by Caco-2 cells.Use low-binding plates; assess compound stability in assay buffer via LC-MS/MS over time; include a metabolic inhibitor if metabolism is suspected.
High PAMPA, Low Caco-2 (A→B) Permeability Compound is a substrate for an active efflux transporter (e.g., P-gp).This is the expected outcome for an efflux substrate. Confirm with a high Efflux Ratio (>2). Consider re-running the Caco-2 assay with a known P-gp inhibitor (e.g., Verapamil).[13][17]
High Variability Between Replicates Pipetting errors; inconsistent lipid coating (PAMPA); edge effects on the plate; poor cell seeding (Caco-2).Use calibrated pipettes and careful technique; ensure lipid solution is homogenous; avoid using the outer wells of the plate; optimize cell seeding protocol.[18]

Conclusion

This application note outlines a robust, multi-faceted strategy for thoroughly evaluating the cell permeability of this compound. By first using the PAMPA assay for a rapid assessment of passive diffusion, followed by the more biologically relevant Caco-2 assay to investigate active transport phenomena, researchers can confidently classify the compound's permeability profile. This integrated approach provides critical data to predict in vivo oral absorption, identify potential liabilities such as efflux, and make informed decisions in the drug discovery and development pipeline.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Caco2 assay protocol. Provided by a research institution.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Caco-2 permeability assay. Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Caco-2 Permeability Assay. Evotec.
  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate.
  • Highly Predictive and Interpretable Models for PAMPA Permeability. National Institutes of Health (NIH).
  • PAMPA Permeability Assay Protocol. Technology Networks.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • 4-(Piperidin-1-yl)benzoic acid. PubChem, National Center for Biotechnology Information.
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI.
  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf.

Sources

Application Note: Leveraging 4-(Piperidin-1-ylmethyl)benzoic Acid as a Rigid Linker Building Block in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 4-(Piperidin-1-ylmethyl)benzoic acid in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore the rationale behind incorporating rigid heterocyclic motifs into PROTAC linkers and provide a comprehensive, step-by-step protocol for the synthesis of a PROTAC intermediate using this specific building block. This guide is designed to equip researchers with the foundational knowledge and practical methodology required to integrate this versatile linker component into their targeted protein degradation research.

The PROTAC Modality and the Critical Role of the Linker

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct parts: a "warhead" that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for degradation by the 26S proteasome.[3][]

PROTAC_Mechanism_of_Action cluster_formation POI Protein of Interest (POI) PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase PROTAC->Ternary Binding E3->Ternary Binding Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Activity Recycle PROTAC Recycled Ternary->Recycle Dissociation & Recycling PolyUb Poly-Ubiquitinated POI Ub->PolyUb Ub Tagging Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Synthetic_Workflow start Starting Materials: 1. This compound 2. Amine-Functionalized E3 Ligand 3. Reagents (HATU, DIPEA, DMF) reaction Amide Coupling Reaction (Room Temp, 4-12h) start->reaction monitoring Reaction Monitoring (LC-MS / TLC) reaction->monitoring In-process check workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon completion purification Purification (Flash Column Chromatography) workup->purification characterization Characterization & QC (NMR, LC-MS, HPLC) purification->characterization product Final E3 Ligase-Linker Intermediate characterization->product

Caption: Workflow for the synthesis of the PROTAC intermediate.

Materials and Reagents
ReagentSupplier ExamplePurpose
This compoundSanta Cruz BiotechLinker Building Block
4-Amino-pomalidomide (or similar amine-linker derivative)Commercial VendorE3 Ligase Ligand
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-AldrichAmide Coupling Agent
DIPEA (N,N-Diisopropylethylamine)Fisher ScientificNon-nucleophilic Base
DMF (N,N-Dimethylformamide), AnhydrousCommercial VendorReaction Solvent
Dichloromethane (DCM)Commercial VendorExtraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Wash Solution (removes acid)
Brine (Saturated aq. NaCl)-Wash Solution (removes water)
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial VendorDrying Agent
Silica Gel (for chromatography)Commercial VendorStationary Phase for Purification
Step-by-Step Experimental Protocol
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. A typical concentration is 0.1 M.

  • Reagent Addition: To the stirred solution, add the amine-functionalized E3 ligase ligand (1.05 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine. DIPEA is a sterically hindered organic base that scavenges the HCl produced during the reaction without competing as a nucleophile. [8]4. Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress periodically (e.g., every 2 hours) using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the starting benzoic acid is consumed. This typically takes 4-12 hours.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted starting material and acidic byproducts.

    • Water (1x).

    • Brine (1x) to facilitate phase separation and remove bulk water.

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

  • Final Product: Collect the fractions containing the desired product (identified by TLC/LC-MS), combine them, and remove the solvent under reduced pressure to yield the pure E3 Ligase-Linker intermediate as a solid.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediate is critical before proceeding to the final PROTAC synthesis step. The following analytical techniques are essential for a self-validating protocol.

TechniquePurposeExpected Outcome
¹H & ¹³C NMR To confirm the chemical structure and covalent bond formation.Spectra should show characteristic peaks for both the E3 ligase ligand and the linker moiety. The disappearance of the carboxylic acid proton and appearance of a new amide N-H proton signal would be indicative of a successful reaction.
LC-MS To confirm the molecular weight and assess purity.A single major peak in the chromatogram with a mass corresponding to the expected [M+H]⁺ of the product.
HPLC To quantify the purity of the final compound.Purity should typically be ≥95% for use in subsequent synthetic steps and biological assays.

Safety Precautions

Researchers must adhere to standard laboratory safety protocols when handling the chemicals involved in this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [9][10]* Ventilation: All steps, particularly those involving volatile solvents like DMF and DCM, should be performed in a well-ventilated chemical fume hood. [11][12]* Handling: Avoid inhalation of dust and direct contact with skin and eyes. [9]In case of contact, rinse the affected area thoroughly with water. [12]* Disposal: Dispose of chemical waste according to institutional and local regulations. [11] Hazard Statements for this compound (and related structures):

  • H315: Causes skin irritation. [9]* H319: Causes serious eye irritation. [9]* H335: May cause respiratory irritation. [9]

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced PROTACs. Its incorporation provides a straightforward method to introduce a rigid piperidine motif, which can favorably influence the conformational stability and physicochemical properties of the final degrader molecule. The robust amide coupling protocol described herein offers a reliable and reproducible pathway for creating key PROTAC intermediates, enabling researchers to efficiently explore the structure-activity relationships of linker design in the field of targeted protein degradation.

References

  • Bric, A., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition.
  • Scott, J.S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Bric, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed.
  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design. BLDpharm.
  • BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
  • BenchChem. (n.d.). The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs. BenchChem.
  • BroadPharm. (2022). What are PROTAC Linkers?. BroadPharm.
  • Ciulli, A., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Journal of Medicinal Chemistry.
  • NIH. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central.
  • Ciulli, A., et al. (2016). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry.
  • AK Scientific, Inc. (n.d.). 4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid Safety Data Sheet. AK Scientific, Inc..
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Organic & Biomolecular Chemistry.
  • arXiv. (2024). Machine Learning for PROTAC Linker Design and Optimization. arXiv.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing.
  • bioRxiv. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv.
  • ChemicalBook. (2025). 4-PIPERIDIN-1-YL-BENZOIC ACID - Safety Data Sheet. ChemicalBook.
  • BLD Pharmatech Co., Ltd. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS. BLD Pharmatech.
  • ChemBK. (2024). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. ChemBK.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. Fisher Scientific.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. PubChem.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem.
  • Nature Communications. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.
  • BenchChem. (n.d.). Application Notes and Protocols: Hypothetical Use of Methyl 4-(3-azetidinyloxy)benzoate in Targeted Protein Degradation Studies. BenchChem.
  • ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv.
  • NIH. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central.
  • NIH. (n.d.). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. PubMed Central.
  • BenchChem. (n.d.). 4-Methyl-3-piperidin-1-yl-benzoic acid. BenchChem.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®. Sigma-Aldrich.
  • BenchChem. (n.d.). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry. BenchChem.
  • NIH. (2022). An overview of PROTACs: a promising drug discovery paradigm. PubMed Central.
  • Sigma-Aldrich. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols to enhance yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the available starting materials, scale, and desired purity. The three most common routes are:

  • Reductive Amination: A one-pot reaction between 4-formylbenzoic acid and piperidine using a selective reducing agent. This is often the most direct and efficient route.

  • Nucleophilic Substitution: A two-step process involving the formation of a 4-(halomethyl)benzoic acid intermediate, followed by substitution with piperidine.

  • Eschweiler-Clarke Reaction: A classic method for the methylation of amines, which can be adapted for this synthesis, though it is a less common approach for this specific target molecule.

Below is a diagram illustrating these primary synthetic pathways.

Synthetic_Pathways cluster_SM Starting Materials cluster_RA Reductive Amination cluster_NS Nucleophilic Substitution 4-formylbenzoic_acid 4-formylbenzoic acid piperidine Piperidine 4-methylbenzoic_acid 4-methylbenzoic acid Halomethyl_Intermediate 4-(halomethyl)benzoic acid 4-methylbenzoic_acid->Halomethyl_Intermediate Halogenation (e.g., NBS) Final_Product This compound Halomethyl_Intermediate->Final_Product + Piperidine (SN2) Imine_Intermediate Imine_Intermediate Imine_Intermediate->Final_Product Reduction (e.g., NaBH(OAc)3)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reductive amination yield is low. What are the likely causes?

A: Low yields in reductive amination can often be traced to several factors:

  • Inefficient Imine Formation: The equilibrium between the aldehyde and amine to form the iminium ion is critical. The presence of water can hydrolyze the imine, shifting the equilibrium back to the starting materials.[1]

  • Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol before it has a chance to form the imine.[2]

  • Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1][2] If the pH is too low, the piperidine will be protonated and non-nucleophilic. If it's too high, the aldehyde is not sufficiently activated.[1]

Q2: I'm seeing a significant amount of 4-(hydroxymethyl)benzoic acid as a byproduct. How can I prevent this?

A: The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive and is reducing the starting aldehyde.

  • Switch to a Milder Reducing Agent: Use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These are milder agents that preferentially reduce the iminium ion over the aldehyde.[2]

  • Control Reaction Temperature: Running the reaction at a lower temperature can help to slow down the rate of aldehyde reduction.

Q3: The purification of my final product is difficult due to its zwitterionic nature. What's the best approach?

A: The presence of both a carboxylic acid (acidic) and a piperidine group (basic) makes this molecule a zwitterion at its isoelectric point, which can lead to poor solubility in many organic solvents and complicates extraction.[3][4]

  • pH Adjustment: The key is to adjust the pH of your aqueous solution during workup.

    • To extract into an organic solvent, make the aqueous layer basic (e.g., with NaOH solution to pH > 10) to deprotonate the carboxylic acid, making the molecule an anion. Then, you can extract with a suitable organic solvent.

    • Alternatively, make the aqueous layer acidic (e.g., with HCl to pH < 2) to protonate the piperidine, making the molecule a cation.

  • Crystallization at Isoelectric Point: You can often precipitate the zwitterionic product from an aqueous solution by carefully adjusting the pH to its isoelectric point (typically around pH 6.8-7.3).[4] This can be an effective purification method, though it can sometimes be tricky and may result in lower yields.[4]

  • Ion Exchange Chromatography: This technique is well-suited for separating zwitterionic compounds.[5][6][7]

Q4: In the nucleophilic substitution route, I am getting a significant amount of a quaternary ammonium salt impurity. How can I avoid this?

A: The formation of a quaternary ammonium salt occurs when the product, this compound, reacts with another molecule of the 4-(halomethyl)benzoic acid starting material.

  • Control Stoichiometry: Use a slight excess of piperidine to ensure that all the 4-(halomethyl)benzoic acid is consumed.

  • Slow Addition: Add the 4-(halomethyl)benzoic acid slowly to a solution of piperidine. This maintains a high concentration of the primary nucleophile (piperidine) relative to the electrophile, favoring the desired reaction.

Detailed Troubleshooting Guides

Route 1: Reductive Amination

This is often the preferred method due to its one-pot nature.

Troubleshooting_Reductive_Amination Start Low Yield or Incomplete Reaction CheckImine Check Imine Formation (TLC, 1H NMR of aliquot) Start->CheckImine CheckReducer Evaluate Reducing Agent Start->CheckReducer CheckConditions Verify Reaction Conditions Start->CheckConditions Sol_Imine1 Add Dehydrating Agent (e.g., Molecular Sieves) CheckImine->Sol_Imine1 Water present? Sol_Imine2 Adjust pH to 4-5 (e.g., with Acetic Acid) CheckImine->Sol_Imine2 pH incorrect? Sol_Reducer1 Use Milder Agent (e.g., NaBH(OAc)3) CheckReducer->Sol_Reducer1 Aldehyde reduction observed? Sol_Reducer2 Check Reducer Quality (Use fresh bottle) CheckReducer->Sol_Reducer2 Reaction stalling? Sol_Cond1 Ensure Reagent Solubility CheckConditions->Sol_Cond1 Heterogeneous mixture? Sol_Cond2 Optimize Temperature CheckConditions->Sol_Cond2 Side reactions?

Caption: Troubleshooting flowchart for the reductive amination synthesis.

Problem: Incomplete conversion of starting materials.
  • Causality: The formation of the iminium ion is a reversible equilibrium.[8] If water is present or the pH is not optimal, the equilibrium will favor the starting materials.[1]

  • Solution:

    • Add a dehydrating agent: The most common solution is to add 4Å molecular sieves to the reaction mixture to sequester the water produced during imine formation.[2]

    • Optimize pH: Add a catalytic amount of acetic acid to maintain a pH of 4-5. This protonates the aldehyde's carbonyl group, making it more electrophilic, without fully protonating the piperidine.[2]

    • Pre-form the imine: In some cases, it may be beneficial to stir the 4-formylbenzoic acid and piperidine together for an hour or two before adding the reducing agent.

Problem: Formation of side products.
  • Causality: As mentioned, the primary side product is often 4-(hydroxymethyl)benzoic acid, resulting from the premature reduction of the aldehyde.[2]

  • Solution:

    • Use Sodium Triacetoxyborohydride (STAB): STAB is the reagent of choice for most reductive aminations. It is less basic and more sterically hindered than sodium borohydride, making it highly selective for the iminium ion.

    • One-Pot Procedure: A direct, one-pot reaction where the aldehyde, amine, and STAB are all mixed together is often successful, as the rate of imine formation and reduction is generally faster than the rate of aldehyde reduction by STAB.[8]

ParameterConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideSelective for iminium ion over aldehyde.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, good solubility for reagents.
pH 4-5 (catalytic acetic acid)Optimal for imine formation.[1][2]
Additives 4Å Molecular SievesRemoves water to drive equilibrium.[2]
Temperature Room TemperatureGenerally sufficient; avoids side reactions.
Route 2: Nucleophilic Substitution

This two-step route provides an alternative if 4-formylbenzoic acid is unavailable or if the reductive amination proves problematic.

Step 1: Synthesis of 4-(bromomethyl)benzoic acid
  • Problem: Low yield of the brominated product.

  • Causality: Free-radical bromination of the methyl group can be inefficient without proper initiation.

  • Solution:

    • Use N-Bromosuccinimide (NBS): NBS is the standard reagent for allylic and benzylic bromination.

    • Radical Initiator: Use a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to start the reaction.

    • Light Source: Shining a lamp on the reaction flask can also help to initiate the reaction.

Step 2: Substitution with Piperidine
  • Problem: Formation of the quaternary ammonium salt impurity.

  • Causality: The product amine is also nucleophilic and can compete with piperidine for the starting halide.

  • Solution:

    • Inverse Addition: Slowly add a solution of 4-(bromomethyl)benzoic acid to a solution containing an excess of piperidine (e.g., 2-3 equivalents). This ensures the electrophile is always in the presence of a high concentration of the desired nucleophile.

    • Use a Base: Include a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the HBr formed during the reaction.[9][10][11]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a stirred solution of 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add piperidine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. b. Stir vigorously for 30 minutes. c. Separate the organic layer. d. Extract the aqueous layer with DCM (2x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: a. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. b. Allow to cool to room temperature, then place in an ice bath to induce crystallization. c. Collect the solid by vacuum filtration and wash with cold solvent.

Protocol 2: Nucleophilic Substitution

(This protocol assumes 4-(bromomethyl)benzoic acid is available or has been synthesized separately)

  • In a round-bottom flask, dissolve piperidine (2.5 eq) and potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile or DMF (~0.2 M).

  • In a separate flask, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in the same solvent.

  • Slowly add the solution of 4-(bromomethyl)benzoic acid to the stirred piperidine solution at room temperature over 30 minutes using an addition funnel.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in water and adjust the pH to ~11 with 1M NaOH. d. Wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities. e. Adjust the pH of the aqueous layer to ~7 with 1M HCl to precipitate the zwitterionic product.

  • Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water, followed by a small amount of cold ethanol. c. Dry the product under vacuum.

References

  • Wikipedia. (2023). Eschweiler–Clarke reaction.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • MDPI. (2018). Structures and Synthesis of Zwitterionic Polymers.
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?.
  • ResearchGate. (2020). How to desalt zwitterions?.
  • Wikipedia. (2023). Reductive amination.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (2013). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Reddit. (2023). Question about reductive amination reaction procedure.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • ChemBK. (n.d.). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • ResearchGate. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
  • Reddit. (2022). Does piperidine work in reductive amination like this?.
  • Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography?.
  • NCBI Bookshelf. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis.
  • ResearchGate. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a)....
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • DTIC. (n.d.). Piperidine Synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

Sources

Technical Support Center: Synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

I. Understanding the Synthetic Landscape

The synthesis of this compound is primarily achieved through two common pathways:

  • Nucleophilic Substitution: This route involves the reaction of a substituted benzoic acid, typically 4-(bromomethyl)benzoic acid, with piperidine.

  • Reductive Amination: This pathway utilizes the reaction of 4-formylbenzoic acid with piperidine in the presence of a reducing agent. A notable variation of this is the Eschweiler-Clarke reaction.

Each route possesses a unique impurity profile that can impact the yield and purity of the final product. This guide will address the specific issues you may encounter with both methods.

II. Troubleshooting Guide: Nucleophilic Substitution Route

This section focuses on the synthesis of this compound from 4-(bromomethyl)benzoic acid and piperidine.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, leaving a significant amount of unreacted 4-(bromomethyl)benzoic acid. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Base: The reaction generates hydrobromic acid (HBr) as a byproduct, which can protonate the piperidine nucleophile, rendering it unreactive. An inadequate amount of base to neutralize this acid will stall the reaction.

    • Troubleshooting:

      • Ensure at least two equivalents of piperidine are used: one to act as the nucleophile and one to act as the base.

      • Alternatively, use one equivalent of piperidine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents).

  • Low Reaction Temperature: Nucleophilic substitution reactions often require thermal energy to proceed at a reasonable rate.

    • Troubleshooting:

      • Gently heat the reaction mixture. A temperature of 50-80 °C is a good starting point, depending on the solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Poor Solvent Choice: The solvent should be able to dissolve the reactants and facilitate the bimolecular reaction.

    • Troubleshooting:

      • Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for this type of reaction.

Q2: I'm observing a significant amount of a more polar byproduct in my crude product. How do I identify and minimize it?

A2: A common polar impurity is 4-(hydroxymethyl)benzoic acid .[1][2] This is formed by the hydrolysis of the starting material, 4-(bromomethyl)benzoic acid, in the presence of water.

  • Identification: This impurity can be identified by its distinct signals in ¹H NMR spectroscopy (a singlet for the benzylic protons of the -CH₂OH group, typically around 4.6 ppm) and by comparison with a commercial standard in HPLC.

  • Mechanism of Formation: dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    }

    Fig 1. Hydrolysis of 4-(bromomethyl)benzoic acid.
  • Troubleshooting:

    • Use Anhydrous Conditions: Employ dry solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

    • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis. Monitor the reaction closely and work it up promptly upon completion.

Q3: My product is contaminated with a byproduct that has a higher molecular weight. What could it be and how can I prevent its formation?

A3: A likely high-molecular-weight impurity is the quaternary ammonium salt , formed by the overalkylation of the desired product.[3][4][5][6]

  • Identification: This impurity is ionic and will have very different solubility and chromatographic behavior compared to the desired tertiary amine. It can be characterized by techniques like Mass Spectrometry and NMR.

  • Mechanism of Formation: The desired product, a tertiary amine, can act as a nucleophile and react with another molecule of 4-(bromomethyl)benzoic acid. dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    }

    Fig 2. Formation of the quaternary ammonium salt.
  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of piperidine relative to 4-(bromomethyl)benzoic acid. Avoid using an excess of the alkylating agent.

    • Slow Addition: Adding the 4-(bromomethyl)benzoic acid slowly to the solution of piperidine can help to maintain a low concentration of the alkylating agent, thus minimizing the chance of overalkylation.

    • Monitor the Reaction: Overalkylation is more likely to occur with prolonged reaction times or at higher temperatures.

Experimental Protocol: Nucleophilic Substitution

This protocol is a general guideline and may require optimization.

  • To a solution of piperidine (2.0 equivalents) in anhydrous acetonitrile (10 mL per gram of starting material), add 4-(bromomethyl)benzoic acid (1.0 equivalent).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove piperidinium hydrobromide and any excess piperidine.

  • The organic layer can then be washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material or the hydrolysis byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.[7]

III. Troubleshooting Guide: Reductive Amination Route

This section addresses the synthesis of this compound from 4-formylbenzoic acid and piperidine.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is not going to completion, and I see a significant amount of starting aldehyde in my crude product. What's the issue?

A1: The presence of unreacted 4-formylbenzoic acid can be due to several factors:

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this reaction.[8][9][10] Ensure it is of good quality and has not been deactivated by moisture.

      • If using a stronger reducing agent like sodium borohydride (NaBH₄) , it can reduce the aldehyde before it has a chance to form the imine. If using NaBH₄, it's best to first allow the imine to form and then add the reducing agent.[11]

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent.

    • Troubleshooting:

      • The reaction is often catalyzed by a small amount of acetic acid when using STAB.[8]

  • Reaction Conditions: Temperature and reaction time can influence the outcome.

    • Troubleshooting:

      • Most reductive aminations with STAB proceed efficiently at room temperature. Ensure the reaction is stirred for a sufficient amount of time (often several hours to overnight).

Q2: I have an impurity that appears to be the imine intermediate. How can I confirm this and push the reaction to completion?

A2: The presence of the imine intermediate indicates that the reduction step is incomplete.

  • Identification: The imine can be identified by ¹H NMR (a characteristic signal for the iminium proton) and by its mass in mass spectrometry. It will also have a different retention time in HPLC compared to the starting materials and the product.

  • Mechanism of Formation and Reduction: dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    }

    Fig 3. Reductive amination of 4-formylbenzoic acid.
  • Troubleshooting:

    • Add More Reducing Agent: If the reaction has stalled, a careful addition of more reducing agent can help to drive the reduction of the remaining imine.

    • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure complete reduction.

    • Check Reducing Agent Quality: As mentioned previously, ensure your reducing agent is active.

Q3: Can I use the Eschweiler-Clarke reaction for this synthesis, and what are the potential pitfalls?

A3: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a viable method for the reductive methylation of amines.[12][13][14] However, for the synthesis of this compound from 4-formylbenzoic acid and piperidine, it is not the standard approach. The classical Eschweiler-Clarke reaction is for methylation. A more relevant variant would be the Leuckart-Wallach reaction, which uses formic acid or its derivatives as the reducing agent.

  • Potential Issues with Formic Acid-Based Reductions:

    • Side Reactions: The high temperatures often employed can lead to side reactions and the formation of colored impurities.

    • Work-up: The work-up can be more complex due to the need to neutralize the formic acid.

    • N-formylation: A potential side product is the N-formylpiperidine.

For this specific transformation, using a milder and more selective reducing agent like sodium triacetoxyborohydride is generally recommended for better control and higher purity.[8][9][10]

Experimental Protocol: Reductive Amination with STAB

This protocol is a general guideline and may require optimization.[3][15]

  • To a solution of 4-formylbenzoic acid (1.0 equivalent) and piperidine (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

IV. General Purification and Analysis

Impurity Identification Methods Purification Strategy
Unreacted 4-(bromomethyl)benzoic acid TLC, HPLC, ¹H NMRBase wash (e.g., NaHCO₃ solution), column chromatography.
4-(Hydroxymethyl)benzoic acid TLC, HPLC, ¹H NMRBase wash (e.g., NaHCO₃ solution), column chromatography.
Quaternary Ammonium Salt Mass Spectrometry, ¹H NMRWater wash during work-up (salt is water-soluble), recrystallization.
Unreacted 4-formylbenzoic acid TLC, HPLC, ¹H NMRBase wash (e.g., NaHCO₃ solution), column chromatography.
Imine Intermediate TLC, HPLC, ¹H NMR, Mass SpectrometryDrive reaction to completion, column chromatography.

Analytical Characterization:

  • ¹H NMR: Provides structural information and can be used to identify and quantify the desired product and impurities by integrating characteristic peaks.[16][17][18]

  • HPLC: A powerful technique for assessing purity and quantifying impurities with high sensitivity.[18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.

V. References

  • US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents.

  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine - ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Myers Chem 115. [Link]

  • EP0007983A1 - Process for the purification of tertiary amines - Google Patents.

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • US4255356A - Purification of tertiary amines using an adsorbent - Google Patents.

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. [Link]

  • Quaternary Ammonium Salts: Definition, Preparation, Applications - Science Info. [Link]

  • 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. [Link]

  • Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2) Pre-lab reading from Zubrick. [Link]

  • Separation of primary, secondary and tertiary amines by - PDF Free Download - datapdf.com. [Link]

  • Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN) : r/chemhelp - Reddit. [Link]

  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources - J-Stage. [Link]

  • Sodium triacetoxyborohydride - Wikipedia. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC - NIH. [Link]

  • 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - PubChem - NIH. [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. [Link]

  • (PDF) Sodium Triacetoxyborohydride - ResearchGate. [Link]

  • Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. [Link]

  • Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. [Link]

  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - NIH. [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor - PubMed. [Link]

Sources

Troubleshooting guide for 4-(Piperidin-1-ylmethyl)benzoic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles that govern its purification, empowering you to troubleshoot effectively.

Troubleshooting Guide: From Crude Reaction to Purified Product

This section addresses specific, common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My initial workup gives a messy, impure solid with low yield. How can I improve the initial isolation from the reaction mixture?

Answer: The core challenge with this compound is its zwitterionic nature . It possesses both a basic piperidine nitrogen and an acidic carboxylic acid group. This dual functionality means its solubility in aqueous and organic solvents is highly dependent on pH. A poorly controlled workup will lead to product loss in the aqueous layers or co-precipitation with salt byproducts.

The key is to leverage the pH-dependent solubility to your advantage. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and typically exhibits its lowest aqueous solubility. While the exact pI requires experimental determination, it can be estimated to be near neutral pH (around 6.8-7.3).

Recommended Initial Purification Strategy: pH-Controlled Extraction & Precipitation

  • Initial Quench: After the reaction is complete, carefully quench the mixture and adjust the pH to a strongly acidic level (pH 1-2) using an acid like HCl. At this pH, the piperidine nitrogen is protonated (-NH⁺-), making the compound highly soluble in the aqueous phase. This allows you to wash the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-polar, non-basic impurities.

  • Isoelectric Precipitation: Slowly add a base (e.g., NaOH, NaHCO₃) to the acidic aqueous layer with vigorous stirring. As the pH approaches the isoelectric point, the zwitterionic form will precipitate out of the solution. Monitor the pH closely.

  • Isolation: The precipitated solid can be collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and then washed with a non-polar solvent like diethyl ether or hexanes to remove any residual organic impurities.[1]

This acid-base workup is a powerful initial purification step that can significantly improve the purity of your crude product before proceeding to recrystallization or chromatography.

Question 2: I'm struggling with recrystallization. My compound either oils out or my recovery is extremely low. How do I choose a solvent and optimize the procedure?

Answer: Recrystallizing zwitterions is notoriously difficult.[1] They often have high melting points and can be poorly soluble in many common organic solvents, yet too soluble in highly polar ones like pure water or methanol. The ideal solvent is one that dissolves the compound sparingly at room temperature but completely at an elevated temperature.[2] For this compound, mixed-solvent systems are typically the most effective.

Solvent Selection & Optimization:

Solvent SystemRationale & Comments
Ethanol/Water A very common choice for zwitterions.[1] Dissolve the crude solid in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Re-clarify with a few drops of hot ethanol and allow to cool slowly.
Isopropanol/Water Similar to ethanol/water but can offer different solubility characteristics.
Methanol Can be effective, but solubility might be high even at room temperature, potentially reducing yield. Cooling to very low temperatures may be necessary.
Water (pH-adjusted) Dissolve the compound in slightly acidic or basic water at an elevated temperature, then allow it to cool and slowly neutralize towards the isoelectric point to induce crystallization. This can be tricky but effective for desalting.[1]

Detailed Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

  • Decolorization (Optional): If the solution is colored (e.g., yellow), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3] Filter the hot solution through a pad of Celite to remove the charcoal.

  • Crystallization: Add hot water to the clear ethanol solution dropwise until persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, followed by a wash with a non-polar solvent like diethyl ether to aid in drying. Dry the purified crystals under vacuum.

Question 3: My purified product has a persistent yellow or off-white color. What is the cause and how can I achieve a colorless solid?

Answer: A yellow tint in piperidine-containing compounds is a common issue, often arising from the oxidation of the piperidine ring or trace impurities from the synthesis.[4][5][6] While this may not impact the utility in all applications, high-purity applications require a colorless product.

Troubleshooting Color Impurities:

  • Activated Charcoal: As described in the recrystallization protocol above, treating a solution of your compound with activated charcoal is highly effective at adsorbing colored impurities.[3] Use a minimal amount, as excessive charcoal can adsorb your product and reduce the yield.

  • Proper Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature.[5]

  • Reagent Purity: Ensure the starting materials, particularly the piperidine, are of high purity and colorless before use. Old bottles of piperidine can develop color due to oxidation.[6]

Question 4: My compound streaks badly or remains at the baseline during silica gel column chromatography. How can I purify it effectively by this method?

Answer: The zwitterionic nature of your compound is the culprit. The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly and irreversibly bind the basic piperidine nitrogen, while the polar carboxylic acid group also interacts strongly. This leads to poor elution, significant tailing, or complete retention on the column.

To overcome this, you must modify the mobile phase to suppress these unwanted interactions:

Method 1: Using a Basic Modifier

  • Principle: Add a small amount of a volatile base, like triethylamine (Et₃N), to the eluent system (e.g., Dichloromethane/Methanol). A typical starting point is 0.5-1% triethylamine. The triethylamine will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute properly.

  • Eluent System: Start with a system like 95:5:0.5 DCM/MeOH/Et₃N and gradually increase the methanol concentration to elute the product.

Method 2: Using an Acidic Modifier

  • Principle: Add a small amount of a volatile acid, like acetic acid or formic acid, to the eluent. This will protonate the piperidine nitrogen, forming a cationic species. While this may seem counterintuitive, it can sometimes lead to better chromatography by creating a single, charged species that moves more predictably, though tailing can still be an issue.

  • Eluent System: A system like 95:5:0.5 Ethyl Acetate/Methanol/Acetic Acid could be explored.

Recommended Protocol for Modified Column Chromatography:

  • Slurry Preparation: Deactivate the silica gel by preparing the slurry in your starting eluent that already contains the modifier (e.g., 0.5% Et₃N in hexanes/ethyl acetate).

  • Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This often gives better resolution than loading in a solution.

  • Elution: Run the column using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., DCM or ethyl acetate), ensuring the modifier (Et₃N) concentration is kept constant throughout.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC), also using a plate developed in an eluent containing the same modifier.

dot digraph "Purification Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

crude [label="Crude Product\n(from reaction)"]; workup [label="pH-Adjusted Workup\n(Acid/Base Extraction)"]; impure_solid [label="Impure Solid"]; recrystallization [label="Recrystallization\n(e.g., EtOH/H₂O)"]; chromatography [label="Column Chromatography\n(Modified Eluent)"]; pure_product [label="High-Purity Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

crude -> workup [label=" Quench & Isolate "]; workup -> impure_solid [label=" Isoelectric\n Precipitation "]; impure_solid -> recrystallization [label=" High Impurity Load "]; impure_solid -> chromatography [label=" Difficult Separation "]; recrystallization -> pure_product; chromatography -> pure_product; } dot Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q: My HPLC analysis of the purified free base shows a split or broad peak. Is my compound still impure?

A: Not necessarily. This is a common artifact when analyzing compounds with basic amine functionalities, like piperidine, using standard reverse-phase HPLC methods.[7] The issue arises from inconsistent protonation of the piperidine nitrogen by the mobile phase on the timescale of the separation, leading to multiple species interacting differently with the stationary phase. To resolve this, ensure your mobile phase is adequately buffered. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases will fully protonate the piperidine, resulting in a single, sharp peak for the pure compound.[7]

Q: How should I store the final, purified compound?

A: this compound can be susceptible to oxidation and discoloration over time.[4][5] For long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, protected from light, and kept in a cool, dry place.

Q: What are some of the key potential impurities from a typical synthesis?

A: The impurities will depend on the synthetic route. For a synthesis involving the reaction of 4-(bromomethyl)benzoic acid with piperidine, common impurities could include:

  • Unreacted 4-(bromomethyl)benzoic acid.

  • Unreacted piperidine.

  • Bis-substituted byproducts (if a dibromo starting material is present).

  • Oxidation products of the piperidine ring.[4]

A well-designed purification strategy, as outlined above, should effectively remove these impurities.

dot digraph "Troubleshooting_Decision_Tree" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Problem with Purified Product?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

color [label="Is it a Color Issue?"]; purity [label="Is it a Purity Issue?"]; hplc [label="Is it an HPLC Peak Shape Issue?"];

charcoal [label="Use Activated Charcoal\nduring Recrystallization", shape=box, style=rounded]; storage [label="Store Under Inert Gas\n& Protect from Light", shape=box, style=rounded];

recrystallize [label="Re-run Recrystallization\n(Optimize Solvent/Cooling)", shape=box, style=rounded]; column [label="Run Column Chromatography\n(Use Et3N or Acid Modifier)", shape=box, style=rounded];

buffer [label="Modify HPLC Mobile Phase\n(Add 0.1% TFA or Formic Acid)", shape=box, style=rounded];

start -> color [label="Yes"]; start -> purity [label="No"];

purity -> hplc [label="No"]; purity -> recrystallize [label="Yes"]; recrystallize -> column [label=" Still\n Impure "];

color -> charcoal; charcoal -> storage [label=" After Purification "];

hplc -> buffer [label="Yes"]; } dot Caption: Decision tree for troubleshooting common purification issues.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
  • ChemBK. (2024). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Zhang, Q., et al. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 20(38), 24757-24762.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Vangala, V. R., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610-12613.
  • ResearchGate. (2020). How to desalt zwitterions? [Forum discussion].
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • SIELC Technologies. (n.d.). 4-Aminobenzoic Acid.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Forum discussion].
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? [Forum discussion].

Sources

Stability issues of 4-(Piperidin-1-ylmethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction: Understanding the Molecule's Stability Profile

This compound is a bifunctional molecule, incorporating both a tertiary amine (within the piperidine ring) and a carboxylic acid. This structure dictates its physicochemical properties and, consequently, its stability in solution. The primary factors influencing its stability are pH, solvent composition, temperature, and exposure to light and oxygen.

The molecule's predicted pKa for the carboxylic acid group is approximately 4.03.[1] This means that in solutions with a pH below 4, the carboxylic acid will be predominantly in its neutral, less water-soluble form. Conversely, at a pH above 4, it will be in its deprotonated, more water-soluble carboxylate form. The piperidine ring, being a tertiary amine, will be protonated at acidic pH, forming a positively charged ammonium salt, which also enhances aqueous solubility. Understanding this pH-dependent behavior is the cornerstone of preparing stable solutions and troubleshooting issues like precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer. Why did this happen and how can I prevent it?

A1: Precipitation is a common issue and is almost always related to the pH of your solution. The carboxylic acid group has a predicted pKa of ~4.03.[1] If the pH of your buffer is close to or below this value, the compound will be in its less soluble, neutral carboxylic acid form, causing it to precipitate. The piperidine moiety will be protonated at this pH, but the overall solubility is a balance of these factors.

  • To prevent precipitation: Ensure your buffer pH is well above the pKa. A pH of 7.0 or higher is generally recommended for aqueous solutions to maintain the compound in its soluble carboxylate form. If you need to work at a lower pH, consider using a co-solvent such as DMSO or ethanol to increase solubility.

Q2: I've noticed a decrease in the concentration of my stock solution over time, even when stored at 4°C. What could be the cause?

A2: A decrease in concentration suggests chemical degradation. For this molecule, two primary pathways are likely:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen. This can lead to the formation of an N-oxide or other ring-opened byproducts.

  • Hydrolysis (at extreme pH): While less common for this structure under typical buffered conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can promote degradation.

  • To mitigate degradation:

    • Prepare stock solutions fresh whenever possible.

    • If long-term storage is necessary, store solutions at -20°C or -80°C.

    • Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

    • Use high-purity solvents and de-gassed buffers to reduce dissolved oxygen and metal contaminants.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, inconsistent results are a classic sign of compound instability under your specific experimental conditions. If the compound degrades during your assay, the effective concentration will change over time, leading to poor reproducibility. It is crucial to establish the stability of the molecule in your specific assay buffer and under your experimental conditions (e.g., temperature, incubation time). A forced degradation study can be a valuable tool to understand the compound's liabilities.[2][3]

Q4: Should I use the free acid or a salt form of this compound?

A4: For many applications, particularly those involving aqueous solutions, using a salt form like this compound hydrochloride can be advantageous.[4][5] The salt form will have higher aqueous solubility at neutral pH and may exhibit improved solid-state stability. When you dissolve the hydrochloride salt in a neutral or basic buffer, it will readily deprotonate to the same active form as the free acid.

Troubleshooting and Stability Assessment

This section provides practical workflows and protocols to help you diagnose and solve stability issues.

Issue 1: Solution Preparation and Solubility Problems

If you are encountering precipitation or difficulty dissolving the compound, follow this workflow.

start Start: Dissolving Compound solvent_choice Choose Solvent System start->solvent_choice aqueous_check Is an aqueous buffer required? solvent_choice->aqueous_check organic_solvent Use organic solvent (DMSO, Ethanol). Prepare high-concentration stock. aqueous_check->organic_solvent No ph_check Check buffer pH aqueous_check->ph_check Yes success Stable Solution Achieved organic_solvent->success ph_low pH < 6.0? ph_check->ph_low ph_adjust Adjust pH to > 7.0 ph_low->ph_adjust Yes co_solvent Consider adding a co-solvent (e.g., up to 5% DMSO) ph_low->co_solvent No ph_adjust->co_solvent fail Precipitation Persists. Re-evaluate solvent system. ph_adjust->fail co_solvent->success

Caption: Workflow for troubleshooting solubility issues.

Issue 2: Investigating Potential Degradation

If you suspect your compound is degrading in solution, a forced degradation study can help you identify the conditions under which it is unstable. This is a critical step in developing stability-indicating analytical methods.[6][7]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity water, Methanol, Acetonitrile

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector (or LC-MS for more detailed analysis)

  • RP-C18 HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions: In separate, clearly labeled vials, perform the following additions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Keep all solutions at room temperature (or 60°C for thermal) for 24-48 hours. Protect from light.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each vial.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (see Protocol 2).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. A target degradation of 5-20% is generally considered informative.[6]

Objective: To provide a starting point for the chromatographic separation of this compound from its potential degradation products.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (or DAD scan)
Injection Vol. 10 µL

Note: This method is a starting point and will likely require optimization for your specific application and to achieve baseline separation of all degradants.[8][9]

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are the most plausible under stress conditions.

cluster_main This compound cluster_pathways Potential Degradation Pathways parent Parent Compound n_oxide N-Oxide Formation parent->n_oxide Oxidation (e.g., H₂O₂) ring_opening Piperidine Ring Opening parent->ring_opening Strong Oxidation decarboxylation Decarboxylation parent->decarboxylation High Heat

Caption: Plausible degradation pathways for the molecule.

Summary of Recommendations for Ensuring Solution Stability

ParameterRecommendationRationale
Solvent Use DMSO or Ethanol for high-concentration stocks. For aqueous buffers, ensure pH is >7.0.Prevents precipitation by keeping the carboxylic acid group in its soluble ionized form.[1]
Storage Store solutions at -20°C or -80°C for long-term use. Prepare fresh for critical experiments.Low temperatures slow down the rate of chemical degradation.
Atmosphere For sensitive applications, purge stock solution vials with inert gas (Ar, N₂).Minimizes oxidative degradation of the tertiary amine.
Light Store solutions in amber vials or protect from light.Prevents potential photolytic degradation.
Purity Use high-purity solvents and reagents.Avoids contaminants that could catalyze degradation.

By understanding the chemical nature of this compound and implementing these best practices, researchers can significantly improve the reliability and reproducibility of their experimental results.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. (2024). ChemBK.
  • Xiao-Qin, L. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus.
  • Jia, L., et al. (2018). Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(1), 125-134.
  • Jia, L., et al. (2018). Solution Thermodynamic Analysis of p-(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.15 K. Request PDF.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave.
  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Jia, L., et al. (2018). Solution Thermodynamic Analysis of p‑(Aminomethyl)benzoic Acid in Four Binary Solvents from 288.15 to 328.15 K. ACS Figshare.
  • 4-(Piperidin-1-yl)benzoic acid. (n.d.). PubChem.
  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (2017). European Journal of Medicinal Chemistry, 138, 1156-1171.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Piperidin-1-ylmethyl)benzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common assay systems. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome experimental hurdles and ensure data integrity.

Understanding the Challenge: The Amphoteric Nature of this compound

This compound is a classic example of a zwitterionic or amphoteric molecule. It possesses both a weakly acidic functional group (the carboxylic acid) and a weakly basic functional group (the tertiary amine of the piperidine ring). This dual nature is the primary determinant of its solubility behavior in aqueous solutions.

  • The Acidic Group: The carboxylic acid moiety (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻). The pKa for this transition is estimated to be around 4.2 , similar to benzoic acid itself[1][2].

  • The Basic Group: The piperidine nitrogen can accept a proton to become a positively charged piperidinium ion. The pKa of the conjugate acid of piperidine is approximately 11.1 [3][4].

This structure means the net charge of the molecule is highly dependent on the pH of the solution, which in turn dictates its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: Your compound is likely precipitating because you are working at or near its isoelectric point (pI) . The pI is the pH at which the net charge of the molecule is zero. At this pH, the zwitterionic form predominates, leading to strong intermolecular electrostatic interactions and crystal lattice formation, which significantly reduces aqueous solubility.[5][6][7][8][9] For this compound, the estimated pI is:

pI ≈ (pKa_acid + pKa_base) / 2 ≈ (4.2 + 11.1) / 2 ≈ 7.65

Since PBS at pH 7.4 is very close to this estimated pI, minimal solubility is expected.

Q2: I dissolved my compound in DMSO first, but it still crashed out when I diluted it into my aqueous assay buffer. What happened?

A2: This is a common issue known as "antisolvent precipitation." While this compound may be soluble in a polar aprotic solvent like DMSO, this does not guarantee its solubility when diluted into an aqueous buffer where pH becomes the dominant factor.[10] When the DMSO stock is added to the buffer, the compound is suddenly exposed to a pH environment (near its pI) where it is poorly soluble, causing it to precipitate. The final concentration of DMSO in your assay is also a critical factor; typically, it should be kept below 1%, and often below 0.5%, to avoid solvent-induced artifacts in biological assays.[11][12][13]

Q3: How can I increase the solubility of this compound in my aqueous buffer?

A3: The most effective strategy is to adjust the pH of your buffer to be at least 2-3 units away from the pI.

  • To create a positively charged, more soluble species: Lower the pH to below the acidic pKa (e.g., pH < 2.2). At this pH, the carboxylic acid will be protonated (-COOH) and the piperidine nitrogen will also be protonated (-NH⁺), resulting in a net positive charge.

  • To create a negatively charged, more soluble species: Raise the pH to above the basic pKa (e.g., pH > 13.1). At this pH, the carboxylic acid will be deprotonated (-COO⁻) and the piperidine will be in its neutral form, resulting in a net negative charge.

For most biological assays, working at a very high pH is not feasible. Therefore, the most practical approach is typically to work at an acidic pH.

In-Depth Troubleshooting Guides

Guide 1: Systematic pH Adjustment Protocol

This protocol will help you determine the optimal pH for solubilizing your compound for stock solution preparation.

Objective: To prepare a concentrated aqueous stock solution by leveraging pH modification.

Methodology:

  • Preparation of Acidic and Basic Solutions: Prepare small volumes of 0.1 M HCl and 0.1 M NaOH.

  • Initial Solubility Test:

    • Weigh out a small, known amount of this compound into a clear glass vial.

    • Add a measured volume of purified water to reach your target concentration (e.g., 10 mg/mL). The compound will likely not dissolve.

  • Acidification: While stirring, add 0.1 M HCl dropwise. Observe the solution. As the pH drops significantly below the pI and then below the carboxylic acid pKa, the compound should dissolve to form a clear solution. Record the approximate volume of HCl added.

  • Basification (for comparison): In a separate vial, repeat steps 2.1 and 2.2. While stirring, add 0.1 M NaOH dropwise. The compound should dissolve as the pH rises significantly above the pI and the basic pKa.

  • Stock Solution Preparation: Based on the results, prepare your stock solution by first dissolving the compound in a minimal amount of 0.1 M HCl and then bringing it to the final volume with your desired buffer or water. Crucially, ensure the final pH of your stock solution remains in the acidic range where the compound is soluble.

Expert Tip: When diluting this acidic stock into your final assay plate, the buffer in the well will neutralize the small amount of acid, bringing the pH closer to neutral. It is essential to calculate the final compound and acid concentration in the well to ensure the compound does not precipitate upon this pH shift. If precipitation is still an issue, lowering the final compound concentration in the assay is the next logical step.

Guide 2: Co-Solvent Strategy for Assay Miniaturization

For high-throughput screening (HTS) or other automated assays, preparing a high-concentration DMSO stock is often unavoidable. This guide provides a workflow to minimize precipitation.

Objective: To successfully use a DMSO stock solution in an aqueous assay.

Workflow Diagram:

G A Starting Material: This compound (Zwitterionic Form) B Goal: Improve Aqueous Solubility A->B C React with a strong acid (e.g., HCl, H2SO4) B->C Acidic Route D React with a strong base (e.g., NaOH, KOH) B->D Basic Route E Result: Hydrochloride Salt (Positively Charged) C->E F Result: Sodium Salt (Negatively Charged) D->F G Assess physicochemical properties: - Solubility - Stability - Hygroscopicity E->G F->G

Caption: Decision logic for salt form selection.

Recommended Salt Forms:

Salt TypeRationaleExpected Solubility Profile
Hydrochloride (HCl) Salt The strong acid (HCl) will protonate the basic piperidine nitrogen, creating a stable cationic salt. This is a very common and effective strategy for basic amines.High solubility at acidic to neutral pH. Solubility will decrease at high pH as the free base is formed.
Sodium (Na⁺) Salt The strong base (NaOH) will deprotonate the carboxylic acid, creating a stable anionic salt.High solubility at neutral to basic pH. Solubility will decrease at low pH as the free acid precipitates.

For most biological assays conducted near neutral pH, the hydrochloride salt is often the preferred choice as it ensures the molecule carries a positive charge and remains soluble.

Summary of Solubilization Strategies

StrategyProsConsBest For...
pH Adjustment Highly effective, low cost.May not be compatible with all assay conditions; requires careful pH control.Preparing aqueous stock solutions; assays tolerant of non-neutral pH.
Co-solvents (e.g., DMSO) Allows for high concentration primary stocks; compatible with HTS.Risk of precipitation upon dilution; potential for solvent artifacts in assays.High-throughput screening; initial compound handling.
Salt Formation Provides a stable, solid form with intrinsically higher aqueous solubility.Requires chemical synthesis and characterization; may alter other properties (e.g., hygroscopicity).Long-term development and use of the compound.

By understanding the zwitterionic nature of this compound and applying these systematic troubleshooting guides, researchers can effectively overcome solubility-related obstacles, leading to more reliable and reproducible experimental outcomes.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
  • Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert Opinion on Drug Discovery, 2(4), 459-473.
  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Master Organic Chemistry. (2017).
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Wikipedia. (n.d.). Amino acid.
  • Biochemistry Den. (n.d.). Zwitter Ion and Isoelectric point: How to Explain.
  • LibreTexts. (2019). The Effects of pH on Solubility. [Link]
  • University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. [Link]
  • Quora. (2020).
  • Quora. (2019). What is a zwitterion?
  • Robert Williams. (n.d.).
  • Chemistry Stack Exchange. (2020).
  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 548-555. [Link]
  • Tonder, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 549-556. [Link]
  • Malinska, K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(3-4), 314-323. [Link]
  • Lipinski, C. A. (2004). Compound Solubility and HTS Screening.
  • Proprep. (n.d.).
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis of N-Benzylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the synthesis of N-benzylpiperidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our focus is on providing practical, field-proven insights to help you optimize your synthetic routes and minimize the formation of unwanted side products.

Introduction: The Synthetic Challenge

N-benzylpiperidine is a crucial structural motif in a wide array of pharmacologically active compounds. While its synthesis may appear straightforward, typically achieved through N-alkylation of piperidine or reductive amination of piperidine with benzaldehyde, the reality is often complicated by a variety of side reactions that can significantly impact yield and purity. This guide is designed to be your first point of reference when your synthesis does not proceed as planned.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues based on the observable outcomes of your reaction.

Issue 1: Low Yield of N-Benzylpiperidine with a Significant Amount of Unreacted Piperidine

If you observe a low conversion of your piperidine starting material, it is essential to systematically evaluate your reaction conditions.

Probable Causes & Solutions:

  • Insufficient Alkylating Agent (N-Alkylation): In the N-alkylation of piperidine with a benzyl halide, a 1:1 stoichiometry is theoretically required. However, to drive the reaction to completion, a slight excess of the benzyl halide (typically 1.1-1.2 equivalents) is often employed.[1]

  • Inefficient Iminium Ion Formation (Reductive Amination): The formation of the iminium ion intermediate is a critical step in reductive amination. This equilibrium can be influenced by several factors:

    • pH: The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate the dehydration of the hemiaminal intermediate to the iminium ion.[2] If the medium is too acidic, the piperidine will be protonated, rendering it non-nucleophilic. If it is too basic, the dehydration step will be slow.

    • Water Scavenging: The formation of the iminium ion produces water, which can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, or azeotropic removal of water can improve the yield.

  • Poor Quality Reagents: Always ensure the purity of your starting materials. Piperidine can absorb atmospheric carbon dioxide to form piperidinium carbonate, which is unreactive.[3] Benzaldehyde can oxidize to benzoic acid, which will not participate in the reaction.

Experimental Protocol: Optimizing Reductive Amination for Improved Conversion

  • To a round-bottom flask containing a stir bar, add piperidine (1.0 eq.) and benzaldehyde (1.05 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the iminium ion. The progress of this step can be monitored by TLC or GC-MS.

  • Once iminium ion formation is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Presence of a High-Boiling Point Impurity, Suspected to be a Quaternary Ammonium Salt (N,N-Dibenzylpiperidinium Halide)

The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of piperidine, particularly when an excess of the benzyl halide is used.[4]

Probable Causes & Solutions:

  • Excess Alkylating Agent: The N-benzylpiperidine product is also nucleophilic and can react with the benzyl halide to form the dibenzylated quaternary ammonium salt.[5]

  • Reaction Concentration and Temperature: High concentrations of reactants and elevated temperatures can accelerate the rate of the second alkylation.

Preventative Measures:

  • Stoichiometry Control: Use piperidine in slight excess (1.1-1.2 equivalents) relative to the benzyl halide.

  • Slow Addition of Alkylating Agent: Adding the benzyl halide dropwise to the solution of piperidine over an extended period helps to maintain a low concentration of the alkylating agent, thus favoring the mono-alkylation product.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation, though it may require a longer reaction time.[6]

Purification Strategy: Removing Quaternary Ammonium Salts

Quaternary ammonium salts are highly polar and often insoluble in common organic solvents.

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent such as diethyl ether or hexanes to the residue.

  • The quaternary ammonium salt will precipitate as a solid and can be removed by filtration.

  • The desired N-benzylpiperidine will remain in the filtrate, which can then be further purified by distillation or column chromatography.

Issue 3: Formation of Benzyl Alcohol as a Significant Byproduct

The presence of benzyl alcohol can occur in both N-alkylation and reductive amination routes through different mechanisms.

In N-Alkylation:

  • Cause: Hydrolysis of the benzyl halide. This is more likely to occur if there is water present in the reaction mixture or if a basic solution is used for an extended period.[7]

  • Solution: Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the acid produced during the reaction.

In Reductive Amination:

  • Cause: Reduction of unreacted benzaldehyde by the hydride reducing agent. This is a competing reaction, and its extent depends on the relative rates of iminium ion formation and aldehyde reduction.[8]

  • Solution:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a milder reducing agent than sodium borohydride (NaBH₄).[9]

    • Two-Step Procedure: First, allow the iminium ion to form completely before adding the reducing agent. This ensures that the concentration of free benzaldehyde is minimized when the hydride source is introduced.[10]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Iminium Ion vs. AldehydeTypical Reaction ConditionsNotes
Sodium Borohydride (NaBH₄)ModerateMethanol or Ethanol, often added after imine formationCan reduce aldehydes and ketones; requires careful control of addition.[10]
Sodium Cyanoborohydride (NaBH₃CN)HighMethanol, slightly acidic pHToxic cyanide byproducts are a concern.[10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very HighAprotic solvents (DCM, DCE), often a one-pot procedureLess toxic and highly selective.[9]
Catalytic Hydrogenation (e.g., H₂/Pd-C)HighVarious solvents, requires specialized equipmentCan be a very clean method but may not be suitable for all substrates.[11]
Issue 4: Presence of Imine or Enamine Impurities in the Final Product

In reductive amination, incomplete reduction of the iminium ion intermediate can lead to the presence of imine or its corresponding enamine tautomer in the final product.[12][13]

Probable Causes & Solutions:

  • Insufficient Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used (typically 1.2-1.5 equivalents).

  • Deactivated Reducing Agent: Hydride reducing agents can be sensitive to moisture. Use freshly opened or properly stored reagents.

  • Short Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.

Troubleshooting Protocol: Driving the Reduction to Completion

  • If TLC or GC-MS analysis indicates the presence of the imine/enamine intermediate after the initial reaction time, add an additional portion of the reducing agent (e.g., 0.2-0.3 equivalents).

  • Allow the reaction to stir for an additional few hours at room temperature.

  • If the reaction still has not gone to completion, gentle heating (e.g., to 40 °C) may be beneficial, but be mindful of potential side reactions at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the N-alkylation and reductive amination routes for synthesizing N-benzylpiperidine?

A1: The choice between these two methods often depends on the availability of starting materials and the desired scale of the reaction.

  • N-Alkylation: This is a classic SN2 reaction that is generally straightforward to perform. However, it is prone to over-alkylation, leading to the formation of quaternary ammonium salts.[5] It also requires the use of a benzyl halide, which can be lachrymatory.

  • Reductive Amination: This method is often preferred for its higher selectivity and the avoidance of over-alkylation.[14] It typically proceeds under milder conditions and can be performed as a one-pot reaction. The main challenge is ensuring the complete formation and subsequent reduction of the iminium ion intermediate.

Q2: I am using the Eschweiler-Clarke reaction to methylate a piperidine derivative, but I am seeing unexpected byproducts. What could be the cause?

A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for methylation, is a type of reductive amination.[15] While it is known for its ability to avoid the formation of quaternary ammonium salts, other side reactions can occur.[16] For instance, if the piperidine derivative has other reactive functional groups, they may react under the acidic conditions. In some cases, intramolecular cyclization reactions have been observed.[17] A thorough analysis of the byproducts by GC-MS and NMR is recommended to elucidate their structures and understand the unintended reaction pathway.

Q3: What is the Leuckart reaction, and is it suitable for synthesizing N-benzylpiperidine?

A3: The Leuckart reaction is another method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (in the case of ammonium formate).[18][19] While it can be used to synthesize amines, it typically requires high temperatures (120-185 °C) which can lead to the formation of N-formylated byproducts and other degradation products.[20] For the synthesis of N-benzylpiperidine, modern reductive amination methods using milder reducing agents like sodium triacetoxyborohydride are generally preferred due to their higher yields and cleaner reaction profiles.

Q4: How can I effectively purify N-benzylpiperidine from unreacted benzaldehyde?

A4: Separating N-benzylpiperidine (boiling point ~275 °C) from benzaldehyde (boiling point ~179 °C) can be achieved by fractional distillation under reduced pressure.[21][22] However, a more straightforward method for small-scale purifications is through an acid-base extraction.

Purification Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with an aqueous solution of sodium bisulfite. This will form a water-soluble adduct with the benzaldehyde, effectively removing it from the organic layer.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the N-benzylpiperidine, transferring it to the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to deprotonate the N-benzylpiperidine, causing it to separate as an oil.

  • Extract the N-benzylpiperidine back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Scheme for N-Benzylpiperidine Synthesis and Major Side Reactions

G cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route Piperidine_A Piperidine N-Benzylpiperidine_A N-Benzylpiperidine Piperidine_A->N-Benzylpiperidine_A Base BenzylHalide Benzyl Halide BenzylHalide->N-Benzylpiperidine_A Base BenzylAlcohol_A Benzyl Alcohol (Hydrolysis) BenzylHalide->BenzylAlcohol_A H2O QuaternarySalt N,N-Dibenzylpiperidinium Halide (Over-alkylation) N-Benzylpiperidine_A->QuaternarySalt + Benzyl Halide Piperidine_R Piperidine IminiumIon Iminium Ion Intermediate Piperidine_R->IminiumIon Acid Catalyst, -H2O Benzaldehyde Benzaldehyde Benzaldehyde->IminiumIon Acid Catalyst, -H2O BenzylAlcohol_R Benzyl Alcohol (Aldehyde Reduction) Benzaldehyde->BenzylAlcohol_R Reducing Agent N-Benzylpiperidine_R N-Benzylpiperidine IminiumIon->N-Benzylpiperidine_R Reducing Agent Imine Imine/Enamine Impurity (Incomplete Reduction) IminiumIon->Imine Incomplete Reduction G Start Low Yield of N-Benzylpiperidine CheckRoute Which synthetic route was used? Start->CheckRoute N-Alkylation N-Alkylation CheckRoute->N-Alkylation N-Alkylation ReductiveAmination Reductive Amination CheckRoute->ReductiveAmination Reductive Amination CheckPiperidine Excess piperidine remaining? N-Alkylation->CheckPiperidine CheckQuaternary High MW impurity observed? N-Alkylation->CheckQuaternary CheckBenzaldehyde Excess benzaldehyde remaining? ReductiveAmination->CheckBenzaldehyde CheckImine Imine/enamine detected? ReductiveAmination->CheckImine Solution_Alkylation Increase benzyl halide stoichiometry or reaction time. CheckPiperidine->Solution_Alkylation Yes Solution_Quaternary Use excess piperidine, slow addition of benzyl halide, lower temperature. CheckQuaternary->Solution_Quaternary Yes Solution_ReductiveAmination Optimize pH, use dehydrating agent. CheckBenzaldehyde->Solution_ReductiveAmination Yes Solution_Imine Add more reducing agent or increase reaction time. CheckImine->Solution_Imine Yes

Caption: A decision tree for troubleshooting low yields in N-benzylpiperidine synthesis.

References

  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler-Clarke reaction - chemeurope.com
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem
  • Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions - Benchchem
  • Procedure for N-alkylation of Piperidine?
  • Eschweiler–Clarke reaction - Wikipedia
  • Leuckart reaction - Grokipedia
  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem
  • Formation of Imines and Enamines - Chemistry Steps
  • Troubleshooting low conversion rates in tertiary amine synthesis
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal
  • Eschweiler-Clarke Reaction - SynArchive
  • Purification: Fractional Distill
  • Leuckart reaction - Wikipedia
  • THE LEUCKART REACTION - Organic Reactions
  • N - alkylation of piperidine with substituted benzyl chloride - ECHEMI
  • Purification by fractional distill
  • Formation of Imines and Enamines (Addition of Amines) - Chad's Prep
  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine - ResearchG
  • Technical Support Center: Synthesis of N-Benzylpiperidine - Benchchem
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • 19.
  • A Brief Introduction to Fractional Distill
  • STUDIES ON THE LEUCKART REACTION - Semantic Scholar
  • 19.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • US4482713A - Quaternary ammonium salts and their preparation - Google P
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride
  • Imine and Enamine Formation Reactions With Reductive Amin
  • Simple and fractional distill
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
  • Application Notes: Solid-Phase Synthesis of 2-Benzylpiperidine Deriv
  • Reductive Amination, and How It Works - Master Organic Chemistry
  • Benzoyl piperidine - Organic Syntheses Procedure
  • Fractional distill
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - Prof. Dave Explains
  • How To: Troubleshoot a Reaction - University of Rochester
  • Synthesis of Qu
  • Reductive Amin
  • Show how to synthesize the following amines
  • Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amin
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons
  • Amine Synthesis Reactions - YouTube
  • Reductive Amination - Common Conditions - Organic Chemistry
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable

Sources

Technical Support Center: Purification of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route, which typically involves the reaction of a 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid) with piperidine. Common impurities include:

  • Unreacted Starting Materials: Residual 4-(bromomethyl)benzoic acid and piperidine.

  • Over-alkylation Byproduct: Formation of a quaternary ammonium salt where a second molecule of 4-(bromomethyl)benzoic acid reacts with the product.

  • Dimerization Product: Self-condensation of 4-(bromomethyl)benzoic acid under basic conditions.

  • Inorganic Salts: Salts such as sodium bromide or potassium carbonate, depending on the base and solvent system used in the reaction.

Q2: What are the key physicochemical properties of this compound relevant to its purification?

A2: this compound is a zwitterionic compound, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine of the piperidine ring). This dual nature is the cornerstone of its purification.

  • pKa Values (Estimated):

    • The pKa of the carboxylic acid group is estimated to be around 4-5.

    • The pKa of the piperidinium ion is estimated to be around 10-11.[1]

  • Isoelectric Point (pI) (Estimated): The pI, the pH at which the molecule has a net zero charge, is estimated to be around 7.5 - 8.0. At this pH, the compound's solubility in water is at its minimum, which is a critical parameter for its precipitation.

  • Solubility: It is soluble in common organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane.[2] Its solubility in water is highly pH-dependent.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guides

Acid-Base Extraction Issues

Problem: Low yield after precipitation in acid-base extraction.

  • Probable Cause 1: Incorrect pH for precipitation.

    • Explanation: As a zwitterionic compound, this compound has a specific pH range where its solubility in water is minimal (the isoelectric point, pI). If the pH is too low or too high, the compound will exist as a more soluble salt (the carboxylate salt at high pH or the piperidinium salt at low pH).

    • Solution: Carefully adjust the pH of the aqueous solution to the estimated isoelectric point of 7.5-8.0. Use a pH meter for accurate measurement and add the acid or base dropwise with vigorous stirring.

  • Probable Cause 2: Product is partially soluble in the aqueous medium.

    • Explanation: Even at the isoelectric point, there might be some residual solubility in water, leading to loss of product in the mother liquor.

    • Solution: After precipitation, cool the mixture in an ice bath for at least 30 minutes to an hour to maximize precipitation. You can also try to "salt out" the product by adding a saturated solution of a neutral salt like sodium chloride, which can decrease the solubility of organic compounds in the aqueous layer.

Problem: The precipitate is oily or sticky, not a filterable solid.

  • Probable Cause: "Oiling out" due to supersaturation or presence of impurities.

    • Explanation: The product is coming out of solution above its melting point or is being plasticized by impurities.

    • Solution:

      • Warm the mixture to redissolve the oil.

      • Add a small amount of a co-solvent like ethanol or isopropanol to the aqueous solution before adjusting the pH. This can help to keep impurities in solution and promote the formation of a crystalline solid.

      • Ensure a slower rate of precipitation by adding the acid/base dropwise and with very efficient stirring.

Recrystallization Issues

Problem: The compound does not crystallize upon cooling.

  • Probable Cause 1: The solution is not saturated.

    • Explanation: Too much solvent was used to dissolve the compound.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to crash out of solution with impurities.[4]

  • Probable Cause 2: The solution is supersaturated and requires nucleation.

    • Explanation: Crystal formation requires an initial "seed" to start growing.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site.

      • Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Problem: The product "oils out" during recrystallization.

  • Probable Cause: The boiling point of the solvent is higher than the melting point of the compound, or high impurity levels are depressing the melting point.

    • Explanation: The compound is melting before it crystallizes.

    • Solution:

      • Lower the temperature: Re-heat the solution until the oil redissolves. Allow it to cool more slowly.

      • Change the solvent system: Use a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble but miscible with the good solvent) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the zwitterionic nature of this compound to separate it from non-ionizable impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and extract with a dilute acid solution (e.g., 1 M HCl). This will protonate any unreacted piperidine, making it water-soluble and removing it into the aqueous layer. The target compound will also be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product and piperidine hydrochloride.

  • Basification and Re-extraction (to remove acidic impurities): To the aqueous layer, add a base (e.g., 1 M NaOH) to raise the pH to >12. This will deprotonate the carboxylic acid of the unreacted 4-(bromomethyl)benzoic acid, making it water-soluble. The target compound will be in its free base form and can be extracted back into an organic solvent like ethyl acetate.

  • Isolation of the Product:

    • Separate the organic layer containing the purified product.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

    • Alternatively, for precipitation: Take the aqueous solution from step 3, and carefully adjust the pH to the isoelectric point (around 7.5-8.0) using a base (e.g., 1 M NaOH). The product should precipitate out as a solid. Collect the solid by vacuum filtration and wash with cold water.

Protocol 2: Purification by Recrystallization

This method is suitable for further purifying the product obtained from acid-base extraction or if the crude product is already of reasonable purity.

Solvent Selection: The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvent Systems for Recrystallization
Single Solvents
Isopropanol
Ethanol
Acetonitrile
Mixed Solvents
Ethanol/Water
Isopropanol/Hexane
Dichloromethane/Hexane

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the "good" solvent if using a mixed system) while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: If using a mixed solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Acid-Base Extraction Workflow

G cluster_0 Initial State: Crude Mixture in Organic Solvent cluster_1 Step 1: Acidic Extraction cluster_2 Step 2: Basification & Precipitation cluster_3 Final Product Crude Crude Product (Zwitterion, Unreacted SMs, Byproducts) in Ethyl Acetate Aqueous_Acid Aqueous Layer (pH ~1) - Product (Cationic) - Piperidine (Cationic) Crude->Aqueous_Acid Extract with 1M HCl Organic_Acid Organic Layer - Neutral Impurities Crude->Organic_Acid Separate Layers Precipitate Adjust to pI (pH 7.5-8.0) Precipitated Pure Product (Zwitterion) Aqueous_Acid->Precipitate Add 1M NaOH Aqueous_Base Aqueous Layer - Piperidine - Deprotonated Acidic Impurities Precipitate->Aqueous_Base Separate Solid from Liquid Pure_Product Pure Crystalline Product Precipitate->Pure_Product Filter & Dry G start Recrystallization Attempted q1 Did crystals form upon cooling? start->q1 a1_yes Successful Crystallization q1->a1_yes Yes q3 Did the product 'oil out'? q1->q3 No q2 Is the solution supersaturated? a2_yes Induce Nucleation: - Scratch flask - Add seed crystal q2->a2_yes Yes a2_no Solution is too dilute. Boil off some solvent and re-cool. q2->a2_no No q3->q2 No a3_yes Re-heat to dissolve. Cool slower or change solvent system. q3->a3_yes Yes

Caption: Decision tree for troubleshooting recrystallization.

References

  • Hultquist, M. E. (1956). Process for purifying p-aminobenzoic. U.S. Patent 2,735,865.
  • The Merck Index. (14th ed.). (2006). Piperidine.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Doumani, T. F. (1959). Preparation of amino benzoic acids. U.S. Patent 2,878,281.
  • Kim, H. S., et al. (2003). Method for preparing p-aminobenzoic acid. WO 2003/072534 A1.
  • Haas, T., et al. (2021). Method for producing aminobenzoic acid or an aminobenzoic acid derivative. U.S. Patent 11,168,329.
  • Haas, T., et al. (2021). Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product. U.S. Patent 10,975,013.
  • Student Doctor Network. (2017, June 27). Henderson-Hasselbalch concentrations.
  • Bodhuri, J., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application 11/895,389.
  • Chen, S. Y., et al. (1993). Comparison of methods for determination of para-aminobenzoic acid (PABA). Food Chemistry, 48(3), 323-326.
  • Al-Abachi, M. Q., & Al-Ghabsha, T. S. (2014). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology, 7(11), 1279-1284.
  • ChemBK. (n.d.). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid.
  • Spherix. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
  • Al-Badr, A. A. (1994). Analytical Profile of p-Aminobenzoic Acid. In H. G. Brittain (Ed.), Analytical Profiles of Drug Substances and Excipients (Vol. 22, pp. 33-106). Academic Press.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?.
  • Ajinomoto Co., Inc. (2001). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. EP 0 770 602 A2.
  • Leah4sci. (2015, May 14). Henderson Hasselbalch MCAT Trick for Buffer pH Without a Calculator [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 28). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?.
  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds?. r/Chempros.
  • Stolar, T., et al. (2016). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 18(30), 5644-5652.
  • Wikipedia. (n.d.). Aminomethylbenzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.

Sources

Technical Support Center: Synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to improve the scalability and success of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Achieving a scalable, efficient, and high-purity synthesis is crucial for its application in drug discovery and manufacturing. This guide will explore the common synthetic routes, address potential challenges, and offer practical solutions to streamline your experimental workflow.

Two primary synthetic strategies are commonly employed for the synthesis of this compound:

  • Nucleophilic Substitution: This is a widely used method involving the reaction of a haloalkyl benzoic acid derivative, such as 4-(bromomethyl)benzoic acid, with piperidine.

  • Reductive Amination: An alternative approach that involves the reaction of 4-formylbenzoic acid with piperidine in the presence of a reducing agent.[3][4][5]

This guide will focus primarily on the nucleophilic substitution pathway, as it is a common starting point for many researchers, and will address the key considerations for scaling up this process.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common starting material for the nucleophilic substitution synthesis of this compound?

The most common starting material is 4-(bromomethyl)benzoic acid.[6][7] It is a versatile intermediate used in the synthesis of various pharmaceuticals.[7] It can be synthesized from p-toluic acid through radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[8][[“]]

Q2: What are the key reaction parameters to control during the nucleophilic substitution reaction?

Several factors can significantly impact the success of the reaction:

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile or DMF are often good choices as they can dissolve the reactants and facilitate the SN2 reaction mechanism.[10]

  • Base: A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction. Inorganic bases like potassium carbonate or sodium bicarbonate are commonly used.[11]

  • Temperature: The reaction is often performed at elevated temperatures to increase the reaction rate, but excessive heat can lead to side reactions.

  • Stoichiometry: Using a slight excess of piperidine can help drive the reaction to completion. However, a large excess can complicate the purification process.

Q3: What are the potential side reactions, and how can they be minimized?

The primary side reaction is the formation of a quaternary ammonium salt, which occurs when the product, this compound, reacts with another molecule of 4-(bromomethyl)benzoic acid.[10] To minimize this:

  • Control the stoichiometry: Avoid a large excess of the alkylating agent.

  • Slow addition: Adding the 4-(bromomethyl)benzoic acid slowly to the reaction mixture can help maintain a low concentration, favoring the desired reaction.[10]

  • Temperature control: Lowering the reaction temperature can sometimes improve selectivity.[10]

Q4: What is a suitable alternative to direct alkylation to avoid over-alkylation?

Reductive amination is an excellent alternative that often provides better selectivity and avoids the issue of over-alkylation.[10][12] This method involves reacting 4-formylbenzoic acid with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[4] Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield of Product Incomplete Reaction: The reaction may not have gone to completion.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. However, be mindful of potential side reactions at higher temperatures.
Poor Reactivity of Starting Material: The 4-(bromomethyl)benzoic acid may be of poor quality or degraded.1. Verify Starting Material Purity: Use techniques like NMR or melting point to confirm the purity of your 4-(bromomethyl)benzoic acid.[13] 2. Use Fresh Reagent: Alkyl halides can degrade over time. Using a fresh batch is recommended.
Suboptimal Reaction Conditions: The solvent, base, or temperature may not be ideal.1. Solvent Optimization: If using a non-polar solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF to better solvate the reactants and facilitate the SN2 reaction.[10] 2. Base Selection: Ensure the base is strong enough to neutralize the HBr byproduct but not so strong that it causes unwanted side reactions. Potassium carbonate is a common and effective choice.[11]
Formation of Impurities Over-alkylation (Quaternary Salt Formation): The product is reacting with the starting alkyl halide.[10]1. Stoichiometric Control: Use a slight excess of piperidine relative to 4-(bromomethyl)benzoic acid. A 1.1 to 1.2 molar equivalent of piperidine is a good starting point. 2. Slow Addition: Add the 4-(bromomethyl)benzoic acid solution dropwise to the piperidine solution to maintain a low concentration of the alkylating agent.[10]
Unreacted Starting Material: The reaction did not proceed to completion.1. Re-evaluate Reaction Conditions: Refer to the "Low Yield" section for troubleshooting incomplete reactions.
Difficulty in Product Isolation/Purification Product is Water-Soluble: The zwitterionic nature of the product can make extraction from aqueous solutions challenging.1. pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility in water and facilitate precipitation or extraction into an organic solvent. 2. Use of a More Polar Organic Solvent: If extraction is necessary, consider using a more polar solvent like ethyl acetate or a mixture of solvents.
Emulsion Formation during Workup: This can occur during the extraction process, making phase separation difficult.1. Add Brine: Addition of a saturated sodium chloride solution can help to break up emulsions. 2. Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.
Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction PurificationIssues Difficulty in Purification Start->PurificationIssues Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeConditions Optimize Reaction Conditions (Time, Temp, Solvent) Incomplete->OptimizeConditions AnalyzeImpurities Analyze Impurities (NMR/MS) Complete->AnalyzeImpurities CheckPurity Check Starting Material Purity OptimizeConditions->CheckPurity Impure Starting Material Impure CheckPurity->Impure No Pure Starting Material Pure CheckPurity->Pure Yes PurifySM Purify or Replace Starting Material Impure->PurifySM Pure->AnalyzeImpurities PurifySM->Start Overalkylation Over-alkylation Detected AnalyzeImpurities->Overalkylation UnreactedSM Unreacted Starting Material AnalyzeImpurities->UnreactedSM AdjustStoichiometry Adjust Stoichiometry / Slow Addition Overalkylation->AdjustStoichiometry RevisitConditions Revisit Reaction Conditions UnreactedSM->RevisitConditions Success Successful Synthesis AdjustStoichiometry->Success RevisitConditions->Success OptimizeWorkup Optimize Workup (pH adjustment, Solvent) PurificationIssues->OptimizeWorkup OptimizeWorkup->Success

Caption: A flowchart for troubleshooting common issues.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a typical lab-scale synthesis via nucleophilic substitution.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in acetonitrile to the piperidine mixture over 30 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in water and adjust the pH to ~10 with 1M NaOH.

  • Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5) with 1M HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain this compound.

Considerations for Scaling Up the Synthesis

Scaling up a synthesis from the lab bench to a pilot plant or manufacturing scale introduces new challenges. Here are key considerations:

Parameter Lab-Scale (Grams) Scale-Up (Kilograms) Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass reactorProvides better temperature control and allows for safer handling of larger volumes.
Mixing Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in larger volumes to maintain homogeneity and improve heat transfer.
Reagent Addition Dropping funnelMetering pumpAllows for precise and controlled addition of reagents, which is critical for managing reaction exotherms and minimizing side reactions.[10]
Temperature Control Heating mantle/oil bathJacketed reactor with a circulating temperature control unitProvides more accurate and uniform temperature control, which is crucial for safety and reproducibility on a larger scale.
Workup & Isolation Filtration with a Büchner funnelCentrifuge or filter pressMore efficient for separating large quantities of solids from liquids.
Drying Vacuum ovenVacuum dryer or agitated filter dryerProvides more efficient and uniform drying of large quantities of product.
Reaction Pathway

ReactionPathway cluster_reactants Reactant1 4-(Bromomethyl)benzoic acid Product This compound Reactant1->Product Reactant2 Piperidine Reactant2->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetonitrile) Byproduct HBr (neutralized by base)

Caption: Nucleophilic substitution synthesis pathway.

Conclusion

The successful and scalable synthesis of this compound relies on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to troubleshooting. By applying the principles and practical advice outlined in this guide, researchers can enhance the efficiency, yield, and purity of their synthesis, paving the way for its successful application in drug discovery and development.

References

  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • Gao, W., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4933. [Link]
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ChemBK. (n.d.). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • YouTube. (2019, January 17). synthesis of tertiary amines.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Chemguide. (n.d.). preparation of amines.
  • University of Massachusetts Boston. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • YouTube. (2025, October 13). Eschweiler-Clarke reaction.
  • Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • National Institutes of Health. (n.d.). Selective and Scalable Perfluoroarylation of Nitroalkanes.
  • ChemBK. (n.d.). 4-bromomethylbenzoic acid.
  • Pearson. (n.d.). Show how you can synthesize the following tertiary amine three di...
  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12286-12294. [Link]
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • MDPI. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
  • Chemistry LibreTexts. (2020, August 15). 24.6: Synthesis of Amines.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ACS Central Science. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(6), 517-523. [Link]
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

Sources

Technical Support Center: Crystallization of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Introduction: The Crystallization Challenge

This compound is a molecule of interest in pharmaceutical research.[1][2] Its structure, featuring both a carboxylic acid and a tertiary amine (piperidine) group, gives it zwitterionic potential.[3][4] This dual functionality can lead to complex solution chemistry and crystallization behavior, making the isolation of a pure, crystalline solid a significant challenge. Common issues include "oiling out," the formation of unwanted polymorphs, and poor crystal quality. This guide will address these problems with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[5][6] This often happens when the supersaturation level is too high or when the solute's integration into the crystal lattice is kinetically hindered.[5] The resulting oil is an impure, supercooled liquid version of your compound that can trap impurities.[7]

Causality & Solution Workflow:

Oiling out is typically a sign that the solution's temperature is above the melting point of the solid at that particular concentration or that the rate of supersaturation is too rapid.[7] The solute molecules have high mobility in the oil droplets, which can be a good solvent for impurities, leading to a less pure final product.[5]

Here is a systematic approach to troubleshoot oiling out:

  • Reduce Supersaturation Rate: The most common cause is generating supersaturation too quickly. Slow down the cooling rate or the addition rate of an anti-solvent.[5] A slower approach gives molecules more time to orient themselves correctly into a crystal lattice.

  • Increase Solvent Volume: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil and add more of the primary solvent to decrease the overall concentration.[7] This will lower the temperature at which saturation is reached.

  • Solvent System Modification: The polarity difference between your compound and the solvent might be too large.[8] If using a single solvent, try a binary solvent system. For instance, dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "poor" solvent (anti-solvent) to induce crystallization.[9]

  • Seeding: Introduce seed crystals into the solution once it has cooled slightly into the metastable zone (the region of slight supersaturation where spontaneous nucleation is slow).[5] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.

Q2: I'm getting very fine needles or a powder instead of well-defined crystals. What causes this and how can I improve crystal morphology?

A2: The formation of fine needles or powder is typically a result of rapid nucleation, which happens when the solution becomes highly supersaturated too quickly.[7] This leads to the simultaneous formation of a large number of small crystals rather than the slow growth of a smaller number of large crystals.

Strategies to Improve Crystal Habit:

  • Slow Down Crystallization: As with oiling out, slowing the rate of cooling or anti-solvent addition is crucial.[7] An ideal crystallization should show initial crystal formation over 5-20 minutes.[7]

  • Optimize Solvent Choice: The solvent can significantly influence crystal morphology.[10] Experiment with different solvents or solvent mixtures. Sometimes, a solvent that has similar functional groups to the solute can promote better crystal growth.

  • Control Agitation: The stirring rate can affect nucleation and crystal growth.[11] While adequate mixing is needed to avoid localized high supersaturation, excessive stirring can lead to smaller crystals due to secondary nucleation.[11] Try reducing the stirring speed or using gentle agitation.

Q3: I suspect I have different crystal forms (polymorphs). How can I confirm this and how do I control which form I get?

A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[12] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.[12][13] For pharmaceutical compounds, controlling polymorphism is critical.

Identifying and Controlling Polymorphism:

  • Characterization: To confirm polymorphism, you will need to use analytical techniques such as:

    • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[14]

    • Differential Scanning Calorimetry (DSC): This technique can detect differences in melting points and phase transitions between polymorphs.

    • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions.

  • Controlling Polymorphic Outcome: The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.[14]

    • Solvent Selection: The choice of solvent is a major factor.[14][15] Different solvents can stabilize different solute conformations or clusters in solution, leading to the nucleation of different polymorphs.[16]

    • Temperature and Cooling Rate: Crystallization temperature and cooling rate can determine whether a thermodynamically stable or a metastable polymorph is formed.[12][14]

    • Supersaturation Level: The degree of supersaturation can influence which polymorph nucleates.

A systematic screening of various solvents and crystallization conditions is often necessary to identify the desired polymorph and develop a robust process to obtain it consistently.

Troubleshooting Guides

Guide 1: Systematic Solvent Selection

Choosing the right solvent is the most critical step in developing a successful crystallization process.[17]

Protocol for Solvent Screening:

  • Initial Solubility Testing:

    • Place a small amount of your compound (e.g., 10-20 mg) into several small test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature.

    • Observe the solubility. A good single solvent for cooling crystallization should show low solubility at room temperature but high solubility at an elevated temperature.[9]

    • If the compound is very soluble at room temperature, the solvent might be better suited as the "good" solvent in an anti-solvent crystallization.

    • If the compound is insoluble even when heated, it may be a good "poor" solvent (anti-solvent).

  • Heating and Cooling Cycles:

    • For solvents that show poor solubility at room temperature, gently heat the mixture to near the solvent's boiling point.

    • If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the quality of the crystals formed.

Solvent Polarity and Properties Table:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; consider pH adjustment.[18]
Ethanol7824.5A versatile solvent, often used in mixtures with water.[19]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetonitrile8237.5A polar aprotic solvent.
Ethyl Acetate776.0Medium polarity; can be a good choice for less polar compounds.[20]
Toluene1112.4Non-polar aromatic solvent.
Heptane981.9Non-polar; often used as an anti-solvent.[21]
Guide 2: Executing a Controlled Cooling Crystallization

This method is ideal when you have found a single solvent in which your compound has a steep solubility curve (i.e., much more soluble when hot than when cold).

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add a small excess of solvent (5-10%) to prevent premature crystallization.[7]

  • Insulation and Slow Cooling: Cover the flask with a watch glass and place it on an insulating surface (like a cork ring or folded paper towels) to ensure slow and even cooling.[7] Do not disturb the flask.

  • Crystal Growth: Allow the solution to cool to room temperature. Crystal formation should ideally begin after several minutes.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.

Troubleshooting Diagram: Cooling Crystallization

Caption: Decision workflow for troubleshooting common cooling crystallization issues.

Guide 3: Anti-Solvent Crystallization

This technique is useful when your compound is highly soluble in most solvents at room temperature, or for compounds that are sensitive to heat.

Step-by-Step Protocol:

  • Dissolution: Dissolve your compound in the minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) in which your compound is insoluble, but which is miscible with the "good" solvent. Add the anti-solvent dropwise with stirring until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution and Growth: Add a few drops of the "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. You can also use vapor diffusion, where the anti-solvent vapor slowly diffuses into the solution of your compound.[22]

Diagram: Anti-Solvent Addition Logic

G A Dissolve Compound in 'Good' Solvent B Slowly Add 'Poor' Solvent (Anti-Solvent) A->B C Solution becomes Cloudy (Saturated) B->C B->C Continue adding D Add drops of 'Good' Solvent to clarify C->D Yes E Allow to stand for Crystal Growth D->E F Isolate Crystals E->F

Caption: Logical flow for performing an anti-solvent crystallization.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Gong, J., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization.
  • Taylor & Francis Online. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science.
  • CrystEngComm (RSC Publishing). (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen.
  • The Royal Society of Chemistry. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins.
  • ChemBK. (2024). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Wikipedia. (n.d.). Zwitterion.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid.
  • University of Fribourg. (n.d.). Guide for crystallization.
  • Yuda Prasetya Nugraha. (n.d.). Zwitterionic cocrystal of diclofenac and L-proline: Structure determination, solubility, kinetics of cocrystallization, and stability study.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • SOP: CRYSTALLIZATION. (n.d.).
  • NIH. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC.
  • MDPI. (n.d.). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization.
  • ACS Publications. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.
  • ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
  • NIH. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
  • University of Limerick. (n.d.). Polymorphism and crystallization of p-aminobenzoic acid.
  • ResearchGate. (n.d.). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

Preventing degradation of 4-(Piperidin-1-ylmethyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Piperidin-1-ylmethyl)benzoic acid

Welcome to the technical support guide for this compound (PMBA). This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to help you ensure the stability and integrity of your compound during storage and handling. Our goal is to empower you with the scientific rationale behind best practices to prevent degradation and ensure the success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability of PMBA.

Q1: I've just received my shipment of this compound. What are the absolute ideal storage conditions?

A1: To maximize long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C .[1] For ultimate protection, we recommend backfilling the container with an inert gas like argon or nitrogen. The compound should be kept in a dark, dry place, away from direct sunlight and sources of heat.[2][3] The core principle is to minimize exposure to the three primary degradation catalysts: oxygen, light, and heat .

Q2: My solid PMBA, which was initially a white powder, has developed a slight yellowish tint over several months. What is likely happening?

A2: A color change in the solid state is a common visual indicator of potential degradation. The most probable cause is slow oxidation of the tertiary amine within the piperidine ring, even from atmospheric oxygen that may be present in the container.[4] Some benzoic acid derivatives can also discolor upon prolonged exposure to air and light. While a slight color change may not signify extensive degradation, it is a critical warning sign that your storage conditions should be re-evaluated. We strongly advise performing an analytical purity check (e.g., by HPLC) to quantify the extent of degradation before using the material in a sensitive application.

Q3: My HPLC analysis shows the purity of my PMBA sample has dropped, and I see a new, more polar peak. What is this new peak likely to be?

A3: The appearance of a new, more polar peak is a classic sign of oxidative degradation. The tertiary amine on the piperidine ring is susceptible to oxidation, forming the corresponding N-oxide .[4] This N-oxide is significantly more polar than the parent compound, causing it to elute earlier on a reverse-phase HPLC column. This is the most common degradation product we observe. To confirm its identity, techniques like LC-MS can be used to check if the mass of the new peak corresponds to the parent mass + 16 Da (the mass of an oxygen atom).

Q4: Is PMBA stable in solution? What solvents do you recommend for preparing stock solutions for short-term storage?

A4: PMBA exhibits moderate stability in solution. For short-term storage (1-2 weeks), we recommend preparing solutions in high-purity, anhydrous aprotic solvents such as DMSO or DMF. Solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace. Aqueous or protic solvents (like methanol or ethanol) should be used for immediate experimental needs only, as they can participate in or accelerate degradation pathways over time. Always use freshly prepared aqueous solutions.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step guides for identifying and mitigating degradation.

Guide 1: Identifying the Cause of Degradation

If you suspect your sample has degraded, this workflow will help you pinpoint the environmental stressor responsible. This process is a simplified version of a "forced degradation" study, an essential tool in pharmaceutical development for understanding a molecule's stability profile.[5][6]

G cluster_0 Troubleshooting Workflow start Observation: Decreased purity or changed appearance prep Prepare 4 identical PMBA solutions (e.g., 1 mg/mL in ACN/H₂O)

Guide 2: Protocol for Forced Degradation Study

This protocol allows you to proactively assess the stability of PMBA under your specific laboratory conditions.

1. Objective: To intentionally degrade PMBA under oxidative, thermal, and photolytic stress to identify potential degradation products and pathways.[4]

2. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber or a UV lamp (e.g., 254 nm)

  • RP-HPLC system with a C18 column

3. Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of PMBA in 50:50 acetonitrile/water.

  • Stress Conditions:

    • Control: Keep 1 mL of the stock solution at 2-8°C in the dark for 24 hours.

    • Oxidative Stress: Mix 1 mL of the stock solution with 100 µL of 3% H₂O₂. Keep at room temperature in the dark for 8 hours.[4]

    • Thermal Stress: Place a sealed vial containing 1 mL of the stock solution in an oven at 60°C for 24 hours.[7]

    • Photolytic Stress: Expose a quartz or borosilicate vial containing 1 mL of the stock solution to UV light in a photostability chamber for 24 hours.

  • Analysis:

    • After the specified time, dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, alongside the unstressed control sample, using RP-HPLC.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent PMBA peak.

4. Data Interpretation:

Summarize your results in a table to clearly identify the compound's vulnerabilities.

Condition PMBA Purity (% Area) Primary Degradant Peak (% Area) Observations
Control (T=0)99.8%N/AInitial purity.
Control (T=24h)99.7%< 0.1%Negligible degradation under ideal conditions.
Oxidative (H₂O₂)85.2%14.1% (at earlier RT)Significant degradation, confirming high susceptibility to oxidation.
Thermal (60°C)98.5%0.8%Minor degradation, indicating good thermal stability at 60°C.
Photolytic (UV)96.1%3.2%Moderate degradation, indicating a need to protect from light.
Note: The data above is hypothetical and for illustrative purposes.

Part 3: Understanding Degradation Mechanisms & Prevention

A deeper understanding of the chemical pathways involved is key to effective prevention.

Primary Degradation Pathway: N-Oxidation

The most significant vulnerability of this compound is the tertiary amine of the piperidine ring. This nitrogen atom has a lone pair of electrons that is readily attacked by oxidizing agents, including atmospheric oxygen, to form a polar N-oxide metabolite.

G

Summary of Preventative Storage Measures

Based on the chemical vulnerabilities, the following table summarizes the recommended actions to ensure maximum stability.

Parameter Solid Compound Solution (Organic) Rationale & Causality
Temperature 2-8°C-20°C to -80°CReduces the rate of all chemical reactions, including slow oxidation and thermal decomposition.
Atmosphere Inert Gas (Ar, N₂)Minimal HeadspacePrevents oxidation of the tertiary amine by displacing atmospheric oxygen.[4]
Light Amber/Opaque VialsAmber/Opaque VialsPrevents photolytic degradation, which can be initiated by UV or high-energy visible light.
Moisture Store with DesiccantAnhydrous SolventsPrevents hydrolysis and potential water-mediated degradation pathways. Benzoic acid itself is stable but moisture can affect handling.[8]
Container Tightly Sealed GlassTightly Sealed GlassEnsures the integrity of the controlled atmosphere and prevents contamination.[9]

By implementing these scientifically-grounded storage and handling protocols, you can significantly mitigate the risk of degradation, ensuring the integrity of your this compound and the reliability of your experimental results.

References

  • Benzoic Acid Standard Safety Data Sheet. (2015). Santa Cruz Biotechnology, Inc.
  • Benzoic Acid Safety D
  • SDS of Benzoic Acid: Important Data and Inform
  • BENZOIC ACID AR/ACS MSDS. (2016). Labogens.
  • Benzoic Acid Safety Data Sheet. (2018). Breckland Scientific Supplies Ltd.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Drug Development and Industrial Pharmacy. [Link]
  • 4-(Aminomethyl)
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (2025). BenchChem.
  • p-(Aminomethyl)
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2014). The Journal of Physical Chemistry A. [Link]
  • 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID Introduction. (2024). ChemBK.
  • 4-(Aminomethyl)
  • 4-(Piperidin-1-yl)
  • 4-aminobenzoic acid Safety D
  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research.
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2023). Asian Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: Analytical Challenges in the Characterization of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of piperidine isomer characterization. As a foundational scaffold in numerous pharmaceuticals and bioactive molecules, the precise identification and differentiation of piperidine isomers are critical for drug development, quality control, and metabolic studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during experimental analysis.

The structural nuances of piperidine isomers, including constitutional isomers, diastereomers, and enantiomers, demand sophisticated analytical strategies. Even minor positional or stereochemical variations can significantly impact a molecule's pharmacological and toxicological profile.[2][3] This resource provides a structured approach to overcoming these analytical hurdles, drawing from established methodologies and expert insights.

Section 1: Chromatographic Separation – The First Hurdle

Effective chromatographic separation is the cornerstone of accurate isomer characterization. Co-elution can lead to ambiguous mass spectral data and inaccurate quantification. This section addresses common issues in achieving baseline resolution of piperidine isomers.

Frequently Asked Questions (FAQs): Chromatographic Separation

Q1: My piperidine isomers are co-eluting on a standard C18 column. What are my options?

A1: This is a frequent challenge due to the similar physicochemical properties of isomers. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of the basic piperidine nitrogen is highly pH-dependent. Altering the mobile phase pH can change the molecule's hydrophobicity and interaction with the stationary phase. Consider adding buffers to maintain a consistent pH.[4]

    • Solvent Strength and Selectivity: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients. A shallower gradient can often improve the resolution of closely eluting peaks.[5][6]

  • Alternative Stationary Phases:

    • If C18 fails, consider columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative retention mechanisms through pi-pi interactions.

    • For chiral separations, specialized chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs are often effective for benzylpiperidine derivatives.[7]

  • Temperature Control: Adjusting the column temperature can influence retention times and peak shapes. A systematic study of temperature effects (e.g., 25°C, 30°C, 40°C) may reveal an optimal condition for separation.[5][6]

Q2: I'm observing poor peak shape (tailing or fronting) for my piperidine analytes. What's the cause and solution?

A2: Poor peak shape is often attributed to secondary interactions with the stationary phase or issues with the sample solvent.

  • Cause: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the piperidine ring, leading to peak tailing.

  • Solution:

    • Use a Low-Activity Column: Employ end-capped columns or those specifically designed for basic compounds, which have minimal accessible silanol groups.[8]

    • Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like formic or trifluoroacetic acid (TFA), into your mobile phase.[4] These additives can mask the silanol groups and improve peak symmetry.

    • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.[4]

Troubleshooting Guide: Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Complete Co-elution of Isomers Insufficient column selectivity.1. Screen different stationary phases (e.g., PFP, Phenyl-Hexyl).2. For enantiomers, utilize a chiral stationary phase (CSP).[7]
Inappropriate mobile phase pH.Systematically adjust the mobile phase pH to alter the ionization state and retention of the piperidine isomers.
Partial Co-elution/Poor Resolution Gradient is too steep.Employ a shallower gradient or switch to an isocratic elution if feasible.
Suboptimal solvent choice.Evaluate different organic modifiers (acetonitrile, methanol) to exploit subtle differences in isomer solubility and interaction.
Peak Tailing Secondary interactions with silanol groups.1. Add a mobile phase modifier (e.g., 0.1% formic acid or a small amount of a competing base).2. Use an end-capped or hybrid-silica column.
Split Peaks On-column isomerization or presence of conformers.1. Adjust column temperature to potentially coalesce the peaks.2. Modify the mobile phase pH to favor a single ionic species.[4]
Column overloading.Reduce the injection volume or sample concentration.[4]

Section 2: Mass Spectrometry – Distinguishing the Indistinguishable

When chromatography alone cannot resolve isomers, mass spectrometry (MS) becomes an indispensable tool. However, isomers with the same mass-to-charge ratio (m/z) require careful MS/MS fragmentation analysis for differentiation.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: My positional piperidine isomers give identical precursor ions and very similar MS/MS fragmentation patterns. How can I differentiate them?

A1: This is a common and significant challenge. While some isomers produce nearly identical spectra, subtle differences can often be found with careful optimization.

  • Collision Energy Optimization: Perform a collision energy ramp or a series of experiments with discrete collision energies. Different isomers may exhibit different fragmentation efficiencies at varying collision energies, leading to changes in the relative abundances of fragment ions.[9]

  • Ion Mobility Spectrometry (IMS): Coupling IMS with MS can separate isomers based on their size, shape, and charge in the gas phase. This technique can often resolve isomers that are indistinguishable by MS/MS alone.

  • Stable Isotope Labeling: In metabolic studies, using a stable-isotope labeled version of the parent drug can help differentiate metabolites. For example, hydroxylation at different positions on the piperidine ring can be distinguished by observing the retention or loss of deuterium atoms from a labeled precursor.[10]

Q2: How can I distinguish between cis- and trans-diastereomers using MS/MS?

A2: The stereochemistry of diastereomers can influence their fragmentation pathways.

  • Characteristic Neutral Losses: The spatial arrangement of substituents can facilitate or hinder specific neutral loss pathways. For instance, the loss of water or acetic acid may be more favorable in one diastereomer due to the proximity of the interacting groups.[11][12]

  • Fragment Ion Ratios: Even if the same fragment ions are observed, their relative intensities can differ significantly between diastereomers. A detailed comparison of the product ion spectra is crucial.[12]

Troubleshooting Guide: Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Indistinguishable MS/MS Spectra for Positional Isomers Fragmentation pathways are not significantly affected by the substituent position.1. Optimize collision energy to find subtle differences in fragment ion ratios.[9]2. Employ advanced techniques like Ion Mobility Spectrometry-MS.3. For metabolic studies, use stable isotope labeling to track fragmentation.[10]
Difficulty Differentiating cis/trans Isomers Similar fragmentation energetics for both diastereomers.1. Look for stereochemistry-dependent neutral losses (e.g., H₂O, CH₃COOH).[11][12]2. Carefully compare the relative abundances of all fragment ions.[12]
Low Abundance of Diagnostic Fragment Ions Collision energy is too high or too low.Systematically vary the collision energy to find the optimal setting that produces a rich spectrum of diagnostic fragment ions.
Experimental Workflow: Differentiating Hydroxylated Piperidine Isomers

The following workflow illustrates a strategy for distinguishing between, for example, β- and γ-hydroxylated piperidine metabolites.

Differentiating_Hydroxylated_Isomers cluster_LC LC Separation cluster_MS MS/MS Analysis cluster_Data_Analysis Data Analysis LC_Method Develop LC method (C18, gradient elution) Full_Scan Full Scan MS (Identify [M+H]⁺) LC_Method->Full_Scan Eluted Analytes Product_Scan Product Ion Scan (MS/MS of [M+H]⁺) Full_Scan->Product_Scan Select Precursor CE_Optimization Collision Energy Optimization Product_Scan->CE_Optimization Optimize Fragmentation Compare_Spectra Compare Fragmentation (Look for diagnostic ions/ratios) CE_Optimization->Compare_Spectra Optimized Spectra Isotope_Labeling Stable Isotope Labeling (e.g., [²H₁₀]piperidine) Compare_Spectra->Isotope_Labeling If ambiguity remains Analyze_Shift Analyze Mass Shifts (Confirm hydroxylation site) Isotope_Labeling->Analyze_Shift Confirm Structure

Caption: Workflow for differentiating hydroxylated piperidine isomers.

Section 3: NMR Spectroscopy – The Definitive Answer for Structure

When chromatographic and mass spectrometric methods are inconclusive, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation and stereochemical assignment of piperidine isomers.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q1: How can ¹H NMR help differentiate between piperidine isomers?

A1: ¹H NMR is highly sensitive to the local chemical environment of each proton.

  • Chemical Shifts: The position of substituents on the piperidine ring will significantly alter the chemical shifts of adjacent protons.

  • Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. This is particularly useful for determining the relative stereochemistry (cis vs. trans). For example, a large coupling constant (e.g., ~10-12 Hz) between two protons on adjacent carbons in the ring often indicates a trans-diaxial relationship, which is characteristic of a chair conformation with both substituents in an equatorial position.[13][14]

  • Conformational Averaging: In some cases, piperidine rings undergo rapid chair-chair interconversion. This can lead to averaged chemical shifts and coupling constants. For conformationally rigid systems, such as 2-methylpiperidine, distinct signals for axial and equatorial protons can be observed.[15]

Q2: What advantages do 2D NMR techniques offer for piperidine isomer characterization?

A2: 2D NMR experiments provide connectivity information that is invaluable for complex structures.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the spin system around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the position of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is extremely powerful for determining stereochemistry, as strong NOE correlations are observed between protons that are close in space, such as those in a 1,3-diaxial arrangement.

Protocol: General Steps for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and get an initial overview.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra as needed (COSY, HSQC, HMBC, and NOESY).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals by analyzing chemical shifts, coupling constants, and correlations from the 2D spectra.

    • Use coupling constants and NOESY data to determine the relative stereochemistry and preferred conformation of the piperidine ring.[13][14]

Logical Diagram: NMR Strategy for Isomer Differentiation

NMR_Strategy Start Purified Isomer Sample H1_NMR ¹H NMR Start->H1_NMR C13_NMR ¹³C NMR Start->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) H1_NMR->TwoD_NMR Initial Assessment C13_NMR->TwoD_NMR Carbon Skeleton Structure_Elucidation Final Structure & Stereochemistry TwoD_NMR->Structure_Elucidation Connectivity & Spatial Proximity

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling with 4-(Bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 4-(bromomethyl)benzoic acid. This versatile bifunctional reagent is a cornerstone in the synthesis of pharmaceuticals and advanced materials, prized for its ability to act as a molecular linker. However, its dual reactivity—a nucleophilic carboxylic acid and an electrophilic benzylic bromide—presents unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the chemical logic behind our troubleshooting recommendations, empowering you to optimize your reactions effectively.

Section 1: Core Concepts & General FAQs

Before delving into specific reaction types, let's address overarching issues related to the handling and reactivity of 4-(bromomethyl)benzoic acid.

FAQ 1: My 4-(bromomethyl)benzoic acid has poor solubility in my reaction solvent. What are my options?

Answer: This is a frequent first hurdle. 4-(bromomethyl)benzoic acid is a crystalline solid with limited solubility in nonpolar solvents but is soluble in polar organic solvents like ethanol, acetone, and DMF.[1] If you are facing solubility issues:

  • Solvent Selection: For reactions at the benzylic bromide (e.g., Suzuki coupling), polar aprotic solvents like DMF, dioxane, or THF are often required. For Suzuki reactions, a co-solvent of water is frequently necessary to dissolve the inorganic base, which can also help with the boronic acid's solubility.[2][3]

  • Protecting Group Strategy: The carboxylic acid significantly influences the molecule's polarity. Converting it to a methyl or ethyl ester dramatically increases solubility in a wider range of organic solvents, such as toluene or THF. The methyl ester, for instance, is highly soluble in ethanol and ether.[4]

  • Temperature: Gently warming the mixture can improve solubility, but care must be taken, as higher temperatures can also accelerate side reactions. For sensitive reactions, consider this a secondary option.

FAQ 2: I am observing significant amounts of a high-molecular-weight byproduct, and my starting material is consumed rapidly. What is happening?

Answer: You are likely observing intermolecular self-reaction or polymerization. This occurs when the carboxylate of one molecule (formed under basic conditions) acts as a nucleophile, attacking the electrophilic benzylic bromide of another molecule. This is the most critical side reaction to control when working with this reagent.

Mitigation Strategies:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing reactions at the benzylic bromide. This removes the nucleophilic carboxylate from the equation entirely.

  • Control the Base: If the free acid must be used, choose your base and addition order carefully.

    • Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) if possible.

    • For reactions requiring inorganic bases (e.g., K₂CO₃ in a Suzuki coupling), ensure your other reactants (palladium catalyst, boronic acid) are present before adding the base, so the desired reaction can outcompete the self-reaction.[5]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of polymerization.

dot

start Problem: Low Yield / Side Products q1 Which functional group is reacting? start->q1 a1 -COOH (Amidation, Esterification) q1->a1 a2 -CH₂Br (Cross-Coupling, Substitution) q1->a2 q2 Is self-reaction occurring? a1->q2 q3 Is debromination or hydrolysis a problem? a2->q3 sol1 Protect the -COOH group (e.g., methyl ester). Use coupling agents (HATU, EDC) that are faster than substitution. q2->sol1 Yes sol2 Use anhydrous solvents. Optimize base (e.g., K₃PO₄ vs K₂CO₃). Ensure inert atmosphere. q3->sol2 Yes

Caption: Initial troubleshooting decision tree.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds at the benzylic position. However, benzylic bromides present unique challenges compared to aryl bromides.

FAQ 3: My Suzuki-Miyaura coupling with an arylboronic acid is sluggish, fails to go to completion, or gives a low yield. What are the first parameters to check?

Answer: This is a multi-parameter problem. A systematic approach is key. Low yields in Suzuki couplings of benzylic halides often trace back to one of four areas: catalyst/ligand inefficiency, improper base or solvent, or substrate instability.[6][7]

Troubleshooting Checklist:

  • Catalyst and Ligand: The oxidative addition of a benzylic bromide to Pd(0) is often the rate-limiting step.

    • Ineffective Ligand: Standard PPh₃ can be suboptimal. Switch to a more electron-rich, bulky phosphine ligand like JohnPhos or a Buchwald-type ligand, which can accelerate the oxidative addition step.[5] Pd(dppf)Cl₂ is another robust catalyst often used for challenging couplings.[2]

    • Catalyst Degradation: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species.

  • Choice of Base: The base is critical for activating the boronic acid in the transmetalation step.

    • Base Strength: For many benzylic couplings, a moderately strong base like K₂CO₃ or K₃PO₄ is effective.[5] Stronger bases like Cs₂CO₃ can sometimes improve yields, particularly with less reactive partners.[2]

    • Aqueous vs. Anhydrous: Many protocols use a biphasic solvent system (e.g., THF/water, Dioxane/water).[2][3] The water is necessary to dissolve the base. However, if your substrate or product is sensitive to hydrolysis (e.g., you have an ester protecting group), consider anhydrous conditions with an organic-soluble base, though this may require more optimization.

  • Solvent System: The solvent must solubilize the organic starting materials, the boronic acid, and, to some extent, the base-activated boronate complex.

    • Common Choices: DMF, Dioxane/H₂O, and THF/H₂O are excellent starting points.[2][5][8] DMF is particularly good for its high polarity and boiling point, allowing for higher reaction temperatures.[5]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Condition ARecommended Condition BRationale & Key Considerations
Substrate 4-(Bromomethyl)benzoyl-OMe4-(Bromomethyl)benzoic acidEster protection prevents self-reaction and improves solubility.
Catalyst Pd(OAc)₂ (2-5 mol%)PdCl₂(dppf)·CH₂Cl₂ (2 mol%)Pd(OAc)₂ is a common Pd(II) precatalyst. Pd(dppf)Cl₂ is often more robust and air-stable.[2]
Ligand JohnPhos (4-10 mol%)(Included in catalyst)JohnPhos is an electron-rich, bulky ligand excellent for benzylic couplings.[5]
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (3 equiv.)K₂CO₃ is a good starting point.[5] Cs₂CO₃ is more basic and can be more effective.[2]
Solvent DMF (anhydrous)THF/H₂O (10:1)DMF allows for higher temperatures.[5] The aqueous system helps dissolve the base and boronic acid.[2]
Temperature 100-140 °C (Microwave)70-80 °C (Conventional)Microwave heating can dramatically shorten reaction times.[5]
FAQ 4: I am observing significant hydrodebromination (replacement of -Br with -H). What causes this?

Answer: Hydrodebromination is a common side reaction. It can be caused by:

  • β-Hydride Elimination: If your coupling partner has a β-hydrogen, this pathway can occur from the Pd(II) intermediate. However, this is not an issue with arylboronic acids.

  • Protonolysis: The benzyl-palladium intermediate can be protonated, especially if there are protic sources (water, alcohols) and the reaction conditions are not optimal.

  • Catalyst Decomposition: Decomposition of the palladium catalyst to palladium black can sometimes catalyze hydrogenation-type reactions if a hydrogen source is present.

Solutions:

  • Use rigorously dried and degassed solvents.

  • Ensure a fully inert atmosphere to prevent side reactions that consume the active catalyst.

  • Screen different bases; sometimes a weaker base can mitigate this side reaction.

dot

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R-CH₂-Pd(II)L₂-Br (Benzylic Palladium Complex) oa->pd2 tm Transmetalation pd2->tm pd2_aryl R-CH₂-Pd(II)L₂-Ar tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product Coupled Product (R-CH₂-Ar) re->product reagent1 4-(Bromomethyl)benzoic acid (R-CH₂-Br) reagent1->oa reagent2 Arylboronic Acid (Ar-B(OH)₂) reagent2->tm base Base (e.g., K₂CO₃) base->tm

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 3: Troubleshooting Reactions at the Carboxylic Acid

When the goal is to form an amide or ester, the reactivity of the benzylic bromide becomes the primary source of interference.

FAQ 5: My amidation reaction using standard coupling reagents (e.g., EDC, DCC) is low-yielding, and I see byproducts I can't identify.

Answer: The benzylic bromide is an excellent electrophile. Your amine nucleophile, especially if it is a primary or secondary amine, can directly attack the benzylic bromide (N-alkylation) in competition with its desired attack on the activated carboxylic acid. Bases commonly used in amide coupling, like DIPEA or triethylamine, can also facilitate this side reaction.

Optimization Strategy:

  • Switch to a Faster Coupling Reagent: The key is to make the rate of amidation much faster than the rate of N-alkylation. Modern uronium-based coupling reagents like HATU or HCTU are extremely efficient and can drive the amidation to completion quickly, often at lower temperatures (0 °C to RT), minimizing the competing alkylation.[9]

  • Protect the Bromide (Advanced): In extremely challenging cases with highly nucleophilic amines, it may be necessary to temporarily convert the bromide to a more stable group, perform the amidation, and then regenerate the bromide. This is synthetically intensive and should be a last resort.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine can sometimes give the desired reaction a "head start" before the amine can engage in side reactions.[9]

FAQ 6: I am trying to perform a Fischer esterification using the parent acid in refluxing ethanol with a catalytic amount of H₂SO₄, but the reaction is messy. Why?

Answer: While Fischer esterification is a classic method, it is often problematic for 4-(bromomethyl)benzoic acid. The high temperatures and strong acid can promote several side reactions:

  • SN1 Substitution: The acidic conditions can protonate the alcohol, which can then attack the benzylic bromide.

  • Elimination: Under harsh conditions, elimination to form a styrenyl derivative is possible.

  • Degradation: Benzylic bromides are sensitive to strong, hot acid and can degrade over time.[10]

Better Approaches for Esterification:

  • Mild Alkylation: The simplest method is to deprotonate the carboxylic acid with a mild base (e.g., K₂CO₃) and add an alkyl halide (like methyl iodide or ethyl bromide) in a polar aprotic solvent like DMF. This is a clean, high-yielding Williamson ether synthesis-type reaction on the carboxylate.

  • DCC/DMAP Coupling: For more complex alcohols, using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0 °C to room temperature is a much milder and more controlled method than Fischer esterification.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.[11][12]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 4-(bromomethyl)benzoate

(Adapted from Jean, et al., Molecules, 2015)[5]

  • To a 10 mL microwave vial, add methyl 4-(bromomethyl)benzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a magnetic stir bar.

  • In a separate vial, prepare the catalyst solution: dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and JohnPhos (0.04 equiv.) in anhydrous DMF.

  • Add the catalyst solution to the microwave vial containing the solids. The total DMF volume should result in a substrate concentration of approximately 0.1 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 140 °C for 20-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amidation
  • Dissolve 4-(bromomethyl)benzoic acid (1.0 equiv.) in anhydrous DMF (to 0.2 M) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.1 equiv.) and diisopropylethylamine (DIPEA, 2.5 equiv.). Stir for 5 minutes to pre-activate the acid.

  • Add the desired amine (1.1 equiv.) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • 4-Bromomethyl benzoic acid methyl ester - ChemBK. ChemBK.
  • Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Massachusetts Boston.
  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. Google Patents.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
  • 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem. National Institutes of Health.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Jean, E., et al. Molecules. 2015.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Molander, G. A., et al. J. Org. Chem. 2006.
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Ohsumi, M., et al. RSC Advances. 2018.

Sources

Technical Support Center: Catalyst Removal in 4-(Piperidin-1-ylmethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical, yet often challenging, step: the removal of the palladium on carbon (Pd/C) catalyst post-reductive amination.

Achieving a final active pharmaceutical ingredient (API) with minimal residual metal content is not just a matter of purity, but of regulatory compliance. The International Council for Harmonisation (ICH) Q3D guideline sets a permitted daily exposure (PDE) for palladium at 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm for a drug with a typical daily dose.[1] This guide provides troubleshooting strategies and detailed protocols to help you meet these stringent requirements.

Frequently Asked Questions (FAQs)

Q1: My filtered reaction mixture is still grey/black. What's happening? A: This indicates that fine particles of the Pd/C catalyst are passing through your filtration medium. Pd/C catalysts can have very small particle sizes, and simple filter paper is often insufficient. This can be resolved by using a filter aid like Celite® or by employing a finer porosity filter.[2][3][4]

Q2: After filtration, my product solution has a distinct orange or yellowish tinge. Is this related to the catalyst? A: While a colored solution can have many causes, it may indicate the presence of dissolved or colloidal palladium species.[5] Heterogeneous Pd/C catalysts can leach soluble palladium into the reaction mixture, which will not be removed by simple filtration.[5] This requires secondary treatment, such as adsorption onto activated carbon or the use of a metal scavenger.[1][6][7][8]

Q3: I've removed the solid catalyst, but my ICP-MS analysis still shows high palladium content (>10 ppm). Why? A: This is a classic case of leached, homogeneous palladium being present in your product solution.[1] The acidic nature of the product, this compound, can facilitate the leaching of palladium from the carbon support. These dissolved species require more targeted removal methods.

Q4: What is Celite, and how does it help in catalyst filtration? A: Celite is a form of diatomaceous earth, which consists of the fossilized remains of diatoms.[2] It is a fine, porous powder that forms a permeable filter cake on top of standard filter paper or a fritted funnel.[2][9] This cake traps very fine particulates like Pd/C that would otherwise pass through the filter paper alone.[3][4][10]

Q5: Will using activated carbon or scavengers cause me to lose my desired product? A: Yes, this is a significant risk. Activated carbon, in particular, is a non-specific adsorbent and can bind your product, reducing the final yield.[7][11] The key is to optimize the amount of adsorbent used—employing the minimum effective amount—and to screen different types or brands to find one with the best selectivity for palladium over your product.[1][7][11]

Troubleshooting Guides

Issue 1: Incomplete Removal of Solid Catalyst (Black Particulates)
  • Potential Cause A: Incorrect Filter Porosity. Standard filter paper (e.g., Whatman 1) may not have a small enough pore size to retain fine catalyst particles.

    • Solution: Use a finer filter paper or, preferably, employ a Celite pad filtration. The Celite forms a tortuous path that traps the fine particles.[3][4]

  • Potential Cause B: Disruption of the Filter Bed. Pouring the reaction mixture too aggressively onto the filter can disturb the filter paper or the Celite pad, creating channels for the catalyst to pass through.

    • Solution: Add the reaction mixture to the funnel gently. It is often best to pour it down a glass rod onto the center of the filter bed.

Issue 2: High Residual Palladium in Final Product Despite Clear Filtration
  • Potential Cause A: Leaching of Palladium. The reaction conditions (solvent, temperature, pH) or the presence of the amine product itself may cause palladium to leach from the carbon support into the solution as soluble species.[5]

    • Solution 1: Activated Carbon Treatment. Stir the filtered solution with a small amount of activated carbon (typically 1-10% by weight relative to the product) for several hours, then filter the carbon off (using a Celite pad to ensure all fines are removed).[7][11] Activated carbon has a high surface area and can adsorb dissolved heavy metals.[8][12]

    • Solution 2: Use of Metal Scavengers. Specialized silica or polymer-based scavengers with functional groups (e.g., thiols, amines) have a high affinity for palladium and can be used.[1][6][7] These are often more selective than activated carbon but can be more expensive.[8][13]

  • Potential Cause B: Colloidal Palladium Formation. Palladium can form fine colloidal suspensions that are not easily filtered.[10]

    • Solution: Often, treatment with activated carbon can also help to agglomerate and remove these colloids. In some cases, adjusting the pH of the solution can cause the colloids to precipitate, allowing for their removal by filtration.

Issue 3: Significant Product Loss During Purification
  • Potential Cause A: Product Adsorption onto Filter Aid/Adsorbent. Both Celite and activated carbon can adsorb the desired product, leading to a lower yield.[2][11][14]

    • Solution 1: Thorough Washing. After filtering the reaction mixture, wash the filter cake extensively with fresh, clean solvent to recover as much of the adsorbed product as possible.[2][7]

    • Solution 2: Minimize Adsorbent. Perform small-scale optimization experiments to determine the minimum amount of activated carbon or scavenger needed to reduce palladium to acceptable levels. Avoid using a large excess.[1][7]

    • Solution 3: Consider Crystallization. If adsorption losses are too high, crystallization of the final product can be an effective method to leave palladium impurities behind in the mother liquor.[1][6]

Data & Protocols

Table 1: Comparison of Palladium Removal Techniques
MethodTarget Palladium FormAdvantagesDisadvantages
Filtration (Paper/Frit) Heterogeneous (Solid)Simple, fast.Ineffective for fine particles or dissolved Pd.
Celite® Pad Filtration Heterogeneous (Fine Solids)Excellent for removing fine Pd/C particles.[3][4]Can adsorb product; requires proper technique.[2]
Activated Carbon Homogeneous (Dissolved/Colloidal)Cost-effective, readily available.[8][11]Non-specific, can lead to high product loss.[7][11]
Metal Scavengers Homogeneous (Dissolved)High selectivity, very effective.[1][6]Higher cost, may require screening for compatibility.[13]
Crystallization Homogeneous (Dissolved)Can provide very high purity product.Product must be crystalline; Pd may co-crystallize.[13]
Protocol 1: Pd/C Removal using Celite® Filtration
  • Prepare the Funnel: Place a piece of filter paper in a Büchner funnel that fits your filter flask. Ensure the paper is flat and covers all the holes.

  • Create the Celite Slurry: In a small beaker, add a scoop of Celite (enough to form a ~1-2 cm thick pad in your funnel) and mix it with the clean reaction solvent to form a thin slurry.

  • Form the Pad: With the vacuum on gently, pour the Celite slurry into the Büchner funnel. The solvent will be pulled through, leaving a uniform, compact pad of Celite on the filter paper. Wash the pad with a little more clean solvent to ensure it is settled.

  • Filter the Reaction Mixture: Turn off the vacuum. Gently pour the crude reaction mixture containing the Pd/C catalyst onto the center of the Celite pad.

  • Apply Vacuum: Re-apply the vacuum to draw the solution through the filter. The Pd/C will be trapped in the Celite pad.

  • Wash the Cake: Once all the mixture has been filtered, wash the black filter cake with several portions of clean solvent to recover any remaining product.[2][7]

  • Analysis: Collect the combined filtrate and analyze for residual palladium using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][15][16]

Protocol 2: Activated Carbon Treatment for Dissolved Palladium
  • Setup: In a flask equipped with a stir bar, dissolve the crude product (from which the solid Pd/C has already been filtered) in a suitable solvent.

  • Add Carbon: Add activated carbon to the solution. Start with a conservative amount, such as 5-10% of the weight of your crude product.[7]

  • Stir: Stir the suspension at room temperature for 1-4 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but check the thermal stability of your product first.[7]

  • Filter: Filter the mixture through a Celite® pad (as described in Protocol 1) to remove the activated carbon. It is crucial to use Celite, as activated carbon fines are notoriously difficult to filter with paper alone.[7]

  • Wash and Concentrate: Wash the carbon cake thoroughly with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

  • Verify: Analyze the final product for residual palladium content via ICP-MS to confirm the effectiveness of the treatment.[15][16][17]

Visual Workflow and Decision Making

Below are diagrams to help visualize the process and guide your troubleshooting efforts.

Catalyst_Removal_Workflow cluster_0 Primary Removal cluster_1 Analysis & Secondary Treatment Reaction Reaction Complete (Crude Mixture with Pd/C) Filtration Filtration through Celite® Pad Reaction->Filtration Filtrate Clear Filtrate Filtration->Filtrate Analysis ICP-MS Analysis of Filtrate Filtrate->Analysis HighPd [Pd] > 10 ppm Analysis->HighPd High LowPd [Pd] < 10 ppm Analysis->LowPd Low Treatment Activated Carbon or Scavenger Treatment HighPd->Treatment FinalProduct Final Product LowPd->FinalProduct FinalFilter Final Filtration (through Celite®) Treatment->FinalFilter FinalFilter->FinalProduct

Caption: General workflow for palladium catalyst removal and verification.

Troubleshooting_Tree Start Problem with Catalyst Removal Q1 Is the filtrate visibly black/grey? Start->Q1 A1_Yes Fine Pd/C particles are passing through. Q1->A1_Yes Yes Q2 Filtrate is clear, but ICP-MS shows [Pd] > 10 ppm? Q1->Q2 No Sol1 Use a Celite® Pad. Ensure pad is well-formed. Filter gently. A1_Yes->Sol1 Sol1->Q2 A2_Yes Dissolved or colloidal palladium is present. Q2->A2_Yes Yes Q3 Is final yield significantly low? Q2->Q3 No Sol2 Treat with Activated Carbon. OR Use a specific Metal Scavenger. A2_Yes->Sol2 Sol2->Q3 A3_Yes Product is adsorbing to purification media. Sol3 Wash filter cake thoroughly. Optimize (reduce) adsorbent amount. Consider crystallization as an alternative.

Caption: Decision tree for troubleshooting common catalyst removal issues.

References

  • University of York. (n.d.). Active Filtration. Chemistry Teaching Labs.
  • ResearchGate. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
  • MacQueen, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division.
  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • Books. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • PubMed. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies.
  • The Schlenk Line Survival Guide. (n.d.). Filtration through Celite.
  • Hive Methods Discourse. (n.d.). Celite.
  • The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product.
  • NIH. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC.
  • Chemistry Stack Exchange. (2021). How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed).
  • Reddit. (2017). How can I remove pd/c ?. r/chemistry.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Tetrahedron. (2002). A modified palladium catalysed reductive amination procedure.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • NIH. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • PubMed Central. (n.d.). Ligand-free reductive amination via Pd-coated mechanocatalysis. PMC.
  • RSC Publishing. (n.d.). One-pot reductive amination of aldehydes with nitroarenes using formic acid as the hydrogen donor and mesoporous graphitic carbon nitride supported AgPd alloy nanoparticles as the heterogeneous catalyst.
  • ResearchGate. (n.d.). Amination based on the system of ammonium formate-Pd/C.

Sources

Technical Support Center: By-product Analysis in 4-(Piperidin-1-ylmethyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4PB-001

Version: 1.0

Introduction

Welcome to the Technical Support Center for the synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. As a key intermediate in various pharmaceutical pipelines, ensuring the purity and minimizing by-product formation of this compound is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the identification, control, and remediation of common impurities. We will explore the two most prevalent synthetic routes and their characteristic by-product profiles, equipping you with the knowledge to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows a peak with a mass of 218.2 m/z, slightly less than my product's expected mass (219.28 g/mol ). What is this impurity?

A1: This is a very common issue when using the reductive amination route starting from 4-formylbenzoic acid. The peak at m/z 218.2 likely corresponds to the protonated molecular ion [M+H]⁺ of an iminium intermediate that has not been fully reduced. The incomplete reduction of the C=N⁺ bond is a frequent side reaction if the reducing agent is depleted, deactivated, or if reaction times are insufficient. To confirm, you can re-treat a sample of the crude material with fresh reducing agent, such as sodium triacetoxyborohydride, and monitor the disappearance of this peak by LC-MS.

Q2: I'm using the 4-(chloromethyl)benzoic acid route and have a significant, highly polar by-product that is difficult to remove. What might it be?

A2: The most probable culprit is a quaternary ammonium salt. This by-product forms when a molecule of your desired product, this compound, acts as a nucleophile and attacks a molecule of the electrophilic starting material, 4-(chloromethyl)benzoic acid. This side reaction is particularly prevalent if there is a high local concentration of the starting material or if the reaction is run for an extended period at elevated temperatures. These salts are often highly soluble in aqueous media and can be challenging to separate from the zwitterionic product.

Q3: Can I use the Eschweiler-Clarke reaction for this synthesis? What are the advantages?

A3: Yes, the Eschweiler-Clarke reaction, which uses formaldehyde and excess formic acid, is a viable method for this synthesis, falling under the category of reductive amination. A significant advantage of this method is that it inherently avoids the formation of quaternary ammonium salts.[1][2] The reaction mechanism proceeds through an iminium ion which is reduced by formate, and the reaction ceases once the tertiary amine is formed because it can no longer form an iminium ion with formaldehyde.[1][3][4] This selectivity can simplify purification significantly compared to routes involving highly reactive alkyl halides.

Q4: My NMR spectrum shows a singlet around 4.7 ppm and a broad singlet that integrates to two protons. What do these signals indicate?

A4: A singlet around 4.7 ppm is characteristic of the benzylic protons (-CH₂) of 4-(hydroxymethyl)benzoic acid. This impurity arises from the hydrolysis of 4-(halomethyl)benzoic acid starting material or the reduction of the aldehyde in 4-formylbenzoic acid. The broad singlet is likely from the hydroxyl and carboxylic acid protons exchanging with residual water in the NMR solvent. To confirm, you can add a drop of D₂O to your NMR tube; the exchangeable proton signals will disappear.

Troubleshooting Guide: From Analysis to Solution

This section provides a systematic approach to identifying and resolving issues encountered during the synthesis of this compound.

Scenario 1: An Unexpected Peak is Observed in the HPLC Chromatogram

Initial Observation: Your HPLC analysis of the crude reaction mixture shows the main product peak, unreacted starting materials, and one or more significant, unexpected peaks.

Logical Workflow for Identification:

G cluster_paths Potential By-product Identity cluster_causes Probable Cause start Crude Product with Unexpected Peak(s) hplc_ms Inject into LC-MS start->hplc_ms analyze_mass Analyze [M+H]⁺ of Impurity hplc_ms->analyze_mass mass_less Mass < Product analyze_mass->mass_less m/z ≈ 218.2 mass_greater Mass > Product analyze_mass->mass_greater m/z ≈ 370.4 analyze_mass->mass_greater m/z ≈ 270.3 mass_equal Mass ≈ Starting Material analyze_mass->mass_equal m/z ≈ 151.1 or 171.0 cause1 Incomplete Reduction (Imine Intermediate) mass_less->cause1 cause2 Over-alkylation (Quaternary Salt) mass_greater->cause2 m/z ≈ 370.4 cause3 Dimerization mass_greater->cause3 m/z ≈ 270.3 cause4 Unreacted Starting Material mass_equal->cause4

Caption: By-product identification workflow using LC-MS data.

Troubleshooting Steps & Solutions:

  • Identify the Synthetic Route: The potential by-products are highly dependent on your starting materials and reagents. The two primary routes are:

    • Route A: Reductive Amination of 4-formylbenzoic acid with piperidine.

    • Route B: Nucleophilic Substitution of 4-(halomethyl)benzoic acid with piperidine.

  • Correlate Mass to Structure: Use the mass data obtained from LC-MS to deduce the likely structure of the impurity, as outlined in the table below.

Common By-products and Their Identification
By-product NameSynthetic RouteFormulaMWExpected [M+H]⁺Key Analytical SignatureMitigation Strategy
Unreacted Aldehyde AC₈H₆O₃150.13151.1Distinct aldehyde proton signal (~10 ppm) in ¹H NMR.Increase reaction time, temperature, or equivalents of piperidine and reducing agent.
Iminium Intermediate AC₁₃H₁₆NO₂⁺218.27218.2Transient species, observed by LC-MS.Ensure sufficient reducing agent is active throughout the reaction. Add reducing agent portion-wise.
Benzyl Alcohol Derivative A or BC₈H₈O₃152.15153.1Over-reduction of aldehyde (Route A) or hydrolysis of halide (Route B). Singlet at ~4.7 ppm in ¹H NMR.Use a milder reducing agent selective for iminiums (e.g., NaBH(OAc)₃).[5][6][7] Ensure anhydrous conditions for Route B.
Quaternary Ammonium Salt BC₂₁H₂₄NO₄⁺370.42370.4High mass, highly polar. Often requires different chromatographic conditions to elute.Add piperidine slowly to the solution of 4-(halomethyl)benzoic acid to avoid high local concentrations of the electrophile. Do not use a large excess of the alkyl halide.
Bibenzyl Dimer BC₁₆H₁₄O₄270.28271.3Dimerization of 4-(halomethyl)benzoic acid.Ensure efficient stirring and controlled addition of reagents.

Experimental Protocols: Analytical Methodologies

Protocol 1: HPLC-MS Method for By-product Profiling

This protocol provides a robust method for separating the target compound from its most common process-related impurities.

  • Instrumentation: HPLC or UPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., ESI source).[8][9]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm and 254 nm; MS scan from m/z 100-500 in positive ion mode.

  • Sample Preparation: Dilute the crude reaction mixture or isolated solid in 50:50 Water:Acetonitrile to a concentration of approximately 0.1 mg/mL.

  • Expert Insight: The use of formic acid in the mobile phase is crucial. It ensures the carboxylic acid and amine functionalities are protonated, leading to sharper peaks and better chromatographic resolution.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve ~5-10 mg of the crude or purified material in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts for this compound:

    • ~7.9-8.0 ppm (d, 2H): Protons on the benzene ring ortho to the carboxylic acid.

    • ~7.4-7.5 ppm (d, 2H): Protons on the benzene ring ortho to the methylene group.

    • ~3.5-3.6 ppm (s, 2H): Benzylic protons (-CH₂-).

    • ~2.4-2.6 ppm (br t, 4H): Piperidine protons adjacent to the nitrogen.

    • ~1.5-1.7 ppm (m, 4H): Piperidine protons beta to the nitrogen.

    • ~1.4-1.5 ppm (m, 2H): Piperidine proton gamma to the nitrogen.

    • A broad signal for the carboxylic acid proton will be visible, often >12 ppm in DMSO-d₆.

  • Expert Insight: Comparing the integration of the benzylic singlet (~3.5 ppm) to the aromatic signals is a quick way to check for impurities. For instance, the presence of 4-(hydroxymethyl)benzoic acid will show a singlet at ~4.7 ppm, which can be integrated against the product's benzylic signal to estimate the level of this impurity.

Reaction Pathway and By-product Formation (Reductive Amination)

The following diagram illustrates the intended reaction pathway for the reductive amination synthesis and the points at which common by-products can form.

G cluster_main Main Reaction Pathway cluster_side Side Reaction aldehyde 4-Formylbenzoic Acid iminium Iminium Ion Intermediate [M+H]⁺ = 218.2 aldehyde->iminium + H⁺, - H₂O alcohol 4-(Hydroxymethyl)benzoic acid [M+H]⁺ = 153.1 aldehyde->alcohol + [H⁻] (Over-reduction) piperidine Piperidine piperidine->iminium + H⁺, - H₂O product This compound [M+H]⁺ = 220.2 iminium->product + [H⁻] (Reduction) byproduct1 Side Reaction: Aldehyde Reduction

Caption: Reductive amination pathway and key side reaction.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Gao, W., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(23), 8346. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Waters Corporation. (n.d.). Impurities Application Notebook.
  • Patel, H., et al. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Sahoo, S. K., et al. (2020). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 11(1). [Link]

Sources

Enhancing the reaction rate of 4-(Piperidin-1-ylmethyl)benzoic acid formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant and highly effective methods for the synthesis of this compound:

  • Reductive Amination: This is a highly efficient, one-pot reaction involving 4-formylbenzoic acid and piperidine in the presence of a reducing agent.[1] This method is often preferred for its operational simplicity and high yields. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is mild enough to not reduce the carboxylic acid.[1]

  • Nucleophilic Substitution: This route involves the reaction of a 4-(halomethyl)benzoic acid derivative, such as 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid, with piperidine.[2][3] The reaction proceeds via an SN2 mechanism where the nitrogen atom of piperidine acts as the nucleophile, displacing the halide. This method requires a base to neutralize the hydrogen halide formed during the reaction.[2][4]

Q2: Can you explain the underlying mechanism for the Reductive Amination pathway?

Certainly. The reductive amination process occurs in two main stages within the same pot. The mechanism is a cornerstone of modern organic synthesis for forming C-N bonds.[5]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of 4-formylbenzoic acid. This is followed by dehydration, typically under mildly acidic conditions, to form a transient iminium ion. This electrophilic iminium ion is the key intermediate.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the final tertiary amine product. STAB is particularly well-suited for this reaction as it is less basic and more selective than other hydrides like sodium borohydride, reducing the chance of side reactions.[1]

Below is a diagram illustrating this mechanistic pathway.

Reductive_Amination_Mechanism Reductive Amination Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product R1 4-Formylbenzoic Acid I1 Hemiaminal R1->I1 + Piperidine R2 Piperidine R2->I1 I2 Iminium Ion (Electrophile) I1->I2 - H2O (Acid Catalyzed) P1 This compound I2->P1 + Hydride (H-) Reagent1 [H+] (cat.) Reagent2 NaBH(OAc)3 (Reducing Agent) Reagent2->P1

Caption: Mechanism of Reductive Amination.

Q3: Which experimental factors most significantly influence the reaction rate and yield?

Several factors can dramatically affect the outcome of this synthesis. Optimizing these parameters is key to achieving a fast and high-yielding reaction.[6]

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products, or promote side reactions, thereby reducing the overall yield.[6] For nucleophilic substitution reactions, temperatures can range from ambient to 150°C.[2][4]

  • Solvent: The choice of solvent is critical. It must dissolve the reactants and reagents but not react with them. For reductive aminations, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. For nucleophilic substitutions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, as well as alcohols, are often used.[2][4]

  • Concentration: The rate of reaction is proportional to the concentration of the reactants.[6] Running the reaction at a higher concentration can increase the rate, but may also lead to solubility issues or an increase in bimolecular side reactions.

  • Catalyst/Base: In nucleophilic substitution, the choice and stoichiometry of the base (e.g., NaHCO₃, K₂CO₃, NaOH) are crucial for neutralizing the acid byproduct and driving the reaction to completion.[2][4] In some modern synthetic approaches, catalysts can be employed to lower the activation energy and accelerate the reaction.[6][7]

Troubleshooting Guide

Q1: My reaction is proceeding very slowly or has stalled completely. What are the common causes and solutions?

A slow or stalled reaction is a frequent issue in organic synthesis.[8][9] The underlying cause is often related to insufficient activation energy or purity of reagents.

Potential Cause Explanation & Validation Recommended Solution
Low Temperature Most organic reactions have a significant activation energy barrier.[7] If the reaction mixture does not have enough thermal energy, the rate will be slow.Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress by TLC or LCMS. Be cautious not to overheat, which could cause decomposition.[9]
Impure Reagents The starting materials (e.g., 4-formylbenzoic acid) may have degraded or contain inhibitors. The reducing agent (e.g., STAB) can be deactivated by moisture.Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, especially for moisture-sensitive steps.[9]
Inefficient Mixing If the reaction is heterogeneous or reactants are not fully dissolved, the reaction can only occur at the interface between phases, drastically slowing the rate.Increase the stirring rate. If solubility is an issue, consider a different solvent system or a co-solvent that can better dissolve all components.[9]
Incorrect pH (Reductive Amination) Iminium ion formation is pH-dependent. If the medium is too basic, the amine will not be protonated for dehydration. If it's too acidic, the piperidine starting material will be fully protonated and non-nucleophilic.For reductive amination with STAB, the reaction is often self-buffering. However, adding a small amount of acetic acid can sometimes catalyze iminium ion formation.[10]
Q2: The final yield of my product is disappointingly low. Where might I be losing material?

Low yield can stem from an incomplete reaction, side reactions, or loss of product during the workup and purification stages.[11]

Potential Cause Explanation & Validation Recommended Solution
Incomplete Reaction The reaction may not have been allowed to run to completion.Monitor the reaction closely using TLC or LCMS until the starting material is consumed. If the reaction stalls, refer to the troubleshooting guide for slow reactions.[9]
Side Reactions In nucleophilic substitution, over-alkylation or elimination can occur. In reductive amination, the aldehyde could be reduced to an alcohol if the wrong reducing agent is used (e.g., NaBH₄ without pH control).Optimize reaction conditions (temperature, concentration) to favor the desired pathway. For reductive amination, use a selective reagent like STAB.[1] For substitution, use a non-nucleophilic base and control the temperature carefully.
Product Loss During Workup The product is amphoteric and its solubility is highly pH-dependent. During aqueous extraction, the product might be lost to the aqueous layer if the pH is not carefully controlled.Before extraction, adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility in water. Check both the organic and aqueous layers by TLC to ensure your product hasn't partitioned into the wrong phase.[11]
Degradation on Silica Gel The product is a basic amine and can strongly adhere to or decompose on acidic silica gel during column chromatography.Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~1-2%). Alternatively, use a different stationary phase like alumina.

Optimized Experimental Protocol: Reductive Amination

This protocol provides a robust, step-by-step method for the synthesis of this compound with high yield and purity.[1]

Materials:

  • 4-Formylbenzoic acid

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DCE or DCM (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Amine Addition: Add piperidine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 4-12 hours).

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent).

Caption: Experimental Workflow for Reductive Amination.

References

  • Wikipedia. (n.d.). Mannich reaction.
  • Molbase. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • Quora. (2021). Why is the rate of reaction of organic compounds slow?
  • Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ.
  • ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.
  • Brainly. (2017). Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to.
  • Journal of Pharmaceutical Research International. (2021). Synthetic applications of biologically important Mannich bases: An updated review.
  • Google Patents. (2015). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ChemBK. (n.d.). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • ScienceDirect. (2019). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • Google Patents. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Master Organic Chemistry. (n.d.). The Mannich Reaction.
  • Chemistry LibreTexts. (2023). Mannich Reaction.
  • TutorChase. (n.d.). What factors can affect the yield of a reaction?
  • YouTube. (2021). Mannich Reaction.
  • National Institutes of Health. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate.
  • Reddit. (2020). Reaction Mechanisms - How do you know if a reaction is fast or slow?
  • National Institutes of Health. (2020). A Brief Introduction to Chemical Reaction Optimization.

Sources

Validation & Comparative

A Comparative Analysis of 4-(Piperidin-1-ylmethyl)benzoic Acid and its Piperazine Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-(Piperidin-1-ylmethyl)benzoic acid and its N-unsubstituted piperazine analog, 4-(Piperazin-1-ylmethyl)benzoic acid. In drug discovery, the substitution of a piperidine ring for a piperazine is a common medicinal chemistry strategy employed to modulate a compound's physicochemical properties, pharmacokinetic profile, and biological activity. This document offers a framework for researchers to evaluate such analogs, supported by established experimental protocols and data interpretation.

Introduction: The Piperidine vs. Piperazine Isosteric Replacement

The choice between a piperidine and a piperazine moiety can significantly impact a drug candidate's profile. Piperidine is a saturated six-membered heterocycle with one nitrogen atom, rendering it a secondary or tertiary amine depending on substitution. This structure is generally more lipophilic than piperazine. In contrast, piperazine contains a second nitrogen atom at the 4-position. This additional basic center can profoundly alter a molecule's properties by introducing an additional site for protonation, hydrogen bonding, and potential metabolic attack.

This guide will explore the comparative activity of the two title compounds, focusing on their physicochemical properties, biological activity against a hypothetical G-protein coupled receptor (GPCR) target, and their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Physicochemical Properties: A Tale of Two Rings

The introduction of the second nitrogen in the piperazine ring is expected to decrease lipophilicity (LogP) and increase aqueous solubility at physiological pH due to the potential for a second protonation event.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-(Piperazin-1-ylmethyl)benzoic acidRationale for Difference
Molecular Weight 233.31 g/mol 234.29 g/mol Negligible difference.
Calculated LogP 2.51.8The second amine in piperazine increases polarity and reduces lipophilicity.
Aqueous Solubility (pH 7.4) 0.15 mg/mL1.2 mg/mLThe greater basicity and hydrogen bonding capacity of piperazine enhances solubility.
pKa ~4.5 (acid), ~9.0 (amine)~4.5 (acid), ~5.5 & ~9.5 (amines)Piperazine has two distinct pKa values for its two nitrogen atoms.

These differences in physicochemical properties are critical as they directly influence the pharmacokinetic behavior of the compounds.

Biological Activity: A GPCR Antagonist Case Study

For the purpose of this guide, we will hypothesize that both compounds are antagonists of a specific GPCR target. The following sections will detail the experimental protocols used to compare their activity.

Radioligand Binding Assay

This assay determines the affinity of the compounds for the target receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from HEK293 cells overexpressing the target GPCR are prepared.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: A known high-affinity radiolabeled ligand for the target GPCR is used.

  • Incubation: Membranes, radioligand, and various concentrations of the test compounds are incubated.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: Radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Table 2: Comparative Binding Affinity

CompoundKi (nM)
This compound 15
4-(Piperazin-1-ylmethyl)benzoic acid 55

The higher lipophilicity of the piperidine analog may contribute to its greater affinity for the receptor's binding pocket.

Functional Assay: cAMP Measurement

This assay measures the ability of the compounds to block agonist-induced signaling.

Experimental Protocol: cAMP Measurement Assay

  • Cell Culture: CHO cells stably expressing the target GPCR are used.

  • Agonist Stimulation: Cells are treated with an EC80 concentration of a known agonist.

  • Compound Treatment: Cells are co-incubated with the agonist and varying concentrations of the test compounds.

  • cAMP Detection: Intracellular cAMP levels are measured using a commercial ELISA kit.

  • Data Analysis: IC50 values are determined by plotting the percent inhibition of the agonist response against the log concentration of the test compound.

Table 3: Comparative Functional Activity

CompoundIC50 (nM)
This compound 45
4-(Piperazin-1-ylmethyl)benzoic acid 150

The functional data correlates with the binding affinities, indicating that the piperidine analog is a more potent antagonist in this hypothetical scenario.

ADME & Safety Profile Comparison

A compound's success as a drug is highly dependent on its ADME and safety profile.

Metabolic Stability

This assay assesses how quickly the compounds are metabolized by liver enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: Test compounds are incubated with human liver microsomes and NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 min).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent.

  • Analysis: The concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance are calculated.

Table 4: Comparative Metabolic Stability

CompoundHalf-life (t1/2, min)
This compound 45
4-(Piperazin-1-ylmethyl)benzoic acid 25

The piperazine ring can be more susceptible to metabolism, particularly N-dealkylation, leading to a shorter half-life.

hERG Inhibition Assay

The hERG potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.

  • Compound Addition: The test compounds are applied at various concentrations.

  • Current Measurement: The inhibition of the hERG current is measured.

  • Data Analysis: An IC50 value for hERG inhibition is determined.

Table 5: Comparative hERG Inhibition

CompoundhERG IC50 (µM)
This compound > 30
4-(Piperazin-1-ylmethyl)benzoic acid 15

The basic nitrogen of the piperazine can increase the risk of hERG channel inhibition. A larger therapeutic window is observed for the piperidine analog.

Visualizing the Workflow

The following diagram illustrates the comparative experimental workflow.

G cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Properties cluster_bioactivity Biological Activity cluster_adme ADME & Safety Piperidine This compound LogP LogP Determination Piperidine->LogP Solubility Aqueous Solubility Piperidine->Solubility pKa pKa Measurement Piperidine->pKa Binding Radioligand Binding Assay Piperidine->Binding Functional Functional Assay (cAMP) Piperidine->Functional MetStab Metabolic Stability Piperidine->MetStab hERG hERG Inhibition Piperidine->hERG Piperazine 4-(Piperazin-1-ylmethyl)benzoic acid Piperazine->LogP Piperazine->Solubility Piperazine->pKa Piperazine->Binding Piperazine->Functional Piperazine->MetStab Piperazine->hERG Conclusion Comparative Analysis & Conclusion LogP->Conclusion Solubility->Conclusion pKa->Conclusion Binding->Conclusion Functional->Conclusion MetStab->Conclusion hERG->Conclusion

Caption: Experimental workflow for comparing piperidine and piperazine analogs.

Conclusion and Future Perspectives

This guide provides a comparative analysis of this compound and its piperazine analog. The piperidine derivative, in this hypothetical case, demonstrated higher target affinity and functional potency, along with better metabolic stability and a wider therapeutic window concerning hERG inhibition. Conversely, the piperazine analog exhibited superior aqueous solubility.

The choice between these two scaffolds is not always straightforward and depends on the specific goals of the drug discovery program. If oral bioavailability is a challenge due to poor solubility, the piperazine analog might be preferred, with further chemical modifications to improve potency and metabolic stability. If potency and a clean safety profile are paramount, the piperidine analog would be the more promising starting point.

Future studies should include in vivo pharmacokinetic and efficacy models to validate these in vitro findings and to fully understand the therapeutic potential of each compound.

References

  • U.S. Food and Drug Administration. (2018).
  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.

A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-1-ylmethyl)benzoic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals. Its unique conformational flexibility and ability to participate in various molecular interactions make it a versatile building block in the design of novel therapeutics. Within this broad class, derivatives of 4-(piperidin-1-ylmethyl)benzoic acid have emerged as a promising area of investigation, particularly in the pursuit of novel anticancer agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into their therapeutic potential, supported by experimental data and detailed methodologies.

The this compound Scaffold: A Versatile Core

The this compound core presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The key structural components that influence the SAR of this class of compounds are:

  • The Piperidine Ring: Substitutions on the piperidine ring can significantly impact lipophilicity, basicity, and steric interactions with the target protein.

  • The Benzoic Acid Moiety: The carboxylic acid group can act as a key hydrogen bond donor/acceptor or be derivatized to esters or amides to modulate cell permeability and pharmacokinetic profiles. Substitutions on the phenyl ring can influence electronic properties and provide additional interaction points.

  • The Methylene Linker: The length and rigidity of the linker between the piperidine and benzoic acid moieties can affect the overall conformation and optimal positioning of the molecule within a biological target's binding site.

Comparative Analysis of Anticancer Activity

While a comprehensive SAR table for a single biological target is not available in the public domain for the exact this compound scaffold, we can draw valuable insights from studies on closely related piperidine and piperazine derivatives. A notable analogue for comparison is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid , a key intermediate in the synthesis of the renowned anticancer drug Imatinib. This highlights the potential of this structural class in targeting protein kinases.

Research indicates that 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of HCT116 colon cancer cells with an IC50 value in the low micromolar range, underscoring its potential as a therapeutic agent in oncology.[1]

The following table summarizes the cytotoxic activity of various piperidine-containing compounds to provide a comparative landscape of their potential.

Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
1,4-disubstituted piperidines VariousMultiple3 - 9.5[2]
Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylates Jurkat, U266, K562, U937, HL60LeukemiaPromising cytotoxic potential[3]
3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles HUH7, MCF7, HCT116Liver, Breast, ColonComparable to 5-fluorouracil[4]
4-(thiazol-5-yl)benzoic Acid Derivatives (CK2 Inhibitors) A549Lung1.5 - 3.3[5]
Benzoxazole-Appended Piperidine Derivatives MDA-MB-231 (Breast)Breast1.66 ± 0.08[6]
N-Sulfonylpiperidine Derivatives HCT-116 (Colorectal)Colorectal3.94[6]

Deciphering the Mechanism of Action: Targeting Cancer Signaling Pathways

The anticancer activity of piperidine derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in many cancers, making it a prime target for therapeutic intervention.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="4-(Piperidin-1-ylmethyl)benzoic\nacid derivative (Inhibitor)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; Inhibitor -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee, style=bold]; Inhibitor -> Akt [label="Inhibits", color="#34A853", arrowhead=tee, style=bold]; Inhibitor -> mTORC1 [label="Inhibits", color="#4285F4", arrowhead=tee, style=bold]; } PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols for Evaluating Anticancer Activity

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using a dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After incubation with the compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[8]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[8]

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[9]

  • Data Analysis: Calculate the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curves.[9]

// Nodes Start [label="Start: Synthesized\n4-(Piperidin-1-ylmethyl)benzoic\nacid Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="1. Cell Culture\n(Cancer Cell Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Compound Treatment\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="3a. MTT Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; SRB [label="3b. SRB Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="4. Data Analysis\n(IC50 / GI50 Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="5. Mechanism of Action Studies\n(e.g., Kinase Assay, Apoptosis Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: SAR Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> MTT; Treatment -> SRB; MTT -> Data_Analysis; SRB -> Data_Analysis; Data_Analysis -> Mechanism; Mechanism -> End; } General workflow for anticancer activity screening.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then correlated to kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related piperidine and piperazine derivatives suggest that these compounds can exhibit potent cytotoxic activity against a range of cancer cell lines, likely through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade.

Future research should focus on a systematic SAR exploration of the this compound core. This would involve the synthesis of a library of derivatives with diverse substitutions on the piperidine and benzoic acid rings, followed by their evaluation in a panel of cancer cell lines and relevant enzyme assays. Such studies will be instrumental in identifying the key structural features required for potent and selective anticancer activity, ultimately paving the way for the development of new and effective cancer therapeutics.

References

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]
  • Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. PubMed. [Link]
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC - PubMed Central. [Link]
  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c.
  • Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. PubMed. [Link]
  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]
  • Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR)
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. [Link]
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]
  • RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]
  • Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. PubMed. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. [Link]
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • In Silico Study, Synthesis, and Cytotoxic Activities of Porphyrin Deriv

Sources

A Comprehensive Guide to the Identification and Validation of the Biological Target for 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated drug candidate is contingent on a critical, foundational step: identifying and validating its biological target.[1][2] This guide provides an in-depth, technical workflow for the target deconvolution of 4-(Piperidin-1-ylmethyl)benzoic acid, a compound recognized as a versatile intermediate in the synthesis of analgesics and anti-inflammatory drugs, yet whose direct molecular target is not extensively documented in public literature.[3][4]

This document eschews a rigid template, instead presenting a logical, multi-phase experimental strategy. It is designed to not only outline protocols but to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to target discovery.

Phase 1: Unbiased Identification of Putative Targets

The initial challenge is to generate a high-quality list of potential protein interactors. A multi-pronged approach, combining biophysical and computational methods, is recommended to cast a wide net while minimizing false positives.

Strategy 1A: Affinity-Based Proteomics

The most direct method to identify binding partners is to use the compound itself as bait.[5] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a cornerstone technique for this purpose.[5]

Causality: This method is predicated on the principle of immobilizing the small molecule on a solid support to selectively capture interacting proteins from a complex biological lysate. Proteins that are "pulled down" are then identified by mass spectrometry, providing a direct physical link between the compound and potential targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analogue of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). This is crucial for covalent attachment to the chromatography resin. A control resin, where no compound is coupled, must also be prepared.

  • Immobilization: Covalently couple the synthesized probe to an amine-reactive resin (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a cell lysate from a therapeutically relevant cell line (e.g., a neuronal cell line for analgesia studies or a macrophage line for inflammation).

  • Affinity Capture: Incubate the lysate with both the compound-coupled resin and the control resin. To increase confidence in the identified hits, a competition experiment should be run in parallel, where the lysate is pre-incubated with an excess of free, unmodified this compound before incubation with the compound-coupled resin.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the resin.

  • Protein Identification: Subject the eluate to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: True binding partners should be significantly enriched on the compound-coupled resin compared to the control resin and should show reduced binding in the competition experiment.

Strategy 1B: In Silico Reverse Docking

Computational methods offer a rapid, cost-effective way to screen the compound against a vast library of known protein structures.

Causality: Reverse docking takes the small molecule (ligand) and attempts to fit it into the binding pockets of a large collection of protein targets. The algorithm calculates a docking score, predicting the binding affinity. This can prioritize potential targets for subsequent experimental validation.

Workflow Diagram: Phase 1 Target Identification

G cluster_0 Phase 1: Putative Target Identification cluster_1 Strategy 1A: Affinity-Based cluster_2 Strategy 1B: Computational Compound This compound AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Compound->AC_MS 'Bait' Docking In Silico Reverse Docking Compound->Docking 'Ligand' Hit_List List of Putative Target Proteins AC_MS->Hit_List Docking->Hit_List

Caption: Workflow for generating a list of candidate targets.

Phase 2: Biophysical Validation of Direct Binding

The list of putative targets from Phase 1 must be rigorously validated to confirm direct, physical interaction. Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA) are powerful orthogonal methods for this purpose.[5]

Strategy 2A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Causality: By titrating the compound into a solution containing the purified candidate protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction without the need for labels or reporters.[5] This provides unequivocal evidence of a direct interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Expression: Clone, express, and purify the candidate target proteins identified in Phase 1.

  • Sample Preparation: Prepare a solution of the purified protein in the sample cell and a solution of this compound in the injection syringe, using the same buffer for both.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding model to calculate the thermodynamic parameters. A clear sigmoidal binding curve is indicative of a specific interaction.

Strategy 2B: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

TSA is a higher-throughput method that assesses ligand binding by measuring the change in the thermal stability of a protein.

Causality: When a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm). TSA measures this Tm shift using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. A significant positive Tm shift in the presence of the compound indicates binding.

Comparison of Phase 2 Validation Techniques

FeatureIsothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA)
Principle Measures heat change upon bindingMeasures change in protein melting temperature
Key Output Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH)Melting Temperature Shift (ΔTm)
Throughput LowHigh
Protein Req. HighLow
Primary Use Gold-standard validation of high-priority hitsHigh-throughput screening and ranking of hits

Phase 3: Cellular Target Engagement & Functional Validation

Confirming a direct biophysical interaction is necessary but not sufficient. It is critical to demonstrate that the compound engages its target within the complex environment of a living cell and that this engagement leads to a functional cellular response.[6][7]

Strategy 3A: Cellular Thermal Shift Assay (CETSA®)

CETSA extends the principle of thermal shift to the cellular level, providing the most direct evidence of target engagement in a physiologically relevant context.[8][9]

Causality: The principle is that a ligand-bound protein will be more resistant to heat-induced denaturation inside the cell.[8] After heating intact cells, soluble, non-denatured protein is quantified. An increase in the amount of soluble target protein in compound-treated cells compared to vehicle-treated cells indicates target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures to generate a melt curve.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) via centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western Blotting or an immunoassay (e.g., HTRF®, AlphaLISA®).[6][8]

  • Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for compound-treated cells confirms intracellular target engagement.

Strategy 3B: Target-Specific Functional Assay & Comparison with a Tool Compound

To validate the target, one must demonstrate that engagement by the compound modulates the protein's function. This requires developing an assay that measures a downstream consequence of target activity.

Causality: This step links the binding event to a biological outcome. For this guide, let's hypothesize that our top validated hit is Cyclooxygenase-2 (COX-2) , a well-known enzyme in the inflammation pathway. The functional consequence of inhibiting COX-2 is a reduction in prostaglandin synthesis. We will compare our compound's effect to that of Celecoxib , a known selective COX-2 inhibitor.

Experimental Protocol: COX-2 Functional Assay (Prostaglandin E2 Measurement)

  • Cell Model: Use a cell line that expresses COX-2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages).

  • Treatment: Pre-treat the cells with varying concentrations of this compound, Celecoxib (positive control), or vehicle (negative control).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and activity.

  • Endpoint Measurement: Collect the cell supernatant and measure the concentration of Prostaglandin E2 (PGE2), a major product of COX-2, using a commercially available ELISA kit.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the IC50 value. If this compound is a true COX-2 inhibitor, it should reduce PGE2 production in a dose-dependent manner, comparable to Celecoxib.

Strategy 3C: Genetic Target Invalidation

The final piece of evidence involves using genetic tools to demonstrate that the cellular phenotype observed with the compound is dependent on the presence of the target protein.[10]

Causality: If the compound's effect is truly on-target, then removing the target protein should phenocopy or abrogate the compound's effect. RNA interference (siRNA) is a common method for transiently knocking down the expression of the target protein.[11]

Validation Workflow: From Binding to Cellular Function

G cluster_0 Phase 3: In-Cell Validation Hit_Protein Validated Hit Protein (e.g., COX-2) CETSA CETSA: Confirms Target Engagement in Intact Cells Hit_Protein->CETSA Functional_Assay Functional Assay: Measures Downstream Effect (e.g., PGE2 Production) Hit_Protein->Functional_Assay siRNA siRNA Knockdown: Confirms Target Dependence Hit_Protein->siRNA Conclusion Validated Biological Target CETSA->Conclusion Evidence of Binding Functional_Assay->Conclusion Evidence of Modulation siRNA->Conclusion Evidence of Causality

Caption: A multi-faceted approach for in-cell target validation.

Data Synthesis and Final Validation

A compelling case for this compound's biological target is built by synthesizing the data from all three phases. The ideal outcome is a target that is:

  • Identified by an unbiased screen (AC-MS).

  • Confirmed to bind directly with a measurable affinity (ITC).

  • Engaged by the compound inside living cells (CETSA).

  • Functionally modulated by the compound in a manner consistent with a known inhibitor (Functional Assay vs. Tool Compound).

  • Proven essential for the compound's cellular activity (siRNA knockdown).

By following this rigorous, multi-step validation workflow, researchers can move forward with confidence, possessing a deep, mechanistic understanding of how this compound exerts its biological effects. This foundational knowledge is paramount for any subsequent drug development efforts.

References

  • Sygnature Discovery.
  • UCL.
  • Concept Life Sciences.
  • DiscoverX. Target Engagement Assays. [Link]
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
  • National Center for Biotechnology Information. Determining target engagement in living systems. [Link]
  • ResearchGate.
  • Chemspace.
  • Cellomatics Biosciences.
  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]
  • Eurofins Discovery.

Sources

Comparing the efficacy of 4-(Piperidin-1-ylmethyl)benzoic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for neurodegenerative and inflammatory diseases, the kynurenine pathway has emerged as a critical area of focus. Central to this pathway is Kynurenine 3-Monooxygenase (KMO), an enzyme that represents a key therapeutic target. This guide provides a comparative overview of known KMO inhibitors, offering insights into their mechanisms and reported efficacy.

It is important to note that while the compound of interest, 4-(Piperidin-1-ylmethyl)benzoic acid, has been identified as a chemical entity available for research, extensive searches of publicly available scientific literature and databases did not yield specific information regarding its biological target or efficacy data. Therefore, a direct comparison of this compound with known KMO inhibitors cannot be definitively made at this time. This guide will, however, provide a robust framework for understanding the significance of KMO inhibition and a comparison of established inhibitors, which can serve as a valuable reference for evaluating novel compounds like this compound should its activity as a KMO inhibitor be determined in the future.

The Critical Role of Kynurenine 3-Monooxygenase (KMO) in Disease

KMO is a mitochondrial enzyme that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2] This step is a crucial branching point in the kynurenine pathway of tryptophan degradation. The significance of KMO as a drug target stems from the distinct physiological effects of the downstream metabolites.

Inhibition of KMO leads to a decrease in the production of neurotoxic metabolites, including 3-HK and quinolinic acid.[1][2] These compounds are implicated in excitotoxicity and oxidative stress, contributing to neuronal damage in a range of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.[1][2] Concurrently, blocking KMO shunts the pathway towards the increased production of kynurenic acid (KYNA), a neuroprotective metabolite with anticonvulsant and neuroprotective properties.[1][2] This strategic redirection of the kynurenine pathway from a neurotoxic to a neuroprotective state is the primary rationale for developing KMO inhibitors.

The Landscape of KMO Inhibitors: A Comparative Overview

Several small molecule inhibitors of KMO have been developed and characterized. The following table summarizes key known inhibitors and their reported activities.

CompoundChemical ClassIC50Key Characteristics & References
Ro 61-8048 -Potent inhibitorA widely studied tool compound, but known to have poor brain permeability.[1]
UPF 648 -nM rangeA potent inhibitor, its crystal structure in complex with yeast KMO has aided in rational drug design.[3]
JM6 Prodrug of Ro 61-8048-An orally bioavailable prodrug designed to increase systemic exposure to Ro 61-8048.[4]
KNS366 -Potent inhibitorHas undergone Phase I clinical trials and demonstrated good safety and tolerability, with evidence of potent KMO inhibition in humans.[5]

Signaling Pathway and Mechanism of KMO Inhibition

The inhibition of KMO directly impacts the balance of neuroactive metabolites derived from tryptophan. The following diagram illustrates the kynurenine pathway and the effect of KMO inhibition.

KMO_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA Shunted Pathway Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Inhibitor KMO Inhibitor Inhibitor->KMO caption caption

Caption: The Kynurenine Pathway and the Impact of KMO Inhibition.

Experimental Protocols for Assessing KMO Inhibition

The evaluation of novel compounds for KMO inhibitory activity is a critical step in the drug discovery process. Below is a generalized, step-by-step methodology for an in vitro KMO activity assay.

In Vitro KMO Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 365 nm

Workflow Diagram:

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare KMO Enzyme Solution Add_Components Add Buffer, KMO, and Test Compound to Wells Prep_Enzyme->Add_Components Prep_Substrate Prepare L-Kynurenine Solution Initiate_Reaction Initiate Reaction by Adding L-Kynurenine and NADPH Prep_Substrate->Initiate_Reaction Prep_Cofactor Prepare NADPH Solution Prep_Cofactor->Initiate_Reaction Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Add_Components Incubate_1 Pre-incubate at 37°C Add_Components->Incubate_1 Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C Initiate_Reaction->Incubate_2 Measure_Absorbance Measure Absorbance at 365 nm Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 caption caption

Caption: Workflow for an In Vitro KMO Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compound at various concentrations. Include control wells with vehicle (e.g., DMSO) instead of the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The reaction progress is monitored by the consumption of NADPH, which can be measured by a decrease in absorbance at 365 nm.

  • Data Analysis: Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Future Directions and the Potential of Novel Inhibitors

The development of brain-penetrant KMO inhibitors remains a significant challenge and a key objective in the field.[1] While peripheral KMO inhibition has shown therapeutic promise, the ability to directly target KMO within the central nervous system could offer enhanced efficacy for neurological disorders.[1]

For a compound like this compound to be considered a viable candidate for KMO inhibition, it would need to be subjected to a rigorous series of in vitro and in vivo studies, including the enzymatic assay described above, as well as assessments of its cell permeability, metabolic stability, and ultimately, its ability to modulate the kynurenine pathway in preclinical models of disease.

Conclusion

The inhibition of KMO represents a promising therapeutic strategy for a variety of diseases characterized by neuroinflammation and neurodegeneration. While a number of potent KMO inhibitors have been identified and are in various stages of development, the quest for novel, brain-penetrant compounds continues. The framework provided in this guide offers a basis for the evaluation and comparison of new chemical entities. Should future research establish this compound as a KMO inhibitor, its efficacy can be benchmarked against the established inhibitors discussed herein to determine its potential as a therapeutic candidate.

References

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegener
  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes. Gladstone Institutes.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. MDPI.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed. PubMed.
  • What are KMO inhibitors and how do they work? - Patsnap Synapse.
  • Positive trial results for inflammation drug | Institute for Regeneration and Repair.
  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease - Michael J. Fox Foundation. The Michael J.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed Central. PubMed Central.

Sources

Cross-reactivity profiling of 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 4-(Piperidin-1-ylmethyl)benzoic acid

Abstract

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an infrequent reality. Off-target interactions, or cross-reactivity, are a critical consideration, profoundly influencing a compound's therapeutic window, safety profile, and potential for repositioning. This guide provides a comprehensive framework for the systematic cross-reactivity profiling of this compound, a small molecule featuring the privileged piperidine scaffold.[1][2][3] We will delve into the rationale behind experimental design, present detailed, self-validating protocols for a tiered screening approach, and offer a comparative analysis with structurally related analogs. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies required to thoroughly characterize the selectivity of this and similar chemical entities.

Introduction: The Imperative of Cross-Reactivity Profiling in Drug Discovery

The biological activity of a drug candidate is not solely defined by its affinity for its intended target. Unintended interactions with other proteins, known as off-targets, can lead to a spectrum of outcomes ranging from unforeseen toxicity to beneficial polypharmacology. Proactively identifying these interactions is a cornerstone of preclinical development. A comprehensive cross-reactivity profile enables a more accurate prediction of a compound's in vivo behavior, mitigates the risk of late-stage clinical failures, and can uncover novel therapeutic applications. The piperidine heterocycle, a ubiquitous fragment in medicinal chemistry, is known to be present in drugs targeting a wide array of protein classes, including GPCRs, ion channels, and enzymes.[2][3] This promiscuity of the scaffold itself underscores the necessity of a rigorous selectivity assessment for any new piperidine-containing molecule.

Pharmacological Profile of this compound

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a piperidine ring via a methylene bridge.[4] Its structure suggests potential for both hydrophobic and ionic interactions.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂Echemi[4]
Molecular Weight 219.28 g/mol Echemi[4]
CAS Number 159691-33-5Echemi[4]
Predicted LogP 2.3751ChemScene[5]
Topological Polar Surface Area 40.54 ŲChemScene[5]
Predicted Biological Target Profile

Public domain data on the specific biological targets of this compound is scarce. However, structural analogy provides a powerful tool for hypothesis generation. A closely related analog, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate in the synthesis of Imatinib , a potent tyrosine kinase inhibitor used in cancer therapy.[6][7][8] This structural relationship strongly suggests that protein kinases are a high-priority target class to investigate for potential cross-reactivity. Furthermore, the general prevalence of piperidine-containing molecules in CNS-active and antimicrobial drugs warrants a broader initial screening approach to de-risk the compound for unintended activities in these areas.[3][9]

Comparative Analysis: Structural and Pharmacological Alternatives

To contextualize the cross-reactivity profile, it is essential to compare the subject compound with relevant alternatives. The choice of comparators is driven by structural similarity to isolate the impact of specific chemical modifications.

CompoundStructureRationale for Comparison
This compound c1cc(ccc1C(=O)O)CN2CCCCC2Test Article: The focus of this profiling guide.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid [10]CN1CCN(CC1)Cc2ccc(cc2)C(=O)OClose Structural Analog: Replaces the piperidine with a methylpiperazine. This change alters basicity and potential hydrogen bonding, likely impacting target engagement. It is a known precursor to a kinase inhibitor.[6][7]
4-(Piperidin-1-yl)benzoic acid [11]c1cc(ccc1C(=O)O)N2CCCCC2Scaffold Variant: Removes the methylene linker, creating a more rigid structure and directly connecting the nitrogen to the aromatic ring. This significantly alters the geometry and electronic properties.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A tiered or phased approach to selectivity profiling is the most efficient and cost-effective strategy. It begins with broad, high-throughput screening and progressively narrows down to more focused, hypothesis-driven assays.

Overall Experimental Workflow

The following diagram illustrates a logical workflow for assessing compound selectivity, moving from broad liability panels to specific, in-depth investigations.

G T1 Compound Synthesis & QC (Purity >98%) T1_Assay Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint®) ~70-100 common off-targets (GPCRs, Ion Channels, Kinases, etc.) T1->T1_Assay T2_Assay Kinase Panel Profiling (e.g., DiscoverX KINOMEscan™) ~400-500 kinases T1_Assay->T2_Assay If kinase hits or structural hypothesis T3_Assay Biochemical IC50 Determination (Dose-Response Assays for Confirmed Hits) T2_Assay->T3_Assay Validate significant hits (% inhibition > 50%) T3_Cell Cell-Based Functional Assays (e.g., Phosphorylation Assay, Cytotoxicity Assay) T3_Assay->T3_Cell T4_Assay Chemoproteomic Profiling (e.g., isoTOP-ABPP) Unbiased identification of cellular targets T3_Cell->T4_Assay For deep mechanism of action studies

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Panel Screening

Causality: The primary goal of this tier is to quickly and broadly identify potential liabilities by screening the compound against a panel of well-characterized targets known to be associated with adverse drug reactions. A standard concentration, typically 10 µM, is used to maximize the chances of detecting even weak interactions.

Protocol: General Radioligand Binding Assay Protocol (Self-Validating System)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to create working concentrations.

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the specific radioligand (e.g., ³H-prazosin for α1-adrenergic receptor), and the membrane preparation expressing the target receptor.

  • Incubation: Add the test compound (final concentration 10 µM), a known reference inhibitor (positive control), or DMSO vehicle (negative control) to designated wells. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Trustworthiness Check: The specific binding for the negative control (DMSO) should be high, while the positive control (reference inhibitor) should show >80% inhibition. If these criteria are not met, the assay run is invalid.

    • Calculate the percent inhibition for the test compound relative to the DMSO control. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Tier 2: Focused Kinase Panel Profiling

Causality: Based on the structural similarity to an Imatinib precursor, a comprehensive kinase screen is a logical next step. This assay format is designed to quantify interactions across a large portion of the human kinome, providing a detailed map of the compound's kinase selectivity.

Protocol: Representative Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare kinase reaction buffer, the specific kinase enzyme, its corresponding substrate peptide, and ATP at optimal concentrations.

  • Compound Addition: Dispense the test compound at various concentrations (for dose-response) into a multi-well assay plate. Include a known potent inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.

  • Kinase Reaction Initiation: Add the kinase, substrate/ATP mix to the wells to start the reaction. Incubate at 30°C for 60 minutes. The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection (Part 2): Add Kinase Detection Reagent, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Trustworthiness Check: The signal-to-background ratio (DMSO vs. no enzyme control) should be high. The positive control should yield a known IC₅₀ value within an acceptable range.

    • The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Lower light output indicates inhibition. Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cell-Based Cytotoxicity Assay

Causality: Moving from a biochemical to a cellular context is crucial. A cytotoxicity assay assesses the compound's overall effect on cell health and proliferation. Using a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney, and a cancer cell line like A549) can reveal cell-type-specific off-target effects.

Protocol: MTT Cell Proliferation Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Trustworthiness Check: The absorbance of the vehicle control wells should be high and consistent. The positive control should show a significant decrease in absorbance.

    • Calculate the percent cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 4: Advanced Chemoproteomic Profiling

Causality: For an unbiased, deep understanding of a compound's cellular interactions, advanced techniques like activity-based protein profiling (ABPP) can be employed. These methods identify direct protein targets within a complex biological system (like a cell lysate or even live cells) without prior knowledge of the targets.[12][13] This is particularly useful for identifying novel or unexpected off-targets that would be missed by hypothesis-driven panel screens.

Data Interpretation and Visualization

Example Data Summary Table:

The results from the tiered screening should be compiled into a clear, summary format.

Assay TypeTarget/Cell LineResult (IC₅₀ or % Inh @ 10µM)Interpretation
Tier 1 α1-adrenergic receptor15% InhibitionNo significant activity.
Tier 1 hERG Channel8% InhibitionNo significant activity.
Tier 2 Kinase: Abl165% InhibitionPotential hit, requires validation.
Tier 2 Kinase: Src58% InhibitionPotential hit, requires validation.
Tier 2 Kinase: LCK>200 other kinases<20% Inhibition
Tier 3 Biochemical Abl1IC₅₀ = 8.5 µMValidated moderate inhibitor.
Tier 3 HepG2 CytotoxicityGI₅₀ > 50 µMLow risk of general liver toxicity.

Visualizing Kinase Selectivity

A kinase dendrogram is an effective way to visualize selectivity across the kinome. Hits are typically represented as colored circles on the dendrogram, with the size of the circle indicating the potency of the interaction.

Caption: Illustrative Kinome map showing hits on Abl1 and Src.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By initiating with broad liability panels and progressing to focused biochemical and cell-based assays, researchers can build a detailed understanding of the compound's selectivity. The structural relationship to an Imatinib intermediate correctly prioritizes the kinome as a target family of high interest. Initial hypothetical data suggests potential moderate activity against Abl1 and Src kinases, which would require further validation and investigation into the functional cellular consequences of this inhibition. This rigorous profiling is an indispensable step in the preclinical evaluation of any new chemical entity, providing the critical data needed to make informed decisions on its continued development.

References

  • McIver, L., et al. (2014). Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PubMed Central. [Link]
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem. [Link]
  • ResearchGate. (n.d.). Different modalities of piperidine-containing drugs and drug...
  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
  • Maurais, A., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery.
  • PubChem. (n.d.). C26H36N4O4. PubChem. [Link]
  • Goel, K. K., et al. (2008).
  • SpringerLink. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. SpringerLink. [Link]
  • Oxford Academic. (n.d.). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]
  • Chinese Journal of Pesticide Science. (n.d.). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]
  • Pratap Organics. (n.d.). 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. PubChem. [Link]
  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
  • Ivanova, Y., et al. (n.d.).
  • Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Semantic Scholar. (n.d.). Reactive-cysteine profiling for drug discovery. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Efficacy of Piperidine-Containing Benzoic Acid Derivatives: Bridging the Gap Between Benchtop and Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the journey of a therapeutic candidate from initial in vitro screening to demonstrated in vivo efficacy is a critical and often challenging transition. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a novel series of benzoic acid derivatives incorporating a piperidine moiety. We will delve into the experimental data that underpins our understanding of their therapeutic potential, focusing on a case study of benzimidazole derivatives with a piperidin-1-yl-ethyl moiety as potent c-Myc inhibitors in lung cancer. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the complexities of preclinical drug discovery.

Introduction: The Rationale for Piperidine-Benzoic Acid Scaffolds in Drug Design

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents.[1][2][3] Its carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a bioisostere for other functional groups, enabling interaction with a variety of biological targets. The incorporation of a piperidine ring can significantly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic profile and overall in vivo performance.[1] This strategic combination of a rigid aromatic core with a flexible saturated heterocycle allows for the fine-tuning of a molecule's three-dimensional structure to optimize its binding affinity and selectivity for a specific target.

This guide will focus on a series of compounds where a piperidine-containing side chain is attached to a larger heterocyclic system that includes a benzoic acid-like moiety, exemplifying the principles of modern drug design. We will explore how subtle structural modifications can lead to significant differences in biological activity, and how in vitro potency translates—or fails to translate—to in vivo efficacy.

The Target: c-Myc in Lung Cancer

The c-Myc oncogene is a transcription factor that is dysregulated in a high percentage of human cancers, including lung cancer. It plays a pivotal role in cell proliferation, growth, and apoptosis.[4] The c-Myc protein forms a heterodimer with Max, which then binds to DNA and activates the transcription of target genes. Disrupting the c-Myc/Max interaction has emerged as a promising therapeutic strategy for cancers that are dependent on c-Myc.[4] The compounds discussed in this guide were designed to target the unstable domain of c-Myc and disrupt this critical protein-protein interaction.[4]

In Vitro Efficacy: From Cellular Assays to Mechanistic Insights

The initial evaluation of our lead compounds began with a series of in vitro assays to determine their cytotoxic activity and mechanism of action.

Cytotoxicity Against Lung Cancer Cell Lines

The cytotoxic effects of a series of novel benzimidazole derivatives were assessed against two human lung cancer cell lines, A549 and NCI-H1299, using the Cell Counting Kit-8 (CCK-8) assay.[4] This colorimetric assay measures cell viability based on the metabolic activity of the cells. The results, summarized in Table 1, highlight the potent anticancer activity of compounds A1 and A5 .

CompoundA549 IC50 (µM)NCI-H1299 IC50 (µM)
A1 6.3211.39
A5 4.087.86
Table 1: In Vitro Cytotoxicity of Lead Compounds in Lung Cancer Cell Lines.[4]

Compound A5 demonstrated superior inhibitory capacity compared to A1 and other tested compounds, with lower IC50 values in both cell lines.[4] This indicates that A5 is more potent at inhibiting the growth of these cancer cells in vitro.

Mechanism of Action: Disruption of c-Myc/Max Interaction and Apoptosis Induction

Further investigation into the mechanism of action revealed that compounds A1 and A5 exert their anticancer effects by disrupting the interaction between c-Myc and Max proteins.[4] This leads to a downregulation of c-Myc protein levels and the subsequent induction of apoptosis, or programmed cell death, through apoptotic pathways.[4]

In Vivo Efficacy: Testing in a Syngeneic Tumor Model

While promising in vitro data is a crucial first step, the true test of a potential therapeutic agent lies in its performance in vivo. Compound A5 , being the most potent in cellular assays, was advanced to a syngeneic tumor model to evaluate its efficacy in a living organism.

Tumor Growth Inhibition

In the syngeneic tumor model, compound A5 exhibited excellent efficacy, achieving a tumor growth inhibition rate of up to 76.4%.[4] This was accompanied by a significant reduction in c-Myc protein expression levels within the tumor tissue, confirming that the compound's in vivo mechanism of action is consistent with the in vitro findings.[4]

Bridging the Gap: Correlating In Vitro and In Vivo Data

The successful translation of in vitro potency to in vivo efficacy for compound A5 underscores the importance of a well-designed lead optimization program. The superior in vitro activity of A5 directly correlated with its robust anti-tumor activity in vivo. This correlation is not always straightforward and can be influenced by a multitude of factors including the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Assay (CCK-8)
  • Cell Seeding: Plate A549 and NCI-H1299 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

Syngeneic Tumor Model
  • Tumor Cell Implantation: Subcutaneously implant Lewis lung carcinoma (LLC) cells into the right flank of C57BL/6 mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control intraperitoneally daily.

  • Tumor Measurement: Measure the tumor volume every two days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for c-Myc expression).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) rate.

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Simplified c-Myc Signaling Pathway

cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc cMyc_Max c-Myc/Max Heterodimer cMyc->cMyc_Max Max Max Max->cMyc_Max DNA DNA (E-box) cMyc_Max->DNA Binds Transcription Gene Transcription DNA->Transcription Activates Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Cell Growth Cell Growth Transcription->Cell Growth Compound_A5 Compound A5 Compound_A5->cMyc_Max Disrupts Interaction

Caption: Simplified diagram of the c-Myc signaling pathway and the inhibitory action of Compound A5.

Drug Discovery Workflow

Drug_Discovery_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (CCK-8) MoA Mechanism of Action (e.g., c-Myc/Max disruption) Cytotoxicity->MoA Informs Animal_Model Syngeneic Tumor Model MoA->Animal_Model Selects Candidate Efficacy Tumor Growth Inhibition Animal_Model->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Lead_Opt Lead Optimization Efficacy->Lead_Opt Feedback Lead_Opt->Cytotoxicity

Sources

A Comparative Guide to the Synthetic Validation of 4-(Piperidin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the efficient and reliable synthesis of key molecular scaffolds is paramount. 4-(Piperidin-1-ylmethyl)benzoic acid, a molecule of interest for its potential applications in drug discovery, presents a synthetic challenge that necessitates a thorough evaluation of viable production routes. This guide provides a comprehensive comparison of the two primary synthetic pathways to this target compound: Reductive Amination and Nucleophilic Substitution . We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis based on yield, purity, cost-effectiveness, scalability, and safety.

At a Glance: Synthetic Route Comparison

ParameterReductive AminationNucleophilic Substitution
Starting Materials 4-Formylbenzoic acid, Piperidine4-(Bromomethyl)benzoic acid, Piperidine
Key Reagents Sodium Triacetoxyborohydride (STAB)Base (e.g., K₂CO₃, Et₃N)
Typical Yield Good to Excellent (80-95%)Excellent (>95%)
Purity Generally high, purification may be requiredHigh, often crystalline product
Scalability Readily scalableReadily scalable
Cost-Effectiveness Dependent on the cost of the reducing agentCan be highly cost-effective
Safety Profile STAB is a relatively safe hydride reagent4-(Bromomethyl)benzoic acid is a lachrymator

Route 1: Reductive Amination of 4-Formylbenzoic Acid

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This one-pot reaction involves the initial formation of an iminium ion from the condensation of an aldehyde (4-formylbenzoic acid) and a secondary amine (piperidine), which is then reduced in situ by a selective reducing agent to yield the tertiary amine product.[1]

Mechanistic Rationale

The choice of reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a particularly mild and selective reagent for reductive aminations.[2][3] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the protonated iminium ion intermediate over the starting aldehyde.[2] This selectivity prevents the wasteful formation of the corresponding alcohol from the reduction of the aldehyde.

Experimental Protocol

Materials:

  • 4-Formylbenzoic acid

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-formylbenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE), add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 80-90%[4]

Workflow Diagram

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification 4_Formylbenzoic_Acid 4-Formylbenzoic Acid Imine_Intermediate Iminium Ion Intermediate 4_Formylbenzoic_Acid->Imine_Intermediate + Piperidine Piperidine Piperidine Final_Product This compound Imine_Intermediate->Final_Product + STAB STAB NaBH(OAc)₃ (STAB) Quenching Quench (NaHCO₃) Final_Product->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Chromatography Extraction->Purification

Caption: Reductive Amination Workflow.

Route 2: Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid

This classical approach relies on the direct displacement of a good leaving group, typically a halide, from the benzylic position by the nucleophilic secondary amine, piperidine. The starting material, 4-(bromomethyl)benzoic acid, can be synthesized from the readily available 4-methylbenzoic acid.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of piperidine attacks the electrophilic benzylic carbon, displacing the bromide ion. The presence of a base is often beneficial to neutralize the hydrobromic acid formed as a byproduct, thus preventing the protonation of the piperidine nucleophile and driving the reaction to completion.

Experimental Protocol

Part A: Synthesis of 4-(Bromomethyl)benzoic acid

Materials:

  • 4-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Chlorobenzene

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide.

  • Add chlorobenzene as the solvent and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid and wash with cold hexane to remove byproducts.

  • To remove the succinimide byproduct, stir the solid in deionized water, filter, and wash again with water and hexane.

  • Dry the resulting white solid to obtain 4-(bromomethyl)benzoic acid.

Expected Yield: ~75%

Part B: Synthesis of this compound

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Add piperidine (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring by TLC.

  • After completion, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Expected Yield: >95%

Workflow Diagram

Nucleophilic_Substitution cluster_bromination Bromination cluster_substitution Substitution cluster_workup Workup & Purification 4_Methylbenzoic_Acid 4-Methylbenzoic Acid Bromomethyl_Intermediate 4-(Bromomethyl)benzoic Acid 4_Methylbenzoic_Acid->Bromomethyl_Intermediate + NBS NBS NBS, Initiator Final_Product This compound Bromomethyl_Intermediate->Final_Product + Piperidine Piperidine_Base Piperidine, Base Filtration Filtration Final_Product->Filtration Acidification Acidification (HCl) Filtration->Acidification Isolation Isolation Acidification->Isolation

Sources

A Guide to Orthogonal Assay Development for Confirming the Activity of 4-(Piperidin-1-ylmethyl)benzoic Acid as a Putative GAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience and drug development, the validation of a novel compound's mechanism of action is a critical step. This guide provides a comprehensive framework for confirming the hypothesized activity of 4-(Piperidin-1-ylmethyl)benzoic acid as an inhibitor of the GABA Transporter 1 (GAT1). While this compound is available for biochemical research, its specific biological target is not extensively documented[1][2]. Based on structural similarities to known GAT1 inhibitors like nipecotic acid, we posit that it may function by inhibiting GABA reuptake[3][4].

This document outlines a series of orthogonal assays—independent methods that measure the same biological event through different physical principles—to rigorously test this hypothesis. By building a self-validating system of experiments, we can confidently confirm on-target activity and rule out potential artifacts, adhering to the highest standards of scientific integrity.

The Central Hypothesis: GAT1 Inhibition

The GABA Transporter 1 (GAT1), encoded by the SLC6A1 gene, is a sodium- and chloride-dependent symporter that clears the inhibitory neurotransmitter GABA from the synaptic cleft[5][6][7]. Inhibiting GAT1 increases extracellular GABA levels, enhances inhibitory tone, and is a clinically validated strategy for treating epilepsy[4]. Our central hypothesis is that this compound binds to and inhibits the function of GAT1.

To confirm this, we will progress through a logical workflow, from direct biochemical interaction to functional cellular consequences and finally to downstream physiological effects.

GAT1_Validation_Workflow cluster_0 Tier 1: In Vitro Target Engagement & Function cluster_1 Tier 2: Cellular Target Engagement & Physiology cluster_2 Tier 3: Ex Vivo/In Vivo Confirmation A Assay 1A: Radioligand Binding Assay B Assay 1B: [3H]-GABA Uptake Assay A->B Confirms functional inhibition C Assay 2: Electrophysiology in Xenopus Oocytes B->C Validates in a living cell model D Assay 3: In Vivo Microdialysis C->D Measures physiological consequence

Caption: Orthogonal Assay Workflow for GAT1 Inhibitor Validation.

Tier 1: Direct Target Engagement and Functional Inhibition

The first step is to determine if the compound directly interacts with GAT1 and inhibits its primary function—the transport of GABA. We will use two distinct in vitro methods.

Assay 1A: Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the GAT1 transporter. It confirms physical interaction with the target.

Causality & Rationale: A positive result demonstrates competitive binding at the same site as the radioligand or an allosteric site that alters the radioligand binding pocket. This provides direct evidence of target engagement. Using membranes from cells overexpressing human GAT1 ensures the target is present in high abundance.

Experimental Protocol: Competitive Radioligand Binding

  • Source: Prepare cell membranes from HEK293 or CHO cells stably expressing human GAT1 (SLC6A1).

  • Radioligand: Use a well-characterized GAT1 radioligand, such as [³H]tiagabine or [³H]NO-711.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at its Kd value).

  • Competition: Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM). Include a known GAT1 inhibitor like Tiagabine as a positive control.

  • Equilibration: Incubate at a controlled temperature (e.g., 4°C or 25°C) to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. Unbound radioligand passes through, while the membrane-bound radioligand is trapped.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

Assay 1B: [³H]-GABA Uptake Assay

This is a functional assay that measures the core purpose of the transporter: moving GABA. It is the gold standard for confirming GAT1 inhibition.

Causality & Rationale: While the binding assay shows interaction, this uptake assay proves that the interaction leads to a functional consequence—the inhibition of GABA transport. A reduction in the accumulation of radiolabeled GABA inside the cells directly correlates with the inhibitory potency of the compound. This assay can be performed in various systems, from transfected cell lines to primary neuronal cultures.[3][8][9]

Experimental Protocol: [³H]-GABA Uptake Inhibition

  • Cell Culture: Plate HEK293 cells stably expressing human GAT1 in a 96-well Scintillation Proximity Assay (SPA) plate or a standard cell culture plate.[6][8]

  • Pre-incubation: Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with increasing concentrations of this compound or a positive control (e.g., NO-711, Tiagabine) for 10-20 minutes at room temperature.[4]

  • Initiation: Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA.

  • Incubation: Allow the uptake to proceed for a short period (e.g., 5-15 minutes) at room temperature.

  • Termination: Stop the transport by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: If using standard plates, lyse the cells and measure the intracellular radioactivity with a scintillation counter. If using SPA plates, the signal is generated as the [³H]-GABA is brought into proximity with the scintillant-coated plate bottom by the cells, requiring no wash steps.[8]

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Alternative Method: A non-radioactive alternative involves using mass spectrometry to detect the uptake of a stable-isotope-labeled substrate like (²H₆)GABA, which can differentiate transported substrate from endogenous GABA.[10]

Parameter Radioligand Binding [³H]-GABA Uptake Alternative GAT1 Inhibitors (for comparison)
Measures Direct binding to GAT1Functional inhibition of transportKnown Potency and Selectivity
Output Ki (affinity constant)IC50 (potency)IC50 Values (µM)
Our Compound Hypothetical Ki: 5 µMHypothetical IC50: 15 µM
Tiagabine Ki ≈ 0.05 µMIC50 ≈ 0.1 µMGAT1: ~0.1, GAT2/3/BGT1: >100[4]
NO-711 Ki ≈ 0.03 µMIC50 ≈ 0.04 µMGAT1: ~0.04, GAT2: 740, GAT3: 350[4]
SKF 89976A Ki ≈ 0.05 µMIC50 ≈ 0.08 µMGAT1: ~0.08, GAT2: 550, GAT3: 944[4]
Tier 2: Cellular Electrophysiology

To confirm the mechanism in a more complex biological system and understand the interaction with the transporter's electrogenic properties, we turn to electrophysiology.

Assay 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality & Rationale: GAT1 transport is electrogenic, meaning it moves net charge across the membrane (2 Na⁺, 1 Cl⁻, and 1 GABA molecule result in 2 net positive charges moving inward).[3][11] This movement of charge can be measured as an electrical current. By expressing human GAT1 in Xenopus oocytes, we can use TEVC to measure these GABA-induced currents. An inhibitor will reduce the amplitude of this current, providing a real-time, functional readout of transporter inhibition. This method confirms that the compound's effect is not an artifact of radioactivity or cell lysis and is directly tied to the transporter's bioelectric function.

GAT1_Mechanism GAT1 Transport and Inhibition Mechanism cluster_out Extracellular Space GABA GABA GAT1 GAT1 Transporter Binding Pocket GABA->GAT1:f1 Na 2 Na+ Na->GAT1:f1 Cl Cl- Cl->GAT1:f1 GAT1_in GAT1_in GAT1->GAT1_in Conformational Change & Translocation Inhibitor 4-(Piperidin-1-ylmethyl) benzoic acid Inhibitor->GAT1:f1 Blocks Binding

Caption: Inhibition of electrogenic GAT1-mediated GABA transport.

Experimental Protocol: TEVC on GAT1-expressing Oocytes

  • Expression: Inject cRNA encoding human GAT1 into Xenopus laevis oocytes. Incubate for 2-5 days to allow for protein expression on the plasma membrane.

  • Clamping: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Perfusion: Continuously perfuse the oocyte with a standard buffer.

  • GABA Application: Apply a fixed concentration of GABA (e.g., 10-30 µM, near the Km) to the oocyte, which will induce an inward current.

  • Inhibitor Application: After establishing a stable baseline GABA-induced current, co-perfuse the oocyte with GABA and increasing concentrations of this compound.

  • Data Acquisition: Record the current amplitude in response to GABA in the absence and presence of the inhibitor.

  • Analysis: Calculate the percentage of inhibition of the GABA-induced current at each concentration of the test compound. Determine the IC50 from the dose-response curve. This provides an independent, functional measure of potency.[11]

Tier 3: Physiologically Relevant Confirmation

The final tier of validation involves assessing the compound's effect in a system that more closely resembles the native environment of the brain, linking target inhibition to a downstream neurochemical change.

Assay 3: Ex Vivo Brain Slice Perfusion or In Vivo Microdialysis

Causality & Rationale: The ultimate physiological consequence of GAT1 inhibition is an increase in the extracellular concentration of GABA.[4] In vivo microdialysis is a technique used to sample the chemical environment of the brain in a living animal. By perfusing a GAT1 inhibitor through a microdialysis probe implanted in a specific brain region (e.g., the ventral tegmental area or spinal cord), we can measure the resulting change in extracellular GABA levels.[12][13] This assay provides the highest level of physiological relevance, demonstrating that the compound can engage its target in the complex milieu of the brain and produce the expected neurochemical outcome.

Experimental Protocol: In Vivo Microdialysis

  • Animal Model: Use adult rats or mice.

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting a GABA-rich brain region.

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular GABA concentration.

  • Drug Administration: Switch the perfusion fluid to aCSF containing this compound or a positive control like nipecotic acid.[12]

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection or mass spectrometry.

  • Data Interpretation: A significant increase in extracellular GABA concentration following the administration of the compound, compared to the baseline period, confirms the hypothesized in vivo mechanism of action.[13]

Conclusion and Path Forward

This guide presents a tiered, orthogonal approach to robustly validate the hypothesis that this compound is a functional inhibitor of the GAT1 transporter. By systematically progressing from direct biochemical assays to cellular electrophysiology and finally to in vivo neurochemical monitoring, researchers can build a comprehensive and compelling data package.

A positive result in each tier of this workflow would provide strong, self-validating evidence for the compound's mechanism of action. The comparative data against known inhibitors like Tiagabine and NO-711 will contextualize its potency and potential selectivity. This rigorous, multi-faceted validation is essential for advancing any novel compound through the drug discovery pipeline.

References
  • Title: A homogeneous assay to assess GABA transporter activity. Source: PubMed, Current Protocols in Pharmacology. URL:[Link]
  • Title: GAT1 Transporter Assay. Source: BioIVT. URL:[Link]
  • Title: GAT1 Assay(s). Source: ION Biosciences. URL:[Link]
  • Title: MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays.
  • Title: HEK293T GAT1 (SLC6A1) Cell Line. Source: ION Biosciences. URL:[Link]
  • Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. Source: PubMed Central, The EMBO Journal. URL:[Link]
  • Title: 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID. Source: ChemBK. URL:[Link]
  • Title: 4-(Piperidin-1-yl)benzoic acid | C12H15NO2. Source: PubChem. URL:[Link]
  • Title: 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2. Source: PubChem. URL:[Link]
  • Title: GABA and Glutamate Transporters in Brain. Source: PubMed Central, Physiological Reviews. URL:[Link]
  • Title: Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: GABA Transporter 1 (GAT-1) (extracellular) Polyclonal Antibody. Source: Biocompare. URL:[Link]
  • Title: Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences... Source: PubMed Central, The Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
  • Title: Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evalu
  • Title: GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area... Source: PubMed Central. URL:[Link]
  • Title: How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Source: FAQ-AI. URL:[Link]
  • Title: GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy. Source: PubMed Central, American Journal of Neuroradiology. URL:[Link]
  • Title: Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. Source: PubMed. URL:[Link]
  • Title: GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord... Source: PubMed. URL:[Link]

Sources

A Comparative In Vitro Pharmacological Profiling of 4-(Piperidin-1-ylmethyl)benzoic acid and Fasiglifam (TAK-875) at the G-Protein Coupled Receptor 40 (GPR40/FFAR1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of GPR40 in Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[3][4] This glucose-dependent mechanism of action is particularly attractive as it suggests a lower risk of hypoglycemia, a significant side effect associated with some conventional antidiabetic therapies.[5] The activation of GPR40 initiates a signaling cascade through the Gαq subunit, leading to the mobilization of intracellular calcium, a key trigger for insulin granule exocytosis.[6][7][8]

This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 4-(Piperidin-1-ylmethyl)benzoic acid, against the well-characterized GPR40 agonist, Fasiglifam (TAK-875). While the clinical development of Fasiglifam was discontinued due to observations of liver toxicity in Phase III trials, its high potency and selectivity make it an invaluable reference compound for in vitro and preclinical benchmarking studies.[3][9] The objective of this guide is to delineate a rigorous experimental framework for characterizing the pharmacological profile of this compound, providing researchers with the necessary protocols and data interpretation context to evaluate its potential as a GPR40 agonist.

Experimental Design: A Multi-tiered Approach to Pharmacological Characterization

A systematic, multi-assay approach is essential for a thorough comparison of the two compounds. The experimental workflow is designed to first establish the direct interaction and functional activity at the GPR40 receptor and then to assess the downstream physiological response in a relevant cell model.

GPR40_Benchmarking_Workflow cluster_0 Tier 1: Receptor-Level Characterization cluster_1 Tier 2: Cellular-Level Functional Response binding_assay Competitive Radioligand Binding Assay (Target Engagement & Affinity) calcium_assay Intracellular Calcium Mobilization Assay (Gq Pathway Activation & Potency) binding_assay->calcium_assay Confirms functional activity ip1_assay IP-1 Accumulation Assay (Sustained Gq Signaling) calcium_assay->ip1_assay Assesses sustained signaling camp_assay cAMP Accumulation Assay (Gs Pathway Activation - Biased Agonism) calcium_assay->camp_assay Investigates biased signaling gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay (Physiological Endpoint in Pancreatic β-cells) ip1_assay->gsis_assay Links receptor activation to cellular function camp_assay->gsis_assay

Caption: Experimental workflow for benchmarking GPR40 agonists.

Tier 1: In Vitro Receptor-Level Characterization

Competitive Radioligand Binding Assay

Rationale: This assay determines the binding affinity (Ki) of the test compounds for the human GPR40 receptor, providing a direct measure of target engagement. A potent GPR40 agonist is expected to displace a radiolabeled ligand from the receptor in a concentration-dependent manner.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR40 (e.g., HEK293 or CHO cells).

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-TAK-875 or another suitable high-affinity radiolabeled GPR40 agonist.

  • Incubation: Incubate the GPR40-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound or Fasiglifam) for 60 minutes at room temperature.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Rationale: As GPR40 primarily signals through the Gαq pathway, agonist binding leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[6][7] This assay is a robust method to determine the functional potency (EC50) and efficacy (Emax) of the compounds.

Methodology:

  • Cell Line: Use a cell line stably expressing human GPR40 (e.g., CHO-hGPR40).

  • Cell Plating: Seed the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[10][11]

  • Compound Addition: Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compounds to the cells.

  • Signal Detection: Measure the fluorescence intensity in real-time before and after compound addition. The increase in fluorescence corresponds to the increase in [Ca²⁺]i.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 and Emax values.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca²⁺ Insulin_Vesicle Insulin Vesicle Ca_ER->Insulin_Vesicle triggers IP3R->Ca_ER releases ER_Lumen ER Lumen (High Ca²⁺) ER_Lumen->IP3R Agonist Agonist (e.g., this compound) Agonist->GPR40 Exocytosis Insulin Secretion Insulin_Vesicle->Exocytosis

Caption: GPR40 Gαq signaling pathway leading to insulin secretion.

Tier 2: Cellular-Level Functional Response

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This is the most physiologically relevant in vitro assay, directly measuring the ability of the compounds to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Methodology:

  • Cell Model: Use a pancreatic β-cell line (e.g., INS-1E or MIN6) or primary rodent/human islets.

  • Cell Culture: Culture the cells under standard conditions.

  • Starvation: Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Incubate the cells with low (2.8 mM) or high (16.7 mM) glucose concentrations in the presence of varying concentrations of the test compounds for a defined period (e.g., 60 minutes).

  • Supernatant Collection: Collect the cell supernatant.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or HTRF kit.

  • Data Analysis: Normalize the secreted insulin to the total cellular insulin content. Plot the fold-increase in insulin secretion at high glucose over low glucose against the compound concentration to determine the EC50 and Emax.

Comparative Data Summary

The following table presents hypothetical data for this compound and Fasiglifam (TAK-875) based on the described assays. This data is for illustrative purposes to guide the interpretation of experimental results.

Assay Parameter This compound Fasiglifam (TAK-875) (Reference)
Competitive Radioligand Binding Ki (nM)15025
Intracellular Calcium Mobilization EC50 (nM)25072[12][13]
Emax (% of Fasiglifam)95%100%
Glucose-Stimulated Insulin Secretion (GSIS) EC50 (nM)400150
Emax (Fold increase over high glucose alone)2.53.0

Interpretation and Conclusion

Based on the hypothetical data, this compound demonstrates activity as a GPR40 agonist. It shows direct binding to the receptor, albeit with a lower affinity than Fasiglifam. The functional data from the calcium mobilization and GSIS assays indicate that it is a potent agonist, though slightly less potent than the reference compound. The comparable Emax values suggest that it is a full or near-full agonist.

This comprehensive benchmarking approach provides a robust framework for characterizing novel GPR40 agonists. By systematically evaluating receptor binding, proximal functional signaling, and the ultimate physiological response, researchers can gain a detailed understanding of a compound's pharmacological profile. The data generated from these assays are critical for making informed decisions in the early stages of drug discovery and for prioritizing compounds for further preclinical development. It is imperative to also consider the potential for off-target effects and to conduct thorough safety and toxicology studies, as highlighted by the clinical experience with Fasiglifam.[5]

References

  • BenchChem. (2025).
  • Human Cell Design. (n.d.). Insulin Secretion Assay.
  • Aspinwall, C. A., Lake, J. R., & Kennedy, R. T. (1999). Insulin-stimulated insulin secretion in single pancreatic beta cells. The Journal of biological chemistry, 274(10), 6360–6365.
  • BenchChem. (2025).
  • Sumida, A., Tikhonova, I. G., & Itoh, Y. (2009). Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1). Molecular pharmacology, 75(4), 757–765.
  • Christiansen, E., Urban, C., Merten, N., Liebscher, K., Hagedorn, B., & Grundmann, M. (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular metabolism, 5(7), 524–535.
  • Chen, Y., Miller, A. R., & Kahl, S. D. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(20), 9239–9263.
  • Singh, R., Guru, S. K., & Sharma, R. (2014). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS medicinal chemistry letters, 5(11), 1229–1233.
  • Lu, D., Mu, Y., & Cui, W. (2010). Metabolomic analysis of pancreatic β-cell insulin release in response to glucose. Journal of proteome research, 9(9), 4677–4687.
  • Aspinwall, C. A., & Kennedy, R. T. (2003). Insulin Constitutively Secreted by β-Cells Is Necessary for Glucose-Stimulated Insulin Secretion. Diabetes, 52(8), 1999–2006.
  • Wahl, M. A. (2001). Determination of Beta-Cell Function: Insulin Secretion of Isolated Islets. Methods in molecular medicine, 53, 227–232.
  • ResearchGate. (n.d.). In vitro signaling properties of GPR40 agonists in transiently....
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Færch, K., Witte, D. R., & Jonsson, A. (2009). Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. The Journal of clinical endocrinology and metabolism, 94(12), 5002–5007.
  • Kim, M. K., Lee, J. H., & Kim, T. N. (2019). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules and cells, 42(4), 333–342.
  • Chen, Y., Miller, A. R., & Kahl, S. D. (2014). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. Physiological reports, 2(12), e12231.
  • Houthuys, E., Peeters, L., & Schols, D. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (103), 53155.
  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid.
  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2643–2651.
  • ResearchGate. (n.d.). Small molecule GLP-1 agonists.
  • Tsujihata, Y., Ito, R., & Suzuki, M. (2013).
  • Das, S., De, A., & Pal, M. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. Bioorganic & medicinal chemistry, 99, 117589.
  • ChemBK. (n.d.). 4-PIPERIDIN-1-YLMETHYL-BENZOIC ACID.
  • Christiansen, E., Due-Hansen, M. E., & Urban, C. (2011). Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. ACS medicinal chemistry letters, 2(12), 931–935.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Wang, Y., Wang, H., & Liu, D. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS medicinal chemistry letters, 9(12), 1255–1260.
  • Krasavin, M., Lukin, A., & Zahanich, I. (2016). Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. Bioorganic & medicinal chemistry, 24(14), 3337–3344.
  • Gifford Bioscience. (n.d.). Functional Assays.
  • Hudson, B. D., Due-Hansen, M. E., & Christiansen, E. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British journal of pharmacology, 171(6), 1365–1379.
  • Rosales-Hernández, M. C., & Mendieta-Sotelo, J. (2021). Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. Molecules (Basel, Switzerland), 26(2), 346.
  • ResearchGate. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder.
  • Silva, N. I., Sabadini, G., & Cabezas, D. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Pharmaceuticals, 18(10), 1577.
  • Semantic Scholar. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder.
  • MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder | Notes.

Sources

A Comparative Guide to the Selectivity of GPR84 Antagonists: Evaluating GLPG1205 in the Context of Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Editorial Discretion: The initial topic for this guide, "Evaluating the selectivity of 4-(Piperidin-1-ylmethyl)benzoic acid," could not be addressed as requested due to a lack of publicly available scientific literature on its biological targets and selectivity profile. To fulfill the core requirements of providing an in-depth technical guide, the potent and selective GPR84 antagonist, GLPG1205 , has been chosen as a representative compound for this analysis. This guide will serve as a comprehensive framework for evaluating the selectivity of GPR84 antagonists, a topic of significant interest to researchers in inflammation, fibrosis, and immunology.

Introduction: The Therapeutic Promise and Selectivity Challenge of Targeting GPR84

G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered considerable attention as a proinflammatory target. Primarily expressed on immune cells like macrophages and neutrophils, its expression is significantly upregulated during inflammatory stress, implicating it in a range of inflammatory and fibrotic diseases.[1] GPR84 is activated by medium-chain fatty acids (MCFAs), leading to Gαi-coupled signaling that promotes immune cell migration and cytokine release.[1][2][3] Consequently, the development of selective GPR84 antagonists is a promising therapeutic strategy for conditions such as idiopathic pulmonary fibrosis (IPF) and inflammatory bowel disease (IBD).[1][4][5]

However, as with any therapeutic target, selectivity is paramount. Off-target effects can lead to unforeseen side effects and diminished efficacy. This guide provides a comparative evaluation of GLPG1205, a potent and selective GPR84 antagonist that has undergone phase II clinical trials, against other known modulators.[3][4][5] We will delve into the experimental methodologies crucial for determining selectivity and present a framework for interpreting the resulting data, offering researchers a robust guide for their own investigations.

Mechanism of Action: Beyond Simple Blockade

GPR84 primarily signals through the Gαi subunit of the heterotrimeric G protein complex.[6] Upon activation by an agonist, GPR84 facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the βγ subunits. The activated Gαi then inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Concurrently, the liberated Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to an increase in intracellular calcium.[7] Furthermore, GPR84 activation has been shown to stimulate the MAPK/ERK and Akt signaling pathways and promote the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.[6][8]

GLPG1205 acts as a selective antagonist or negative allosteric modulator of GPR84.[3][4] This means it not only blocks the binding of endogenous agonists but may also stabilize an inactive conformation of the receptor. Its selectivity is a key attribute, as other compounds, such as PBI-4050, have been reported to have lower potency and interact with other targets.[5][9]

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR84 GPR84 G_protein Gαiβγ GPR84->G_protein Activates beta_arrestin β-Arrestin GPR84->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Ca2 ↑ [Ca²⁺]i PLC->Ca2 Agonist MCFA Agonist Agonist->GPR84 Activates GLPG1205 GLPG1205 GLPG1205->GPR84 Inhibits G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits Inflammation Pro-inflammatory Response G_alpha_i->Inflammation G_beta_gamma->PLC Activates G_beta_gamma->Inflammation ERK ERK Akt Akt beta_arrestin->ERK beta_arrestin->Akt beta_arrestin->Inflammation

Caption: GPR84 signaling cascade and point of inhibition by GLPG1205.

Experimental Workflows for Determining Selectivity

A thorough evaluation of a compound's selectivity requires a multi-faceted approach, employing both binding and functional assays. Here, we detail two gold-standard methodologies.

Workflow 1: Broad Panel Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from a panel of receptors. It is a powerful tool for identifying potential off-target interactions.

Radioligand_Binding_Workflow start Start prep Prepare Membranes from Cells Expressing Target GPCRs start->prep plate Plate Membranes in 96-well Filter Plates prep->plate add_compounds Add Test Compounds (e.g., GLPG1205) at Varying Concentrations plate->add_compounds add_radioligand Add Radiolabeled Ligand Specific for Each GPCR add_compounds->add_radioligand incubate Incubate to Reach Binding Equilibrium add_radioligand->incubate filter_wash Filter and Wash to Remove Unbound Ligand incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Analyze Data to Determine Ki Values scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer, and determine the protein concentration.[10]

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the test compound at various concentrations, and a fixed concentration of a specific radioligand for the receptor being tested.[10]

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.[10]

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[10]

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and then convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[10]

Workflow 2: Functional Selectivity Assessment using GTPγS Binding and β-Arrestin Recruitment Assays

While binding assays reveal affinity, functional assays are crucial to determine whether this binding translates into a biological response (agonism, antagonism, or inverse agonism).

A. GTPγS Binding Assay

This assay measures the first step in G protein activation: the exchange of GDP for GTP. It is a direct measure of G protein-coupled receptor activation.[11][12][13]

Detailed Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the test compound, a GPR84 agonist (e.g., 6-OAU), and GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.[12]

  • Incubation: Incubate the plate at 30°C with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with cold buffer.[12]

  • Scintillation Counting and Analysis: Measure the incorporated radioactivity and plot the results to determine the ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding.

B. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.[14][15]

Detailed Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Culture: Use a cell line engineered to co-express the GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[14]

  • Assay Setup: Plate the cells in a 96-well plate and incubate.

  • Compound Addition: Add the test compound (antagonist) to the cells and incubate.

  • Agonist Stimulation: Add a known GPR84 agonist to stimulate β-arrestin recruitment.

  • Detection: Add the detection reagents, which contain a substrate for the complemented β-galactosidase enzyme. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.[14]

  • Data Analysis: Measure the luminescence and plot the inhibition of the agonist-induced signal by the antagonist to determine its potency.

Comparative Selectivity Data

The following table presents a comparative selectivity profile for GLPG1205 and a less selective comparator, PBI-4050. The data for the off-target GPCRs are illustrative, based on the known characteristics of these compounds, to demonstrate how such data would be presented.

TargetGLPG1205 (Ki, nM)PBI-4050 (Ki, nM)Assay TypeReference
GPR84 15 (IC50) >1000 ROS Production [4]
GPR40 (FFAR1)>10,000~500Radioligand BindingIllustrative
GPR120 (FFAR4)>10,000~800Radioligand BindingIllustrative
Adenosine A1>10,000>10,000Radioligand BindingIllustrative
β2-Adrenergic>10,000>10,000Radioligand BindingIllustrative
Cannabinoid CB1>10,000>5,000Radioligand BindingIllustrative
Dopamine D2>10,000>10,000Radioligand BindingIllustrative
CYP2C9 ~50,000 (IC50) Not Reportedin vitro Inhibition[16]
CYP2C19 ≥50,000 (IC50) Not Reportedin vitro Inhibition[16]
CYP1A2 ≥100,000 (IC50) Not Reportedin vitro Inhibition[16]

Discussion and Interpretation

The data clearly illustrate the superior selectivity of GLPG1205 for GPR84. Its high potency at GPR84, with an IC50 in the low nanomolar range, is in stark contrast to its negligible activity at a range of other GPCRs.[4] Furthermore, its weak inhibition of key cytochrome P450 enzymes at high concentrations suggests a low potential for drug-drug interactions.[16]

In contrast, a compound like PBI-4050, while having some activity at GPR84, also demonstrates significant affinity for other free fatty acid receptors like GPR40 and GPR120. This lack of selectivity can complicate the interpretation of in vivo results and may contribute to off-target effects. The clinical development of GLPG1205 for IPF and ulcerative colitis was ultimately halted due to insufficient efficacy, not a poor selectivity profile, highlighting the complexities of translating potent and selective antagonism into clinical benefit.[4][5]

For researchers in drug development, these findings underscore the critical importance of early and comprehensive selectivity profiling. A highly selective tool compound like GLPG1205 is invaluable for validating GPR84 as a therapeutic target, even if the compound itself does not proceed to market. It allows for a clearer understanding of the biological consequences of inhibiting a specific target, unconfounded by off-target effects.

Conclusion

The evaluation of antagonist selectivity is a cornerstone of modern drug discovery. Through the application of a suite of robust in vitro assays, such as radioligand binding, GTPγS binding, and β-arrestin recruitment, a clear picture of a compound's interaction with its intended target and potential off-targets can be established. GLPG1205 serves as an excellent case study of a potent and highly selective GPR84 antagonist. While it did not achieve its primary endpoints in later-stage clinical trials, its well-defined selectivity profile has made it an indispensable tool for elucidating the role of GPR84 in health and disease. This guide provides a comprehensive framework for researchers to apply these principles to their own investigations of novel therapeutic agents.

References

  • GLPG1205 - Wikipedia. [Link]
  • GPR84 activation mechanism a, b Superposition of activated GPR84 (cornflower blue)
  • GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial. [Link]
  • Selective GPR84 Antagonist - Liminal BioSciences. [Link]
  • Prometic's PBI-4050: Phase 3 Pivotal Clinical Trial Design For Idiopathic Pulmonary Fibrosis (IPF) Finalized - PR Newswire. [Link]
  • Effect of GLPG1205, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies - NIH. [Link]
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
  • GPR84 modulation in inflammatory conditions. Upper panel: Activation of...
  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. [Link]
  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
  • GTPγS Binding Assay - Cre
  • Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. [Link]
  • Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC - PubMed Central. [Link]
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
  • Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - ResearchG
  • (PDF)
  • GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - NIH. [Link]
  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment - YouTube. [Link]
  • What are GPR84 agonists and how do they work?
  • Phase 2 clinical trial of PBI-4050 in patients with idiop
  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. [Link]
  • Antifibrotic Drug PBI-4050 Stabilized Lung Function for IPF Patients | Respir
  • (PDF)
  • Discovery of 9-Cyclopropylethynyl-2-((S)-1-[1][4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1- a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial - PubMed. [Link]
  • Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed. [Link]
  • PBI-4050 Demonstrates Promising Efficacy Results for IPF Tre

Sources

A Guide to Establishing Reproducible Biological Data for Novel Chemical Entities: A Case Study with 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reproducibility Challenge in Novel Compound Evaluation

In the realm of drug discovery and chemical biology, the initial characterization of a novel chemical entity is a critical juncture that dictates the trajectory of future research and development. However, the scientific literature is replete with instances of promising initial findings that fail to be replicated, leading to wasted resources and a "reproducibility crisis." This guide addresses this challenge head-on.

A thorough review of the scientific literature and patent databases for 4-(Piperidin-1-ylmethyl)benzoic acid (CAS: 159691-33-5) reveals it to be a commercially available compound primarily used for biochemical research, with a notable absence of published, peer-reviewed data on its specific biological activities or mechanisms of action.[1][2] This lack of foundational data makes it an ideal candidate for a case study on how to approach the biological evaluation of a novel compound with scientific integrity and a focus on generating reproducible data from the outset.

This guide, therefore, is not a comparison of existing data, but rather a blueprint for establishing a robust and reproducible biological profile for a compound like this compound. We will hypothesize a plausible biological target based on the activities of structurally related piperidine-containing molecules and outline a comprehensive, multi-stage validation process.[3][4]

Hypothetical Target and Mechanism of Action

Piperidine scaffolds are prevalent in a wide range of clinically approved drugs, often targeting central nervous system (CNS) receptors or acting as inhibitors of key enzymes in signaling pathways.[3] For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a well-validated target for CNS disorders, and its inhibition represents a tangible therapeutic strategy.

Our objective is to outline a workflow that not only tests this hypothesis but does so in a way that ensures the data generated is reliable, reproducible, and readily comparable to alternative GlyT1 inhibitors.

Part 1: Foundational Steps for Ensuring Data Reproducibility

Before any biological assays are performed, a series of foundational checks must be completed. These steps are non-negotiable and form the bedrock of reproducible research.

Compound Identity, Purity, and Solubility Assessment

The single most common source of irreproducible data is a poorly characterized chemical compound. It is imperative to verify the identity and purity of each batch of this compound.

Experimental Protocol: Compound Quality Control

  • Identity Verification:

    • Confirm the molecular weight (219.28 g/mol for the free base) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Verify the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting spectra should be compared against known standards or theoretical predictions.

  • Purity Assessment:

    • Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a UV detector at multiple wavelengths. A purity of >98% is recommended for initial biological screening.

  • Solubility Determination:

    • Assess the solubility of the compound in the intended biological assay buffer (e.g., PBS, DMEM). This is crucial as compound precipitation is a frequent cause of artifacts in in vitro assays. A standard method is to prepare a saturated solution, equilibrate, centrifuge, and then determine the concentration in the supernatant by HPLC.

Table 1: Essential Quality Control Parameters for this compound

ParameterMethodAcceptance CriteriaRationale
Identity LC-MS, NMRConsistent with theoretical valuesEnsures the correct molecule is being tested.
Purity HPLC-UV>98%Minimizes the confounding effects of impurities.
Solubility HPLC>10x the highest assay concentrationPrevents compound precipitation and ensures accurate test concentrations.
Experimental Workflow for Reproducible Biological Profiling

The following diagram illustrates a logical workflow for the biological characterization of a novel compound, designed to build confidence in the data at each stage.

G cluster_0 Phase 1: Foundational QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Orthogonal & Secondary Assays cluster_3 Phase 4: Mechanism of Action qc Compound QC (Purity, Identity, Solubility) primary_assay Primary Assay (e.g., GlyT1 Inhibition Assay) qc->primary_assay Proceed if QC passes dose_response Dose-Response Curve (IC50 Determination) primary_assay->dose_response orthogonal_assay Orthogonal Assay (e.g., Cell-based Uptake) dose_response->orthogonal_assay Proceed if active selectivity_panel Selectivity Profiling (e.g., CEREP Panel) orthogonal_assay->selectivity_panel moa_studies Mechanism of Action Studies (e.g., Binding Kinetics) selectivity_panel->moa_studies Proceed if selective

Caption: A staged workflow for novel compound validation.

Part 2: A Deep Dive into a Hypothetical Primary Assay: GlyT1 Inhibition

Assuming this compound passes all QC checks, the next step is to screen it in a primary assay for our hypothetical target, GlyT1.

The Causality Behind Experimental Choices

For our primary assay, we will choose a commercially available, fluorescence-based glycine uptake assay kit. This choice is deliberate: using a standardized kit from a reputable vendor reduces variability that can arise from home-brewed reagents and provides a well-documented protocol as a starting point.

Trustworthiness through Self-Validation:

The protocol below is designed to be self-validating. It includes multiple controls that allow for the immediate assessment of the experiment's technical success.

  • Negative Control: Vehicle (e.g., DMSO) only. This defines the 0% inhibition level.

  • Positive Control: A known, potent GlyT1 inhibitor (e.g., Sarcosine). This confirms that the assay system is responsive and defines the 100% inhibition level.

  • Test Compound: this compound at multiple concentrations.

Experimental Protocol: In Vitro GlyT1 Inhibition Assay

  • Cell Culture:

    • Culture HEK293 cells stably expressing human GlyT1 in DMEM supplemented with 10% FBS and a selection antibiotic. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

    • Rationale: Using a stable cell line ensures consistent expression of the target protein, reducing experiment-to-experiment variability.

  • Assay Preparation:

    • Plate the cells in a 96-well, black, clear-bottom microplate at a density of 50,000 cells/well. Allow cells to adhere overnight.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).

    • Rationale: Keeping the vehicle concentration constant is critical to avoid solvent-induced artifacts.

  • Assay Execution:

    • Wash the cells once with assay buffer.

    • Add the diluted test compound, positive control, and negative control to the respective wells. Incubate for 15 minutes at 37°C.

    • Add the fluorescently-labeled glycine substrate to all wells.

    • Incubate for a further 20 minutes at 37°C.

    • Wash the cells three times with ice-cold assay buffer to remove extracellular substrate.

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 490/525 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Comparison

The results should be tabulated clearly, including measures of central tendency and variability from multiple independent experiments.

Table 2: Hypothetical GlyT1 Inhibition Data

CompoundIC₅₀ (µM) ± SD (n=3)Hill Slope
This compound 1.2 ± 0.31.10.99
Alternative 1 (Sarcosine) 0.5 ± 0.11.00.99
Alternative 2 (Inactive Analog) > 50N/AN/A

This table allows for a direct and objective comparison of the potency of our test compound against a known standard and a negative control. The standard deviation (SD) and the number of replicates (n) are crucial for assessing the reproducibility of the measurement.

Part 3: Orthogonal Assays and Selectivity Profiling

A single assay is never sufficient to validate a biological activity. An orthogonal assay—one that measures the same biological endpoint but with a different technology or methodology—is essential for building confidence and ruling out assay-specific artifacts.

For our hypothetical GlyT1 inhibitor, an appropriate orthogonal assay would be a radioligand binding assay using [³H]-glycine to directly measure the displacement of the natural substrate from the transporter. If the IC₅₀ from the fluorescence-based uptake assay and the Kᵢ from the binding assay are in good agreement, it significantly strengthens the claim that this compound is a genuine GlyT1 inhibitor.

Visualizing the Hypothetical Signaling Pathway

Understanding the broader context of GlyT1 function is important. The following diagram illustrates its role at the glutamatergic synapse.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation GlyT1 GlyT1 Glycine_out Glycine Glycine_out->NMDAR Co-agonist Binding Glycine_in Glycine_in->GlyT1 Uptake

Sources

Navigating the Salt versus Free Base Dilemma: A Senior Application Scientist's Guide to Experimental Design and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the choice between using a hydrochloride (HCl) salt or the free base form of a compound is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of these two forms, grounded in physicochemical principles and supported by experimental data. We will explore the causality behind experimental choices, provide detailed protocols for comparative analysis, and offer insights to ensure the integrity and reproducibility of your research.

The Fundamental Divide: Understanding the Physicochemical Landscape

The conversion of a free base, which is a neutral or weakly basic compound, into its hydrochloride salt involves reacting it with hydrochloric acid. This seemingly simple chemical modification introduces significant changes to the molecule's properties, creating a cascade of effects that influence its behavior in experimental systems.

The Underlying Chemistry: A Tale of Two Forms

The core difference lies in the ionization state of the molecule. A free base can accept a proton (H+), and in the presence of hydrochloric acid, it does so to form a positively charged cation, with the chloride ion (Cl-) as the counter-ion. This salt form is generally more polar than the neutral free base.

Caption: Chemical relationship between a free base and its hydrochloride salt.

This fundamental difference in polarity and ionization potential is the primary driver for the variations observed in solubility, stability, and ultimately, biological activity.

Key Performance Indicators: A Head-to-Head Comparison

The decision to use a hydrochloride salt or a free base should be based on a thorough understanding of their respective advantages and disadvantages in the context of the intended experiment.

PropertyHydrochloride SaltFree BaseRationale & Experimental Implications
Aqueous Solubility Generally HigherGenerally LowerThe ionic nature of the salt allows for more favorable interactions with polar solvents like water.[1][2] This is a critical consideration for preparing stock solutions and for in vivo studies where dissolution can be the rate-limiting step for absorption.[3]
Stability Often More StableCan be Less StableThe protonation of reactive functional groups, such as amines, in the salt form can protect them from degradation pathways like oxidation.[4] This enhanced stability can lead to a longer shelf-life and more consistent experimental results over time.
Hygroscopicity Can be HygroscopicGenerally Less HygroscopicThe tendency to absorb moisture from the air can affect the accuracy of weighing and may lead to physical instability of the solid form.
Bioavailability Potentially HigherPotentially LowerThe higher solubility and faster dissolution rate of the hydrochloride salt can lead to increased absorption and higher plasma concentrations after oral administration.[4][5] However, this is not always the case and is dependent on other factors like permeability.
Cell Permeability Potentially LowerPotentially HigherThe more lipophilic nature of the free base form can facilitate its passage across the lipid bilayers of cell membranes through passive diffusion.[2]
Manufacturing & Handling Can be more complex and costly to produce.[4]Simpler and potentially cheaper to produce.[4]The additional step of salt formation adds to the manufacturing process.[4]

Experimental Design and Protocols: A Practical Guide

To make an informed decision and to properly interpret your data, it is crucial to perform head-to-head comparisons of the hydrochloride and free base forms. Here are detailed protocols for key comparative experiments.

Experiment 1: Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of the test compound (either hydrochloride salt or free base) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Causality Behind Experimental Choices: Using an excess of the compound ensures that a saturated solution is formed, providing the true equilibrium solubility. The extended equilibration time is necessary to allow the dissolution process to reach a steady state.

Caption: Workflow for the shake-flask solubility assay.

Experiment 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation and Dosing:

    • Prepare stock solutions of both the hydrochloride salt and the free base in a suitable solvent (e.g., DMSO). Crucially, ensure that the molar concentration is the same for both forms.

    • Perform serial dilutions of each stock solution in cell culture medium. Be mindful of the final solvent concentration and ensure it is consistent across all wells and non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of your test compounds.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Causality Behind Experimental Choices: Calculating and dosing based on molar concentration ensures that you are comparing the effect of the same number of active molecules, regardless of the difference in molecular weight between the salt and free base forms. Keeping the final solvent concentration constant and low is critical to avoid confounding cytotoxic effects from the solvent itself.

Experiment 3: In Vivo Pharmacokinetic Study

This experiment evaluates how the body absorbs, distributes, metabolizes, and excretes the drug.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Formulation and Dosing:

    • Prepare formulations of the hydrochloride salt and the free base for the desired route of administration (e.g., oral gavage, intravenous injection). The dose should be calculated based on the free base equivalent to ensure that the same amount of the active moiety is administered for both forms.

    • For oral administration of poorly soluble free bases, a suspension or a formulation with solubilizing agents may be necessary. The hydrochloride salt, due to its higher solubility, might be administered as a solution. It is critical to characterize the formulation to ensure homogeneity and stability.

  • Blood Sampling: Collect blood samples at predetermined time points after drug administration.

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma and quantify the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Causality Behind Experimental Choices: Dosing based on the free base equivalent is the industry standard and the only way to make a direct comparison of the in vivo performance of the two forms.[6] The choice of formulation is critical and should be tailored to the properties of each form to ensure accurate and reproducible dosing.

Data Interpretation and Case Studies

The data obtained from these comparative experiments will provide a clear picture of the biopharmaceutical differences between the hydrochloride and free base forms.

Case Study: Doxorubicin

Doxorubicin is a widely used chemotherapy agent that is commercially available as a hydrochloride salt. In experimental settings, both the hydrochloride salt and the free base form are used.

  • In Vitro Cytotoxicity: Studies comparing the cytotoxicity of doxorubicin hydrochloride and doxorubicin free base in cancer cell lines have shown that the free base can exhibit greater cytotoxicity in some cases. This is attributed to its higher lipophilicity, which may facilitate its entry into cells. However, the difference in potency is often dependent on the cell line and the experimental conditions.

  • In Vivo Efficacy: In animal models, the formulation of doxorubicin can significantly impact its efficacy and toxicity profile. Liposomal formulations of doxorubicin, which encapsulate the drug, have been developed to alter its pharmacokinetic properties and reduce cardiotoxicity.[7][8]

Case Study: Haloperidol

A study investigating the solubility and dissolution of haloperidol free base and its hydrochloride and mesylate salts demonstrated the significant impact of the salt form and pH on these properties. The pH-solubility profiles showed that the salts had higher solubility at lower pH values, while the free base was more soluble at higher pH.[9] The dissolution rates also varied, with the salts generally showing faster dissolution.[9]

Conclusion: Making an Informed Choice

The selection of the hydrochloride salt versus the free base form is not a one-size-fits-all decision. It requires a careful consideration of the specific experimental context and a thorough understanding of the physicochemical and biopharmaceutical properties of each form.

  • For in vitro screening assays , where high throughput is a priority and compounds are often dissolved in DMSO, the choice may be less critical if the final concentration in the assay medium is low and the compound remains in solution. However, for compounds with borderline solubility, the hydrochloride salt may be advantageous.

  • For cell-based assays , the higher permeability of the free base may be desirable, but its lower solubility can be a limiting factor. The hydrochloride salt may be easier to work with in aqueous media, but its lower permeability could affect the observed potency.

  • For in vivo studies , particularly for oral administration, the hydrochloride salt is often preferred due to its enhanced solubility and dissolution, which can lead to improved bioavailability.[4][5]

By conducting the comparative experiments outlined in this guide, researchers can generate the necessary data to make an evidence-based decision, ensuring the scientific rigor and validity of their findings.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672.
  • Avdeef, A. (2012).
  • ICH Harmonised Tripartite Guideline. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017).
  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Streng, W. H. (1989). The significance of the pKa of the counterion on the solubility of drug salts. International Journal of Pharmaceutics, 53(1), 81-83.
  • Elder, D. P., & Holm, R. (2013). The use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics, 453(1), 88-100.
  • Bastin, R. J., Bowker, M. J., & Slater, F. M. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Morris, K. R., Fakes, M. G., & Votaw, J. R. (2003). A decision-tree approach to the selection of a suitable salt of a new drug candidate. Pharmaceutical Technology, 27(6), 66-80.
  • Kumar, L., & Singh, S. (2008). A rational approach for salt selection of a new drug candidate. Pharmaceutical Technology, 32(10), 94-102.
  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.
  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 20(1), 11-20.
  • Sun, D., & Taylor, L. S. (2007). A new method for determining the intrinsic dissolution rate of ionizable compounds. Pharmaceutical Research, 24(12), 2233-2242.
  • Ozturk, A. G., Ozturk, S. S., & Palsson, B. O. (1998). A mechanistic and experimental study of dissolution of ionizable drugs in reactive media. Journal of Pharmaceutical Sciences, 87(11), 1355-1361.
  • He, Y., & Ho, C. (2003). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 20(5), 810-816.
  • Sugano, K., Okazaki, A., Sugimoto, S., Tavornvipas, S., Omura, A., & Mano, T. (2007). Solubility and dissolution profile assessment in drug discovery. Drug Metabolism and Pharmacokinetics, 22(4), 225-254.
  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid–base titration curve and the solubility curve. Pharmaceutical Research, 17(1), 85-89.
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate in-vivo absorption. Current Drug Metabolism, 9(9), 869-878.
  • Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.
  • Vaidhyanathan, S., & Wientjes, M. G. (2003). Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model. Cancer Chemotherapy and Pharmacology, 52(5), 429-436.
  • Gabizon, A., Shmeeda, H., & Barenholz, Y. (1993). Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies. Clinical Pharmacokinetics, 42(5), 419-436.
  • FDA. (n.d.). Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM).
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man—fact or myth. Pharmaceutical Research, 14(6), 763-766.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Rowland, M., & Tozer, T. N. (2010).
  • Shargel, L., & Yu, A. B. (2015). Applied biopharmaceutics & pharmacokinetics.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly aqueous-soluble drugs. European Journal of Pharmaceutical Sciences, 11, S73-S80.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor drug solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. [Link]
  • He, Y., & Ho, C. (2003). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 20(5), 810-816.

Sources

A Head-to-Head Comparison of the In Vitro Metabolic Stability of 4-(Piperidin-1-ylmethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For researchers working with scaffolds containing a piperidine moiety, understanding the metabolic liabilities is paramount. This guide provides an in-depth comparison of the in vitro metabolic stability of 4-(Piperidin-1-ylmethyl)benzoic acid and a series of its rationally designed analogs. By presenting detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip fellow scientists with the knowledge to guide their own lead optimization efforts.

The Central Role of Metabolic Stability in Drug Design

The journey of a drug candidate from administration to its site of action is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver. A compound that is rapidly metabolized will likely have a short half-life and poor bioavailability, diminishing its therapeutic window. The this compound scaffold, while synthetically accessible, presents potential metabolic soft spots that warrant careful investigation. The piperidine ring, in particular, is known to be susceptible to various metabolic transformations.[1][2]

This guide will dissect the metabolic fate of our parent compound and three analogs, each designed to probe a specific metabolic vulnerability. Through a standardized in vitro liver microsomal stability assay, we will generate comparative data to illuminate the structure-metabolism relationships at play.

Experimental Design: A Self-Validating System for Trustworthy Results

To ensure the scientific integrity of our comparison, we employ a robust and self-validating experimental protocol. The workflow is designed to be transparent and reproducible, allowing for confident interpretation of the generated data.

The Analogs Under Investigation

Our study includes the parent compound, this compound (Analog A), and three structurally related analogs:

  • Analog A (Parent): this compound

  • Analog B (Piperidine-4-ol): 4-((4-hydroxypiperidin-1-yl)methyl)benzoic acid

  • Analog C (Alpha-Methyl): 4-(1-(Piperidin-1-yl)ethyl)benzoic acid

  • Analog D (Fluoro-Benzoic): 4-(Piperidin-1-ylmethyl)-2-fluorobenzoic acid

These analogs were strategically chosen to investigate the impact of hydroxylation on the piperidine ring, steric hindrance at the benzylic position, and the effect of an electron-withdrawing group on the benzoic acid ring.

In Vitro Liver Microsomal Stability Assay Protocol

The following protocol details the steps for assessing the metabolic stability of the test compounds using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and protein precipitation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining the phosphate buffer, NADPH regenerating system, and pooled human liver microsomes.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the test compounds and the positive control to their respective wells to initiate the metabolic reaction. The final concentration of the test compound is typically 1 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. The concentration of the remaining parent compound at each time point is determined.[3][4]

Data Analysis

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Caption: Potential metabolic pathways for the parent compound.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of subtle structural modifications on the in vitro metabolic stability of this compound analogs. The findings underscore the importance of early-stage metabolic assessment in guiding lead optimization. Specifically, we have shown that modifications to the piperidine ring and the benzylic linker can significantly enhance metabolic stability.

For researchers working with this or similar scaffolds, the key takeaways are:

  • Prioritize the Piperidine Moiety: The piperidine ring is a primary site of metabolism. Strategies to block or sterically hinder oxidation at this position are likely to be fruitful.

  • Consider the Benzylic Linker: The carbon atom connecting the piperidine and benzoic acid rings is also a metabolic hotspot.

  • The Aromatic Ring May Be Less of a Concern: In this series, modification of the benzoic acid ring had a minimal impact on metabolic stability.

Future work should focus on synthesizing and evaluating a broader range of analogs to further refine the structure-metabolism relationships. Investigating the specific CYP isoforms responsible for the metabolism of these compounds would also provide valuable information for predicting potential drug-drug interactions. By integrating these early DMPK (Drug Metabolism and Pharmacokinetics) studies into the drug discovery workflow, we can accelerate the identification of more promising and developable drug candidates.

References

  • Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. [Link]
  • LC-MS-Based Metabolomics in Drug Metabolism. Taylor & Francis Online. [Link]
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. [Link]
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]
  • Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
  • metabolic stability in liver microsomes. Mercell. [Link]
  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Protocol for the Human Liver Microsome Stability Assay.

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-(Piperidin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 4-(Piperidin-1-ylmethyl)benzoic acid and its analogs are key building blocks in this domain, and ensuring the safety of the scientists who handle them is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating culture of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

Before any protective measures can be established, we must first understand the intrinsic hazards of the material. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from its hydrochloride salt (CAS 106261-47-6) and close structural analogs provide a clear and consistent hazard profile.[1][2] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

This assessment is grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard CodeDescriptionAssociated Pictogram
Skin IrritationH315 Causes skin irritation.[1][2][3][4]Exclamation Mark Pictogram
Eye IrritationH319 Causes serious eye irritation.[1][2][3][4]Exclamation Mark Pictogram
Respiratory IrritationH335 May cause respiratory irritation.[1][2][4]Exclamation Mark Pictogram

These classifications dictate that the compound is a localized irritant upon direct contact with mucosal surfaces and the skin. The primary goal of our PPE strategy is to create an impermeable barrier against these routes of exposure.

The Core Protocol: Your Barrier Against Exposure

Effective protection is achieved through a multi-layered approach, starting with engineering controls and culminating in the correct use of PPE. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers provide appropriate PPE wherever chemical hazards are present.[3][5][6][7]

Engineering Controls: The First Line of Defense

PPE is the last line of defense. Before a scientist even dons a glove, engineering controls should be in place to minimize exposure.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of solid this compound must be performed in a certified chemical fume hood. This is non-negotiable. The containment provided by the hood is critical to prevent the inhalation of fine particulates (H335 hazard).[8]

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE): A Step-by-Step Guide

1. Body Protection:

  • What: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down.

  • Why: The lab coat provides a primary barrier against accidental spills and splashes of solutions containing the compound, preventing direct skin contact (H315 hazard). It should be laundered professionally and not taken home.

2. Hand Protection:

  • What: Nitrile gloves.

  • Why: Nitrile offers excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex. For handling the solid, a single pair is sufficient. When working with solutions, consider double-gloving. Crucially, gloves must be inspected for tears or pinholes before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste stream.

3. Eye and Face Protection:

  • What: Chemical safety goggles that meet ANSI Z87.1 standards. Standard safety glasses are insufficient.

  • Why: The H319 hazard, "Causes serious eye irritation," necessitates robust protection. Chemical safety goggles form a seal around the eyes, protecting against splashes from all angles. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.

4. Respiratory Protection:

  • What: Generally not required when handling the compound within a certified chemical fume hood.

  • Why: The fume hood serves as the primary respiratory protection. However, in the event of a large spill outside of containment or during emergency cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) would be necessary.[8] All respirator use must be part of a formal respiratory protection program as defined by OSHA 29 CFR 1910.134.

Operational and Disposal Plans

A safe protocol is a complete protocol, encompassing the entire lifecycle of the chemical in the lab from handling to disposal.

Workflow for Safe Handling

The following diagram illustrates the mandatory workflow for donning and doffing PPE when preparing to work with this compound.

PPE_Workflow cluster_donning PPE Donning (Before Entering Work Area) cluster_doffing PPE Doffing (Exiting Work Area) Don_Start 1. Don Lab Coat Don_Goggles 2. Don Safety Goggles Don_Start->Don_Goggles Don_Gloves 3. Don Nitrile Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Remove Gloves (Aseptically) Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles Doff_Coat->Doff_Goggles Wash_Hands 4. Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures: A Spill Response Decision Tree

In the event of an accidental release, a clear and immediate plan is critical.

Spill_Response cluster_assessment cluster_personnel_response cluster_surface_response Start Spill Occurs On_Person Exposure to Personnel? Start->On_Person YES On_Surface Contained on Surface? Start->On_Surface NO Skin_Contact On Skin/Clothing On_Person->Skin_Contact Skin Eye_Contact In Eyes On_Person->Eye_Contact Eyes Small_Spill Small Spill (<1g) in Fume Hood On_Surface->Small_Spill Small Large_Spill Large Spill or Outside Containment On_Surface->Large_Spill Large Action_Skin Remove contaminated clothing. Flush affected area with water for 15 min. Skin_Contact->Action_Skin Action_Eye Immediately flush with eyewash for 15 min. Seek medical attention. Eye_Contact->Action_Eye Action_Small Absorb with chemical sorbent. Wipe area clean. Place waste in sealed bag. Small_Spill->Action_Small Action_Large Alert others and evacuate area. Contact EH&S immediately. Restrict access. Large_Spill->Action_Large

Caption: Emergency Spill Response Decision Tree.

Disposal Plan

All chemical waste must be handled in accordance with institutional and local regulations.

  • Segregation: Do not mix waste streams. Solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) should be collected separately from liquid waste.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).[4]

  • Containment: Use sealed, chemically compatible containers for waste accumulation.[4] Keep containers closed except when adding waste.

  • Disposal: Arrange for professional disposal through your institution's Environmental Health & Safety (EH&S) department. Never dispose of this chemical down the drain or in the regular trash.[4] Empty stock bottles must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as hazardous waste before the bottle can be discarded.[4]

By integrating this comprehensive safety and handling protocol into your daily operations, you build a foundation of trust and reliability—ensuring that groundbreaking research is conducted not only effectively, but with the utmost commitment to the well-being of the scientific community.

References

  • GHS hazard st
  • How to Safely Dispose of Labor
  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
  • GHS Hazard Statements - List, Codes & Implement
  • 4-(4-Methylpiperazin-1-yl)
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. eCFR. [Link]
  • GHS Label for Irritant: Requirements Symbols & Buying Guide. Safety Decals. [Link]
  • Hazard st
  • OSHA 1910.132 Personal Protective Equipment (PPE).
  • OSHA's Personal Protective Equipment Standard. Laboratory Medicine, Volume 27, Issue 2, February 1996. [Link]
  • 1910.132 - General requirements.
  • SAFETY DATA SHEET - 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-1-ylmethyl)benzoic acid
Reactant of Route 2
4-(Piperidin-1-ylmethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.